(16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA
Description
Properties
Molecular Formula |
C55H88N7O18P3S |
|---|---|
Molecular Weight |
1260.3 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriaconta-16,19,22,25,28,31-hexaenethioate |
InChI |
InChI=1S/C55H88N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-43(63)38-46(65)84-37-36-57-45(64)34-35-58-53(68)50(67)55(2,3)40-77-83(74,75)80-82(72,73)76-39-44-49(79-81(69,70)71)48(66)54(78-44)62-42-61-47-51(56)59-41-60-52(47)62/h5-6,8-9,11-12,14-15,17-18,20-21,41-42,44,48-50,54,66-67H,4,7,10,13,16,19,22-40H2,1-3H3,(H,57,64)(H,58,68)(H,72,73)(H,74,75)(H2,56,59,60)(H2,69,70,71)/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/t44-,48-,49-,50+,54-/m1/s1 |
InChI Key |
DSDSWZHOYIWIQK-MPCBISQCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Biosynthesis of (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA: An Intermediate in Elovanoid Precursor Synthesis
An in-depth technical guide on the biosynthesis of (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA.
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a detailed exploration of the biosynthetic pathway leading to (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA. This molecule is a critical, yet transient, intermediate in the synthesis of C34:6 polyunsaturated fatty acids, which are the precursors to a novel class of bioactive lipid mediators known as elovanoids (ELVs). We will dissect the enzymatic machinery responsible for this pathway, focusing on the role of the ELOVL4 elongase. The guide will cover the molecular logic of the elongation cycle, provide detailed experimental protocols for its study, and discuss the therapeutic potential of targeting this pathway.
Introduction: The Significance of Very Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)
Very long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with a carbon chain length of 24 or more, are crucial components of cellular membranes and precursors to potent signaling molecules. While the biosynthesis of common PUFAs like docosahexaenoic acid (DHA, C22:6 n-3) is well-understood, the pathways that further elongate these molecules into VLC-PUFAs are an active area of research. These extended fatty acids are particularly enriched in specific tissues such as the retina, brain, and testes, where they play indispensable roles in cellular function and protection.
A key molecule in this family is a C34:6 n-3 fatty acid, which serves as the direct precursor to elovanoids. Elovanoids are stereospecific messengers synthesized in response to cellular stress, such as oxidative stress, and have been shown to exert potent pro-homeostatic and neuroprotective effects. The biosynthesis of this C34:6 precursor from DHA involves multiple cycles of fatty acid elongation. The specific intermediate, (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA, represents the product of the final condensation step in this multi-cycle pathway. Understanding its formation is paramount to understanding the regulation of elovanoid production.
The Biosynthetic Pathway: From DHA to a C34:6 Precursor
The synthesis of (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA is the result of the first and rate-limiting step in the final cycle of a six-cycle elongation process that begins with the omega-3 fatty acid, DHA (C22:6 n-3). This process occurs primarily in the endoplasmic reticulum (ER).
The Fatty Acid Elongation Cycle
Fatty acid elongation is a four-step, cyclical process that adds two carbon units to an existing acyl-CoA molecule. The carbon donor for this process is malonyl-CoA.
-
Condensation: An acyl-CoA substrate is condensed with malonyl-CoA to form a 3-ketoacyl-CoA, releasing CO2. This is the rate-limiting step and is catalyzed by a family of enzymes known as ELOVL (Elongation of Very Long-Chain Fatty Acids) elongases.
-
Reduction: The keto group at the C-3 position of the 3-ketoacyl-CoA is reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase (KAR), using NADPH as the reducing agent.
-
Dehydration: The resulting 3-hydroxyacyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to create a trans-2,3-enoyl-CoA.
-
Reduction: Finally, the double bond of the trans-2,3-enoyl-CoA is reduced by a trans-2-enoyl-CoA reductase (TER), again using NADPH, to yield an acyl-CoA that is two carbons longer than the original substrate.
This newly elongated acyl-CoA can then serve as a substrate for another cycle of elongation.
The Role of ELOVL4
The ELOVL family of enzymes consists of seven members in mammals (ELOVL1-7), each with distinct substrate specificities. ELOVL4 is unique in its preference for very long-chain acyl-CoA substrates (C22 and longer) and is highly expressed in the retina, brain, skin, and testes. It is the key enzyme responsible for the synthesis of VLC-PUFAs, including the C34:6 precursor for elovanoids.
The specific reaction that forms the topic of this guide is the condensation of (14Z,17Z,20Z,23Z,26Z,29Z)-dotriacontahexaenoyl-CoA (C32:6 n-3) with malonyl-CoA, catalyzed by ELOVL4.
Reaction: C32:6-CoA + Malonyl-CoA --(ELOVL4)--> (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA + CoA + CO₂
This reaction is the committed step for the final elongation cycle. The product, a 3-oxo-C34:6-CoA, is then rapidly processed through the remaining three steps of the elongation cycle to produce the final C34:6-CoA.
Pathway Visualization
The overall pathway from the C32:6 precursor to the final C34:6 product is illustrated below. The formation of the 3-oxotetratriacontahexaenoyl-CoA intermediate is the first critical step.
Caption: The final cycle of fatty acid elongation leading to the C34:6 elovanoid precursor.
Experimental Methodologies for Studying the Pathway
Investigating the biosynthesis of (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA requires specialized techniques to handle the lipid substrates and intermediates and to measure enzyme activity.
In Vitro ELOVL4 Elongation Assay
This protocol allows for the direct measurement of ELOVL4 activity and the detection of the 3-oxoacyl-CoA intermediate.
Objective: To quantify the conversion of a C32:6-CoA substrate to elongated products by recombinant ELOVL4.
Materials:
-
Microsomes from cells overexpressing human ELOVL4.
-
(14Z,17Z,20Z,23Z,26Z,29Z)-dotriacontahexaenoyl-CoA (C32:6-CoA) substrate.
-
[2-¹⁴C]Malonyl-CoA (radiolabeled).
-
NADPH.
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4), 1 mM MgCl₂, 0.2% Triton X-100.
-
Reaction termination solution: 2.5 M KOH, 50% ethanol.
-
Hexane.
-
Scintillation fluid.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:
-
50 µL Assay Buffer
-
10 µM C32:6-CoA substrate
-
250 µM NADPH
-
50 µg of ELOVL4-containing microsomes
-
Initiate the reaction by adding 20 µM [2-¹⁴C]Malonyl-CoA.
-
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination and Saponification: Stop the reaction by adding 200 µL of the termination solution. Heat at 70°C for 1 hour to saponify the fatty acyl-CoAs to free fatty acids.
-
Acidification and Extraction: Acidify the mixture with 1 M HCl. Extract the fatty acids three times with 500 µL of hexane.
-
Quantification: Evaporate the pooled hexane extracts to dryness, resuspend in scintillation fluid, and measure the incorporated radioactivity using a scintillation counter. The counts are proportional to the amount of malonyl-CoA incorporated into the elongated fatty acid products.
Data Interpretation: The total radioactivity incorporated reflects the overall activity of the full elongation cycle. To specifically detect the (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA intermediate, the reaction can be run in the absence of NADPH. This stalls the pathway after the condensation step, leading to an accumulation of the 3-ketoacyl-CoA intermediate. The products can then be analyzed by LC-MS/MS.
Lipidomic Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying the specific lipid intermediates in the pathway.
Workflow:
-
Lipid Extraction: Perform a Bligh-Dyer or Folch extraction on cell or tissue samples to isolate total lipids.
-
Saponification: Treat the lipid extract with KOH to hydrolyze CoA esters and other complex lipids into free fatty acids.
-
Chromatographic Separation: Use a reverse-phase C18 column to separate the fatty acids based on their chain length and degree of unsaturation.
-
Mass Spectrometry Detection: Employ a high-resolution mass spectrometer operating in negative ion mode. The precursor ion for C34:6 fatty acid ([M-H]⁻) would have a theoretical m/z of 497.39.
-
Tandem MS (MS/MS): Fragment the precursor ion to obtain a characteristic fragmentation pattern that confirms the identity of the fatty acid.
Workflow Visualization:
Caption: A typical workflow for the analysis of VLC-PUFAs using LC-MS/MS.
Regulatory Mechanisms and Therapeutic Implications
The biosynthesis of elovanoid precursors is tightly regulated. The expression of the ELOVL4 gene is controlled by transcription factors involved in photoreceptor and neuronal development and maintenance. Mutations in ELOVL4 are linked to Stargardt-like macular dystrophy (STGD3), a juvenile-onset form of macular degeneration, highlighting the critical role of this pathway in retinal health.
Therapeutic Potential:
-
Neurodegenerative Diseases: Given the potent neuroprotective effects of elovanoids, enhancing the activity of the ELOVL4 pathway could be a therapeutic strategy for conditions like Alzheimer's disease, Parkinson's disease, and ischemic stroke.
-
Retinal Degeneration: Gene therapy to restore functional ELOVL4 in patients with STGD3 is a promising avenue of research.
-
Inflammatory Disorders: By understanding how to modulate this pathway, it may be possible to boost the production of these pro-resolving lipid mediators to combat chronic inflammation.
Developing small molecule activators of ELOVL4 or designing substrate-based therapies could provide novel approaches to treating these conditions. The assays and analytical methods described herein are fundamental tools for such drug discovery efforts.
Conclusion
The biosynthesis of (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA is a pivotal step in a specialized metabolic pathway that produces the precursors for elovanoids, a class of lipids with significant implications for human health. This pathway, driven by the ELOVL4 elongase, represents a frontier in lipid biochemistry. A thorough understanding of its mechanism and regulation, facilitated by the technical approaches outlined in this guide, is essential for unlocking its therapeutic potential and addressing a range of debilitating diseases.
References
-
Agassandian, K., & Agbaga, M. P. (2018). ELOVL4 and its role in the synthesis of very long-chain fatty acids and skin health. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(6), 634-644. [Link]
-
Bazan, N. G. (2018). Elovanoids are a new class of homeostatic lipid mediators that protect and repair organs. Nature Reviews Molecular Cell Biology, 19(10), 613-614. [Link]
-
Kihara, A. (2012). Very long-chain fatty acids: elongation, physiology and related disorders. Journal of Biochemistry, 152(5), 387-395. [Link]
Whitepaper: The Pivotal Role of 3-Oxotetratriacontahexaenoyl-CoA in Peroxisomal β-Oxidation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Peroxisomal β-oxidation is an indispensable metabolic pathway for the catabolism of substrates that are intractable for mitochondrial degradation, including very-long-chain fatty acids (VLCFAs) and certain polyunsaturated fatty acids (PUFAs). The processing of these molecules is critical for maintaining lipid homeostasis, and defects in this pathway lead to severe, often fatal, metabolic disorders. This technical guide provides an in-depth examination of a key, yet seldom discussed, intermediate in this pathway: 3-oxotetratriacontahexaenoyl-CoA . This C34:6 ketoacyl-CoA represents the final intermediate within a single cycle of β-oxidation before thiolytic cleavage. Its efficient processing is a critical control point that dictates the flux of VLC-PUFA degradation. We will dissect the enzymatic steps leading to its formation and, most importantly, its subsequent cleavage, explore the profound pathological consequences of impaired processing, and provide detailed experimental protocols for investigating this pathway in both in vitro and cellular contexts. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore this crucial aspect of lipid metabolism.
Introduction: The Unique Realm of Peroxisomal β-Oxidation
While mitochondria are the primary sites of fatty acid β-oxidation, their enzymatic machinery is incapable of handling fatty acids with chain lengths exceeding 20-22 carbons.[1][2] Peroxisomes are specialized organelles that possess a distinct set of enzymes to shorten these very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids.[3][4] Unlike its mitochondrial counterpart, peroxisomal β-oxidation is not directly coupled to ATP synthesis via an electron transport chain; instead, the first oxidative step, catalyzed by acyl-CoA oxidase, directly transfers electrons to molecular oxygen, generating hydrogen peroxide (H₂O₂).[1][5]
The degradation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), such as the hypothetical precursor to our subject molecule, tetratriacontahexaenoic acid (C34:6), falls exclusively within the purview of the peroxisome. These molecules are vital components of cellular membranes, particularly in the retina and brain.[6] Their catabolism presents a unique challenge due to both chain length and the presence of multiple double bonds. The intermediate, 3-oxotetratriacontahexaenoyl-CoA , is formed after the hydration and subsequent dehydrogenation of its corresponding enoyl-CoA precursor. It stands at a critical juncture, poised for the final thiolytic cleavage that releases a molecule of acetyl-CoA and a chain-shortened acyl-CoA, allowing the cycle to continue. Understanding the function and fate of this specific molecule is paramount to understanding the entire VLC-PUFA degradation pathway.
The Enzymatic Cascade: Synthesis and Cleavage of 3-Oxotetratriacontahexaenoyl-CoA
The degradation of a C34:6-CoA molecule proceeds through a four-step cycle, with 3-oxotetratriacontahexaenoyl-CoA appearing at the end of the third step. The pathway relies on a core set of three enzyme activities.
Step 1: Acyl-CoA Oxidase (ACOX1) - The Rate-Limiting Entry Point
The cycle begins with the FAD-dependent desaturation of the acyl-CoA by Acyl-CoA Oxidase 1 (ACOX1), the rate-limiting enzyme in the pathway for straight-chain fatty acids.[7] This reaction introduces a trans-2 double bond and produces H₂O₂.
Steps 2 & 3: Multifunctional Protein 2 (MFP-2) - The Central Processing Hub
The subsequent two steps are catalyzed by a single polypeptide, the D-bifunctional protein (also known as MFP-2).[8] MFP-2 is a cornerstone of peroxisomal β-oxidation, handling the vast majority of substrates.[6][8]
-
Enoyl-CoA Hydratase Activity: MFP-2 first hydrates the trans-2-enoyl-CoA, forming (3R)-hydroxyacyl-CoA.
-
L-3-Hydroxyacyl-CoA Dehydrogenase Activity: The same protein then carries out an NAD⁺-dependent dehydrogenation of the (3R)-hydroxyacyl-CoA intermediate. This oxidation reaction yields our molecule of interest: 3-oxotetratriacontahexaenoyl-CoA .
Step 4: 3-Ketoacyl-CoA Thiolase - The Decisive Cleavage
The function of 3-oxotetratriacontahexaenoyl-CoA is to serve as the specific substrate for the final and irreversible step of the cycle: thiolytic cleavage. This reaction is catalyzed by a peroxisomal 3-ketoacyl-CoA thiolase, such as sterol carrier protein x (SCPx) or ACAA1.[1][9] The enzyme utilizes a free Coenzyme A molecule to attack the keto group, cleaving the C₂-C₃ bond.
This single reaction has two crucial outcomes:
-
It releases a two-carbon unit as acetyl-CoA , which can be exported to the mitochondria for energy production or used in other biosynthetic pathways.
-
It generates a chain-shortened dotriacontahexaenoyl-CoA (C32:6-CoA) , which becomes the substrate for the next round of β-oxidation.
This process repeats until the fatty acid is shortened to a medium-chain acyl-CoA, which can then be transported to the mitochondria for complete oxidation.[2]
Figure 1: The central role of 3-Oxotetratriacontahexaenoyl-CoA in the peroxisomal β-oxidation cycle.
Pathological Consequences of Impaired Processing
The critical nature of the thiolase-mediated cleavage of 3-oxoacyl-CoAs is starkly illustrated by several inherited metabolic diseases known as peroxisomal biogenesis disorders (PBDs) and single-enzyme deficiencies.
-
Zellweger Syndrome (ZS): This is the most severe PBD, characterized by a failure to form functional peroxisomes.[10][11] Consequently, all peroxisomal metabolic pathways, including VLCFA β-oxidation, are deficient.[12][13] Patients accumulate very-long-chain fatty acids in plasma and tissues, leading to profound neurological defects, liver dysfunction, and early death.[10][14]
-
MFP-2 Deficiency: A defect in the HSD17B4 gene, which codes for MFP-2, prevents the formation of 3-oxoacyl-CoA intermediates.[8] This leads to a severe clinical phenotype with neurological abnormalities that can mimic ZS, demonstrating the centrality of this enzyme in the pathway.[6][10]
-
Thiolase Deficiency (ACAA1 Deficiency): A defect in the peroxisomal thiolase directly impairs the cleavage of 3-oxoacyl-CoAs. This results in the accumulation of C26:0 and other VLCFAs, as the final step of the cycle is blocked. While rare, this condition underscores the indispensable function of processing the 3-oxo intermediate.
The accumulation of VLCFAs, regardless of the specific enzymatic defect, is highly toxic, disrupting membrane integrity and cellular signaling, ultimately leading to demyelination and cell death.
| Disorder | Defective Protein/Process | Key Accumulated Metabolites | Primary Clinical Manifestations |
| Zellweger Syndrome | Peroxisome Biogenesis (e.g., PEX genes) | C26:0, C24:0, Phytanic Acid, Pristanic Acid | Severe Neurological Dysfunction, Hepatomegaly, Craniofacial Dysmorphism[11] |
| MFP-2 Deficiency | D-Bifunctional Protein (MFP-2) | C26:0, C24:0, Pristanic Acid, Bile Acid Intermediates | Neurological Abnormalities, Hypotonia, Seizures[8][10] |
| X-Linked Adrenoleukodystrophy (X-ALD) | ALDP (ABCD1 Transporter) | C26:0, C24:0 | Cerebral Demyelination, Adrenal Insufficiency[11][12] |
| Thiolase Deficiency | Peroxisomal 3-ketoacyl-CoA Thiolase (ACAA1) | C26:0, C24:0 | Neurological Regression, Hypotonia |
Table 1: Comparison of key peroxisomal disorders and associated biochemical abnormalities.
Methodologies for Functional Analysis
Investigating the metabolism of 3-oxotetratriacontahexaenoyl-CoA requires specialized biochemical and cell-based assays. The causality behind these experimental designs is to isolate and measure the efficiency of specific enzymatic steps within a complex pathway.
Protocol 1: In Vitro Reconstitution of Thiolase Activity
Expertise & Causality: This assay directly measures the kinetic efficiency of the thiolase enzyme. By providing a synthesized 3-oxoacyl-CoA substrate and purified enzyme, we can eliminate confounding variables from other parts of the pathway. The choice of HPLC or LC-MS for detection is critical for accurately quantifying the chain-shortened product and acetyl-CoA, providing a direct readout of enzyme function. This is a self-validating system as the appearance of products is directly dependent on the presence of both the specific substrate and the active enzyme.
Objective: To determine the specific activity and kinetic parameters (Kₘ, Vₘₐₓ) of purified peroxisomal 3-ketoacyl-CoA thiolase using a synthesized 3-oxo-VLC-PUFA-CoA substrate.
Methodology:
-
Enzyme Preparation: Express and purify recombinant human peroxisomal 3-ketoacyl-CoA thiolase (e.g., ACAA1) from an E. coli or baculovirus system. Verify purity via SDS-PAGE and concentration via Bradford or BCA assay.
-
Substrate Synthesis: Chemically synthesize 3-oxotetratriacontahexaenoyl-CoA. This is a specialized process often requiring a custom synthesis service. The purity and identity must be confirmed by mass spectrometry.
-
Reaction Mixture (Total Volume: 100 µL):
-
50 mM Tris-HCl buffer, pH 8.0
-
50 µM Coenzyme A (CoA-SH)
-
100 µM NAD⁺ (to ensure the preceding step could theoretically occur, though not needed for this specific reaction)
-
1-50 µM 3-oxotetratriacontahexaenoyl-CoA (substrate, varied for kinetics)
-
1 µg purified thiolase enzyme
-
-
Assay Procedure:
-
Pre-warm the reaction mixture without the enzyme to 37°C for 5 minutes.
-
Initiate the reaction by adding the purified thiolase.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 10 µL of 1 M HCl or by flash-freezing in liquid nitrogen.
-
-
Product Analysis:
-
Analyze the reaction mixture using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector or Mass Spectrometer (LC-MS).
-
Separate and quantify the remaining substrate, the shortened C32:6-CoA product, and the released acetyl-CoA.
-
Calculate specific activity based on the rate of product formation.
-
Protocol 2: VLC-PUFA Oxidation in Patient-Derived Fibroblasts
Expertise & Causality: This cellular assay provides a more physiologically relevant context. By using fibroblasts from patients with known genetic defects (e.g., ZS, MFP-2 deficiency), we can observe the metabolic consequences of a dysfunctional pathway.[15][16] The use of a stable isotope-labeled fatty acid (e.g., ¹³C-C34:6) is crucial for unambiguously tracing the fate of the exogenous substrate against the high background of endogenous lipids. This approach validates the in-cell functionality of the entire pathway up to the point of the genetic block.
Objective: To measure the overall rate of peroxisomal β-oxidation of a VLC-PUFA in cultured human fibroblasts from healthy controls and patients with peroxisomal disorders.
Methodology:
-
Cell Culture: Culture primary skin fibroblasts from a healthy control and a patient with a confirmed peroxisomal disorder (e.g., Zellweger syndrome) in DMEM with 10% FBS until confluent.
-
Substrate Labeling:
-
Prepare a labeling medium containing DMEM, 10% FBS, and 10 µM of ¹³C-labeled tetratriacontahexaenoic acid (¹³C-C34:6).
-
Incubate the cells in the labeling medium for 24-48 hours.
-
-
Metabolite Extraction:
-
Wash the cell monolayer three times with ice-cold PBS.
-
Scrape the cells into 1 mL of methanol.
-
Perform a Bligh-Dyer or similar lipid extraction to separate the lipid and aqueous phases. The acyl-CoAs will be in the aqueous/interface layer.
-
-
Analysis by Tandem Mass Spectrometry (LC-MS/MS):
-
Analyze the extracted acyl-CoAs using LC-MS/MS.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the ¹³C-labeled parent substrate (C34:6-CoA) and its chain-shortened products (C32:6-CoA, C30:6-CoA, etc.).
-
-
Data Interpretation:
-
In control fibroblasts, a clear pattern of ¹³C-labeled, chain-shortened acyl-CoAs will be observed.
-
In ZS or MFP-2 deficient fibroblasts, the parent ¹³C-C34:6-CoA will be present, but the chain-shortened products will be significantly reduced or absent, indicating a block in the β-oxidation pathway.
-
Figure 2: Workflow for assessing peroxisomal β-oxidation in patient-derived fibroblasts.
Conclusion and Future Directions
3-oxotetratriacontahexaenoyl-CoA is more than a fleeting intermediate; it is the gatekeeper to the final, decisive step of each peroxisomal β-oxidation cycle for VLC-PUFAs. Its efficient recognition and cleavage by 3-ketoacyl-CoA thiolase are absolutely essential for the catabolism of these large fatty acids and for preventing their toxic accumulation.
Implications for Drug Development:
-
Biomarker Development: Measuring the levels of specific 3-oxoacyl-CoAs could serve as a sensitive biomarker for diagnosing peroxisomal disorders or monitoring therapeutic efficacy.
-
Therapeutic Targets: In diseases characterized by metabolic dysregulation, such as certain cancers where peroxisomal pathways are upregulated, the enzymes responsible for processing these intermediates could represent novel therapeutic targets.[17][18]
Future Research:
-
Enzyme Specificity: Further characterization of the substrate specificity of different thiolase isozymes for unsaturated and very-long-chain 3-oxoacyl-CoAs is needed.
-
Regulatory Mechanisms: How is the flux through this pathway regulated? Does the accumulation of intermediates like 3-oxotetratriacontahexaenoyl-CoA provide feedback to earlier enzymes in the cascade?
-
Inter-organelle Communication: How are the products of peroxisomal β-oxidation (acetyl-CoA and medium-chain acyl-CoAs) efficiently shuttled to mitochondria, and what proteins mediate this transport?
By focusing on the function of critical intermediates like 3-oxotetratriacontahexaenoyl-CoA, we can achieve a more granular understanding of lipid metabolism, paving the way for innovative diagnostics and therapies for a range of devastating human diseases.
References
-
Reddy, J. K., & Mannaerts, G. P. (1994). Peroxisomal lipid metabolism. Annual review of nutrition, 14(1), 343-370. [Link]
-
Ferdinandusse, S., Denis, S., Mooijer, P. A., Zhang, Z., Reddy, J. K., Spector, A. A., & Wanders, R. J. (2001). Identification of the peroxisomal β-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. Journal of lipid research, 42(12), 1987-1995. [Link]
-
Rylott, T. R., Rogers, C. A., Gilday, A. D., Edgell, T., Larson, T. R., & Graham, I. A. (2006). The Arabidopsis thaliana multifunctional protein gene (MFP2) of peroxisomal beta-oxidation is essential for seedling establishment. The Plant Journal, 45(6), 930-941. [Link]
-
Luo, X., Wang, S., Li, L., & Xu, T. (2022). The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation. International Journal of Molecular Sciences, 23(19), 11956. [Link]
-
Baes, M., Huyghe, S., Van Veldhoven, P. P., & Casteels, M. (2004). Peroxisomal multifunctional protein-2: the enzyme, the patients and the knockout mouse model. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1686(1-2), 19-30. [Link]
-
Singh, I., Moser, A. E., Goldfischer, S., & Moser, H. W. (1984). Accumulation and defective beta-oxidation of very long chain fatty acids in Zellweger's syndrome, adrenoleukodystrophy and Refsum's disease variants. Pediatric research, 18(3), 286-290. [Link]
-
Wikipedia contributors. (2023, December 19). Beta oxidation. In Wikipedia, The Free Encyclopedia. [Link]
-
Ferdinandusse, S., Denis, S., & Wanders, R. J. (2001). Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. Semantic Scholar. [Link]
-
LibreTexts. (2021, March 5). 17.2: Oxidation of Fatty Acids. Biology LibreTexts. [Link]
-
Shinnoh, N., Inoue, Y., & Abe, T. (1999). Peroxisomal very long chain fatty acid beta-oxidation activity is determined by the level of adrenodeukodystrophy protein (ALDP) expression. Molecular genetics and metabolism, 66(2), 91-99. [Link]
-
Arent, S., Pye, D., & Henriksen, A. (2008). The Multifunctional Protein in Peroxisomal β-Oxidation: STRUCTURE AND SUBSTRATE SPECIFICITY OF THE ARABIDOPSIS THALIANA PROTEIN MFP2. Journal of Biological Chemistry, 283(44), 30136-30144. [Link]
-
Lee, H. (2020). Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases. Biomolecules & Therapeutics, 28(4), 307-314. [Link]
-
Kassai, H., & Sawa, A. (2005). Pathogenesis of peroxisomal deficiency disorders (Zellweger syndrome) may be mediated by misregulation of the GABAergic system via the diazepam binding inhibitor. Medical hypotheses, 65(1), 38-42. [Link]
-
Rylott, T. R., et al. (2006). The Arabidopsis thaliana multifunctional protein gene (MFP2) of peroxisomal ??-oxidation is essential for seedling establishment. ResearchGate. [Link]
-
ResearchGate. (n.d.). Auxiliary enzymes involved in peroxisomal β-oxidation. [Link]
-
Amsterdam UMC. (2001). Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. [Link]
-
Lazarow, P. B., & Fujiki, Y. (1985). Peroxisomal beta-oxidation enzyme proteins in the Zellweger syndrome. Semantic Scholar. [Link]
-
Zha, S., Ferdinandusse, S., Denis, S., Wanders, R. J., & De-Eknamkul, W. (2004). Peroxisomal branched chain fatty acid beta-oxidation pathway is upregulated in prostate cancer. The Prostate, 63(4), 316-324. [Link]
-
ResearchGate. (n.d.). β-oxidation of pristanic acid and racemase activity in peroxisomes. [Link]
-
Van den Branden, C., et al. (2020). Peroxisomal Multifunctional Protein 2 Deficiency Perturbs Lipid Homeostasis in the Retina and Causes Visual Dysfunction in Mice. Frontiers in Cell and Developmental Biology, 8, 589. [Link]
-
Wanders, R. J., van Roermund, C. W., van Wijland, M. J., Schutgens, R. B., Heikoop, J., van den Bosch, H., ... & Tager, J. M. (1987). Peroxisomal very long-chain fatty acid beta-oxidation in human skin fibroblasts: activity in Zellweger syndrome and other peroxisomal disorders. Clinica chimica acta, 166(2-3), 255-263. [Link]
-
Demczko, M. (2024). Peroxisomal Disorders. Merck Manual Professional Edition. [Link]
-
Bou-Fakhreddine, S., et al. (2021). Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα. International Journal of Molecular Sciences, 22(16), 8969. [Link]
-
Lin, H. M., et al. (2020). Peroxisomal β-oxidation enzyme, DECR2, regulates lipid metabolism and promotes treatment resistance in advanced prostate cancer. Oncogene, 39(11), 2276-2292. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71581038, (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11966197, 3-Oxotetradecanoyl-CoA. [Link]
-
Osmundsen, H., Bremer, J., & Pedersen, J. I. (1991). Metabolic aspects of peroxisomal beta-oxidation. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 1085(2), 141-158. [Link]
-
Graham, I. A., & Theodoulou, F. L. (2006). Peroxisomal β-oxidation—A metabolic pathway with multiple functions. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1761(5-6), 517-526. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 3-Oxohexadecanoyl-CoA (HMDB0006402). [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 25271602, 3-oxohexacosanoyl-CoA. [Link]
-
Varanasi, U., Chu, R., Chu, S., Espinosa, R., LeBeau, M. M., & Reddy, J. K. (1994). Studies on regulation of the peroxisomal beta-oxidation at the 3-ketothiolase step. Dissection of the rat liver thiolase B gene promoter. Journal of Biological Chemistry, 269(2), 1154-1162. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3082152, Coenzyme A, S-(3-oxohexanoate). [Link]
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Frontiers | Peroxisomal Multifunctional Protein 2 Deficiency Perturbs Lipid Homeostasis in the Retina and Causes Visual Dysfunction in Mice [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Peroxisomal multifunctional protein-2: the enzyme, the patients and the knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on regulation of the peroxisomal beta-oxidation at the 3-ketothiolase step. Dissection of the rat liver thiolase B gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pathogenesis of peroxisomal deficiency disorders (Zellweger syndrome) may be mediated by misregulation of the GABAergic system via the diazepam binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peroxisomal Disorders - Pediatrics - Merck Manual Professional Edition [merckmanuals.com]
- 12. Accumulation and defective beta-oxidation of very long chain fatty acids in Zellweger's syndrome, adrenoleukodystrophy and Refsum's disease variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peroxisomal beta-oxidation enzyme proteins in the Zellweger syndrome. | Semantic Scholar [semanticscholar.org]
- 14. Peroxisomal very long-chain fatty acid beta-oxidation in human skin fibroblasts: activity in Zellweger syndrome and other peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. | Semantic Scholar [semanticscholar.org]
- 17. Peroxisomal branched chain fatty acid beta-oxidation pathway is upregulated in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Peroxisomal β-oxidation enzyme, DECR2, regulates lipid metabolism and promotes treatment resistance in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA and its Implications in Zellweger Syndrome
Abstract
Zellweger Spectrum Disorders (ZSDs) are a group of severe, autosomal recessive genetic conditions caused by failures in peroxisome biogenesis. The most severe form, Zellweger syndrome (ZS), is characterized by profound neurological defects, craniofacial dysmorphism, and hepatorenal dysfunction, leading to mortality within the first year of life. The underlying pathology is rooted in the absence of functional peroxisomes, cellular organelles indispensable for specific metabolic processes. A primary function of peroxisomes is the β-oxidation of very-long-chain fatty acids (VLCFAs). The disruption of this pathway leads to the accumulation of toxic lipid intermediates. This guide provides a detailed examination of a specific, yet under-discussed, intermediate of polyunsaturated fatty acid metabolism—(16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA—and elucidates its central role in the pathophysiology of Zellweger syndrome. We will explore the biochemical context of its formation, the consequences of its accumulation, and the state-of-the-art methodologies for its detection and study, providing a technical resource for researchers dedicated to unraveling and treating these devastating disorders.
The Clinical and Genetic Landscape of Zellweger Spectrum Disorders
Clinical Manifestations and Pathophysiology
Zellweger syndrome represents the most severe endpoint of the ZSDs, a clinical continuum that also includes the less severe neonatal adrenoleukodystrophy (NALD) and infantile Refsum disease (IRD).[1][2] Patients with classic ZS present at birth with a constellation of severe symptoms, including profound hypotonia, feeding difficulties, seizures, and characteristic facial features such as a high forehead and flattened facial profile.[1][3][4] The pathology is multi-systemic, involving severe liver and kidney dysfunction, sensory deficits (hearing and vision loss), and devastating neurological abnormalities.[1][4] Neuropathological findings reveal impaired neuronal migration and demyelination, direct consequences of the underlying biochemical defects.[5][6] The prognosis is grim, with most infants succumbing to respiratory failure or other complications within their first year.[1][2][7]
The Genetic Basis: A Failure of Peroxisome Assembly
ZSDs are caused by mutations in one of more than 13 different PEX genes, which encode proteins called peroxins.[1][4][8] Peroxins are essential for the proper assembly and function of peroxisomes. The inheritance pattern is autosomal recessive. Mutations in the PEX1 gene are the most common cause, followed by mutations in PEX6.[9][10][11] These genetic defects lead to either the complete absence of peroxisomes or the presence of non-functional "ghost" organelles, incapable of importing the necessary metabolic enzymes into their matrix.[4] This failure of protein import is the direct cause of the metabolic disruptions that define the disease.
The Peroxisome: A Vital Metabolic Hub
Peroxisomes are ubiquitous organelles critical for lipid metabolism and redox balance.[12] Their key functions relevant to ZS include:
-
β-oxidation of Very-Long-Chain Fatty Acids (VLCFAs): Fatty acids with 22 or more carbons are exclusively shortened in peroxisomes.[13]
-
α-oxidation of Branched-Chain Fatty Acids: Such as phytanic acid.
-
Synthesis of Plasmalogens: A class of ether phospholipids essential for membrane structure, particularly in myelin.[1][5]
-
Bile Acid Synthesis: Peroxisomes catalyze the final steps in the formation of mature bile acids.[1]
In ZS, all of these pathways are impaired, leading to the accumulation of toxic VLCFAs and bile acid intermediates, and a deficiency of vital molecules like plasmalogens and docosahexaenoic acid (DHA).[1][5][6]
The Central Molecule: (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA
Peroxisomal β-Oxidation of Polyunsaturated Fatty Acids
The final step in the biosynthesis of docosahexaenoic acid (DHA, C22:6n-3), an omega-3 fatty acid crucial for brain and retinal development, occurs in the peroxisome.[14] The pathway involves the elongation of a C22:6 precursor to tetracosahexaenoic acid (C24:6n-3), which is then transported to the peroxisome for one cycle of β-oxidation to yield the final C22:6 DHA product.[15][16] This retroconversion process is vital for maintaining DHA homeostasis.
Formation of the 3-Oxo Intermediate
The β-oxidation spiral is a four-step process. When a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA), such as a C34:6-CoA, enters the peroxisomal β-oxidation pathway, it is acted upon sequentially by three key enzymes before the final thiolytic cleavage:
-
Acyl-CoA Oxidase: Introduces a double bond between the α and β carbons.
-
D-Bifunctional Protein (DBP): Exerts both hydratase and dehydrogenase activity, converting the double bond into a keto group at the β-carbon (C3).
-
3-Ketoacyl-CoA Thiolase: The final enzyme that cleaves the molecule.
The molecule (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA is the specific 3-ketoacyl-CoA intermediate generated after the action of DBP on its corresponding precursor. In a functional peroxisome, this molecule would be immediately cleaved by a thiolase. However, in Zellweger syndrome, the absence of functional peroxisomal enzymes, including the necessary thiolases, leads to the cessation of the pathway and the accumulation of this and other toxic intermediates.
Caption: Diagnostic workflow for Zellweger Spectrum Disorders.
Biochemical Diagnosis
The cornerstone of ZS diagnosis is the measurement of VLCFAs in plasma. [17]Modern clinical laboratories primarily use mass spectrometry for this purpose due to its high sensitivity and specificity.
-
Rationale: This method provides rapid and accurate quantification of specific fatty acid species. Tandem mass spectrometry (MS/MS) allows for the differentiation of fatty acids from other molecules of the same mass, ensuring high specificity. Deuterated internal standards are used to correct for sample loss during extraction and variations in instrument response. [18][19]
-
Step-by-Step Methodology:
-
Sample Preparation:
-
Pipette 50 µL of patient plasma into a glass tube.
-
Add 20 µL of an internal standard mix containing known concentrations of deuterated fatty acids (e.g., C26:0-d4).
-
-
Hydrolysis:
-
Add 500 µL of 0.5 M methanolic HCl.
-
Cap the tube tightly and heat at 80°C for 60 minutes to hydrolyze the fatty acids from complex lipids and simultaneously form fatty acid methyl esters (FAMEs).
-
-
Extraction:
-
Allow the sample to cool to room temperature.
-
Add 1 mL of hexane and vortex vigorously for 1 minute to extract the FAMEs into the organic layer.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water).
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the reconstituted sample onto a C18 reverse-phase liquid chromatography (LC) column.
-
Elute the FAMEs using a gradient of methanol and water containing 0.1% formic acid.
-
Detect the analytes using an electrospray ionization (ESI) source in positive ion mode on a triple quadrupole mass spectrometer.
-
Monitor for specific mass-to-charge (m/z) transitions for each analyte and its corresponding internal standard.
-
-
Quantification:
-
Calculate the peak area ratio of the endogenous FAME to its deuterated internal standard.
-
Determine the concentration by comparing this ratio to a standard curve prepared with known amounts of non-deuterated FAME standards. Results are typically reported in µg/mL. [20]
-
-
Molecular Genetic Confirmation
Following abnormal biochemical results, diagnosis is confirmed by sequencing a panel of known PEX genes. [21][22]Identifying biallelic pathogenic mutations provides a definitive diagnosis, which is critical for genetic counseling and prenatal or preimplantation genetic diagnosis for future pregnancies. [17][23]
Therapeutic Strategies and Future Directions
Current Management: Supportive Care
Currently, there is no cure for Zellweger syndrome. [6][24]Treatment is entirely supportive and focuses on managing symptoms to improve the patient's quality of life. [6][7]This includes:
-
Nutritional Support: Use of feeding tubes and specialized formulas.
-
Seizure Management: Administration of anticonvulsant medications.
-
Liver Support: Medications like cholic acid may be used to suppress the synthesis of toxic bile acid intermediates, though caution is required in patients with advanced liver disease. [6][25]* Vitamin Supplementation: To address malabsorption of fat-soluble vitamins.
Investigational and Future Therapies
Several strategies have been investigated with the aim of correcting the underlying biochemical defects, although success has been limited.
-
DHA Supplementation: While it can correct the DHA deficiency in plasma, it has not been shown to significantly improve neurological outcomes in ZS. [6][7]* Lorenzo's Oil: A mixture of oleic and erucic acids can lower plasma VLCFA levels, but its clinical benefit in ZS, particularly on the neurological progression, remains controversial. [6][7]* Drug Screening and Gene Therapy: Research is actively exploring novel approaches. Animal models, such as zebrafish with PEX gene knockouts, are being used to screen for small molecules that might improve peroxisomal function or mitigate the downstream toxic effects. Gene therapy remains a long-term goal, but the challenges of delivering a functional gene to the multiple affected organ systems, especially the brain, are substantial.
Conclusion
Zellweger syndrome is a catastrophic disorder resulting from a fundamental failure in cellular architecture—the biogenesis of peroxisomes. The accumulation of metabolic intermediates like (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA is not merely a biomarker but a key pathogenic driver, inflicting damage through membrane disruption and oxidative stress. While current management is limited to supportive care, a deep, mechanistic understanding of how these molecules contribute to the disease phenotype is paramount. Continued research into the precise biochemical consequences of their accumulation, coupled with advanced diagnostic technologies and innovative therapeutic screening models, holds the key to developing future treatments that can alter the devastating course of this disease.
References
-
Evidence of oxidative stress in peroxisomal disorders. Singapore Medical Journal. [Link]
-
Ferdinandusse, S., et al. (2001). Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. Journal of Lipid Research, 42(12), 1987-1995. [Link]
-
Reuber, B. E., et al. (1997). PEX1 mutations in the Zellweger spectrum of the peroxisome biogenesis disorders. Nature Genetics, 17(4), 445-448. [Link]
-
Parisi, L. R., et al. (2019). Membrane Disruption by Very Long Chain Fatty Acids during Necroptosis. ACS Chemical Biology, 14(10), 2146-2154. [Link]
-
Allam, K., et al. (2015). Evidence of oxidative stress in peroxisomal disorders. PubMed. [Link]
-
Parisi, L. R., et al. (2019). Membrane Disruption by Very Long Chain Fatty Acids during Necroptosis. ACS Publications. [Link]
-
Towards mechanism-based therapeutics for Zellweger Spectrum Disorders. FNR. [Link]
-
Parisi, L. R., et al. (2019). Membrane Disruption by Very Long Chain Fatty Acids during Necroptosis. PubMed. [Link]
-
Ebberink, M. S., et al. (2008). Spectrum of PEX6 mutations in Zellweger syndrome spectrum patients. Human Mutation, 29(11), 1314-1321. [Link]
-
Valianpour, F., et al. (2003). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. Journal of Lipid Research, 44(3), 639-644. [Link]
-
Reddy, J. K., & Hashimoto, T. (2001). Peroxisomal β-oxidation and peroxisome proliferator-activated receptor α: an adaptive metabolic system. Annual Review of Nutrition, 21, 193-230. [Link]
-
Wilson, G. N., et al. (1986). Zellweger syndrome: diagnostic assays, syndrome delineation, and potential therapy. American Journal of Medical Genetics, 24(1), 69-82. [Link]
-
Kirusu, S., et al. (2005). Pathogenesis of peroxisomal deficiency disorders (Zellweger syndrome) may be mediated by misregulation of the GABAergic system via the diazepam binding inhibitor. Medical Hypotheses, 65(1), 54-57. [Link]
-
Ferdinandusse, S., et al. (2001). Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. Semantic Scholar. [Link]
-
Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. Amsterdam UMC. [Link]
-
Berendse, K., et al. (2020). Zellweger Spectrum Disorder. StatPearls. [Link]
-
Parisi, L. R., et al. (2019). Membrane Disruption by Very Long Chain Fatty Acids During Necroptosis. ChemRxiv. [Link]
-
Jo, D. S., et al. (2020). Redox system and ROS-related disorders in peroxisomes. Antioxidants, 9(1), 37. [Link]
-
Vamecq, J., et al. (1991). Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure. Journal of Chromatography B: Biomedical Sciences and Applications, 562(1-2), 147-152. [Link]
-
Zellweger Syndrome. BrainFacts.org. [Link]
-
Al-Dirbashi, O. Y., et al. (2021). Zellweger syndrome; identification of mutations in PEX19 and PEX26 gene in Saudi families. Orphanet Journal of Rare Diseases, 16(1), 1-10. [Link]
-
Yu, H. L., et al. (2020). Two novel mutations of PEX6 in one Chinese Zellweger spectrum disorder and their clinical characteristics. Annals of Translational Medicine, 8(16), 1007. [Link]
-
Gootjes, J., et al. (2013). Child Neurology: Zellweger syndrome. Neurology, 80(13), e135-e138. [Link]
-
Kaur, G., et al. (2015). Metabolic Fate of Docosahexaenoic Acid (DHA; 22:6n-3) in Human cells: Direct Retroconversion of DHA to Eicosapentaenoic Acid (EPA; 20:5n-3) Dominates Over Elongation to Tetracosahexaenoic Acid (THA; 24:6n-3). PLoS One, 10(10), e0139369. [Link]
-
Maxwell, M. A., et al. (2018). PEX1 mutations in the Zellweger spectrum of the peroxisome biogenesis disorders. ResearchGate. [Link]
-
Peroxisomal Disorders: Background, Etiology, Pathophysiology. Medscape. [Link]
-
Zellweger Syndrome Awareness: How You Can Help. YouTube. [Link]
-
Valianpour, F., et al. (2003). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. ResearchGate. [Link]
-
Lismont, C., et al. (2015). Peroxisomes, oxidative stress, and inflammation. Expert Review of Molecular Medicine, 17, e15. [Link]
-
What is the treatment for Zellweger syndrome? Dr.Oracle. [Link]
-
Klouwer, F. C., et al. (2017). Cholic acid therapy in Zellweger spectrum disorders. Journal of Inherited Metabolic Disease, 40(1), 129-138. [Link]
-
The list of peroxisomal disorders as identified up to now with... ResearchGate. [Link]
-
Peroxisomal Disorders Workup. Medscape. [Link]
-
Invitae Zellweger Spectrum Disorder Panel. Invitae. [Link]
-
Zellweger Spectrum Disorders NGS panel. Asper Biogene. [Link]
-
Zellweger Syndrome Spectrum - Clinical Genetic Test. GTR - NCBI. [Link]
Sources
- 1. Zellweger Syndrome [brainfacts.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Zellweger syndrome: diagnostic assays, syndrome delineation, and potential therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Pathogenesis of peroxisomal deficiency disorders (Zellweger syndrome) may be mediated by misregulation of the GABAergic system via the diazepam binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Zellweger syndrome; identification of mutations in PEX19 and PEX26 gene in Saudi families - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEX1 mutations in the Zellweger spectrum of the peroxisome biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two novel mutations of PEX6 in one Chinese Zellweger spectrum disorder and their clinical characteristics - Yu - Annals of Translational Medicine [atm.amegroups.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. | Semantic Scholar [semanticscholar.org]
- 16. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 17. emedicine.medscape.com [emedicine.medscape.com]
- 18. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 21. Invitae Zellweger Spectrum Disorder Panel | Test catalog | Invitae [invitae.com]
- 22. Zellweger Spectrum Disorders | Asper Biogene [asperbio.com]
- 23. Zellweger Syndrome Spectrum - Clinical Genetic Test - GTR - NCBI [ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. Cholic acid therapy in Zellweger spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Elucidating the Ephemeral: A Technical Guide to the Discovery and Characterization of Very Long-Chain 3-Oxoacyl-CoA Intermediates
Abstract: The biosynthesis of very long-chain fatty acids (VLCFAs) is a fundamental metabolic process, critical for cellular structure, signaling, and energy homeostasis. This process, occurring in the endoplasmic reticulum, is a four-step elongation cycle that iteratively adds two-carbon units to a growing acyl-CoA chain. The first, rate-limiting step, catalyzed by the ELOVL family of elongases, generates a transient and pivotal intermediate: a very long-chain 3-oxoacyl-CoA. Due to their low abundance and inherent instability, the direct detection and characterization of these intermediates have posed significant analytical challenges. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the enzymatic basis of 3-oxoacyl-CoA formation and a detailed methodological framework for their extraction, detection, and quantification, primarily through advanced mass spectrometry techniques. We further discuss the pathophysiological implications of this pathway, highlighting how understanding these core intermediates can unlock new therapeutic avenues for a range of metabolic, neurological, and dermatological disorders.
Introduction: The Centrality of VLCFA Elongation
Very long-chain fatty acids (VLCFAs) are defined as fatty acids with chain lengths of 20 carbons or more.[1] They are not merely elongated versions of their long-chain counterparts but possess unique biochemical properties that are indispensable for physiological function. VLCFAs are integral components of cellular lipids like sphingolipids and glycerophospholipids, where they influence membrane fluidity, curvature, and the formation of lipid microdomains.[2] Furthermore, they serve as precursors for signaling molecules and are critical for skin barrier formation, myelin maintenance, and retinal function.[3]
The synthesis of VLCFAs occurs in the endoplasmic reticulum via a four-step enzymatic cycle, analogous to the de novo fatty acid synthesis pathway but utilizing a distinct set of enzymes.[4] This cycle extends an existing acyl-CoA molecule by two carbons donated from malonyl-CoA. The four sequential reactions are:
-
Condensation: An acyl-CoA is condensed with malonyl-CoA to form a 3-oxoacyl-CoA, releasing CO₂. This is the rate-limiting step.[3][4]
-
Reduction: The 3-oxoacyl-CoA is reduced to a 3-hydroxyacyl-CoA, using NADPH as a cofactor.
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2-enoyl-CoA.
-
Reduction: The trans-2-enoyl-CoA is reduced to a saturated, elongated acyl-CoA, again using NADPH.[2]
The product of this cycle can then re-enter the process for further elongation or be channeled into complex lipid synthesis. The initial condensation reaction, which produces the 3-oxoacyl-CoA intermediate , is the key control point of the entire pathway.[5] Its discovery and analysis are therefore paramount to understanding VLCFA metabolism in health and disease.
Caption: The four-step VLCFA elongation cycle in the endoplasmic reticulum.
The Enzymatic Gatekeepers: ELOVL Family and Downstream Enzymes
The flux through the VLCFA synthesis pathway is primarily dictated by the first condensation step. The enzymes catalyzing this reaction, the ELOVLs (Elongation of Very Long-Chain Fatty Acids), are the most critical determinants of the specific VLCFA species produced in a given tissue.[3][4]
ELOVLs: The Rate-Limiting Condensing Enzymes
Mammals possess seven distinct ELOVL enzymes (ELOVL1-7), each exhibiting characteristic substrate specificities with respect to the chain length and degree of saturation of the acyl-CoA substrate.[1][4][5] This specificity is the causal reason for the diverse VLCFA profiles observed across different tissues. For example, ELOVL1 is essential for producing the C24 saturated and monounsaturated fatty acids required for sphingolipid synthesis, while ELOVL4 is uniquely responsible for synthesizing the exceptionally long (≥C28) fatty acids found in the skin and retina.[2][6] Dysregulation or mutation of these enzymes is directly linked to disease.[1][7]
Expert Insight: When designing experiments, the choice of cell type or tissue, or the specific ELOVL expressed in an in vitro system, will pre-determine the species of 3-oxoacyl-CoA intermediates you can expect to detect. Understanding these specificities is crucial for hypothesis-driven research.
| ELOVL Enzyme | Primary Acyl-CoA Substrates | Key Products / Role | Associated Pathologies |
| ELOVL1 | C20-C22 SFA & MUFA | C24 sphingolipid synthesis | Ichthyosis, Spastic paraplegia[7][8] |
| ELOVL2 | C20-C22 PUFA | Docosahexaenoic acid (DHA) synthesis | Age-related macular degeneration, Liver disease[1][7] |
| ELOVL3 | C18-C22 SFA & MUFA | Skin barrier lipids, brown fat metabolism | Ichthyosis, hair loss |
| ELOVL4 | ≥C24 SFA & PUFA | Ultra-long-chain FAs (>C26) for skin & retina | Stargardt-like macular dystrophy (STGD3), Ichthyosis[1][6] |
| ELOVL5 | C18-C20 PUFA | Arachidonic acid (ARA) elongation | Hepatic steatosis, Spinocerebellar ataxia[1][8] |
| ELOVL6 | C12-C16 SFA & MUFA | Elongation of palmitate to stearate | Insulin resistance, Metabolic syndrome |
| ELOVL7 | C16-C20 SFA & MUFA | Broad specificity, implicated in prostate cancer | Prostate Cancer |
| (SFA: Saturated Fatty Acid; MUFA: Monounsaturated Fatty Acid; PUFA: Polyunsaturated Fatty Acid) |
The Reduction and Dehydration Machinery
Following the ELOVL-catalyzed condensation, the subsequent three enzymes rapidly process the 3-oxoacyl-CoA intermediate:
-
3-ketoacyl-CoA reductase (KAR): Reduces the 3-keto group to a hydroxyl group.
-
3-hydroxyacyl-CoA dehydratase (HACD): There are four mammalian HACD isozymes (HACD1-4) that remove a water molecule.[2]
-
trans-2-enoyl-CoA reductase (TER): Reduces the double bond to complete the cycle.[2]
The high efficiency of these downstream enzymes contributes to the transient nature and low steady-state concentration of the 3-oxoacyl-CoA and 3-hydroxyacyl-CoA intermediates, making their detection a significant technical hurdle.[2]
Technical Framework for Detection and Analysis
The discovery of 3-oxoacyl-CoA intermediates is fundamentally a story of analytical chemistry. Their direct measurement requires methodologies that combine careful sample handling, robust separation, and highly sensitive and specific detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application.[9][10]
Caption: A generalized experimental workflow for the analysis of acyl-CoA intermediates.
Step-by-Step Protocol: Acyl-CoA Extraction and Analysis
This protocol provides a self-validating system for the sensitive detection of VLCFA intermediates.
A. Sample Preparation and Extraction:
-
Causality: The thioester bond of acyl-CoAs is prone to hydrolysis in neutral or basic aqueous solutions. Therefore, rapid processing in cold, acidified conditions is critical to preserve the analyte's integrity.[9]
-
Metabolic Quenching: For cell cultures, aspirate media and immediately wash with ice-cold PBS. Add ice-cold methanol to quench all enzymatic activity. For tissues, snap-freeze in liquid nitrogen immediately upon collection and store at -80°C.[11]
-
Homogenization: Homogenize frozen tissue or scraped cells in a cold extraction buffer (e.g., 2:1:0.8 isopropanol:acetonitrile:50 mM KH₂PO₄ buffer, pH 4-5).
-
Extraction: Vortex vigorously and incubate on ice. The organic solvents precipitate proteins while solubilizing the amphipathic acyl-CoAs.
-
Phase Separation: Centrifuge at high speed (e.g., 16,000 x g) at 4°C. Carefully collect the supernatant containing the acyl-CoAs.
-
Cleanup (Optional but Recommended): For complex matrices, a solid-phase extraction (SPE) step can significantly reduce ion suppression and improve signal-to-noise.
B. LC-MS/MS Analysis:
-
Causality: The co-elution of abundant lipids (like phospholipids) can suppress the ionization of low-abundance acyl-CoAs. Chromatographic separation is essential to resolve the target analytes from the bulk matrix.[9][12]
-
Chromatography: Use a C18 reverse-phase HPLC column. A gradient elution using mobile phases containing a weak acid (e.g., 0.1% formic acid or acetic acid) in water (A) and acetonitrile (B) provides good separation. The retention time increases with the length of the fatty acyl chain.[9]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[9]
-
Detection (MRM): Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity. This involves selecting a specific precursor ion (the molecular weight of the target 3-oxoacyl-CoA) and monitoring for its characteristic product ions after collision-induced dissociation.[13]
C. Analyte Identification and Validation:
-
Causality: The structure of Coenzyme A leads to a highly predictable fragmentation pattern, which serves as a definitive fingerprint for identifying any acyl-CoA species, including the 3-oxo intermediates.[14]
-
Precursor Ion: The precursor ion will be the protonated molecule [M+H]⁺.
-
Characteristic Fragments: The collision-induced dissociation of any acyl-CoA reliably produces two key fragments:
-
Neutral Loss of 507.0 Da: This corresponds to the loss of the 3'-phosphoadenosine diphosphate moiety. The resulting fragment is specific to the acyl portion.[12][14]
-
Product Ion at m/z 428.0365: This highly conserved fragment represents the adenosine 3',5'-diphosphate portion of the CoA molecule.[13][14]
-
-
Validation: The presence of the correct precursor ion and both characteristic fragment transitions at the expected retention time provides a high-confidence identification of the target 3-oxoacyl-CoA.
| Parameter | Description / Typical Value | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | Acyl-CoAs ionize efficiently as protonated molecules in positive mode.[13] |
| Precursor Ion (Q1) | [M+H]⁺ | Selects the full molecular weight of the target 3-oxoacyl-CoA. |
| Product Ion 1 (Q3) | [M+H - 507.0]⁺ | Specific to the acyl chain, providing chain-length information.[12] |
| Product Ion 2 (Q3) | m/z 428.0365 | Confirmatory fragment common to all CoA species.[14] |
| Collision Energy | Instrument Dependent | Must be optimized to produce both product ions efficiently. |
Pathophysiological Relevance and Therapeutic Implications
The study of VLCFA intermediates is not merely an academic exercise. Defects in VLCFA metabolism, either in synthesis or degradation, underpin several severe human diseases.
-
X-Linked Adrenoleukodystrophy (X-ALD): This genetic disorder results from mutations in the ABCD1 gene, which impairs the peroxisomal degradation of VLCFAs.[15] The resulting accumulation of VLCFAs in tissues, particularly the brain and adrenal glands, leads to demyelination and neurodegeneration.[15][16] Targeting the synthesis of these pathogenic VLCFAs, for example by inhibiting ELOVL1, is a promising therapeutic strategy currently under investigation.[7][8]
-
Ichthyoses and Skin Disorders: ELOVL1, ELOVL3, and ELOVL4 are critical for producing the ultra-long-chain fatty acids that form the skin's waterproof barrier.[2] Mutations in these genes lead to various forms of congenital ichthyosis, characterized by dry, scaly skin, highlighting the direct link between this metabolic pathway and tissue integrity.[1]
-
Metabolic Syndrome: ELOVL6, which elongates C16 fatty acids, has been implicated in the development of insulin resistance and fatty liver disease.[1] ELOVL inhibitors could therefore represent a novel class of therapeutics for metabolic disorders.
By developing robust methods to measure the flux through the VLCFA elongation pathway via its intermediates, researchers and drug developers can directly assess the efficacy of novel inhibitors and modulators in both preclinical models and clinical settings.
Conclusion and Future Directions
The discovery and analysis of very long-chain 3-oxoacyl-CoA intermediates represent a significant advancement in the field of lipid metabolism. Moving beyond simple measurements of total fatty acid levels, the ability to quantify these transient intermediates provides a dynamic window into the real-time activity of the ELOVL elongase enzymes. This technical guide outlines a robust, validated framework for achieving this, grounded in the principles of analytical chemistry and an understanding of the underlying enzymology.
Future research will likely focus on refining these methods for higher throughput, applying them to single-cell lipidomics to understand metabolic heterogeneity, and using them to screen for and characterize the next generation of ELOVL-modulating drugs. A deeper understanding of these ephemeral molecules will continue to be essential in the quest to unravel the complexities of lipid-driven diseases and develop targeted, effective therapies.
References
-
Sassa, T., & Kihara, A. (2014). Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. Biomolecules & Therapeutics, 22(2), 83–92. [Link]
-
Haynes, C. A., et al. (2014). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 86(12), 5763–5771. [Link]
-
Kihara, A. (2012). Very long-chain fatty acids: elongation, physiology and related disorders. Journal of Biochemistry, 152(5), 387–395. [Link]
-
Reactome. (n.d.). Synthesis of very long-chain fatty acyl-CoAs. Reactome Pathway Database. [Link]
-
Astudillo, A. M., et al. (2023). A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology. Cellular and Molecular Life Sciences, 80(12), 350. [Link]
-
He, M., & Ding, Y. (2020). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. International Journal of Molecular Sciences, 21(21), 7970. [Link]
-
Zhukov, A., & Popov, V. (2022). Enzymes of the VLCFA elongase complex. ResearchGate. [Link]
-
Nikolaev, E. N., et al. (2021). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and Bioanalytical Chemistry, 413(12), 3249–3261. [Link]
-
Gansemer, E. R., et al. (2020). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 10(4), 143. [Link]
-
Kihara, A. (2012). Very long-chain fatty acids: elongation, physiology and related disorders. Journal of Biochemistry, 152(5), 387-95. [Link]
-
Nobusawa, T., et al. (2013). Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation. PLoS Biology, 11(4), e1001530. [Link]
-
Haynes, C. A., et al. (2014). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 86(12), 5763-5771. [Link]
-
Ohno, Y., et al. (2010). ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis. Proceedings of the National Academy of Sciences, 107(43), 18439–18444. [Link]
-
Agbaga, M. P., et al. (2018). Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations. Frontiers in Physiology, 9, 119. [Link]
-
Kumar, S., et al. (2023). Therapeutic Role of ELOVL in Neurological Diseases. ACS Omega, 8(11), 10103–10113. [Link]
-
Kumar, S., et al. (2023). Therapeutic Role of ELOVL in Neurological Diseases. ACS Omega, 8(11), 10103-10113. [Link]
-
Gondim, C. N. S., & Wang, H. (2024). Adrenoleukodystrophy. StatPearls. [Link]
-
Brites, P., et al. (2021). Impaired peroxisomal b-oxidation and accumulation of VLCFA in fibroblasts and tissues. ResearchGate. [Link]
Sources
- 1. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 7. Therapeutic Role of ELOVL in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adrenoleukodystrophy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA: A Putative Signaling Intermediate in Peroxisomal Lipid Metabolism
Audience: Researchers, scientists, and drug development professionals. Disclaimer: The molecule (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA is a highly specific, theoretical metabolic intermediate. This guide synthesizes established principles of lipid biochemistry and signaling to explore its putative role, using it as a model to understand the signaling potential of very-long-chain fatty acyl-CoA metabolites.
Part 1: Molecular Profile and Biochemical Context
Deconstructing the Molecule
(16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA is a complex acyl-Coenzyme A thioester. Its name provides a precise structural definition:
-
Tetratriacontahexaenoyl-CoA: A 34-carbon (C34) fatty acyl chain with six (hexa) double bonds (ene), activated as a Coenzyme A (CoA) ester. This classifies it as a Very-Long-Chain Polyunsaturated Fatty Acid (VLC-PUFA).
-
(16Z,19Z,22Z,25Z,28Z,31Z): This denotes the location and cis ('Z') configuration of the six double bonds. This specific arrangement suggests it is a metabolic derivative of foundational omega-3 fatty acids, elongated past the common C20-C22 chain lengths.
-
3-oxo: A ketone group is present at the C-3 position (the β-carbon). This is the hallmark of a key intermediate in the fatty acid β-oxidation cycle.
Given these features, this molecule is not a stable, free-circulating lipid but rather a transient intermediate in the catabolism of C34:6 VLC-PUFAs. Its existence is intrinsically linked to the peroxisome, the primary site for the degradation of VLCFAs.[1][2]
The Metabolic Nexus: Peroxisomal β-Oxidation
Very-long-chain fatty acids (VLCFAs, C>20) are synthesized in the endoplasmic reticulum by a series of elongase enzymes, particularly ELOVL4, which is responsible for producing fatty acids beyond C24.[3] These VLC-PUFAs are essential components of membranes in specialized tissues like the retina, brain, and testes.[4][5]
However, their catabolism cannot be initiated by mitochondria. Instead, VLCFAs are exclusively shortened in peroxisomes.[1][2] The molecule at the center of this guide, a 3-oxoacyl-CoA, is the direct product of the second oxidative step in this pathway. The generation and subsequent metabolism of this intermediate are governed by a core enzymatic triad.
Key Enzymes in the Pathway:
-
Acyl-CoA Oxidase 1 (ACOX1): This is the rate-limiting enzyme that introduces a double bond between the α and β carbons of the acyl-CoA, producing a trans-2-enoyl-CoA and hydrogen peroxide.[6][7][8]
-
D-bifunctional protein (DBP, encoded by HSD17B4): This multifunctional enzyme catalyzes both the second and third steps. Its hydratase domain adds water across the double bond to form a 3-hydroxyacyl-CoA, and its dehydrogenase domain oxidizes this intermediate to the 3-oxoacyl-CoA.[9][10][11][12][13]
-
3-ketoacyl-CoA thiolase (ACAA1): This enzyme catalyzes the final step, cleaving the 3-oxoacyl-CoA into a two-carbon shorter acyl-CoA and one molecule of acetyl-CoA.[3][14][15][16]
Part 2: Putative Roles in Lipid Signaling
While metabolic intermediates are often viewed as simple conduits in a pathway, a growing body of evidence demonstrates that acyl-CoA thioesters are potent signaling molecules, particularly through the modulation of nuclear receptors.[17] The high reactivity of the thioester bond and the specific stereochemistry of the fatty acid chain allow for high-affinity interactions with protein ligand-binding domains.
Direct Nuclear Receptor Modulation
The most plausible signaling role for a molecule like 3-oxotetratriacontahexaenoyl-CoA is as a direct ligand for nuclear receptors that govern lipid homeostasis.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα): PPARα is a master regulator of lipid catabolism. Critically, studies have shown that very-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for PPARα, with dissociation constants (Kd) in the low nanomolar range (3-29 nM).[4][18] This binding is far more potent than that of the corresponding free fatty acids. This interaction is functionally significant, as VLCFA-CoA binding induces conformational changes in PPARα that alter the recruitment of co-activator and co-repressor proteins, a hallmark of nuclear receptor activation.[4][17][18] As a direct intermediate in the VLCFA degradation pathway, 3-oxo-VLC-PUFA-CoA would be ideally positioned to act as an intracellular sensor, signaling the flux of VLCFAs through the peroxisome and promoting the expression of genes needed for their continued catabolism.
Hepatocyte Nuclear Factor 4 Alpha (HNF4α): HNF4α is another critical regulator of hepatic metabolism. Its relationship with acyl-CoAs is complex. Fatty acyl-CoA thioesters bind directly to the HNF4α ligand-binding domain.[5][19] The functional outcome, however, depends on the chain length and saturation of the fatty acid. Shorter-chain saturated acyl-CoAs (C14-C16) tend to enhance HNF4α's binding to DNA, while longer-chain and unsaturated acyl-CoAs can be suppressive.[19] Furthermore, HNF4α possesses an intrinsic thioesterase activity, allowing it to hydrolyze its own acyl-CoA ligands, suggesting a sophisticated feedback mechanism.[20][21] A C34:6 3-oxo-acyl-CoA could therefore act as a potent modulator, potentially suppressing certain HNF4α-driven pathways while substrate flux is high.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation | MDPI [mdpi.com]
- 3. ACAA1 acetyl-CoA acyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The protein architecture and allosteric landscape of HNF4α [frontiersin.org]
- 6. uniprot.org [uniprot.org]
- 7. sinobiological.com [sinobiological.com]
- 8. ACOX1 | Rupa Health [rupahealth.com]
- 9. D-bifunctional protein deficiency: MedlinePlus Genetics [medlineplus.gov]
- 10. Frontiers | Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review [frontiersin.org]
- 11. D-bifunctional protein deficiency caused by splicing variants in a neonate with severe peroxisomal dysfunction and persistent hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 13. D-Bifunctional Protein Deficiency - Alex - The Leukodystrophy Charity [alextlc.org]
- 14. uniprot.org [uniprot.org]
- 15. ACAA1 - Wikipedia [en.wikipedia.org]
- 16. ACAA1 | Abcam [abcam.com]
- 17. Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Crosstalk of HNF4α with extracellular and intracellular signaling pathways in the regulation of hepatic metabolism of drugs and lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thioesterase activity and acyl-CoA/fatty acid cross-talk of hepatocyte nuclear factor-4{alpha} - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA: Structure, Properties, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA, a key intermediate in the biosynthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). While direct experimental data on this specific molecule is limited, this document synthesizes current knowledge of VLC-PUFA metabolism to elucidate its structure, predict its properties, and infer its biological role. We delve into the enzymatic pathways governing its formation and subsequent conversion, detail state-of-the-art analytical methodologies for its potential detection and quantification, and discuss its putative significance in cellular physiology and disease. This guide serves as a foundational resource for researchers investigating the intricate pathways of lipid metabolism and for professionals in drug development targeting enzymes involved in these processes.
Introduction: The Emerging Importance of Very-Long-Chain Polyunsaturated Fatty Acids
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are critical components of cellular lipids, playing vital roles in membrane structure and cell signaling.[1] Polyunsaturated VLCFAs (VLC-PUFAs), in particular, are enriched in specific tissues such as the brain, retina, and testes, where they are integral to specialized functions. The biosynthesis of these complex lipids occurs through a series of elongation cycles, adding two-carbon units to a growing acyl-CoA chain. (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA emerges as a transient but crucial intermediate in the synthesis of C34:6 VLC-PUFAs, a class of lipids whose biological significance is an active area of investigation. Understanding the biochemistry of this 3-oxoacyl-CoA intermediate is fundamental to comprehending the regulation of VLC-PUFA homeostasis and its implications for human health and disease.
Molecular Structure and Physicochemical Properties
(16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA is a complex lipid molecule comprising a 34-carbon polyunsaturated fatty acyl chain linked to a coenzyme A (CoA) moiety via a thioester bond. The systematic nomenclature precisely describes its structure: a tetratriaconta (34-carbon) chain with six (hexa) cis (Z) double bonds at positions 16, 19, 22, 25, 28, and 31, and a ketone group at the third carbon (3-oxo).
Structural Details
The PubChem database provides the canonical SMILES representation for the deprotonated form of this molecule, which is useful for in silico modeling and structural analysis.
Table 1: Structural and Physicochemical Properties of (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA
| Property | Value | Source |
| Molecular Formula | C55H88N7O18P3S | PubChem |
| Molecular Weight | 1259.51 g/mol | PubChem |
| Canonical SMILES | CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC(C(C(C(O)N1C=NC2=C1N=CN=C2N)O)OP(=O)(O)O)O)O | PubChem |
| Predicted XlogP | 5.8 | PubChem |
| Predicted Collision Cross Section ([M-H]⁻) | 338.6 Ų | PubChem |
Note: The PubChem entry is for the 4- deprotonated species.
The presence of the long, polyunsaturated acyl chain imparts significant hydrophobicity to the molecule, while the coenzyme A moiety contributes a hydrophilic character, rendering the overall molecule amphipathic. This property is critical for its interaction with enzymes within the hydrophobic environment of the endoplasmic reticulum membrane.
Biosynthesis and Metabolic Fate: A Transient Intermediate in VLC-PUFA Elongation
(16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA is a product of the first and rate-limiting step in the fatty acid elongation cycle. This process is catalyzed by a multi-enzyme complex known as the elongase system, located in the endoplasmic reticulum.
The Fatty Acid Elongation Cycle
The synthesis of VLC-PUFAs involves a four-step cycle:
-
Condensation: A very-long-chain acyl-CoA is condensed with malonyl-CoA by a very-long-chain 3-oxoacyl-CoA synthase (ELOVL). This reaction forms a 3-oxoacyl-CoA, releasing CO2 and Coenzyme A.[2]
-
Reduction: The 3-oxo group is reduced to a hydroxyl group by a very-long-chain 3-oxoacyl-CoA reductase (KAR), utilizing NADPH as a cofactor.
-
Dehydration: The resulting 3-hydroxyacyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to form a trans-2,3-enoyl-CoA.
-
Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase (TER), also using NADPH, to yield an acyl-CoA that is two carbons longer than the initial substrate.
The resulting elongated acyl-CoA can then re-enter the cycle for further elongation or be channeled into other metabolic pathways.
Formation of (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA
The direct precursor to (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA is a C32:6 acyl-CoA, which undergoes condensation with malonyl-CoA. The specific ELOVL enzyme responsible for this step is likely ELOVL4, which has a known substrate preference for very-long-chain polyunsaturated fatty acids.
Caption: Formation of the target 3-oxoacyl-CoA.
Subsequent Metabolic Conversion
As a transient intermediate, (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA is rapidly converted in the subsequent steps of the elongation cycle.
-
Reduction to 3-hydroxyacyl-CoA: The 3-oxo group is reduced by a very-long-chain 3-oxoacyl-CoA reductase (KAR) to form (3R,16Z,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontahexaenoyl-CoA. A commercial source for this hydroxylated form exists, suggesting its relative stability compared to the 3-oxo intermediate.[3]
-
Dehydration and Final Reduction: This 3-hydroxy intermediate is then dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) and subsequently reduced by a trans-2,3-enoyl-CoA reductase (TER) to produce the fully elongated and saturated (at the alpha and beta positions) C34:6-CoA. Studies have shown that HACD1 and HACD2 have broad substrate specificities, including for polyunsaturated acyl-CoAs.[4][5]
Caption: Metabolic fate in the elongation cycle.
Putative Biological Significance
The biological importance of (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA is intrinsically linked to that of its downstream product, the C34:6 VLC-PUFA. While the functions of these extremely long-chain fatty acids are still being elucidated, they are known to be incorporated into complex lipids, such as phosphatidylcholines and ceramides, particularly in the retina.[6] These lipids are thought to play a crucial role in maintaining the unique membrane architecture and fluidity required for photoreceptor function.
Mutations in the ELOVL4 gene, which is responsible for the synthesis of VLC-PUFAs, are associated with Stargardt-like macular dystrophy, a genetic disorder leading to vision loss. This underscores the critical role of the VLC-PUFA biosynthetic pathway, and by extension, its intermediates like (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA, in maintaining retinal health.
Experimental Protocols: Detection and Analysis
The analysis of very-long-chain acyl-CoA esters is challenging due to their low abundance, amphipathic nature, and potential for degradation. However, advances in mass spectrometry have enabled their sensitive and specific detection.
Extraction of Very-Long-Chain Acyl-CoAs from Biological Samples
A robust extraction protocol is crucial for the accurate quantification of acyl-CoAs. The following is a generalized procedure based on established methods for long-chain acyl-CoA analysis.
Materials:
-
Freeze-clamped tissue or cell pellets
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Internal standards (e.g., odd-chain acyl-CoAs)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Ammonium hydroxide
Procedure:
-
Homogenize the freeze-clamped tissue or cell pellet in ice-cold 10% TCA containing a known amount of internal standard.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet proteins.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate aqueous solvent to remove interfering polar compounds.
-
Elute the acyl-CoAs with a solvent mixture of higher organic content (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with the LC-MS analysis.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the analysis of acyl-CoAs, offering high sensitivity and specificity.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column is typically used.[7]
-
Mobile Phases: A gradient elution is employed, often using a binary system of an aqueous phase (e.g., water with a small amount of ammonium hydroxide) and an organic phase (e.g., acetonitrile with ammonium hydroxide).[7][8]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 200-500 µL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.[9]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for acyl-CoAs.[7][10]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a characteristic fragment). For acyl-CoAs, a common fragmentation is the neutral loss of the CoA moiety or a fragment thereof.[8]
-
MRM Transitions: The specific m/z transitions for (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA would need to be determined by direct infusion of a synthesized standard. However, based on its structure, the precursor ion would be [M+H]+ at m/z 1260.5. The product ions would likely correspond to fragments of the acyl chain or the pantetheine moiety.
Sources
- 1. lipotype.com [lipotype.com]
- 2. Very-long-chain 3-oxoacyl-CoA synthase - Wikipedia [en.wikipedia.org]
- 3. Evolution and molecular basis of substrate specificity in a 3-ketoacyl-CoA synthase gene cluster from Populus trichocarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Vanguard of Lipid Metabolism: A Technical Guide to the Enzymes Catalyzing 3-Oxotetratriacontahexaenoyl-CoA Metabolism
Abstract
The metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) represents a specialized and critical facet of lipid biochemistry. Intermediates such as 3-oxotetratriacontahexaenoyl-CoA, a 34-carbon ketoacyl-CoA with six degrees of unsaturation, underscore the necessity for a unique enzymatic machinery capable of handling these structurally complex molecules. This technical guide provides an in-depth exploration of the core enzymes involved in the metabolism of this and related VLC-PUFAs. We will delve into the subcellular localization of this metabolic pathway, the key enzymatic players, their mechanisms of action, and the experimental protocols essential for their study. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of metabolic diseases, neurobiology, and cellular physiology.
Introduction: The Challenge of Very-Long-Chain Polyunsaturated Fatty Acid Metabolism
Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, play crucial roles in various biological processes, including the formation of cellular membranes, synthesis of signaling molecules, and maintenance of neurological function. When these long aliphatic chains also feature multiple double bonds, as in the case of the precursor to 3-oxotetratriacontahexaenoyl-CoA, their catabolism presents a significant challenge to standard mitochondrial beta-oxidation pathways.
The sheer length of the carbon chain and the presence of multiple cis-double bonds necessitate a specialized metabolic pathway primarily housed within the peroxisome. This organelle is equipped with a unique set of enzymes capable of shortening these complex fatty acids to a length manageable by the mitochondrial machinery. The study of the enzymes involved in the metabolism of molecules like 3-oxotetratriacontahexaenoyl-CoA is therefore largely a study of the peroxisomal beta-oxidation pathway.
The Peroxisome: The Primary Site of VLC-PUFA Metabolism
Evidence strongly indicates that the initial stages of beta-oxidation of VLC-PUFAs occur within peroxisomes.[1][2][3][4][5] Mitochondria, the primary site for the oxidation of more common long-chain fatty acids, are not equipped to handle fatty acids exceeding 22 carbons in length.[2] The peroxisomal and mitochondrial beta-oxidation pathways, while mechanistically similar, are catalyzed by distinct sets of enzymes.
Core Enzymatic Machinery of Peroxisomal Beta-Oxidation
The catabolism of a VLC-PUFA leading to the formation and subsequent processing of 3-oxotetratriacontahexaenoyl-CoA involves a core set of four enzymatic activities.
Acyl-CoA Oxidase (ACOX)
The first and rate-limiting step of peroxisomal beta-oxidation is catalyzed by Acyl-CoA Oxidase. Unlike its mitochondrial counterpart, acyl-CoA dehydrogenase, which transfers electrons to the electron transport chain via FAD, ACOX directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂).[6]
-
Enzyme: Straight-chain Acyl-CoA Oxidase (SCOX or ACOX1)
-
Function: Catalyzes the dehydrogenation of the fatty acyl-CoA at the α- and β-carbons, introducing a trans-2-enoyl-CoA double bond.
-
Substrate Specificity: ACOX1 exhibits optimal activity towards very-long-chain acyl-CoAs.[1][3][4]
D-Bifunctional Protein (DBP)
The subsequent two steps, hydration and dehydrogenation, are catalyzed by a single polypeptide known as D-Bifunctional Protein (DBP). This enzyme possesses two distinct active sites.
-
Enzyme: D-Bifunctional Protein (DBP)
-
Functions:
3-Ketoacyl-CoA Thiolase
The final step of the beta-oxidation spiral is the thiolytic cleavage of the 3-ketoacyl-CoA. This reaction is catalyzed by a peroxisomal thiolase.
-
Enzyme: Peroxisomal 3-Ketoacyl-CoA Thiolase (e.g., ACAA1)
-
Function: Reacts with a molecule of free Coenzyme A to cleave the 3-ketoacyl-CoA, yielding a fatty acyl-CoA shortened by two carbons and one molecule of acetyl-CoA.[1][3][4][7][8]
In addition to the canonical thiolase, Sterol Carrier Protein X (SCPx), a protein with thiolase activity, has also been implicated in this process.[1][3][4]
Auxiliary Enzymes for Unsaturated Fatty Acid Metabolism
The presence of six double bonds in the precursor to 3-oxotetratriacontahexaenoyl-CoA necessitates the action of auxiliary enzymes to handle the non-standard intermediates that arise during beta-oxidation.
Enoyl-CoA Isomerase
When beta-oxidation encounters a pre-existing cis-double bond at an odd-numbered carbon position, the resulting cis-Δ³-enoyl-CoA cannot be processed by DBP. Enoyl-CoA isomerase converts this to the trans-Δ²-enoyl-CoA, a proper substrate for the hydratase activity.
2,4-Dienoyl-CoA Reductase
If the fatty acid contains double bonds at even-numbered carbons, the beta-oxidation process can lead to the formation of a 2,4-dienoyl-CoA intermediate. This is not a substrate for the subsequent enzymes. 2,4-dienoyl-CoA reductase, using NADPH, reduces this intermediate to a trans-Δ³-enoyl-CoA, which is then acted upon by enoyl-CoA isomerase to form the trans-Δ²-enoyl-CoA.
The Metabolic Pathway in Focus
The coordinated action of these core and auxiliary enzymes facilitates the sequential shortening of the C34:6 fatty acyl-CoA.
Figure 1: A simplified diagram of one cycle of peroxisomal beta-oxidation for a VLC-PUFA.
Quantitative Data Summary
| Enzyme Class | Specific Enzyme Example | Subcellular Location | Key Function in VLC-PUFA Metabolism |
| Acyl-CoA Oxidase | ACOX1 | Peroxisome | Initial dehydrogenation of VLC-PUFA-CoA |
| Bifunctional Protein | D-Bifunctional Protein (DBP) | Peroxisome | Hydration and subsequent dehydrogenation |
| Thiolase | Peroxisomal Thiolase, SCPx | Peroxisome | Thiolytic cleavage to release Acetyl-CoA |
| Isomerase | Enoyl-CoA Isomerase | Peroxisome/Mitochondria | Rearrangement of cis double bonds |
| Reductase | 2,4-Dienoyl-CoA Reductase | Peroxisome/Mitochondria | Reduction of conjugated double bonds |
Experimental Protocols
Assay of Acyl-CoA Oxidase (ACOX1) Activity
This protocol is based on the H₂O₂-dependent oxidation of a chromogenic substrate.
Materials:
-
Phosphate buffer (50 mM, pH 8.0)
-
Coenzyme A
-
VLC-PUFA substrate (e.g., C24:6-CoA)
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)
-
Cell or tissue lysate containing ACOX1
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, Coenzyme A, HRP, and ABTS.
-
Add the cell or tissue lysate to the reaction mixture and pre-incubate at 37°C.
-
Initiate the reaction by adding the VLC-PUFA-CoA substrate.
-
Monitor the change in absorbance at the appropriate wavelength for the oxidized chromogen (e.g., 405 nm for ABTS).
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the oxidized chromogen.
Workflow for Identification of Metabolites
Figure 2: A general workflow for the analysis of VLC-PUFA metabolites.
Conclusion and Future Directions
The metabolism of 3-oxotetratriacontahexaenoyl-CoA and its parent VLC-PUFA is a testament to the metabolic adaptability of eukaryotic cells. The peroxisomal beta-oxidation pathway, with its specialized core and auxiliary enzymes, is central to this process. A thorough understanding of these enzymes is critical for elucidating the pathophysiology of a range of metabolic and neurological disorders, including X-linked adrenoleukodystrophy and Zellweger syndrome.
Future research in this area will likely focus on:
-
The precise substrate specificities of the human peroxisomal beta-oxidation enzymes for a wider range of VLC-PUFAs.
-
The regulatory mechanisms that govern the expression and activity of these enzymes.
-
The development of novel therapeutic strategies targeting these enzymes for the treatment of metabolic diseases.
The continued exploration of this fascinating area of lipid metabolism promises to yield valuable insights into cellular function and human health.
References
- Ferdinandusse, S., Denis, S., Mooijer, P. A., Dekker, C., Dacremont, G., Wanders, R. J., & Hogenhout, E. M. (2001). Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. Journal of Lipid Research, 42(12), 1987-1995.
- Reddy, J. K., & Mannaerts, G. P. (1994). Peroxisomal lipid metabolism. Annual review of nutrition, 14(1), 343-370.
- Wanders, R. J., & Waterham, H. R. (2006). Biochemistry of mammalian peroxisomes revisited. Annual review of biochemistry, 75, 295-332.
- Wanders, R. J., Vreken, P., Ferdinandusse, S., Jansen, G. A., Waterham, H. R., van Roermund, C. W., & Van Grunsven, E. G. (1999). Peroxisomal fatty acid alpha-and beta-oxidation in humans: enzymology, peroxisomal metabolite transporters and peroxisomal storage disorders. Biochemical Society Transactions, 27(2), 250-256.
- Poirier, Y., Antonenkov, V. D., Glumoff, T., & Hiltunen, J. K. (2006). Peroxisomal β-oxidation—A metabolic pathway with multiple functions. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1761(3), 295-304.
- Wanders, R. J. (2013). Peroxisomes in human health and disease. Biochimie, 95(10), 1879-1885.
- Houten, S. M., Violante, S., Ventura, F. V., & Wanders, R. J. (2016). The biochemistry and physiology of mitochondrial fatty acid β-oxidation and its genetic disorders. Annual review of physiology, 78, 23-44.
- Kunau, W. H., Buhne, S., de la Garza, M., Kionka, C., Mateblowski, M., Moreno de la Garza, M., ... & Veenhuis, M. (1988). Comparative enzymology of beta-oxidation. Biochemical Society Transactions, 16(3), 418-420.
- Hiltunen, J. K., Mursula, A. M., Rottensteiner, H., Wierenga, R. K., Volkl, A., & Gurvitz, A. (2003). The human mitochondrial trifunctional protein. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1646(1-2), 1-13.
- Eaton, S., Bartlett, K., & Pourfarzam, M. (1996). Mammalian mitochondrial β-oxidation. Biochemical Journal, 320(2), 345-357.
- Antonenkov, V. D., & Hiltunen, J. K. (2012). Peroxisomal membrane proteins: Still a mystery. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1822(9), 1374-1386.
- Wanders, R. J., & Heymans, H. S. (2000). Peroxisomal disorders: clinical, biochemical and molecular aspects. Journal of inherited metabolic disease, 23(7), 615-632.
- Wanders, R. J., Waterham, H. R., & Leroy, B. P. (2015). Peroxisomal disorders. Ophthalmology, 122(11), 2357-2358.
- Vamecq, J., & Draye, J. P. (1989). Pathophysiology of peroxisomal β-oxidation. Essays in biochemistry, 24, 115-215.
- Wanders, R. J. (2014). Peroxisomes, lipid metabolism, and human disease. Molecular genetics and metabolism, 113(1-2), 4-12.
Sources
- 1. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. [PDF] Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. | Semantic Scholar [semanticscholar.org]
- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. aocs.org [aocs.org]
- 7. Thiolase - Wikipedia [en.wikipedia.org]
- 8. InterPro [ebi.ac.uk]
A Technical Guide to Elucidating the Subcellular Localization of (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA is a C34:6 very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) intermediate. Its structure, featuring a 3-oxo group, definitively places it within the beta-oxidation metabolic pathway. The extreme chain length (>C22) and high degree of unsaturation are key determinants of its metabolism, strongly indicating that its primary site of processing and localization is the peroxisome . This guide provides a comprehensive framework for experimentally verifying the subcellular localization of this transient metabolite. We will delve into the biochemical rationale, present a multi-pronged experimental strategy combining subcellular fractionation with mass spectrometry and advanced imaging techniques, and offer detailed, field-proven protocols. The objective is to equip researchers with the theoretical knowledge and practical methodologies required to confidently determine the organellar residence of this and similar lipid molecules.
Part 1: Biochemical Context and Theoretical Framework
The Imperative for Peroxisomal Beta-Oxidation
Very-long-chain fatty acids (VLCFAs), defined as those with chain lengths of 22 carbons or more, are primarily metabolized through beta-oxidation within peroxisomes.[1] The mitochondrial beta-oxidation machinery, while efficient for long, medium, and short-chain fatty acids, is incapable of handling these extended substrates. This specificity is largely due to the substrate constraints of the mitochondrial outer membrane enzyme, Carnitine Palmitoyltransferase I (CPT1), which is responsible for transporting fatty acyl-CoAs into the mitochondrial matrix. Furthermore, mitochondria lack the specific very-long-chain acyl-CoA synthetase required to activate VLCFAs in the first place.[2][3][4] This synthetase is located in the peroxisomal and microsomal membranes, effectively directing VLCFAs toward the peroxisome for initial processing.[2][4]
The molecule , a C34:6 acyl-CoA derivative, falls squarely into this category. Its metabolism is initiated in the peroxisome, where a series of enzymatic reactions systematically shorten the carbon chain.[5] The presence of the 3-oxo group signifies that the parent C34:6 acyl-CoA has undergone at least two steps of the peroxisomal beta-oxidation cycle: initial dehydrogenation by an acyl-CoA oxidase (ACOX) and subsequent hydration by a multifunctional enzyme (MFE).
The Hypothesized Metabolic Pathway and Localization
Based on established biochemical principles, we propose the following pathway, which dictates the probable subcellular location of our target molecule.
-
Activation: The parent C34:6 fatty acid is activated to its CoA thioester in the peroxisomal or endoplasmic reticulum membrane by a very-long-chain acyl-CoA synthetase.
-
Peroxisomal Import: The resulting C34:6-CoA is transported into the peroxisomal matrix.
-
Beta-Oxidation Cycle:
-
Step 1 (Oxidation): Acyl-CoA oxidase 1 (ACOX1) introduces a double bond between the alpha and beta carbons.
-
Step 2 (Hydration): The multifunctional enzyme 2 (MFE-2) hydrates the double bond, forming a 3-hydroxyacyl-CoA.
-
Step 3 (Oxidation): MFE-2 then oxidizes the 3-hydroxy group to a ketone, yielding the target molecule: 3-oxotetratriacontahexaenoyl-CoA .
-
-
Chain Shortening: A peroxisomal thiolase cleaves the 3-oxoacyl-CoA, releasing an acetyl-CoA and a chain-shortened (C32:6) acyl-CoA, which continues through further rounds of beta-oxidation.
This pathway strongly supports the hypothesis that the primary subcellular localization of (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA is the peroxisomal matrix. It exists as a transient, but essential, intermediate in this organelle-specific process.
Caption: Hypothesized peroxisomal beta-oxidation pathway for C34:6 fatty acid.
Part 2: Experimental Strategy: A Multi-Pronged Approach
To rigorously test our hypothesis, a combination of methodologies is essential. No single technique is foolproof; therefore, we will use a self-validating system where the results from each method corroborate the others.
Caption: A multi-pronged workflow for determining subcellular localization.
Method 1: Subcellular Fractionation with LC-MS/MS Quantification
This is the cornerstone of our investigation. It involves the physical separation of organelles followed by sensitive and specific detection of the target molecule.
Rationale: By isolating different organelles into distinct fractions, we can quantify the abundance of our target molecule in each. A significant enrichment in the peroxisomal fraction relative to others would provide strong evidence for our hypothesis. The use of a recently developed technique like Stable Isotope Labeling of Essential Nutrients in Cell Culture-Subcellular Fractionation (SILEC-SF) can provide rigorous internal standard controls for the most accurate quantification.[6][7]
Detailed Protocol:
-
Cell/Tissue Homogenization:
-
Harvest cultured cells (e.g., HepG2) or fresh liver tissue.
-
Wash twice with ice-cold PBS.
-
Resuspend in ice-cold homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4, with protease inhibitors).
-
Homogenize using a Dounce homogenizer with a loose-fitting pestle on ice. The goal is to rupture the plasma membrane while leaving organellar membranes intact.
-
-
Differential Centrifugation:
-
Centrifuge homogenate at 600 x g for 10 min at 4°C to pellet nuclei and intact cells (P1).
-
Transfer the supernatant (S1) to a new tube. Centrifuge at 10,000 x g for 20 min at 4°C. The resulting pellet (P2) is the "heavy mitochondrial fraction," containing mitochondria and peroxisomes. The supernatant (S2) contains microsomes (ER) and cytosol.
-
Save a small aliquot of each fraction (Homogenate, P1, S1, P2, S2) for analysis.
-
-
Density Gradient Ultracentrifugation for Peroxisome Purification:
-
Resuspend the P2 pellet in homogenization buffer.
-
Carefully layer the resuspended P2 fraction onto a pre-formed continuous or discontinuous iodixanol or Percoll density gradient.[8][9][10] A typical discontinuous gradient might consist of 50%, 35%, and 25% layers of iodixanol.
-
Centrifuge at 100,000 x g for 1-2 hours at 4°C in a swinging-bucket rotor.
-
Collect fractions carefully from the top of the gradient. Peroxisomes are dense and will be located in the higher-density fractions, well-separated from mitochondria.[9]
-
-
Fraction Validation (Quality Control):
-
This step is critical for trustworthiness. Analyze each fraction via Western Blot using antibodies against specific organelle marker proteins:
-
Peroxisomes: PMP70 or Catalase
-
Mitochondria: Cytochrome C or COX IV
-
Endoplasmic Reticulum: Calnexin or PDI
-
Nucleus: Lamin B1 or Histone H3
-
Cytosol: GAPDH or Tubulin
-
-
-
Acyl-CoA Extraction and LC-MS/MS Analysis:
-
For each validated fraction, perform a solid-phase or liquid-liquid extraction optimized for acyl-CoAs.[11][12]
-
Analyze extracts using a high-resolution mass spectrometer (e.g., Q-Exactive or Triple Quadrupole) coupled with liquid chromatography.[11]
-
Develop a multiple reaction monitoring (MRM) method specific to the precursor-product ion transition of (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA for absolute quantification.
-
Data Presentation and Interpretation:
The results should be summarized in a table, demonstrating the relative enrichment of the target molecule alongside the marker proteins.
| Fraction | PMP70 (Peroxisome) | COX IV (Mitochondria) | Calnexin (ER) | GAPDH (Cytosol) | Target Molecule Abundance |
| Homogenate | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| Nuclei (P1) | <0.1 | <0.1 | <0.1 | <0.1 | <0.1 |
| Heavy Mito (P2) | 5.2 | 6.1 | 0.3 | <0.1 | 5.5 |
| Purified Peroxisomes | 25.7 | <0.2 | <0.1 | <0.1 | 28.3 |
| Mitochondria | 0.4 | 19.8 | 0.2 | <0.1 | 0.5 |
| Cytosol/ER (S2) | <0.1 | <0.1 | 4.5 | 3.9 | <0.1 |
| Data are presented as fold-enrichment relative to the starting homogenate. Expected hypothetical results are shown. |
A result like the one tabulated above, showing a dramatic co-enrichment of the target molecule with the peroxisomal marker PMP70, would provide compelling evidence for peroxisomal localization.
Part 3: Advanced Imaging Techniques for In Situ Validation
While fractionation is powerful, it involves disrupting the native cellular architecture. Imaging techniques provide crucial in situ spatial context.
Method 2: Mass Spectrometry Imaging (MSI)
Rationale: MSI generates a molecular map, showing the spatial distribution of specific molecules across a tissue section or cell culture without the need for labels or antibodies.[13][14] By identifying the m/z (mass-to-charge ratio) corresponding to our target molecule, we can visualize its location within the cellular landscape. High-resolution techniques like MALDI-MSI or SIMS can approach subcellular resolution.[15][16]
Abbreviated Workflow:
-
Sample Preparation: Prepare thin cryosections of tissue or cultured cells on a conductive slide.
-
Matrix Application: Coat the sample with a suitable matrix (e.g., DHB, DAN) that facilitates laser desorption/ionization.[17]
-
Data Acquisition: Raster a laser across the sample surface, acquiring a full mass spectrum at each pixel.
-
Image Generation: Plot the intensity of the specific m/z for the target molecule at each pixel to generate a 2D ion density map.
-
Interpretation: Correlate the MSI map with histological stains (e.g., H&E) or immunofluorescence images of the same section to link the molecular distribution to specific cell types or subcellular regions. An intense, punctate cytoplasmic signal would be consistent with organellar localization.
Method 3: Indirect Immunofluorescence (IF) of Pathway Enzymes
Rationale: The target molecule is a transient metabolite and likely exists at very low concentrations, making direct imaging via microscopy impossible. An authoritative indirect approach is to localize the enzymes responsible for its production and consumption. If the enzymes that specifically create and degrade 3-oxo-C34:6-CoA are co-localized within the same organelle, it strongly implies the metabolite is also confined there.
Protocol:
-
Cell Culture and Preparation: Grow cells on glass coverslips. Fix with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100.
-
Immunostaining:
-
Block with 5% Bovine Serum Albumin (BSA).
-
Incubate with primary antibodies targeting:
-
Enzyme of interest: Rabbit anti-ACOX1 or Rabbit anti-MFE-2.
-
Organelle marker: Mouse anti-PMP70 (for peroxisomes).
-
-
Wash and incubate with fluorescently-labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488 and Goat anti-Mouse Alexa Fluor 594).
-
-
Imaging: Mount coverslips with a DAPI-containing medium (to stain nuclei) and visualize using a confocal microscope.
-
Analysis: Assess the degree of co-localization between the pathway enzymes (e.g., ACOX1, green channel) and the peroxisome marker (PMP70, red channel). A high degree of overlap (resulting in yellow pixels in the merged image) confirms the peroxisomal residence of the enzymatic machinery.
Part 4: Data Synthesis and Conclusion
By following this comprehensive, self-validating workflow, researchers can move beyond theoretical postulation to generate definitive, publication-quality evidence for the subcellular localization of (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA, firmly placing it within the peroxisomal matrix as a key intermediate in VLC-PUFA metabolism.
References
-
Hiltunen, J. K., Mursula, A. M., Rottensteiner, H., Wierenga, R. K., Volokita, M., & Kastaniotis, A. J. (2003). Peroxisomal beta-oxidation of polyunsaturated fatty acids. PubMed. Available at: [Link]
-
Li, B., Zhang, L., & Li, J. (2023). Mass Spectrometry Imaging for Single-Cell or Subcellular Lipidomics: A Review of Recent Advancements and Future Development. National Center for Biotechnology Information. Available at: [Link]
-
Anderson, D. M., & Caprioli, R. M. (2012). MALDI Imaging of Lipid Biochemistry in Tissues by Mass Spectrometry. National Center for Biotechnology Information. Available at: [Link]
-
Clinical Learning. (2023). 12. Oxidation of Odd-Chain & Very Long-Chain Fatty Acids | Biochemistry & Metabolism | USMLE Step 1. YouTube. Available at: [Link]
-
Singh, H., Derwas, N., & Poulos, A. (1987). Very long chain fatty acid beta-oxidation by rat liver mitochondria and peroxisomes. PubMed. Available at: [Link]
-
Singh, I., & Poulos, A. (1988). Very long chain fatty acid beta-oxidation by subcellular fractions of normal and Zellweger syndrome skin fibroblasts. PubMed. Available at: [Link]
-
Islinger, M., & Schrader, M. (2018). Isolation of Mammalian Peroxisomes by Density Gradient Centrifugation. Springer Link. Available at: [Link]
-
Kunau, W. H., & Dommes, V. (1996). Peroxisomal β-Oxidation and Polyunsaturated Fatty Acids. Semantic Scholar. Available at: [Link]
-
Li, B., Zhang, L., & Li, J. (2023). Mass Spectrometry Imaging for Single-Cell or Subcellular Lipidomics: A Review of Recent Advancements and Future Development. Semantic Scholar. Available at: [Link]
-
Bitesize Bio. (Date unavailable). Subcellular Fractionation: Reliable Protocols Explained. Bitesize Bio. Available at: [Link]
-
Tolvanen, M., & Hiltunen, J. K. (2023). Isolation of Peroxisomes from Frozen Liver of Rat by Differential and Iodixanol Gradient Centrifugation. MDPI. Available at: [Link]
-
Royal Society of Chemistry. (2020). CHAPTER 5: Mass Spectrometry Imaging of Lipids. Royal Society of Chemistry. Available at: [Link]
-
AOCS. (2019). Fatty Acid beta-Oxidation. AOCS. Available at: [Link]
-
Singh, H., & Poulos, A. (1986). Beta-oxidation of very-long-chain fatty acids and their coenzyme A derivatives by human skin fibroblasts. PubMed. Available at: [Link]
-
Graham, J. M. (2001). Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation. PubMed. Available at: [Link]
-
Reddy, J. K., & Hashimoto, T. (2001). III. Peroxisomal β-oxidation, PPARα, and steatohepatitis. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]
-
Wikipedia. (Date unavailable). Beta oxidation. Wikipedia. Available at: [Link]
-
Ren, L. J., Huang, H., Xiao, A. H., Zhang, X., Feng, Y., & Yao, L. (2020). Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis. National Center for Biotechnology Information. Available at: [Link]
-
Zhang, Y., Zhang, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, X., & Zhang, Q. (2023). Metabolomics and Lipidomics with Mass Spectrometry Imaging Reveal Mechanistic Insights into Dibutyl Phthalate-Promoted Proliferation of Breast Cancer Cell Spheroids. ACS Publications. Available at: [Link]
-
Wiese, S., Gronemeyer, T., Ofman, R., Wirtz, M., Hellwig, M., Wanders, R. J., & Meyer, H. E. (2011). Peroxisomes from the Heavy Mitochondrial Fraction: Isolation by Zonal Free Flow Electrophoresis and Quantitative Mass Spectrometrical Characterization. ACS Publications. Available at: [Link]
-
Trefely, S., Liu, J., Chi, P. J., Yune, J. J., Pletcher, C. H., & Snyder, N. W. (2022). Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation. PubMed. Available at: [Link]
-
Trefely, S., Liu, J., Chi, P. J., Yune, J. J., Pletcher, C. H., & Snyder, N. W. (2020). Quantitative sub-cellular acyl-CoA analysis reveals distinct nuclear regulation Authors. bioRxiv. Available at: [Link]
-
Trefely, S., Liu, J., Chi, P. J., Yune, J. J., Pletcher, C. H., & Snyder, N. W. (2022). Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation. National Center for Biotechnology Information. Available at: [Link]
-
Reactome. (Date unavailable). Beta-oxidation of very long chain fatty acids. Reactome Pathway Database. Available at: [Link]
-
M-CSA. (Date unavailable). Long-chain-fatty-acid-CoA ligase. M-CSA. Available at: [Link]
-
Ziboh, V. A., Miller, C. C., & Cho, Y. (2000). Metabolism of polyunsaturated fatty acids by skin epidermal enzymes: generation of antiinflammatory and antiproliferative metabolites. PubMed. Available at: [Link]
-
Haslam, R. P., & Larson, T. R. (2021). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. PubMed. Available at: [Link]
-
Li, J., Vose, J. E., & Kulanthaivel, P. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central. Available at: [Link]
-
ResearchGate. (2023). Metabolism of Dietary Polyunsaturated Fatty Acids Modulates Healthspan of C. elegans. ResearchGate. Available at: [Link]
-
Catalyst University. (2018). PUFAs: Polyunsaturated Fatty Acid Metabolism (DHA, EPA, AA). YouTube. Available at: [Link]
Sources
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. Very long chain fatty acid beta-oxidation by rat liver mitochondria and peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-oxidation of very-long-chain fatty acids and their coenzyme A derivatives by human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation of Mammalian Peroxisomes by Density Gradient Centrifugation | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass Spectrometry Imaging for Single-Cell or Subcellular Lipidomics: A Review of Recent Advancements and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Mass Spectrometry Imaging for Single-Cell or Subcellular Lipidomics: A Review of Recent Advancements and Future Development | Semantic Scholar [semanticscholar.org]
- 15. MALDI Imaging of Lipid Biochemistry in Tissues by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: Synthesis of a (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of a (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA standard, a critical tool for research in lipid metabolism and drug discovery. The synthesis of this very-long-chain polyunsaturated fatty acyl-CoA is a multi-step process requiring careful execution and purification. This guide outlines a chemoenzymatic approach, combining the precision of enzymatic reactions with the scalability of chemical synthesis.
Introduction
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) and their CoA esters are essential molecules in various biological processes, including membrane structure, cell signaling, and the production of bioactive lipid mediators.[1][2] The specific molecule, (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA, is an intermediate in the elongation pathway of omega-3 fatty acids.[1][3] The availability of a pure standard of this molecule is crucial for in vitro assays, enzyme characterization, and as an analytical standard for mass spectrometry-based lipidomics.
This application note details a robust protocol for the synthesis of this complex molecule, starting from a custom-synthesized very-long-chain polyunsaturated fatty acid and culminating in the final CoA ester.
Synthesis Strategy Overview
The synthesis is divided into two main stages:
-
Chemical Synthesis of the Precursor Fatty Acid: The foundational step involves the gram-scale chemical synthesis of (16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontahexaenoic acid. This is achieved through a convergent synthesis strategy, coupling a C12 saturated fragment with a C22 polyunsaturated fragment derived from docosahexaenoic acid (DHA).[4][5]
-
Enzymatic Acyl-CoA Ligation: The synthesized fatty acid is then ligated to Coenzyme A (CoA) using a suitable acyl-CoA synthetase. This enzymatic step offers high specificity and avoids harsh chemical conditions that could degrade the polyunsaturated acyl chain.
The overall workflow is depicted in the diagram below:
Caption: Chemoenzymatic synthesis workflow.
PART 1: Chemical Synthesis of (16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontahexaenoic acid
This section outlines the chemical synthesis of the fatty acid precursor. The described method is adapted from established protocols for the synthesis of VLC-PUFAs.[4][5]
Materials
| Reagent | Supplier | Grade |
| Docosahexaenoic acid (DHA) | Sigma-Aldrich | ≥98% |
| 12-Bromododecanoic acid | TCI Chemicals | >98% |
| Oxalyl chloride | Sigma-Aldrich | Reagent grade |
| Zinc dust | Sigma-Aldrich | Activated |
| Palladium(II) acetate | Sigma-Aldrich | 99.98% |
| Triphenylphosphine | Sigma-Aldrich | 99% |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous |
| Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous |
| Diethyl ether | Fisher Scientific | ACS grade |
| Hexanes | Fisher Scientific | ACS grade |
| Ethyl acetate | Fisher Scientific | ACS grade |
Protocol
Step 1: Synthesis of the C22 Aldehyde from DHA
-
DHA Methyl Esterification: Convert DHA to its methyl ester using standard Fischer esterification conditions (methanol, catalytic sulfuric acid).
-
Reduction to Alcohol: Reduce the methyl ester to the corresponding alcohol using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C) to avoid reduction of the double bonds.
-
Oxidation to Aldehyde: Oxidize the alcohol to the aldehyde using a selective oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation.
Step 2: Preparation of the C12 Organozinc Reagent
-
Grignard Formation: Prepare the Grignard reagent from 12-bromododecanoic acid methyl ester using magnesium turnings in anhydrous THF.
-
Transmetalation to Zinc: Transmetalate the Grignard reagent to the corresponding organozinc reagent by adding a solution of zinc chloride in THF.
Step 3: Negishi Coupling
-
Catalyst Preparation: Prepare the palladium catalyst in situ by reacting palladium(II) acetate with triphenylphosphine in anhydrous DMF.
-
Coupling Reaction: Add the C22 aldehyde to the catalyst mixture, followed by the slow addition of the C12 organozinc reagent at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate. Purify the coupled product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 4: Hydrolysis to the Free Fatty Acid
-
Saponification: Hydrolyze the methyl ester of the coupled product to the free fatty acid using a solution of lithium hydroxide in a mixture of THF and water.
-
Acidification and Extraction: Acidify the reaction mixture with 1 M HCl and extract the free fatty acid with diethyl ether. Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Final Purification: The final fatty acid can be further purified by recrystallization from a suitable solvent system, such as acetonitrile, at low temperature.
PART 2: Enzymatic Synthesis of (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA
This part of the protocol utilizes a long-chain acyl-CoA synthetase to ligate the synthesized fatty acid to Coenzyme A.
Materials
| Reagent | Supplier | Grade |
| (16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontahexaenoic acid | Synthesized in Part 1 | >98% |
| Coenzyme A, trilithium salt | Sigma-Aldrich | ≥95% |
| ATP, disodium salt | Sigma-Aldrich | ≥99% |
| Magnesium chloride | Sigma-Aldrich | BioReagent |
| Triton X-100 | Sigma-Aldrich | Molecular biology grade |
| Potassium phosphate buffer, pH 7.4 | In-house preparation | |
| Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp.) | Sigma-Aldrich or other commercial source |
Protocol
Step 1: Preparation of Reaction Mixture
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 10 mM MgCl₂ and 0.1% Triton X-100.
-
In a microcentrifuge tube, prepare the following reaction mixture:
-
100 µL of 100 mM potassium phosphate buffer (pH 7.4) with 10 mM MgCl₂ and 0.1% Triton X-100
-
10 µL of 10 mM (16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontahexaenoic acid in ethanol
-
10 µL of 20 mM Coenzyme A, trilithium salt, in water
-
10 µL of 50 mM ATP, disodium salt, in water
-
Step 2: Enzymatic Reaction
-
Pre-incubate the reaction mixture at 37 °C for 5 minutes.
-
Initiate the reaction by adding 1-5 units of long-chain acyl-CoA synthetase.
-
Incubate the reaction at 37 °C for 1-2 hours. The reaction progress can be monitored by HPLC.
PART 3: Purification and Characterization
Purification by High-Performance Liquid Chromatography (HPLC)
The synthesized acyl-CoA must be purified to remove unreacted starting materials and enzyme. Reverse-phase HPLC is a suitable method for this purpose.[6][7]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 25 mM KH₂PO₄, pH 5.3 |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm (for the adenine moiety of CoA) |
Protocol:
-
Stop the enzymatic reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject the filtered sample onto the HPLC system.
-
Collect the fractions corresponding to the product peak.
-
Lyophilize the collected fractions to obtain the purified (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA.
Characterization
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) in negative ion mode is recommended.
-
Expected Mass: The theoretical monoisotopic mass of the [M-H]⁻ ion should be calculated and compared with the experimental mass. High-resolution mass spectrometry (e.g., Orbitrap or TOF) is recommended for accurate mass determination and confirmation of the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will confirm the presence of the characteristic peaks for the polyunsaturated acyl chain, the pantetheine moiety, and the adenosine group of CoA.
-
³¹P NMR: The phosphorus NMR spectrum should show the characteristic signals for the phosphate groups of CoA.
The following diagram illustrates the purification and characterization workflow:
Sources
- 1. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids in Transgenic Oilseeds: Constraints on Their Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis of the very long chain polyunsaturated fatty acid (VLC-PUFA) 32:6 n-3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mass Spectrometry Analysis of Very Long-Chain Acyl-CoAs
Introduction: The Central Role and Analytical Challenges of Very Long-Chain Acyl-CoAs
Very long-chain acyl-Coenzyme A (VLC-acyl-CoA) molecules, typically defined as those with acyl chains of 22 carbons or more, are critical intermediates in a host of cellular processes. These molecules are not merely metabolic intermediates but also key signaling molecules and precursors for the synthesis of complex lipids such as sphingolipids and glycerolipids. Dysregulation of VLC-acyl-CoA metabolism is implicated in several severe human diseases, including X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal disorders, highlighting the importance of their accurate quantification in biomedical research.[1][2][3][4][5]
However, the analysis of VLC-acyl-CoAs is fraught with challenges. Their low physiological abundance, inherent chemical instability, and the complexity of the biological matrices in which they reside necessitate highly sensitive and specific analytical methodologies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the robust and reliable quantification of these challenging analytes.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mass spectrometry-based analysis of VLC-acyl-CoAs, from sample preparation to data interpretation.
Part 1: Foundational Principles of VLC-acyl-CoA Analysis
A successful VLC-acyl-CoA analysis hinges on a clear understanding of the entire analytical workflow. Each stage, from the initial sample handling to the final data processing, is critical for obtaining high-quality, reproducible results.
Caption: High-level overview of the VLC-acyl-CoA mass spectrometry workflow.
The Criticality of Sample Preparation
The journey to accurate VLC-acyl-CoA quantification begins with meticulous sample handling. The goal is to preserve the in vivo metabolic state while efficiently extracting the target analytes.
-
Metabolic Quenching: The first and arguably most critical step is to halt all enzymatic activity immediately upon sample collection. This is typically achieved by flash-freezing the tissue or cell pellet in liquid nitrogen. For cultured cells, rapid quenching of metabolism can be achieved by aspirating the culture medium and adding a cold solvent mixture, such as acetonitrile/methanol/water.
-
Extraction: The choice of extraction solvent is paramount. A common and effective method involves a two-step extraction.[7][8][9] First, the tissue is homogenized in a cold acidic buffer (e.g., potassium phosphate buffer, pH 4.9) to maintain the stability of the acyl-CoA thioester bond.[7] Subsequently, an organic solvent mixture, often acetonitrile or a combination of acetonitrile and isopropanol, is added to precipitate proteins and extract the acyl-CoAs.[10][11]
-
Solid-Phase Extraction (SPE) for Cleanup: Due to the complexity of biological samples, a cleanup step is often necessary to remove interfering substances like phospholipids and salts. Reversed-phase SPE cartridges (e.g., C18 or polymeric sorbents) are commonly employed.[7][12] The acyl-CoAs are retained on the cartridge while more polar contaminants are washed away. The analytes are then eluted with a solvent of higher organic content.
The Power of Stable Isotope Dilution
For absolute and accurate quantification, the use of stable isotope-labeled internal standards is indispensable.[13][14] These standards, which are chemically identical to the analyte of interest but have a heavier mass due to the incorporation of isotopes like ¹³C or ¹⁵N, are added to the sample at the very beginning of the extraction process.[14][15]
The key advantages of this approach are:
-
Correction for Analyte Loss: The internal standard experiences the same losses as the endogenous analyte during extraction, cleanup, and analysis.
-
Correction for Matrix Effects: Ion suppression or enhancement in the mass spectrometer source, a common issue in complex biological samples, affects both the analyte and the internal standard equally.
Stable isotope-labeled standards can be commercially sourced or biosynthetically generated by culturing cells in media containing labeled precursors, such as [¹³C₃¹⁵N₁]-pantothenate.[13][16][17]
Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodology
The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides the necessary selectivity and sensitivity for VLC-acyl-CoA analysis.[6]
Chromatographic Separation
Reversed-phase liquid chromatography (RPLC) is the most common separation technique for acyl-CoAs. The separation is based on the hydrophobicity of the acyl chain, with longer and more saturated chains exhibiting stronger retention.
Table 1: Typical LC Parameters for VLC-acyl-CoA Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C8 or C18 reversed-phase, sub-2 µm particle size | Provides good retention and resolution for hydrophobic VLC-acyl-CoAs.[10] |
| Mobile Phase A | Water with an ion-pairing agent or buffer (e.g., 15 mM ammonium hydroxide) | Ammonium hydroxide helps to improve peak shape and ionization efficiency in positive ion mode.[10][12] |
| Mobile Phase B | Acetonitrile with the same additive as Mobile Phase A | Strong organic solvent for eluting the highly retained VLC-acyl-CoAs.[10][12] |
| Flow Rate | 0.2 - 0.4 mL/min | Compatible with standard ESI sources and provides good chromatographic efficiency.[10] |
| Gradient | A shallow gradient starting with a low percentage of organic phase and gradually increasing. | Allows for the separation of a wide range of acyl-CoA chain lengths and saturation levels.[10][18] |
Tandem Mass Spectrometry Detection
Tandem mass spectrometry, particularly on a triple quadrupole instrument, is the detection method of choice due to its high selectivity and sensitivity. The analysis is typically performed in positive electrospray ionization (ESI) mode.
Under collision-induced dissociation (CID), acyl-CoAs exhibit a characteristic fragmentation pattern. Two main fragmentation pathways are commonly observed:
-
Neutral Loss of 507 Da: This corresponds to the loss of the 3'-phosphoadenosine 5'-diphosphate moiety and is a highly specific fragmentation for all acyl-CoAs.[19][20]
-
Product Ion at m/z 428: This fragment represents the adenosine 5'-diphosphate portion of the molecule.[21][22]
Caption: Characteristic fragmentation of acyl-CoAs in positive ion mode MS/MS.
For targeted quantification, multiple reaction monitoring (MRM) is employed. In this mode, the first quadrupole (Q1) is set to select the precursor ion (the [M+H]⁺ of a specific VLC-acyl-CoA), the second quadrupole (Q2) acts as a collision cell where the ion is fragmented, and the third quadrupole (Q3) is set to select a specific product ion. This highly selective process filters out chemical noise and allows for sensitive detection of the target analyte.
Table 2: Example MRM Transitions for Selected VLC-acyl-CoAs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Rationale for Product Ion Selection |
| C22:0-CoA | 1090.6 | 583.6 | [M+H - 507]⁺, specific to the acyl chain. |
| C24:0-CoA | 1118.6 | 611.6 | [M+H - 507]⁺, specific to the acyl chain. |
| C26:0-CoA | 1146.7 | 639.7 | [M+H - 507]⁺, specific to the acyl chain. |
Part 3: Detailed Experimental Protocols
The following protocols provide a starting point for the analysis of VLC-acyl-CoAs in biological tissues. Optimization may be required depending on the specific tissue type and instrumentation.
Protocol 1: Extraction of VLC-acyl-CoAs from Tissue
-
Homogenization: Weigh approximately 20-50 mg of frozen tissue and immediately place it in a pre-chilled homogenizer tube containing 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).[7] Add the stable isotope-labeled internal standard mixture at this stage. Homogenize the tissue thoroughly on ice.
-
Protein Precipitation and Extraction: Add 2 mL of a cold acetonitrile/isopropanol (1:1, v/v) solution to the homogenate.[10][11] Vortex vigorously for 1 minute and then sonicate for 5 minutes in an ice bath.
-
Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex briefly and centrifuge to pellet any insoluble material before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (4:1, v/v).
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-25 min: Re-equilibrate at 5% B
-
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions: Set up the MRM transitions for each target VLC-acyl-CoA and internal standard as determined during method development. Optimize collision energies for each transition to maximize signal intensity.
-
Part 4: Data Analysis and Interpretation
-
Peak Integration: Integrate the chromatographic peaks for each analyte and its corresponding internal standard using the instrument's software.
-
Calibration Curve: Prepare a calibration curve by analyzing a series of standards of known concentrations containing a fixed amount of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantification: Determine the concentration of the VLC-acyl-CoAs in the biological samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.
-
Biological Context: Relate the quantitative data back to the biological question being investigated. For example, in studies of X-ALD, an accumulation of C26:0-CoA would be expected.
Conclusion
The mass spectrometry-based analysis of very long-chain acyl-CoAs is a powerful tool for investigating lipid metabolism and its role in health and disease. While the analytical workflow is complex, adherence to rigorous protocols for sample preparation, the use of stable isotope dilution for accurate quantification, and optimized LC-MS/MS conditions can yield high-quality, reproducible data. This detailed guide provides a solid foundation for researchers to successfully implement these methods in their own laboratories, paving the way for new discoveries in this important area of biomedical research.
References
-
Frey, A. J., Feldman, D. R., Trefely, S., Worth, A. J., Basu, S. S., & Snyder, N. W. (n.d.). LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and 13C-isotopic labeling of acyl-coenzyme A thioesters. eScholarship. Retrieved from [Link]
-
Basu, S. S., Blair, I. A., & Mesaros, C. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry. Retrieved from [Link]
-
Koivusalo, M., Haimi, P., Heikinheimo, P., Kostiainen, R., & Somerharju, P. (2004). Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 808(2), 263-268. Retrieved from [Link]
-
Frey, A. J., Feldman, D. R., Trefely, S., Worth, A. J., Basu, S. S., & Snyder, N. W. (2016). LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters. Metabolomics, 12(10), 157. Retrieved from [Link]
-
Tortorelli, S., & Matern, D. (n.d.). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. SpringerLink. Retrieved from [Link]
-
Wolk, E., Johnson, M. L., & Gropler, R. J. (2012). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Journal of lipid research, 53(8), 1642–1648. Retrieved from [Link]
-
Magnes, C., Suppan, M., Pieber, T. R., Moustafa, T., & Sargsyan, K. (2007). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry, 79(13), 5025-5033. Retrieved from [Link]
-
Li, J., Vuckovic, D., & Gu, H. (2015). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Metabolites, 5(4), 687–703. Retrieved from [Link]
-
Haynes, C. A., Allegood, J. C., Sims, K., Wang, E. W., Sullards, M. C., & Merrill, A. H. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of lipid research, 49(5), 1113–1125. Retrieved from [Link]
-
Bas, S., & Blair, I. A. (2012). Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture. Journal of lipid research, 53(1), 133–138. Retrieved from [Link]
-
Minkler, P. E., Kerner, J., & Hoppel, C. L. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of lipid research, 45(3), 564–571. Retrieved from [Link]
-
Johnson, J. H., & Murphy, R. C. (1994). Analysis of Long-Chain Fatty Acyl Coenzyme A Thioesters by Negative Ion Fast-Atom Bombardment Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 5(5), 416-424. Retrieved from [Link]
-
Bas, S., & Blair, I. A. (2015). Production of Stable Isotope-Labeled Acyl-Coenzyme A Thioesters by Yeast Stable Isotope Labeling by Essential Nutrients in Cell Culture. Methods in molecular biology (Clifton, N.J.), 1208, 131–138. Retrieved from [Link]
-
Ali, N., & Tang, H. (2023). Very-Long-Chain Acyl-CoA Dehydrogenase Deficiency: Family Impact and Perspectives. Genes, 14(10), 1930. Retrieved from [Link]
-
Wikipedia. (n.d.). Very long-chain acyl-coenzyme A dehydrogenase deficiency. Retrieved from [Link]
-
ResearchGate. (n.d.). The fragmentation of acyl-CoAs and acyl-dephospho-CoAs in MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. Retrieved from [Link]
-
ResearchGate. (n.d.). The acyl-CoA fragmentation pattern showing the mass-specific fragment and the neutral loss of m/z 507. Retrieved from [Link]
-
Minkler, P. E., Ingalls, S. T., & Hoppel, C. L. (1990). Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography. Analytical biochemistry, 185(1), 29–35. Retrieved from [Link]
-
Sim, A., Gauthier, J., & Tjoa, S. (2015). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 5(4), 668–686. Retrieved from [Link]
-
MedlinePlus. (n.d.). Very long-chain acyl-CoA dehydrogenase deficiency. Retrieved from [Link]
-
Kind, T., Meissen, J., & Fiehn, O. (2021). Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library. Metabolites, 11(11), 724. Retrieved from [Link]
-
Metabolic Support UK. (n.d.). Very-Long Chain Acyl CoA Dehydrogenase Deficiency. Retrieved from [Link]
-
Hardy, G., & St-Pierre, J. (2021). The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency. International journal of molecular sciences, 22(16), 8565. Retrieved from [Link]
-
ResearchGate. (n.d.). Tandem Mass Spectrometry Screening for Very Long-Chain Acyl-CoA Dehydrogenase Deficiency: The Value of Second-Tier Enzyme Testing. Retrieved from [Link]
-
Corkey, B. E., & Deeney, J. T. (1986). Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography. Analytical biochemistry, 152(2), 259–265. Retrieved from [Link]
-
ResearchGate. (n.d.). A Novel Tandem Mass Spectrometry Method for Rapid Confirmation of Medium- and Very Long-Chain acyl-CoA Dehydrogenase Deficiency in Newborns. Retrieved from [Link]
-
Haslam, R. P., & Larson, T. R. (2021). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. Methods in molecular biology (Clifton, N.J.), 2295, 203–218. Retrieved from [Link]
Sources
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Very long-chain acyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 4. Very long-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 5. metabolicsupportuk.org [metabolicsupportuk.org]
- 6. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and 13C-isotopic labeling of acyl-coenzyme A thioesters [escholarship.org]
- 16. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Tracing the intricate journey of Docosahexaenooic Acid (DHA) through Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Significance of DHA and the Power of Isotopic Labeling
Docosahexaenoic acid (DHA, 22:6n-3) is a critical omega-3 polyunsaturated fatty acid (PUFA) that plays a vital role in human health, particularly in brain and retinal development and function.[1][2] It is a key structural component of neuronal membranes, influencing signal transduction, gene expression, and the production of bioactive lipid mediators.[3][4] Understanding the intricate metabolic pathways of DHA—its absorption, distribution, esterification into complex lipids, and conversion to various metabolites—is paramount for elucidating its role in health and disease, and for developing effective nutritional and therapeutic strategies.
Stable isotope labeling, coupled with mass spectrometry, provides a powerful and safe methodology for tracing the metabolic fate of DHA in biological systems.[5][6] By introducing DHA molecules enriched with stable isotopes like carbon-13 (¹³C) or deuterium (²H), researchers can distinguish exogenous (labeled) DHA from the endogenous (unlabeled) pool. This allows for the precise tracking of its journey through various metabolic pathways, providing a dynamic view of lipid metabolism.[6] This technique is invaluable for understanding the mechanisms of metabolic diseases, identifying biomarkers, and evaluating the efficacy of therapeutic interventions targeting lipid metabolism.[6]
This comprehensive guide delves into the core principles, experimental protocols, and data interpretation for metabolic studies of DHA using stable isotope labeling.
II. Foundational Concepts: DHA Metabolism and Isotope Tracing
A. Overview of DHA Metabolic Pathways
DHA metabolism is a complex process involving several key steps:
-
Uptake and Transport: Dietary DHA is absorbed in the small intestine and transported in the blood within chylomicrons. It is then delivered to various tissues, including the liver, brain, and adipose tissue.
-
Activation and Esterification: Before entering metabolic pathways, DHA is activated to its coenzyme A (CoA) thioester, DHA-CoA. This activated form can then be esterified into various lipid classes, primarily phospholipids, triglycerides, and cholesterol esters.[3]
-
Endogenous Synthesis: While dietary intake is the primary source, DHA can also be synthesized from its precursor, alpha-linolenic acid (ALA, 18:3n-3), through a series of elongation and desaturation reactions.[7][8] However, this conversion process is generally inefficient in humans.[2]
-
Retroconversion: There has been a long-held belief that DHA can be retro-converted to eicosapentaenoic acid (EPA). However, recent studies using compound-specific isotope analysis suggest that the observed increase in plasma EPA following DHA supplementation is more likely due to a slowed metabolism of EPA rather than direct retroconversion.[9]
-
Biotransformation: DHA can be metabolized by lipoxygenase (LOX) and cyclooxygenase (COX) enzymes to produce a variety of bioactive mediators, including resolvins, protectins, and maresins, which have potent anti-inflammatory and pro-resolving properties.
-
Peroxidation: As a highly unsaturated fatty acid, DHA is susceptible to non-enzymatic oxidation, leading to the formation of lipid peroxidation products like 4-hydroxyhexenal (4-HHE).[10]
// Nodes Dietary_DHA [label="Dietary DHA\n(Triglycerides, Phospholipids)"]; ALA [label="α-Linolenic Acid (ALA)"]; Bloodstream [label="Bloodstream\n(Chylomicrons, Lipoproteins)"]; Liver [label="Liver"]; Brain [label="Brain"]; Other_Tissues [label="Other Tissues"]; DHA_CoA [label="DHA-CoA"]; Phospholipids [label="Phospholipids\n(Cell Membranes)"]; Triglycerides [label="Triglycerides\n(Storage)"]; Bioactive_Mediators [label="Bioactive Mediators\n(Resolvins, Protectins)"]; Peroxidation_Products [label="Peroxidation Products\n(e.g., 4-HHE)"];
// Nodes Dietary_DHA [label="Dietary DHA\n(Triglycerides, Phospholipids)"]; ALA [label="α-Linolenic Acid (ALA)"]; Bloodstream [label="Bloodstream\n(Chylomicrons, Lipoproteins)"]; Liver [label="Liver"]; Brain [label="Brain"]; Other_Tissues [label="Other Tissues"]; DHA_CoA [label="DHA-CoA"]; Phospholipids [label="Phospholipids\n(Cell Membranes)"]; Triglycerides [label="Triglycerides\n(Storage)"]; Bioactive_Mediators [label="Bioactive Mediators\n(Resolvins, Protectins)"]; Peroxidation_Products [label="Peroxidation Products\n(e.g., 4-HHE)"];
// Edges Dietary_DHA -> Bloodstream [label="Absorption"]; ALA -> Liver [label="Endogenous Synthesis\n(Elongation & Desaturation)"]; Bloodstream -> Liver; Bloodstream -> Brain; Bloodstream -> Other_Tissues; Liver -> DHA_CoA [label="Activation"]; Brain -> DHA_CoA [label="Activation"]; Other_Tissues -> DHA_CoA [label="Activation"]; DHA_CoA -> Phospholipids [label="Esterification"]; DHA_CoA -> Triglycerides [label="Esterification"]; DHA_CoA -> Bioactive_Mediators [label="Enzymatic Oxidation"]; Phospholipids -> Peroxidation_Products [label="Non-enzymatic\nPeroxidation"]; Liver -> Bloodstream [label="Secretion in Lipoproteins"]; } Figure 1. Simplified overview of the major metabolic pathways of Docosahexaenoic Acid (DHA).
B. Principles of Stable Isotope Tracing
Stable isotope tracers are non-radioactive and differ from their more abundant counterparts only in the number of neutrons in their nucleus.[11] This difference in mass allows for their detection and quantification by mass spectrometry, while their chemical properties remain virtually identical, ensuring they are metabolized in the same way as the unlabeled compound.[11]
Commonly used stable isotopes for labeling DHA include:
-
Carbon-13 (¹³C): Uniformly labeled ¹³C-DHA is often used to trace the entire carbon skeleton of the molecule.
-
Deuterium (²H or D): Deuterated DHA, such as D5-DHA, can also be used effectively for tracing studies.
The fundamental principle of isotope tracing studies is the introduction of a known amount of the labeled compound (the "tracer") into a biological system and then measuring its incorporation into various downstream metabolites over time.[11] This allows for the calculation of metabolic flux rates, turnover rates, and the relative contributions of different pathways.
III. Experimental Design and Protocols
A well-designed isotope labeling study is crucial for obtaining meaningful and reproducible results. Key considerations include the choice of tracer, the experimental model, the dosing regimen, and the analytical methodology.
A. Selection of Isotopic Tracers
The choice between ¹³C- and ²H-labeled DHA depends on the specific research question and the analytical capabilities available.
| Tracer | Advantages | Disadvantages |
| ¹³C-DHA | Traces the entire carbon backbone. Less potential for kinetic isotope effects. | Can be more expensive to synthesize. |
| ²H-DHA | Can be more cost-effective. The higher mass difference can sometimes facilitate detection. | Potential for kinetic isotope effects, although generally minimal for fatty acids. Potential for exchange of deuterium with protons in the biological system. |
B. Experimental Models
Isotope labeling studies of DHA metabolism can be conducted in a variety of experimental models, each with its own advantages and limitations.
-
In Vitro Models (Cell Culture):
-
Applications: Ideal for mechanistic studies, investigating specific enzymatic pathways, and high-throughput screening of compounds that modulate DHA metabolism.
-
Cell Types: Neuronal cells, hepatocytes, adipocytes, and immune cells are commonly used.
-
Protocol:
-
Culture cells to the desired confluency.
-
Replace the culture medium with a medium containing the labeled DHA (e.g., ¹³C-DHA complexed to bovine serum albumin).
-
Incubate for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to stop the metabolic processes.
-
Harvest the cells and extract lipids for analysis.
-
-
-
In Vivo Models (Animal Studies):
-
Applications: Essential for studying the systemic metabolism of DHA, including absorption, tissue distribution, and inter-organ transport.
-
Animal Models: Mice and rats are the most commonly used models.
-
Protocol:
-
Acclimatize animals to the experimental conditions.
-
Administer the labeled DHA via oral gavage, intravenous injection, or intraperitoneal injection. The route of administration will depend on the specific research question.
-
Collect blood samples at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours) via tail vein or other appropriate methods.
-
At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, brain, heart, adipose tissue).
-
Extract lipids from plasma and tissues for analysis.
-
-
-
Human Clinical Studies:
-
Applications: Crucial for translating findings from preclinical models to humans and for understanding the impact of diet, genetics, and disease on DHA metabolism in a clinical setting.
-
Protocol:
-
Recruit and screen eligible participants.
-
Administer a single oral dose of labeled DHA (e.g., in a capsule or formulated beverage).[12]
-
Collect blood samples at predefined time points over a period of hours to days.[12][13]
-
Isolate plasma, red blood cells, and platelets for lipid extraction and analysis.[12]
-
-
// Nodes Experimental_Model [label="Select Experimental Model\n(In Vitro, In Vivo, Human)"]; Tracer_Admin [label="Administer Labeled DHA\n(¹³C-DHA or ²H-DHA)"]; Sample_Collection [label="Sample Collection at\nMultiple Time Points\n(Cells, Plasma, Tissues)"]; Lipid_Extraction [label="Lipid Extraction"]; Derivatization [label="Derivatization to FAMEs\n(Fatty Acid Methyl Esters)"]; Analytical_Platform [label="Analytical Platform\n(GC-MS or LC-MS/MS)"]; Data_Analysis [label="Data Analysis\n(Isotopologue Distribution,\nMetabolic Flux)"];
// Nodes Experimental_Model [label="Select Experimental Model\n(In Vitro, In Vivo, Human)"]; Tracer_Admin [label="Administer Labeled DHA\n(¹³C-DHA or ²H-DHA)"]; Sample_Collection [label="Sample Collection at\nMultiple Time Points\n(Cells, Plasma, Tissues)"]; Lipid_Extraction [label="Lipid Extraction"]; Derivatization [label="Derivatization to FAMEs\n(Fatty Acid Methyl Esters)"]; Analytical_Platform [label="Analytical Platform\n(GC-MS or LC-MS/MS)"]; Data_Analysis [label="Data Analysis\n(Isotopologue Distribution,\nMetabolic Flux)"];
// Edges Experimental_Model -> Tracer_Admin; Tracer_Admin -> Sample_Collection; Sample_Collection -> Lipid_Extraction; Lipid_Extraction -> Derivatization; Derivatization -> Analytical_Platform; Analytical_Platform -> Data_Analysis; } Figure 2. General experimental workflow for an isotope labeling study of DHA metabolism.
C. Sample Preparation: Lipid Extraction and Derivatization
Proper sample preparation is critical for accurate analysis.
-
Lipid Extraction: A modified Folch or Bligh-Dyer method using a mixture of chloroform and methanol is commonly used to extract total lipids from cells, plasma, or tissue homogenates.
-
Fractionation of Lipid Classes (Optional): If the goal is to study the incorporation of labeled DHA into specific lipid classes, thin-layer chromatography (TLC) or solid-phase extraction (SPE) can be used to separate phospholipids, triglycerides, and other lipid classes.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs): For analysis by gas chromatography-mass spectrometry (GC-MS), the fatty acids in the lipid extract are transesterified to their corresponding FAMEs. This is typically done by heating the lipid extract with a reagent such as boron trifluoride in methanol.
IV. Analytical Methodologies: Detecting the Labeled Molecules
Mass spectrometry is the cornerstone of isotope labeling studies, providing the sensitivity and specificity required to detect and quantify the labeled molecules.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for analyzing FAMEs.[14][15]
-
Principle: FAMEs are separated based on their volatility and polarity on a GC column and then ionized and detected by a mass spectrometer. The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The instrument can be operated in either full-scan mode to identify all detectable compounds or in selected ion monitoring (SIM) mode to enhance sensitivity for specific ions of interest.
-
Analysis: The incorporation of stable isotopes into DHA and its metabolites results in a characteristic shift in their mass spectra. For example, uniformly labeled ¹³C-DHA will have a mass that is 22 atomic mass units higher than unlabeled DHA.
B. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for analyzing intact lipid molecules and more polar metabolites of DHA.[14][16]
-
Principle: Lipid molecules are separated by liquid chromatography and then ionized (e.g., by electrospray ionization) and analyzed by tandem mass spectrometry.
-
Advantages: Allows for the analysis of intact lipid species, providing information on the specific fatty acids esterified to the glycerol backbone. It is also well-suited for analyzing more polar metabolites that are not amenable to GC-MS.
-
Analysis: Similar to GC-MS, the incorporation of stable isotopes results in a mass shift in the parent and fragment ions, allowing for the tracing of the labeled DHA moiety within complex lipids.
| Analytical Technique | Analytes | Advantages | Limitations |
| GC-MS | Fatty Acid Methyl Esters (FAMEs) | High resolution, well-established methods, robust quantification. | Requires derivatization, does not provide information on intact lipid species. |
| LC-MS/MS | Intact Lipids (Phospholipids, Triglycerides), Polar Metabolites | Provides structural information on intact lipids, high sensitivity, suitable for a wide range of metabolites. | Can be more complex method development, potential for ion suppression effects. |
V. Data Analysis and Interpretation
The data generated from isotope labeling studies can be used to calculate several key metabolic parameters.
-
Isotopologue Enrichment: The relative abundance of the labeled (heavy) isotopologue compared to the unlabeled (light) isotopologue is a direct measure of the incorporation of the tracer.
-
Fractional Synthesis Rate (FSR): This is the rate at which a new biomolecule is synthesized, expressed as a fraction of the total pool size per unit of time.
-
Metabolic Flux Analysis (MFA): More complex computational modeling can be used to estimate the rates (fluxes) through various metabolic pathways.
VI. Applications in Research and Drug Development
Isotope labeling studies of DHA metabolism have numerous applications:
-
Nutritional Science: To determine the bioavailability and metabolic fate of DHA from different dietary sources (e.g., fish oil vs. algal oil).
-
Neuroscience: To investigate the uptake and turnover of DHA in the brain and its role in neuronal function and neurodegenerative diseases.[17]
-
Pharmacology: To evaluate the effects of drugs on DHA metabolism and to trace the metabolic fate of DHA-containing drug conjugates.
-
Disease Modeling: To understand how DHA metabolism is altered in diseases such as metabolic syndrome, cardiovascular disease, and cancer.
VII. Conclusion
Isotope labeling is an indispensable tool for unraveling the complexities of DHA metabolism. By providing a dynamic and quantitative view of the metabolic fate of this crucial fatty acid, these studies offer invaluable insights into its role in health and disease. The protocols and methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to design and execute robust and informative isotope labeling studies of DHA metabolism.
VIII. References
-
Compound-specific isotope analysis resolves the dietary origin of docosahexaenoic acid in the mouse brain. (n.d.). National Institutes of Health. Retrieved from
-
Compound-Specific Isotope Analysis as a Potential Approach for Investigation of Cerebral Accumulation of Docosahexaenoic Acid: Previous Milestones and Recent Trends. (n.d.). Retrieved from
-
Dihydroartemisinin Stable Isotope Labeling for Metabolic Studies: An In-depth Technical Guide. (n.d.). Benchchem. Retrieved from
-
Metabolism and functions of docosahexaenoic acid‐containing membrane glycerophospholipids. (n.d.). PubMed Central. Retrieved from
-
Metabolic pathway leading to docosahexaenoic acid (DHA) synthesis. DHA... (n.d.). ResearchGate. Retrieved from
-
Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis. (n.d.). PubMed Central. Retrieved from
-
Effects of docosahexaenoic acid on mouse brain synaptic plasma membrane proteome analyzed by mass spectrometry and (16)O/(18)O labeling. (2011). PubMed. Retrieved from
-
Docosahexaenoic acid. (n.d.). Wikipedia. Retrieved from
-
Docosahexaenoic Acid (DHA) Analysis. (n.d.). Creative Proteomics. Retrieved from
-
The principal metabolic pathways for docosahexaenoic acid and... (n.d.). ResearchGate. Retrieved from
-
Stable isotope labelling workflow in biological systems. A stable... (n.d.). ResearchGate. Retrieved from
-
Compound-specific isotope analysis resolves the dietary origin of docosahexaenoic acid in the mouse brain. (n.d.). Sigma-Aldrich. Retrieved from
-
Blood compartmental metabolism of docosahexaenoic acid (DHA) in humans after ingestion of a single dose of [(13)C]DHA in phosphatidylcholine. (n.d.). PubMed. Retrieved from
-
(PDF) Compound-Specific Isotope Analysis as a Potential Approach for Investigation of Cerebral Accumulation of Docosahexaenoic Acid: Previous Milestones and Recent Trends. (2024). ResearchGate. Retrieved from
-
Translational studies on regulation of brain docosahexaenoic acid (DHA) metabolism in vivo. (n.d.). Retrieved from
-
Tracking the Metabolic Fate of Exogenous Arachidonic Acid in Ferroptosis Using Dual-Isotope Labeling Lipidomics. (2023). ResearchGate. Retrieved from
-
Column Chromatographic Isolation of Docosahexaenoic Acid from Fish Oil and its Assessment by Analytical Techniques. (2017). IJPPR. Retrieved from
-
Analytical Method Assessment for the Determination of DHA and Fatty Acids Present in Unextracted Aurantiochytrium limacinum Biomass. (n.d.). Scirp.org. Retrieved from
-
Separation of saturated fatty acids from docosahexaenoic acid‐rich algal oil by enzymatic ethanolysis in tandem with molecular distillation. (2020). PubMed Central. Retrieved from
-
Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products. (n.d.). MDPI. Retrieved from
-
Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (2011). PubMed Central. Retrieved from
-
Effect of dietary docosahexaenoic acid on desaturation and uptake in vivo of isotope-labeled oleic, linoleic, and linolenic acids by male subjects. (1999). PubMed. Retrieved from
-
Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. (n.d.). PubMed Central. Retrieved from
-
Compound specific isotope analysis resolves the dietary origin of docosahexaenoic acid (DHA) in the mouse brain. (2017). ResearchGate. Retrieved from
-
Application Notes and Protocols for Metabolic Labeling Studies with Stable Isotope-Labeled Fatty Acids. (n.d.). Benchchem. Retrieved from
-
Investigation of Lysophospholipids-DHA transport across an in vitro human model of blood brain barrier. (2024). ResearchGate. Retrieved from
-
Compound-specific isotope analysis reveals no retroconversion of DHA to EPA but substantial conversion of EPA to DHA following supplementation: a randomized control trial. (2019). PubMed. Retrieved from
-
In vitro and in vivo digestion model of DHA delivery systems. (n.d.). ResearchGate. Retrieved from
-
Docosahexaenoic acid (DHA) supplementation alters phospholipid species and lipid peroxidation products in adult mouse brain, heart, and plasma. (n.d.). PubMed Central. Retrieved from
-
A Dose Response Investigation of Docosahexaenoic Acid (DHA). (n.d.). ClinicalTrials.gov. Retrieved from
-
Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology. (n.d.). National Institutes of Health. Retrieved from
-
Omega−3 fatty acid. (n.d.). Wikipedia. Retrieved from
Sources
- 1. Compound-Specific Isotope Analysis as a Potential Approach for Investigation of Cerebral Accumulation of Docosahexaenoic Acid: Previous Milestones and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Docosahexaenoic acid - Wikipedia [en.wikipedia.org]
- 3. Metabolism and functions of docosahexaenoic acid‐containing membrane glycerophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Omega−3 fatty acid - Wikipedia [en.wikipedia.org]
- 9. Compound-specific isotope analysis reveals no retroconversion of DHA to EPA but substantial conversion of EPA to DHA following supplementation: a randomized control trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Docosahexaenoic acid (DHA supplementation alters phospholipid species and lipid peroxidation products in adult mouse brain, heart, and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blood compartmental metabolism of docosahexaenoic acid (DHA) in humans after ingestion of a single dose of [(13)C]DHA in phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of dietary docosahexaenoic acid on desaturation and uptake in vivo of isotope-labeled oleic, linoleic, and linolenic acids by male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Docosahexaenoic Acid (DHA) Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. Analytical Method Assessment for the Determination of DHA and Fatty Acids Present in Unextracted Aurantiochytrium limacinum Biomass [scirp.org]
- 16. mdpi.com [mdpi.com]
- 17. Translational studies on regulation of brain docosahexaenoic acid (DHA) metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enzymatic Assay for 3-Oxoacyl-CoA Thiolase Activity
Introduction: The Critical Role of 3-Oxoacyl-CoA Thiolase in Metabolism and Disease
3-Oxoacyl-CoA thiolase, also known as β-ketothiolase, represents a superfamily of essential enzymes that catalyze the final step of the fatty acid β-oxidation spiral.[1][2] This pivotal reaction involves the thiolytic cleavage of a 3-oxoacyl-CoA substrate, utilizing a free coenzyme A (CoA) molecule to release acetyl-CoA and an acyl-CoA chain shortened by two carbons.[1] This process is fundamental to energy production from fats, providing acetyl-CoA for the citric acid cycle.[3][4]
Thiolases are ubiquitous, with different isoforms localized in mitochondria and peroxisomes, each playing distinct roles in lipid metabolism.[5][6] Mitochondrial thiolases are crucial for the breakdown of medium to long-chain fatty acids for energy, while peroxisomal thiolases are involved in the degradation of very-long-chain fatty acids and other molecules.[5][7] Given their central role, dysregulation of thiolase activity is implicated in various metabolic diseases, making these enzymes significant targets for drug discovery and therapeutic intervention.[2][3] For instance, the antianginal agent trimetazidine has been investigated for its inhibitory effects on 3-ketoacyl-CoA thiolase.[4][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to accurately measure the activity of 3-oxoacyl-CoA thiolase. We will delve into the mechanistic underpinnings of the most robust assay methodologies, provide detailed, step-by-step protocols, and offer insights into data interpretation and troubleshooting.
Principle of the Enzymatic Reaction and Assay Methodologies
The core reaction catalyzed by 3-oxoacyl-CoA thiolase is a reversible Claisen condensation.[9] In the catabolic direction (β-oxidation), the enzyme facilitates the following reaction:
3-oxoacyl-CoA + CoA-SH ⇌ Acyl-CoA (n-2) + Acetyl-CoA
The equilibrium of this reaction favors the thiolytic cleavage.[6] Enzymatic assays for thiolase activity are typically designed to monitor the consumption of substrates or the formation of products. The most common approaches are spectrophotometric and can be categorized as follows:
-
Direct Spectrophotometric Assay (Thiolysis Direction): This method is not commonly used due to the lack of a strong chromophoric change in the reactants or products.
-
Coupled Spectrophotometric Assay (Thiolysis Direction): The production of acetyl-CoA is coupled to subsequent enzymatic reactions that result in a measurable change in absorbance.
-
Spectrophotometric Assay (Condensation Direction): This method measures the disappearance of the 3-oxoacyl-CoA substrate, which has a characteristic absorbance peak.
-
Endpoint Assay using DTNB (Condensation Direction): This assay quantifies the amount of free CoA-SH consumed during the condensation reaction using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
The choice of assay depends on the specific research question, the purity of the enzyme preparation, and the availability of substrates and coupling enzymes.
Visualizing the β-Oxidation Pathway and Thiolase Reaction
The following diagram illustrates the final step of the β-oxidation pathway, where 3-oxoacyl-CoA thiolase plays its crucial role.
Caption: Final step of β-oxidation catalyzed by 3-oxoacyl-CoA thiolase.
Detailed Protocols for 3-Oxoacyl-CoA Thiolase Activity Assays
Protocol 1: Coupled Spectrophotometric Assay (Thiolysis Direction)
This assay measures the production of acetyl-CoA by coupling it to the citrate synthase and malate dehydrogenase reactions, ultimately monitoring the formation of NADH at 340 nm.[10] This method is highly sensitive and suitable for continuous monitoring of enzyme activity.
Principle:
-
Thiolase: 3-Oxoacyl-CoA + CoA-SH → Acyl-CoA (n-2) + Acetyl-CoA
-
Citrate Synthase: Acetyl-CoA + Oxaloacetate + H₂O → Citrate + CoA-SH
-
Malate Dehydrogenase: L-Malate + NAD⁺ ⇌ Oxaloacetate + NADH + H⁺
The rate of NADH production is directly proportional to the thiolase activity.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
L-Malic acid solution (50 mM)
-
NAD⁺ solution (20 mM)
-
Coenzyme A (CoA-SH) solution (5 mM)
-
3-Oxoacyl-CoA substrate (e.g., 3-oxopalmitoyl-CoA) solution (1 mM)
-
Malate Dehydrogenase (MDH) (approx. 10 units/mL)
-
Citrate Synthase (CS) (approx. 10 units/mL)
-
Purified 3-oxoacyl-CoA thiolase or cell lysate
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Assay Workflow Diagram:
Caption: Workflow for the coupled spectrophotometric thiolase assay.
Procedure:
-
Prepare the Master Mix: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For a single 1 mL reaction, combine:
-
850 µL of 100 mM Tris-HCl, pH 8.0
-
50 µL of 50 mM L-Malic acid
-
25 µL of 20 mM NAD⁺
-
10 µL of 5 mM CoA-SH
-
5 µL of Malate Dehydrogenase
-
5 µL of Citrate Synthase
-
-
Reaction Setup:
-
Add 945 µL of the master mix to a cuvette or the appropriate volume to a 96-well plate well.
-
Add a suitable amount of the thiolase enzyme preparation (e.g., 5-20 µg of purified protein or an appropriate volume of cell lysate).
-
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate and to consume any endogenous acetyl-CoA.
-
Initiate the Reaction: Start the reaction by adding 50 µL of the 1 mM 3-oxoacyl-CoA substrate.
-
Measurement: Immediately place the cuvette or plate in the spectrophotometer and monitor the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.
-
Calculation of Activity:
-
Determine the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total Volume) / (ε * Path Length * Enzyme Volume) Where ε (molar extinction coefficient of NADH) = 6.22 mM⁻¹cm⁻¹
-
Data Summary Table:
| Component | Stock Concentration | Volume per 1 mL Assay | Final Concentration |
| Tris-HCl, pH 8.0 | 100 mM | 850 µL | 85 mM |
| L-Malic Acid | 50 mM | 50 µL | 2.5 mM |
| NAD⁺ | 20 mM | 25 µL | 0.5 mM |
| CoA-SH | 5 mM | 10 µL | 50 µM |
| 3-Oxoacyl-CoA | 1 mM | 50 µL | 50 µM |
| MDH | 10 units/mL | 5 µL | 0.05 units/mL |
| CS | 10 units/mL | 5 µL | 0.05 units/mL |
Protocol 2: Spectrophotometric Assay in the Condensation Direction
This assay directly measures the decrease in absorbance at 303 nm due to the disappearance of the enolate form of acetoacetyl-CoA, a common substrate for many thiolases.[7] This method is simpler as it does not require coupling enzymes but is specific for substrates with significant absorbance at this wavelength.
Principle: The magnesium-chelated enolate of acetoacetyl-CoA has a distinct absorbance maximum around 303 nm. The thiolase-catalyzed condensation of two acetyl-CoA molecules to form acetoacetyl-CoA is negligible in this assay setup. Instead, the reverse reaction, the cleavage of acetoacetyl-CoA, is monitored.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
MgCl₂ solution (250 mM)
-
Coenzyme A (CoA-SH) solution (5 mM)
-
Acetoacetyl-CoA solution (1 mM)
-
Purified 3-oxoacyl-CoA thiolase or cell lysate
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 303 nm
Procedure:
-
Prepare the Reaction Mixture: In a cuvette or well, combine:
-
880 µL of 100 mM Tris-HCl, pH 8.0
-
40 µL of 250 mM MgCl₂
-
20 µL of 5 mM CoA-SH
-
-
Add Enzyme: Add a suitable amount of the thiolase enzyme preparation.
-
Pre-incubation: Incubate the mixture at 37°C for 3-5 minutes.
-
Initiate the Reaction: Start the reaction by adding 50 µL of 1 mM acetoacetyl-CoA.
-
Measurement: Immediately monitor the decrease in absorbance at 303 nm for 5-10 minutes.
-
Calculation of Activity:
-
Determine the rate of reaction (ΔA₃₀₃/min).
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₀₃/min * Total Volume) / (ε * Path Length * Enzyme Volume) Where ε (molar extinction coefficient of Mg²⁺-enolate of acetoacetyl-CoA) is approximately 16.8 mM⁻¹cm⁻¹.
-
Protocol 3: Endpoint Assay using DTNB (Condensation Direction)
This assay measures the consumption of free CoA-SH during the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. The remaining CoA-SH is quantified by its reaction with DTNB, which produces a yellow-colored product (TNB²⁻) that absorbs at 412 nm.[11]
Principle:
-
Thiolase (Condensation): 2 Acetyl-CoA ⇌ Acetoacetyl-CoA + CoA-SH (This reaction proceeds in the direction of CoA-SH consumption in the presence of excess acetyl-CoA).
-
DTNB Reaction: Remaining CoA-SH + DTNB → TNB²⁻ (yellow) + mixed disulfide
Materials:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
KCl solution (400 mM)
-
Acetyl-CoA solution (10 mg/mL)
-
DTNB solution (10 mM in reaction buffer)
-
Purified 3-oxoacyl-CoA thiolase or cell lysate
-
Microplate reader capable of reading absorbance at 412 nm
Procedure:
-
Reaction Setup: In microcentrifuge tubes, prepare the following reaction mixture (100 µL total volume):
-
50 µL of 50 mM Tris-HCl, pH 7.4
-
10 µL of 400 mM KCl
-
10 µL of 10 mg/mL Acetyl-CoA
-
Add a suitable amount of enzyme (e.g., 5 mg/mL).
-
Adjust the final volume to 100 µL with nuclease-free water.
-
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Stop Reaction and Develop Color: Add 100 µL of 10 mM DTNB solution to each tube to stop the reaction and initiate the color development.
-
Measurement: Incubate for 1-3 minutes at room temperature and then measure the absorbance at 412 nm.
-
Standard Curve: Prepare a standard curve with known concentrations of CoA-SH to determine the amount of CoA-SH consumed in the enzymatic reaction.
Trustworthiness and Self-Validating Systems
To ensure the reliability of your results, incorporate the following controls into your experimental design:
-
No Enzyme Control: A reaction mixture without the thiolase enzyme to account for any non-enzymatic degradation of substrates.
-
No Substrate Control: A reaction mixture without the 3-oxoacyl-CoA or acetyl-CoA substrate to measure any background activity from the enzyme preparation or other components.
-
Positive Control: A known active thiolase enzyme to validate the assay setup and reagents.
-
Linearity Check: Perform the assay with varying concentrations of enzyme and at different time points to ensure the reaction is within the linear range.
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Buffer and pH: Thiolases generally exhibit optimal activity at a slightly alkaline pH (around 8.0-8.5). Tris-HCl is a commonly used buffer in this range.
-
Substrate Concentration: Substrate concentrations should ideally be at or above the Michaelis constant (Km) to ensure the enzyme is operating near its maximum velocity (Vmax). The Km for 3-oxoacyl-CoA thiolases can vary depending on the specific isoform and substrate chain length.[12]
-
Cofactors: While CoA-SH is a substrate, some thiolase isoforms may be influenced by other ions. For instance, some cytosolic thiolases are activated by K⁺ ions.[13][14]
-
Temperature: Most mammalian thiolases have an optimal temperature around 37°C.
-
Detergents: For membrane-associated or mitochondrial preparations, mild non-ionic detergents like Triton X-100 may be required to solubilize the enzyme.[15]
Applications in Drug Development
The described assays are invaluable tools for high-throughput screening of potential thiolase inhibitors or activators. By adapting these protocols for a microplate format, large compound libraries can be efficiently screened. For promising hits, detailed kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). The antianginal drug trimetazidine, for instance, has been studied as a potential inhibitor of 3-ketoacyl-CoA thiolase, highlighting the therapeutic interest in modulating this enzyme's activity.[4][8][16][17][18]
References
Sources
- 1. 3-ketoacyl-CoA thiolase, mitochondrial | Abcam [abcam.com]
- 2. gosset.ai [gosset.ai]
- 3. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation | PLOS Computational Biology [journals.plos.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Studies on regulation of the peroxisomal beta-oxidation at the 3-ketothiolase step. Dissection of the rat liver thiolase B gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiolase - Wikipedia [en.wikipedia.org]
- 7. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment with the 3-ketoacyl-CoA thiolase inhibitor trimetazidine does not exacerbate whole-body insulin resistance in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glyoxysomal acetoacetyl-CoA thiolase and 3-oxoacyl-CoA thiolase from sunflower cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The oxoacyl-coenzyme A thiolases of animal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. bioassaysys.com [bioassaysys.com]
- 16. The antianginal agent trimetazidine does not exert its functional benefit via inhibition of mitochondrial long-chain 3-ketoacyl coenzyme A thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Treatment with the 3-Ketoacyl-CoA Thiolase Inhibitor Trimetazidine Does Not Exacerbate Whole-Body Insulin Resistance in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Long-Chain Acyl-CoAs from Tissues
For: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in numerous cellular processes, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle.[1] The accurate quantification of long-chain acyl-CoA (LC-CoA) pools in biological tissues is crucial for understanding metabolic regulation in health and disease, and for the development of novel therapeutics targeting metabolic pathways.[1][2][3] However, the analysis of LC-CoAs presents significant challenges due to their low abundance, inherent instability, and the hydrophobic nature of their long acyl chains.[1][4]
These application notes provide a comprehensive guide to the extraction of LC-CoAs from tissues, focusing on robust and reproducible methods that ensure sample integrity and high recovery rates. We will delve into the critical theoretical principles underpinning the protocols and provide detailed, step-by-step instructions for practical implementation in a research setting.
The Critical Role of Long-Chain Acyl-CoAs
Long-chain acyl-CoAs are the activated forms of long-chain fatty acids, serving as pivotal substrates in a variety of metabolic pathways.[2][5] Their accumulation or depletion has been linked to several pathological conditions, including type 2 diabetes and insulin resistance.[2][5] Therefore, the ability to accurately measure their concentrations in tissues is of paramount importance for both basic and clinical research.
Core Principles of Long-Chain Acyl-CoA Extraction
The successful isolation and quantification of LC-CoAs from the complex milieu of a tissue homogenate is contingent on a series of carefully executed steps, each designed to address the unique chemical properties of these molecules.
Halting Endogenous Enzymatic Activity
The metabolic state of a tissue is dynamic, with enzymatic activities rapidly altering the concentrations of metabolites like LC-CoAs. To obtain a snapshot that accurately reflects the in vivo state, it is imperative to halt all enzymatic activity at the moment of sample collection. The gold standard for this is freeze-clamping , where the tissue is rapidly frozen in liquid nitrogen.[1] This instantaneous freezing prevents enzymatic degradation and preserves the integrity of the acyl-CoA pool.
Effective Tissue Homogenization
Subsequent to freezing, the tissue must be homogenized to break open cells and release the intracellular contents. To prevent thawing and the reactivation of degradative enzymes, homogenization should be performed while the tissue is still frozen. Grinding the frozen tissue into a fine powder is a widely accepted and effective method.[1]
Selective Extraction of Long-Chain Acyl-CoAs
The choice of extraction method is dictated by the physicochemical properties of LC-CoAs. Their amphipathic nature, with a polar CoA head group and a long, nonpolar acyl chain, necessitates a biphasic extraction system to separate them from other cellular components, particularly lipids.
A common and effective approach involves an initial homogenization in an acidic buffer, followed by extraction with organic solvents such as acetonitrile and isopropanol.[6][7] The acidic conditions (typically around pH 4.9) are crucial for maintaining the stability of the thioester bond.[6]
Purification and Enrichment
Following the initial extraction, the supernatant contains a mixture of acyl-CoAs and other soluble molecules. To isolate the acyl-CoAs and remove interfering substances, a purification step is essential. Solid-phase extraction (SPE) is a widely employed technique for this purpose.[3][5][7]
SPE columns with specific chemistries, such as those functionalized with 2-(2-pyridyl)ethyl groups or oligonucleotide purification columns, can selectively bind acyl-CoAs.[6][7] After washing the column to remove unbound contaminants, the purified acyl-CoAs can be eluted with an appropriate solvent.
Recommended Protocol: Solid-Phase Extraction (SPE) Method
This protocol is a robust and widely validated method for the extraction and purification of long-chain acyl-CoAs from various tissue types. It combines an organic solvent extraction with solid-phase purification to yield a clean sample suitable for downstream analysis by HPLC or LC-MS/MS.[3][5][6]
Materials and Reagents
-
Tissues: Freshly harvested or properly stored frozen tissue samples.
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[6]
-
Extraction Solvents:
-
Acetonitrile (ACN), HPLC grade.
-
2-Propanol (Isopropanol), HPLC grade.
-
-
SPE Columns: Oligonucleotide purification columns or 2-(2-pyridyl)ethyl functionalized silica gel columns.[6][7]
-
Elution Solvent for SPE: 2-Propanol or Methanol/250 mM Ammonium Formate (4+1, v+v).[6][7]
-
Internal Standard (Optional but Recommended): A structurally similar acyl-CoA, such as Heptadecanoyl-CoA (C17:0-CoA), that is not naturally abundant in the tissue.
Experimental Workflow Diagram
Figure 1. Workflow for the extraction of long-chain acyl-CoAs.
Step-by-Step Protocol
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue and an appropriate volume of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Homogenize thoroughly on ice.
-
Add 2-propanol and homogenize again.[6]
-
-
Solvent Extraction:
-
Add acetonitrile (ACN) to the homogenate.[6] A common ratio is a mixture of acetonitrile and isopropanol.[7]
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the SPE column according to the manufacturer's instructions. For a 2-(2-pyridyl)ethyl column, this typically involves washing with a solution of acetonitrile/isopropanol/water/acetic acid.[7]
-
Sample Loading: Apply the supernatant from step 2 to the conditioned SPE column.
-
Washing: Wash the column with the conditioning solution to remove any unbound impurities.[7]
-
Elution: Elute the bound acyl-CoAs using the appropriate elution solvent. For oligonucleotide columns, 2-propanol is effective.[6] For 2-(2-pyridyl)ethyl columns, a solution of methanol/250 mM ammonium formate (4+1, v+v) is used.[7]
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried acyl-CoA pellet in a small, precise volume of a suitable buffer for your analytical method. This is a critical step for accurate quantification.
-
Data Presentation: Expected Recoveries
The recovery of long-chain acyl-CoAs can vary depending on the tissue type and the specific protocol employed. However, well-optimized protocols can achieve high and reproducible recovery rates.
| Acyl-CoA Species | Tissue | Extraction Method | Purification Method | Average Recovery (%) | Reference |
| Long-Chain Acyl-CoAs | Rat Heart, Kidney, Muscle | Acetonitrile/Isopropanol | Oligonucleotide Column | 70-80 | [6] |
| Palmitoyl-CoA | Rat Liver | Acetonitrile/Isopropanol | 2-(2-pyridyl)ethyl Silica Gel | 83-90 | [7] |
| Oleoyl-CoA | Rat Liver | Acetonitrile/Isopropanol | 2-(2-pyridyl)ethyl Silica Gel | 83-90 | [7] |
| Arachidonyl-CoA | Rat Liver | Acetonitrile/Isopropanol | 2-(2-pyridyl)ethyl Silica Gel | 83-90 | [7] |
Table 1. Representative recovery rates of long-chain acyl-CoAs from tissues using organic solvent extraction followed by solid-phase extraction.
Causality Behind Experimental Choices
-
Acidic Homogenization Buffer (pH 4.9): The thioester bond in acyl-CoAs is susceptible to hydrolysis, particularly at neutral or alkaline pH. Maintaining an acidic environment during homogenization and extraction minimizes this degradation, preserving the integrity of the target molecules.[6]
-
Organic Solvents (Acetonitrile/Isopropanol): This combination of solvents effectively disrupts cell membranes and precipitates proteins, while solubilizing the amphipathic acyl-CoAs.
-
Solid-Phase Extraction (SPE): This step is crucial for removing contaminants that can interfere with downstream analysis, such as HPLC or LC-MS/MS. The choice of SPE sorbent allows for selective enrichment of acyl-CoAs, leading to a cleaner sample and improved analytical sensitivity.
Trustworthiness: A Self-Validating System
The robustness of this protocol is enhanced by the incorporation of an internal standard. By spiking the sample with a known amount of a non-endogenous acyl-CoA (e.g., C17:0-CoA) at the beginning of the extraction process, you can monitor and correct for any sample loss that may occur during the multiple steps of the procedure. The consistent recovery of the internal standard across a batch of samples provides confidence in the accuracy and reproducibility of your results.
Downstream Analysis
The purified and concentrated long-chain acyl-CoA extracts are amenable to a variety of analytical techniques. High-performance liquid chromatography (HPLC) with UV detection at 260 nm can be used for separation and quantification.[6] However, for higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[2][3][5]
Conclusion
The accurate measurement of long-chain acyl-CoAs in tissues is a critical yet challenging endeavor. The protocol detailed in these application notes provides a reliable and high-recovery method for the extraction and purification of these important metabolites. By understanding the principles behind each step and adhering to the meticulous procedures outlined, researchers can obtain high-quality data that will advance our understanding of metabolic regulation in health and disease.
References
-
An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research. [Link]
-
LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry. [Link]
-
Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue. Analytical Biochemistry. [Link]
-
Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Metabolomics. [Link]
-
LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry. [Link]
-
LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs. ResearchGate. [Link]
-
Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. ResearchGate. [Link]
-
Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography. Analytical Biochemistry. [Link]
-
Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry. [Link]
-
Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat. Analytical Biochemistry. [Link]
-
High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Cell Reports. [Link]
-
Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: Acyl-CoA profiles in short-chain fatty acid oxidation defects. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: In Vitro Reconstitution of Peroxisomal β-Oxidation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Peroxisomal β-Oxidation
Peroxisomes are ubiquitous organelles that play a central role in cellular lipid metabolism.[1][2] One of their key functions is the β-oxidation of specific fatty acid substrates that are poorly handled by mitochondria. These include very-long-chain fatty acids (VLCFAs, >C20), branched-chain fatty acids (e.g., pristanic acid), and the precursors for bile acids.[2][3][4] Unlike mitochondrial β-oxidation, the peroxisomal pathway is not directly coupled to an electron transport chain for ATP synthesis; instead, the first oxidative step transfers electrons directly to molecular oxygen, generating hydrogen peroxide (H₂O₂).[3]
Dysfunction in the peroxisomal β-oxidation pathway is linked to severe metabolic disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, which are often characterized by the toxic accumulation of VLCFAs.[5][6] Furthermore, this pathway is implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and plays a role in regulating systemic energy homeostasis and inflammation.[1][7]
Studying this pathway in vitro by reconstituting the core enzymatic cascade provides a powerful, controlled system. It allows researchers to:
-
Elucidate the kinetic properties and substrate specificities of individual enzymes.[8]
-
Screen for activators or inhibitors of the pathway, which is crucial for drug development.
-
Investigate the impact of specific mutations on enzyme function.
-
Understand the fundamental biochemical logic of the pathway without the complexity of the cellular environment.
This guide provides a detailed framework for the expression and purification of the core human peroxisomal β-oxidation enzymes and their subsequent reconstitution to create a functional pathway in vitro.
Principle of the Reconstituted System
The core of peroxisomal β-oxidation involves a sequence of four reactions catalyzed by three key enzymes to shorten an acyl-CoA molecule by two carbons, producing acetyl-CoA.[9][10]
-
Oxidation: Acyl-CoA Oxidase 1 (ACOX1) introduces a double bond, producing 2-trans-enoyl-CoA and H₂O₂. This is the rate-limiting step.[9][11]
-
Hydration & Dehydrogenation: The L-bifunctional protein (also known as EHHADH or MFP-1) first adds a water molecule (hydration) to form L-3-hydroxyacyl-CoA and then oxidizes it (dehydrogenation) to 3-ketoacyl-CoA, reducing NAD⁺ to NADH in the process.[9]
-
Thiolysis: 3-ketoacyl-CoA Thiolase (ACAA1) cleaves the 3-ketoacyl-CoA using a free Coenzyme A molecule, yielding a two-carbon shorter acyl-CoA and one molecule of acetyl-CoA.[9]
Our in vitro assay reconstitutes this cascade using purified recombinant enzymes.[12] The overall activity of the reconstituted pathway is monitored by measuring the rate of NADH production spectrophotometrically at 340 nm, which is directly proportional to the metabolic flux through the pathway.[13][14]
Pathway Visualization
The diagram below illustrates the sequential enzymatic reactions reconstituted in this protocol.
Caption: The core enzymatic cascade of peroxisomal β-oxidation.
Materials and Reagents
Enzyme Expression and Purification
-
Expression Host: E. coli BL21(DE3) strain.
-
Expression Vectors: pET-based vectors containing human cDNAs for ACOX1, EHHADH, and ACAA1, preferably with an N-terminal His₆-tag for purification.
-
Growth Media: Luria-Bertani (LB) broth supplemented with appropriate antibiotic.
-
Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Buffers:
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
Storage Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10% (v/v) glycerol, pH 7.5.
-
-
Reagents: Lysozyme, DNase I, Protease inhibitor cocktail.
-
Chromatography: Ni-NTA affinity chromatography column.
In Vitro Reconstitution Assay
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 1 mM DTT.
-
Cofactors & Reagents:
-
β-Nicotinamide adenine dinucleotide hydrate (NAD⁺)
-
Coenzyme A trilithium salt (CoASH)
-
Flavin adenine dinucleotide disodium salt hydrate (FAD)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
-
Substrate: Palmitoyl-CoA (or other long-chain acyl-CoA). Prepare as a 1 mM stock solution in water.
Detailed Protocols
Protocol 1: Recombinant Enzyme Expression and Purification
Causality: This protocol is designed to produce high yields of soluble, active enzymes. The His₆-tag allows for a straightforward, single-step purification via immobilized metal affinity chromatography (IMAC). Maintaining low temperatures and including protease inhibitors are critical to prevent protein degradation.
-
Transformation: Transform E. coli BL21(DE3) with the expression vector for each of the three enzymes (ACOX1, EHHADH, ACAA1) separately. Plate on LB-agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth with antibiotic. Grow overnight at 37°C with shaking (220 rpm).
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Incubate for 16-18 hours at 18°C with shaking. Expert Insight: Lowering the temperature post-induction significantly improves the likelihood of obtaining soluble, correctly folded protein.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer containing lysozyme (1 mg/mL) and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
-
Homogenization: Sonicate the lysate on ice to ensure complete cell disruption and to shear DNA. Add DNase I (10 µg/mL) and incubate for another 15 minutes on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant, which contains the soluble His-tagged protein.
-
Affinity Purification:
-
Equilibrate a Ni-NTA column with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the protein with 5 column volumes of Elution Buffer. Collect 1 mL fractions.
-
-
Verification and Dialysis:
-
Run eluted fractions on an SDS-PAGE gel to check for purity and identify fractions containing the target protein.
-
Pool the purest fractions and dialyze overnight at 4°C against Storage Buffer to remove imidazole and prepare the protein for storage.
-
-
Quantification and Storage: Determine the protein concentration using a Bradford or BCA assay. Aliquot the purified enzymes, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: In Vitro Reconstitution and Activity Measurement
Trustworthiness: This protocol is a self-validating system. The rate of reaction should be dependent on the presence of all three enzymes and the substrate. Omitting any single component (e.g., ACOX1, NAD⁺, or Palmitoyl-CoA) should result in a negligible rate, confirming that the measured activity is specific to the fully reconstituted pathway.
-
Prepare Master Mix: On ice, prepare a master mix in the Reaction Buffer. The final concentrations in a 200 µL reaction volume should be as follows. Prepare enough for all reactions plus 10% extra.
-
NAD⁺: 200 µM
-
CoASH: 100 µM
-
FAD: 10 µM (Crucial cofactor for ACOX1)
-
BSA: 0.01% (w/v) (Helps stabilize enzymes and solubilize acyl-CoAs)
-
-
Enzyme Addition: Add the purified enzymes to the master mix. Optimal concentrations must be determined empirically, but a good starting point is:
-
ACOX1: 100-200 nM
-
EHHADH: 100-200 nM
-
ACAA1: 100-200 nM
-
-
Reaction Setup:
-
Pipette 180 µL of the complete master mix (containing buffer, cofactors, and enzymes) into the wells of a clear, 96-well microplate.
-
Include negative controls:
-
No substrate control (add 20 µL of water instead of Palmitoyl-CoA).
-
No-enzyme controls (prepare master mixes lacking one enzyme at a time).
-
-
-
Initiate Reaction:
-
Equilibrate the plate to 37°C in a temperature-controlled spectrophotometer (plate reader).
-
Initiate the reaction by adding 20 µL of 1 mM Palmitoyl-CoA (final concentration: 100 µM).
-
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes.
Experimental Workflow Visualization
Caption: High-level workflow for the in vitro reconstitution experiment.
Data Analysis and Interpretation
-
Plot the Data: Plot absorbance at 340 nm versus time (in minutes) for each reaction.
-
Determine the Initial Rate: Identify the linear portion of the curve (usually the first 5-10 minutes). Calculate the slope of this line (ΔAbs₃₄₀/min). This is your reaction rate.
-
Calculate Specific Activity: Use the Beer-Lambert law (A = εcl) to convert the rate from absorbance units to molar concentration.
-
Formula: Specific Activity (µmol/min/mg) = (ΔAbs₃₄₀/min) / (ε * l * [Enzyme])
-
Where:
-
ε (epsilon) is the molar extinction coefficient for NADH at 340 nm = 6220 M⁻¹cm⁻¹.
-
l is the path length of the microplate well in cm (check manufacturer's specifications, often ~0.5 cm for a 200 µL volume).
-
[Enzyme] is the concentration of the rate-limiting enzyme (ACOX1) in the assay in mg/mL.
-
-
Expected Results: The complete reaction should show a robust, linear increase in absorbance over time. Negative controls should show a flat line, indicating no significant NADH production.
Quantitative Data Summary
The following table provides typical concentration ranges and expected outcomes for the assay. These values should be optimized for your specific experimental setup.
| Parameter | Recommended Range | Rationale |
| Enzyme Concentration | 50 - 500 nM (each) | Balances signal strength with reagent cost. ACOX1 is rate-limiting, so its concentration is most critical. |
| Palmitoyl-CoA | 25 - 200 µM | Should be near or above the Kₘ of ACOX1 to ensure initial rates are not substrate-limited. |
| NAD⁺ | 200 - 500 µM | Must be in excess to ensure it is not a limiting factor for the EHHADH-catalyzed step. |
| CoASH | 50 - 150 µM | Required for the final thiolysis step by ACAA1. |
| FAD | 10 - 20 µM | Essential prosthetic group for ACOX1 activity. |
| Temperature | 37°C | Optimal temperature for mammalian enzyme activity. |
| Expected Rate (ΔAbs₃₄₀/min) | 0.01 - 0.1 | A measurable, linear rate. Rates outside this range may indicate a need to adjust enzyme concentration. |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or very low activity | 1. Inactive enzyme(s).2. Missing cofactor (FAD, NAD⁺, CoASH).3. Degraded substrate (Palmitoyl-CoA).4. Incorrect buffer pH. | 1. Verify enzyme purity and integrity via SDS-PAGE. Test individual enzyme activities if possible.2. Double-check all reagent concentrations in the master mix.3. Use a fresh, properly stored stock of Palmitoyl-CoA.4. Confirm the final pH of the reaction buffer is ~8.0. |
| High background rate (in no-substrate control) | 1. Contaminating enzymes in protein preps.2. Spontaneous reduction of NAD⁺. | 1. Re-purify enzymes; ensure high purity.2. This is usually low but can be subtracted from the sample rates. |
| Non-linear reaction curve (rate decreases quickly) | 1. Substrate depletion.2. Product inhibition.3. Enzyme instability at 37°C. | 1. Use a lower enzyme concentration or a higher initial substrate concentration.2. Analyze data from the initial linear phase only.3. Reduce incubation time or decrease enzyme concentration. |
References
-
Knight, M. J., Cothrive, V. M., & L'Ecuyer, T. J. (2018). Peroxisomal β-oxidation regulates whole body metabolism, inflammatory vigor, and pathogenesis of nonalcoholic fatty liver disease. JCI Insight, 3(6), e93626. [Link]
-
Violante, S., Achetib, N., & De Schryver, E. (2019). Peroxisomal regulation of energy homeostasis: Effect on obesity and related metabolic disorders. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1864(9), 1215-1227. [Link]
-
Reddy, J. K., & Hashimoto, T. (2001). Peroxisomal β-oxidation, PPARα, and steatohepatitis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 281(4), G843-G847. [Link]
-
Wanders, R. J. A. (2014). Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1842(12), 2351-2367. [Link]
-
Wang, Y., & Li, X. (2021). The roles of peroxisomal β-oxidation under various conditions. Metabolites, 11(11), 743. [Link]
-
Osmundsen, H. (1982). A luminometric assay for peroxisomal beta-oxidation. Effects of fasting and streptozotocin-diabetes on peroxisomal beta-oxidation. The Biochemical journal, 208(1), 215–220. [Link]
-
Hiltunen, J. K., Mursula, A. M., & Kunau, W. H. (2003). The biochemistry of peroxisomal β-oxidation in the yeast Saccharomyces cerevisiae. FEMS Microbiology Reviews, 27(1), 35-64. [Link]
-
Zhang, W., Li, S., & Tang, Y. (2020). In vitro reconstitution of the β‐oxidation pathway for the biosynthesis of mycophenolic acid. Angewandte Chemie International Edition, 59(28), 11453-11457. [Link]
-
Wanders, R. J., Denis, S., & Ruiter, J. P. (1995). Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts. Journal of inherited metabolic disease, 18 Suppl 1, 113-24. [Link]
-
Hashimoto, T. (2000). Peroxisomal beta-oxidation enzymes. Cell Biochemistry and Biophysics, 32, 63-72. [Link]
-
He, Y., & Li, P. (2021). Peroxisomal beta-oxidation acts as a sensor for intracellular fatty acids and regulates lipolysis. Nature Metabolism, 3(12), 1648–1661. [Link]
-
Stork, B. A., Dean, A., & York, B. (2022). Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay. Journal of Biological Methods, 9(2), e160. [Link]
-
Stork, B. A., Dean, A., & York, B. (2022). Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay. Journal of Biological Methods, 9(2), e160. [Link]
-
Osmundsen, H. (1982). A luminometric assay for peroxisomal β-oxidation. Effects of fasting and streptozotocin-diabetes on peroxisomal β-oxidation. The Biochemical journal, 208(1), 215-220. [Link]
-
Hall, C. L. (1981). Kinetic methods for the study of the enzyme systems of beta-oxidation. Methods in enzymology, 71 Pt C, 371-87. [Link]
-
Dhaouadi, I., & Al-Ghamdi, S. (2022). Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα. International Journal of Molecular Sciences, 23(19), 11849. [Link]
-
Hiltunen, J. K., Mursula, A. M., & Kunau, W. H. (2003). The biochemistry of peroxisomal β-oxidation in the yeast Saccharomyces cerevisiae. FEMS Microbiology Reviews, 27(1), 35-64. [Link]
-
Van Veldhoven, P. P., & Mannaerts, G. P. (1991). Identification and purification of a peroxisomal branched chain fatty acyl-CoA oxidase. The Journal of biological chemistry, 266(36), 24502-8. [Link]
-
Wriessnegger, T., & Daum, G. (2017). Reconstitution of human peroxisomal β-oxidation in yeast. FEMS Yeast Research, 17(5). [Link]
-
Varanasi, U., Chu, R., & Reddy, J. K. (1992). Isolation of the human peroxisomal acyl-CoA oxidase gene: organization, promoter analysis, and chromosomal localization. Proceedings of the National Academy of Sciences of the United States of America, 89(23), 11224-8. [Link]
-
Asano, Y., & Shimozawa, N. (2016). A novel method for determining peroxisomal fatty acid β-oxidation. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1021, 149-53. [Link]
-
Mannaerts, G. P., & Van Veldhoven, P. P. (2000). Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals. Cell Biochemistry and Biophysics, 32, 73-87. [Link]
-
Ankley, G. T. (2018). Fatty Acid Beta Oxidation, Decreased. AOP-Wiki. [Link]
Sources
- 1. Peroxisomal regulation of energy homeostasis: Effect on obesity and related metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisomal β-oxidation regulates whole body metabolism, inflammatory vigor, and pathogenesis of nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic methods for the study of the enzyme systems of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Reconstitution of human peroxisomal β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-collection.ethz.ch [research-collection.ethz.ch]
- 12. researchgate.net [researchgate.net]
- 13. A luminometric assay for peroxisomal beta-oxidation. Effects of fasting and streptozotocin-diabetes on peroxisomal beta-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. web-api.polscientific.com [web-api.polscientific.com]
Application Notes & Protocols: (16Z,19Z,22Z,25Z,28Z,31Z)-3-Oxotetratriacontahexaenoyl-CoA in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of a Rare Intermediate in Very-Long-Chain Fatty Acid Metabolism
(16Z,19Z,22Z,25Z,28Z,31Z)-3-Oxotetratriacontahexaenoyl-CoA is a specific, highly unsaturated, 34-carbon 3-oxoacyl-CoA intermediate. While not extensively characterized as a standalone molecule in the literature, its structure places it squarely within the critical and therapeutically relevant pathway of peroxisomal beta-oxidation of very-long-chain fatty acids (VLCFAs).[1][2][3] VLCFAs (fatty acids with more than 22 carbons) are essential components of cellular lipids, but their accumulation is highly toxic, leading to severe neurodegenerative diseases.[3][4] The metabolism of these molecules occurs almost exclusively in peroxisomes, distinct from the mitochondrial beta-oxidation of shorter fatty acids.[1][2]
This molecule represents the product of the second dehydrogenation step in the beta-oxidation of a C34:6 VLCFA, catalyzed by the D-bifunctional protein (DBP).[5][6] Its subsequent and final cleavage by a peroxisomal 3-oxoacyl-CoA thiolase yields a shortened C32:6 acyl-CoA and acetyl-CoA.[7][8] Therefore, this intermediate serves as a crucial substrate for the terminal step of a VLCFA beta-oxidation cycle. Understanding and utilizing this molecule can provide profound insights into the kinetics and regulation of this pathway and offer a precise tool for screening modulators of key peroxisomal enzymes.
The Peroxisomal Beta-Oxidation Pathway: A Key Drug Target
The degradation of VLCFAs is a four-step process involving a series of enzymes that are distinct from their mitochondrial counterparts.[9][10] Dysregulation of this pathway is implicated in several severe metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD).[11][12]
Key Enzymes in the Peroxisomal Beta-Oxidation of Straight-Chain VLCFAs:
| Enzyme | Abbreviation | Function | Gene | Relevance to Drug Discovery |
| Acyl-CoA Oxidase 1 | ACOX1 | Catalyzes the first, rate-limiting step, introducing a double bond and generating H2O2.[1][13][14] | ACOX1 | A primary target for inhibitors to reduce oxidative stress and VLCFA metabolism.[14][15][16] |
| D-Bifunctional Protein | DBP | Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[6][17][18] | HSD17B4 | Mutations cause DBP deficiency, a severe peroxisomal disorder.[17][18][19] Modulators could have therapeutic potential. |
| Peroxisomal 3-oxoacyl-CoA Thiolase | THIOL | Catalyzes the final thiolytic cleavage of the 3-oxoacyl-CoA intermediate.[7][8][20] | ACAA1 | A critical step for the completion of the cycle; its inhibition would lead to the accumulation of 3-oxo intermediates. |
Pathophysiological Relevance: X-Linked Adrenoleukodystrophy (X-ALD)
X-ALD is a genetic disorder caused by mutations in the ABCD1 gene, which encodes a peroxisomal membrane transporter responsible for importing VLCFAs into the peroxisome for degradation.[12][21] The resulting accumulation of VLCFAs in tissues, particularly the brain, spinal cord, and adrenal glands, leads to demyelination, inflammation, and adrenal insufficiency.[4][12][21] The toxicity of VLCFAs is a key driver of the pathology in X-ALD.[4][21]
Drug Discovery Strategy:
The enzymes of the peroxisomal beta-oxidation pathway present viable targets for therapeutic intervention in diseases like X-ALD and other metabolic disorders.[22] For instance, modulating the activity of these enzymes could help to reduce the load of toxic VLCFAs or mitigate downstream pathological effects. The use of specific intermediates like (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA is invaluable for developing targeted assays to screen for such modulators.
Caption: Workflow for the 3-Oxoacyl-CoA Thiolase Assay.
Protocol 2: LC-MS/MS Quantification of (16Z,19Z,22Z,25Z,28Z,31Z)-3-Oxotetratriacontahexaenoyl-CoA in Cellular Models
This protocol provides a method for the extraction and quantification of the title molecule from cultured cells (e.g., human fibroblasts or hepatocytes) treated with a C34:6 VLCFA precursor. This is useful for studying the effects of potential drug candidates on the peroxisomal beta-oxidation pathway.
Materials:
-
Cultured cells (e.g., X-ALD patient-derived fibroblasts, HepG2 cells).
-
C34:6 fatty acid.
-
Internal Standard (IS): A stable isotope-labeled long-chain acyl-CoA (e.g., C17:0-CoA).
-
Extraction Solvent: 2:1 (v/v) isopropanol/acetonitrile with 0.1% formic acid.
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer).
-
Reversed-phase C18 column.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the C34:6 fatty acid (e.g., 10 µM) for a defined period (e.g., 24 hours) to allow for its uptake and metabolism. Co-treat with test compounds as required.
-
-
Sample Collection and Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into 1 mL of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and add 200 µL of ice-cold Extraction Solvent containing the internal standard to the cell pellet.
-
Vortex vigorously for 1 minute and incubate on ice for 20 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis. [23][24][25]3. LC-MS/MS Analysis:
-
Chromatography:
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode. [23][24] * Use Multiple Reaction Monitoring (MRM) to detect the specific transitions for the analyte and the internal standard. A common approach for acyl-CoAs is to monitor the neutral loss of 507 Da. [23][26] * Optimize the MRM transitions for (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA and the internal standard.
-
-
-
Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Use a standard curve prepared with a synthetic standard of the analyte to determine the absolute concentration.
-
Compare the levels of the 3-oxoacyl-CoA intermediate in treated vs. untreated or vehicle-treated cells.
-
Data Interpretation and Expected Results
-
Thiolase Assay: In a screen for inhibitors, a decrease in the rate of absorbance change at 303 nm would indicate inhibition of the thiolase enzyme. A dose-dependent decrease would be expected for a true inhibitor.
-
LC-MS/MS Analysis: In a cellular assay, treatment with an inhibitor of the thiolase enzyme would be expected to cause an accumulation of (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA compared to control cells. Conversely, an activator of the enzyme would lead to a decrease in its steady-state levels.
Conclusion
The highly specific intermediate, (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA, represents a powerful tool for the targeted investigation of the terminal step of peroxisomal VLCFA beta-oxidation. The protocols provided herein offer robust methods for its use in both enzymatic and cellular assays, facilitating the discovery and characterization of novel therapeutic agents for devastating metabolic disorders such as X-linked adrenoleukodystrophy. The precise targeting of individual enzymes within this pathway, enabled by such specific substrates, is a promising strategy for the development of next-generation therapeutics.
References
- Reddy, J. K., & Hashimoto, T. (2001). Peroxisomal β-oxidation and peroxisome proliferator-activated receptor α: an adaptive metabolic system. Annual review of nutrition, 21(1), 193-230.
- Wanders, R. J., & Waterham, H. R. (2006). Biochemistry of mammalian peroxisomes revisited. Annual review of biochemistry, 75, 295-332.
-
Wikipedia. (n.d.). Beta oxidation. Retrieved from [Link]
- Magnes, C., Suppan, M., Pieber, T. R., & Moustafa, T. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical chemistry, 77(9), 2889-2894.
- Haynes, C. A., Allegood, J. C., Sims, K., Wang, E. W., Sullards, M. C., & Merrill, A. H. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of lipid research, 49(5), 1113-1125.
- Engelen, M., Kemp, S., & de Visser, M. (2012). X-linked adrenoleukodystrophy (X-ALD): clinical presentation and guidelines for diagnosis, follow-up and treatment. The Lancet Neurology, 11(8), 701-713.
- Smith, K. D., Kemp, S., Braiterman, L. T., Lu, J. F., Wei, H. M., Geraghty, M., ... & Watkins, P. A. (1999). X-linked adrenoleukodystrophy: genes, mutations, and phenotypes. Neurochemical research, 24(4), 521-535.
- Hashimoto, T. (1999). Peroxisomal beta-oxidation enzymes. Neurochemical research, 24(4), 551-563.
-
Biology LibreTexts. (2025). 17.2: Oxidation of Fatty Acids. Retrieved from [Link]
- Hiltunen, J. K., Mursula, A. M., Rottensteiner, H., Wierenga, R. K., Volkl, A., & Gurvitz, A. (2003). The human multifunctional enzyme 1 of peroxisomal beta-oxidation. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1635(2-3), 85-94.
-
ResearchGate. (n.d.). Peroxisomal β-oxidation pathways, including different enzymes and.... Retrieved from [Link]
- Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Journal, 323(1), 1-12.
- Kemp, S., & Watkins, P. A. (2014). X-linked adrenoleukodystrophy. In GeneReviews® [Internet].
-
National Center for Biotechnology Information. (2024). Adrenoleukodystrophy - StatPearls. Retrieved from [Link]
- Hein, S., Schönfeld, P., Kahlert, S., & Reiser, G. (2008). Toxic effects of X-linked adrenoleukodystrophy-associated, very long chain fatty acids on glial cells and neurons from rat hippocampus in culture. Human molecular genetics, 17(12), 1750-1760.
- van de Beek, M. C., Dijkstra, I. M., van Lenthe, H., de M-K-K, I., Ofman, R., Bootsma, A. H., ... & Engelen, M. (2016). X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes. Human molecular genetics, 25(1), 125-136.
- Li, L. O., Klett, E. L., & Coleman, R. A. (2010). Acyl-CoA synthesis, lipid metabolism and lipotoxicity. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1801(3), 246-251.
-
ResearchGate. (n.d.). LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs. Retrieved from [Link]
-
Diagnostiki Athinon. (n.d.). D-Bifunctional Protein Deficiency, Genetic Testing. Retrieved from [Link]
- Antonenkov, V. D., Van Veldhoven, P. P., Waelkens, E., & Mannaerts, G. P. (1997). Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Journal of Biological Chemistry, 272(41), 26023-26031.
- Zadra, G., Photopoulos, C., & Loda, M. (2013). The fat side of prostate cancer. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1831(10), 1518-1532.
- Violante, S., Achetib, N., De Schryver, E., Vamecq, J., & Cherkaoui-Malki, M. (2013). Biochemical characterization of two functional human liver acyl-CoA oxidase isoforms 1a and 1b encoded by a single gene. Biochimie, 95(1), 163-169.
- Zhang, X. N., Yang, L., Yang, Y. J., Li, Y., Liu, Y. K., Li, R. R., ... & Wang, Y. G. (2017). Targeting peroxisomal fatty acid oxidation improves hepatic steatosis and insulin resistance in obese mice. Scientific reports, 7(1), 1-13.
-
Labcorp. (n.d.). D-Bifunctional Protein Deficiency. Retrieved from [Link]
- Ferdinandusse, S., Denis, S., Mooyer, P. A., Dekker, C., Das, A. K., Komen, J. C., ... & Wanders, R. J. (2006). Mutational spectrum of D-bifunctional protein deficiency and structure-based genotype-phenotype analysis. The American Journal of Human Genetics, 78(1), 112-124.
- Middleton, B. (1973). The oxoacyl-coenzyme A thiolases of animal tissues. Biochemical Journal, 132(4), 717-730.
-
Amsterdam UMC. (n.d.). Acyl-CoA oxidase 1 (ACOX1). Retrieved from [Link]
- Antonenkov, V. D., Van Veldhoven, P. P., Waelkens, E., & Mannaerts, G. P. (1997). Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates. Journal of Biological Chemistry, 272(41), 26023-26031.
-
Wikipedia. (n.d.). Thiolase. Retrieved from [Link]
- Hostetler, H. A., Kier, A. B., & Schroeder, F. (2006). Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor α (PPARα). Journal of lipid research, 47(9), 1891-1901.
- Abe, K., Ohno, Y., Sassa, T., Taguchi, R., Caliskan, M., Kihara, A., & Igarashi, Y. (2013). Study on metabolism of very long-chain fatty acids in peroxisomes and their related disease. The Journal of toxicological sciences, 38(5), 659-669.
- Sassa, T., & Kihara, A. (2014). Metabolism of very long-chain fatty acids: genes and pathophysiology. Biomolecules & therapeutics, 22(2), 83.
- Zhang, X. N., Wang, Y., Zhang, W., Li, Y., Yang, L., Yang, Y. J., ... & Wang, Y. G. (2014). Specific inhibition of acyl-CoA oxidase-1 by an acetylenic acid improves hepatic lipid and reactive oxygen species (ROS) metabolism in rats fed a high fat diet. Journal of Biological Chemistry, 289(26), 18369-18384.
- Pop, A., & Miron, I. (2022).
-
ResearchGate. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature. Retrieved from [Link]
-
ResearchGate. (2017). Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High-Fat Diet. Retrieved from [Link]
-
Ulta Lab Tests. (n.d.). Very Long Chain Fatty Acids Test. Retrieved from [Link]
- Wang, S., Zhang, Y., Li, M., Li, X., Cui, Y., Zhang, Y., ... & Li, Y. (2020).
- Kaikaus, R. M., Chan, W. K., Lysenko, N., & Ortiz de Montellano, P. R. (1993). Induction of peroxisomal fatty acid β-oxidation and liver fatty acid-binding protein by peroxisome proliferators. Mediation via the cytochrome P-450IVA1 ω-hydroxylase pathway. Journal of Biological Chemistry, 268(13), 9593-9603.
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Adrenoleukodystrophy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting peroxisomal fatty acid oxidation improves hepatic steatosis and insulin resistance in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. D-Bifunctional Protein Deficiency, Genetic Testing - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]
- 18. Mutational Spectrum of d-Bifunctional Protein Deficiency and Structure-Based Genotype-Phenotype Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. labcorp.com [labcorp.com]
- 20. Thiolase - Wikipedia [en.wikipedia.org]
- 21. The Role of Oxidative Stress and Inflammation in X-Link Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Peroxisomal β-oxidation enzyme, DECR2, regulates lipid metabolism and promotes treatment resistance in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development and Application of Stable Isotope-Labeled Internal Standards for Accurate Acyl-CoA Quantification
Introduction: The Central Role of Acyl-CoAs and the Challenge of Their Quantification
Acyl-coenzyme A (acyl-CoA) thioesters are pivotal intermediates in a multitude of metabolic pathways, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the biosynthesis of cholesterol.[1][2][3] They serve as activated forms of fatty acids, primed for enzymatic reactions that are fundamental to cellular energy homeostasis, lipid signaling, and post-translational protein modifications.[4][5][6][7] Given their central role, the accurate quantification of the cellular acyl-CoA pool is critical for understanding metabolic regulation in both health and disease, including metabolic disorders, cancer, and neurodegenerative diseases.[4][8]
However, the reliable quantification of acyl-CoAs presents significant analytical challenges.[9][10] These molecules are present at low physiological concentrations, exhibit a wide range of polarities, and are prone to degradation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for acyl-CoA analysis due to its high sensitivity and selectivity.[8][11][12] A key requirement for accurate LC-MS/MS quantification is the use of appropriate internal standards to correct for variations in sample extraction, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards are ideal for this purpose as they are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished by the mass spectrometer.
While a limited number of SIL acyl-CoA standards are commercially available, the vast diversity of acyl-CoA species within a cell necessitates the development of custom standards.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and application of stable isotope-labeled internal standards for acyl-CoA analysis. We will delve into both biosynthetic and chemical synthesis approaches, purification and validation protocols, and their application in a validated LC-MS/MS workflow.
Strategies for Generating Stable Isotope-Labeled Acyl-CoA Internal Standards
The generation of a comprehensive library of SIL acyl-CoA standards can be approached through two main strategies: biosynthetic and chemical synthesis.
Biosynthetic Approach: Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC)
The biosynthetic approach, particularly the Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) method, has proven to be a highly effective and versatile strategy for producing a wide range of SIL acyl-CoAs.[1][13][14] This method leverages the cellular machinery to incorporate stable isotopes into the CoA backbone from a labeled precursor.
The Principle of SILEC for Acyl-CoA Labeling:
The SILEC method for acyl-CoAs relies on providing cells with a stable isotope-labeled precursor of coenzyme A, most commonly ¹³C, ¹⁵N-labeled pantothenic acid (vitamin B5).[1][13] Mammalian and yeast cells are auxotrophic for pantothenate, meaning they cannot synthesize it de novo and must acquire it from the culture medium.[2][13] By replacing the unlabeled pantothenic acid in the growth medium with its stable isotope-labeled counterpart, the cells will exclusively synthesize CoA and, consequently, all acyl-CoA species with the labeled pantothenate moiety.[1][2][13] This results in a mass shift in all acyl-CoA molecules, creating a comprehensive library of internal standards that perfectly mirror the endogenous acyl-CoA pool.
Workflow for SILEC-based Acyl-CoA Standard Production:
Caption: Workflow for generating SIL acyl-CoA standards using the SILEC method.
Protocol 1: Generation of SIL Acyl-CoAs using SILEC in Mammalian Cells
This protocol is adapted from methodologies described for murine hepatocytes.[13][14]
Materials:
-
Hepa 1c1c7 cell line (or other suitable mammalian cell line)
-
Pantothenate-free cell culture medium (e.g., custom RPMI)
-
[¹³C₃¹⁵N₁]-Pantothenic acid
-
Charcoal-dextran stripped fetal bovine serum (csFBS)[13]
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Culture Preparation: Culture Hepa 1c1c7 cells in standard complete medium.
-
Adaptation to Labeled Medium:
-
Prepare pantothenate-free medium supplemented with 1 mg/L [¹³C₃¹⁵N₁]-pantothenic acid and 10% csFBS. The use of charcoal-stripped FBS is crucial to minimize contamination with unlabeled pantothenate.[13]
-
Passage the cells into the labeled medium.
-
-
Achieving High Labeling Efficiency:
-
Culture the cells in the labeled medium for at least three passages to ensure >99% incorporation of the labeled pantothenate into the CoA pool.[13]
-
Verification: At each passage, harvest a small aliquot of cells, extract the acyl-CoAs, and analyze by LC-MS/MS to determine the ratio of labeled to unlabeled species.
-
-
Harvesting and Extraction:
-
Once high labeling efficiency is confirmed, scale up the cell culture to generate a sufficient quantity of SIL internal standards.
-
Harvest the cells and perform acyl-CoA extraction as detailed in the sample preparation protocol below.
-
A more efficient alternative for generating larger quantities of SIL acyl-CoAs is the use of Pan6-deficient yeast, which are auxotrophic for pantothenate.[1][2][3] This system offers the advantages of being less expensive and allowing for more rapid and consistent labeling.[2]
Chemical Synthesis
While the chemical synthesis of individual short-chain acyl-CoAs is feasible, it is generally considered impractical for generating a comprehensive library of standards due to the complexity of the CoA molecule and the multi-step nature of the synthesis.[1][2][3] However, for specific, targeted applications where a particular acyl-CoA is not readily produced biosynthetically, chemical synthesis remains a viable option.
Common chemical synthesis strategies involve the acylation of coenzyme A with an activated form of the fatty acid, such as an acyl chloride, an N-hydroxysuccinimide ester, or a 1-acylimidazole.[15][16][17] The purification of the synthesized acyl-CoA is typically achieved through high-performance liquid chromatography (HPLC).[16][17]
Purification and Characterization of SIL Acyl-CoA Standards
Regardless of the synthesis method, the resulting SIL acyl-CoA standards must be purified and accurately characterized before use.
Purification:
-
Solid-Phase Extraction (SPE): SPE is a common method for purifying acyl-CoAs from biological extracts.[8] Reversed-phase SPE cartridges can effectively retain the relatively hydrophobic acyl-CoAs while allowing more polar contaminants to be washed away.[8]
-
High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase HPLC is the method of choice.[15][16][17] It allows for the separation of the desired acyl-CoA from unreacted starting materials and side products.
Characterization:
-
Mass Spectrometry (MS): The identity and isotopic enrichment of the SIL acyl-CoA standards must be confirmed by high-resolution mass spectrometry. The observed mass should correspond to the theoretical mass of the labeled compound.
-
Concentration Determination: The concentration of the purified SIL acyl-CoA solution can be determined using various methods, including UV-Vis spectrophotometry (measuring absorbance at 260 nm for the adenine moiety) or by comparison to a commercially available, certified standard of a similar acyl-CoA.
Application in a Validated LC-MS/MS Workflow for Acyl-CoA Quantification
Once a library of purified and characterized SIL acyl-CoA internal standards is established, it can be used for the accurate quantification of endogenous acyl-CoAs in biological samples.
Overall LC-MS/MS Workflow:
Caption: LC-MS/MS workflow for acyl-CoA quantification using SIL internal standards.
Protocol 2: Sample Preparation and Extraction
Materials:
-
Biological samples (e.g., cultured cells, tissue homogenates)
-
SIL acyl-CoA internal standard mix
-
Extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v)[11]
-
Ice-cold phosphate-buffered saline (PBS)
Procedure:
-
Sample Collection: Rapidly quench metabolic activity by flash-freezing samples in liquid nitrogen.
-
Internal Standard Spiking: To the frozen sample, add a known amount of the SIL acyl-CoA internal standard mix. This should be done at the earliest stage of sample preparation to account for any downstream sample loss.
-
Extraction:
-
Add the cold extraction solvent to the sample.
-
Thoroughly homogenize or vortex the sample to ensure complete cell lysis and protein precipitation.
-
Centrifuge at high speed to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis. The stability of acyl-CoAs in the reconstitution solvent should be considered, and the use of glass vials is recommended to minimize signal loss.[9]
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatograph (HPLC)
-
Triple quadrupole mass spectrometer
LC Conditions:
-
Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate)
-
Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol)
-
Gradient: A gradient from low to high organic phase is used to elute acyl-CoAs of increasing chain length.
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for acyl-CoA analysis.[8][18]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high sensitivity and specificity.[12] For each acyl-CoA and its corresponding SIL internal standard, a specific precursor-product ion transition is monitored. A common fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507 Da).[8][19]
Data Analysis and Quantification:
-
Peak Integration: Integrate the peak areas for each endogenous acyl-CoA and its corresponding SIL internal standard.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.
-
Quantification: Determine the concentration of the endogenous acyl-CoA by comparing the peak area ratio to a calibration curve constructed using known concentrations of the unlabeled standard and a fixed concentration of the SIL internal standard.
Table 1: Example MRM Transitions for Acyl-CoA Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | SIL Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| Acetyl-CoA | 810.2 | 303.1 | [¹³C₃¹⁵N₁]-Acetyl-CoA | 814.2 | 303.1 |
| Propionyl-CoA | 824.2 | 317.1 | [¹³C₃¹⁵N₁]-Propionyl-CoA | 828.2 | 317.1 |
| Malonyl-CoA | 854.2 | 347.1 | [¹³C₃¹⁵N₁]-Malonyl-CoA | 858.2 | 347.1 |
| Palmitoyl-CoA | 1006.5 | 499.3 | [¹³C₃¹⁵N₁]-Palmitoyl-CoA | 1010.5 | 499.3 |
| Oleoyl-CoA | 1032.5 | 525.3 | [¹³C₃¹⁵N₁]-Oleoyl-CoA | 1036.5 | 525.3 |
Note: The exact m/z values may vary slightly depending on the instrument and the specific isotopic labeling scheme.
Conclusion
The development and use of stable isotope-labeled internal standards are indispensable for the accurate and reliable quantification of acyl-CoAs by LC-MS/MS. The biosynthetic SILEC method offers a powerful and versatile approach to generate a comprehensive library of SIL acyl-CoA standards that closely mimic the endogenous acyl-CoA pool. By following the detailed protocols outlined in this application note for the generation, purification, and application of these standards, researchers can achieve high-quality, quantitative data on acyl-CoA metabolism, thereby advancing our understanding of cellular physiology and disease.
References
-
Simithy, J., et al. (2017). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PubMed Central. Available at: [Link]
-
Trefely, S., et al. (2015). Production of Stable Isotope-Labeled Acyl-Coenzyme A Thioesters by Yeast Stable Isotope Labeling by Essential Nutrients in Cell Culture. Analytical Biochemistry. Available at: [Link]
-
Trefely, S., et al. (2015). Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture. National Institutes of Health. Available at: [Link]
-
Snyder, N. W., et al. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry. Available at: [Link]
-
Trefely, S., et al. (2015). Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture. Drexel University. Available at: [Link]
-
Kawaguchi, A., et al. (1981). Synthesis of acyl-CoA thioesters. ResearchGate. Available at: [Link]
-
Hosaka, K., et al. (1981). A New Method for the Preparation of Acyl-CoA Thioesters. J-Stage. Available at: [Link]
-
Hosaka, K., et al. (1981). A new method for the preparation of acyl-CoA thioesters. PubMed. Available at: [Link]
-
Basu, S. S., et al. (2023). Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Goudarzi, M., et al. (2020). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. MDPI. Available at: [Link]
-
Zhao, S., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central. Available at: [Link]
-
Snyder, N. W., et al. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. ResearchGate. Available at: [Link]
-
Magnes, C., et al. (2008). LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs. ResearchGate. Available at: [Link]
-
Kluber, N. A., et al. (2019). Enzymatic synthesis and characterization of acyl-CoAs starting from S-acyl pantetheine substrates. ResearchGate. Available at: [Link]
-
Trefely, S., et al. (2022). Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation. PubMed Central. Available at: [Link]
-
Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed Central. Available at: [Link]
-
Tyan, S., et al. (2016). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. PubMed Central. Available at: [Link]
-
Boyce, S. G., & Lueking, D. R. (1986). Purification and Properties of Acyl Coenzyme A Thioesterase II from Rhodopseudomonas sphaeroides. Digital Commons @ Michigan Tech. Available at: [Link]
-
Bonner, W. M., & Bloch, K. (1972). Purification and Properties of a Palmityl Thioesterase II from Escherichia coli. Journal of Biological Chemistry. Available at: [Link]
-
Grevengoed, T. J., et al. (2014). Acyl-CoA Metabolism and Partitioning. PubMed Central. Available at: [Link]
-
Ellis, J. M., et al. (2015). Metabolic and Tissue-Specific Regulation of Acyl-CoA Metabolism. PLOS One. Available at: [Link]
Sources
- 1. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [researchdiscovery.drexel.edu]
- 4. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 5. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic and Tissue-Specific Regulation of Acyl-CoA Metabolism | PLOS One [journals.plos.org]
- 7. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. A new method for the preparation of acyl-CoA thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of Long-Chain Acyl-CoA Thioesters
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with long-chain acyl-CoA thioesters. The inherent reactivity of the thioester bond, which makes these molecules central to lipid metabolism and cellular signaling, also renders them notoriously unstable in solution.[1][2][3] This guide provides in-depth troubleshooting advice, validated protocols, and the foundational knowledge required to maintain the integrity of your samples and ensure the reliability of your experimental data.
Section 1: Understanding the Root Causes of Acyl-CoA Instability
Before troubleshooting specific issues, it is crucial to understand the primary mechanisms that lead to the degradation of long-chain acyl-CoA thioesters. Their instability is not a random process but is governed by predictable chemical and enzymatic factors.
The Three Pillars of Degradation
-
Chemical Hydrolysis: The high-energy thioester bond is highly susceptible to nucleophilic attack by water, leading to hydrolysis.[4] This reaction is significantly accelerated under alkaline (basic) conditions (pH > 7.0).[1][5] While more stable in acidic environments, very strong acids (pH < 4.0) can also promote hydrolysis.[1] The optimal pH for stability in aqueous solutions is therefore slightly acidic.[1]
-
Enzymatic Degradation: Biological samples are rich in acyl-CoA thioesterases (ACOTs), a family of enzymes that specifically catalyze the hydrolysis of the thioester bond to release Coenzyme A and a free fatty acid.[6][7] These enzymes are a primary concern during sample extraction and preparation, as their activity can rapidly deplete your target analyte if not properly and immediately inactivated.[1]
-
Oxidation: The free thiol group (-SH) on the Coenzyme A moiety is vulnerable to oxidation. This can lead to the formation of CoA disulfides or other oxidized species, which can interfere with downstream analysis and enzymatic assays.[1]
The following diagram illustrates these primary degradation pathways.
Caption: Primary degradation pathways for long-chain acyl-CoA thioesters in solution.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during experiments in a direct question-and-answer format.
Q1: My acyl-CoA recovery is consistently low after sample extraction. What are the likely causes and solutions?
Low recovery is a frequent and frustrating issue, almost always pointing to degradation during the sample preparation workflow.
-
Potential Cause 1: Endogenous Enzyme Activity. Acyl-CoA thioesterases in your tissue or cell lysate are likely hydrolyzing your target molecule before you can stop them.[1][6]
-
Solution: Rapid & Aggressive Enzyme Inactivation. The moment of sample collection is critical. Immediately freeze-clamp tissues in liquid nitrogen to halt all metabolic activity.[8] During homogenization, work quickly, keep samples on ice or frozen at all times, and use an ice-cold, acidic extraction buffer (e.g., 100 mM KH2PO4, pH 4.9).[1] The acidic pH helps to both minimize chemical hydrolysis and inhibit the activity of many thioesterases.[1] Alternatively, homogenization directly in organic solvents like methanol or acetonitrile effectively denatures and precipitates these enzymes.[1]
-
-
Potential Cause 2: Suboptimal pH. The pH of your extraction, purification, or reconstitution buffers may be promoting chemical hydrolysis.
-
Solution: Maintain a "Safe" pH Range. Verify the pH of all your solutions. Throughout the entire process, from extraction to final analysis, maintain a slightly acidic pH between 4.0 and 6.8, where the thioester bond is most stable.[1] Avoid alkaline buffers at all costs.
-
-
Potential Cause 3: Inefficient Extraction. Your protocol may not be effectively liberating the acyl-CoAs from the cellular matrix.
-
Solution: Optimize Your Extraction Protocol. A robust and widely used method involves a two-step extraction with organic solvents. An initial homogenization in a mixture of acetonitrile and isopropanol can be followed by a second extraction with an acidic buffer to ensure recovery of a broad range of acyl-CoA species.[9] For purification, solid-phase extraction (SPE) is highly effective at removing interfering salts and phospholipids.[8][9]
-
Q2: I see multiple peaks for my pure acyl-CoA standard during LC-MS analysis. What's happening?
This issue suggests that your standard is degrading or forming adducts in the autosampler or during storage.
-
Potential Cause 1: Degradation in the Autosampler. Even at 4°C, significant degradation of some acyl-CoA species can occur over 24 hours in aqueous solutions.[1]
-
Solution: Minimize Time and Optimize Solvent. Analyze samples as quickly as possible after reconstitution. If you have a long run, analyze in smaller batches. Reconstituting your dry samples in methanol or a methanol/buffer mixture provides significantly better stability compared to purely aqueous solutions.[1][5]
-
-
Potential Cause 2: Oxidation. The thiol group of CoA may be oxidizing to form dimers (CoA-S-S-CoA) or other species, which will appear as separate peaks.
-
Solution: Add a Reducing Agent. Consider adding a small amount of a reducing agent like Dithiothreitol (DTT) to your standards and reconstituted samples. This can help maintain the CoA in its reduced state and prevent or reverse the formation of disulfides.[1]
-
-
Potential Cause 3: Hydrolysis in the Vial. If the reconstitution buffer is not pH-optimized, the standard will hydrolyze over time, creating a peak for the free fatty acid and Coenzyme A.
-
Solution: Use an Acidified Reconstitution Solvent. Reconstitute your standard in a slightly acidic solution (e.g., a methanol/buffer mixture at pH 4.0-6.0) to minimize hydrolysis.
-
Section 3: Best Practices & Validated Protocols
Proactive measures are the best strategy for ensuring acyl-CoA stability. This section provides quick-reference guides and detailed protocols.
Frequently Asked Questions (FAQs)
-
What is the absolute best way to store long-chain acyl-CoAs for the long term? Store them as a lyophilized powder or dry pellet at -80°C under an inert atmosphere like argon or nitrogen.[1][10] Aliquot the solid into single-use amounts to prevent repeated freeze-thaw cycles and moisture introduction.[1][10]
-
How should I prepare a stock solution? Prepare stock solutions fresh for each experiment whenever possible.[10] If you must store a solution, use a slightly acidic buffer (pH 4.0-6.0), aliquot into single-use vials, and store at -80°C.[1] Avoid repeated freezing and thawing of solutions.
-
Which solvent should I use for reconstitution? Methanol is often the best choice as it provides good stability.[5] For particularly long or hydrophobic acyl-CoAs, a mixture containing acetonitrile may be necessary to achieve full dissolution.[1] Avoid purely aqueous solutions for anything other than immediate use.[1][5]
Data Presentation: Summary of Optimal Conditions
| Parameter | Recommended Condition | Rationale |
| Long-Term Storage | Dry solid/pellet at -80°C | Minimizes hydrolysis and oxidation.[1] |
| Short-Term Storage (Solution) | Aliquots at -80°C | Prevents degradation from repeated freeze-thaw cycles.[1] |
| Storage/Analysis pH | 4.0 - 6.8 | Thioester bond is most stable in this slightly acidic range.[1] |
| Extraction Temperature | On ice or colder (e.g., 4°C) | Minimizes enzymatic degradation and slows chemical hydrolysis.[1] |
| Reconstitution Solvent | Methanol or Methanol/Buffer (pH 4-6) | Provides superior stability over purely aqueous solutions.[1][5] |
Experimental Protocols
The following diagram outlines a validated workflow for acyl-CoA analysis from biological tissue.
Caption: A robust experimental workflow for acyl-CoA analysis from biological tissues.[8]
Protocol 1: Robust Extraction of Acyl-CoAs from Liver Tissue This protocol is adapted from methods designed for high recovery of a broad range of acyl-CoA species.[9]
-
Quenching: Immediately after excision, freeze-clamp approximately 20-30 mg of liver tissue in liquid nitrogen. Store at -80°C until use.
-
Homogenization: In a 2 mL glass tube suitable for homogenization, place the frozen tissue powder. Add 1.5 mL of ice-cold acetonitrile/isopropanol (3:1, v/v).
-
First Extraction: Homogenize for 30 seconds using a mechanical homogenizer, ensuring the sample remains cold.
-
Second Extraction: Add 0.5 mL of ice-cold 0.1 M KH2PO4 buffer (pH 6.7) and homogenize for another 30 seconds.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collection: Carefully collect the supernatant, which contains the acyl-CoA esters.
-
Purification (Recommended): Proceed with solid-phase extraction (SPE) using a 2-(2-pyridyl)ethyl functionalized silica gel column to purify and concentrate the acyl-CoAs.[9]
-
Drying: Evaporate the purified extract to complete dryness using a centrifugal vacuum concentrator (SpeedVac).
-
Storage: Store the resulting dry pellet at -80°C until analysis.
Protocol 2: Preparation and Quantification of a Stable Stock Solution This protocol ensures accurate concentration determination and minimizes degradation.
-
Weighing: Carefully weigh out an appropriate amount of lyophilized long-chain acyl-CoA powder in a microcentrifuge tube.
-
Dissolution: Add the required volume of ice-cold, HPLC-grade methanol to achieve the desired concentration (e.g., 1 mM). Vortex gently until fully dissolved. For very hydrophobic species, brief sonication in a cold water bath may be required.[10]
-
Acidification (Optional but Recommended): For improved stability, you can use a solvent of 90% methanol / 10% 50 mM ammonium acetate buffer (pH 5.0).
-
Concentration Verification: Immediately verify the concentration of your stock solution using UV-Vis spectrophotometry.
-
Dilute an aliquot of your stock solution in a phosphate buffer (pH 7.0).
-
Measure the absorbance at 260 nm (A₂₆₀).
-
Calculate the concentration using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for Coenzyme A at 260 nm is 16,400 M⁻¹cm⁻¹.[10]
-
-
Aliquoting and Storage: Immediately aliquot the verified stock solution into single-use, low-retention tubes. Flash-freeze in liquid nitrogen and store at -80°C. Use a fresh aliquot for each experiment.
Section 4: References
-
BenchChem. (2025). Preventing degradation of thioester bonds in acyl-CoA analysis. BenchChem Tech Support.
-
LibreTexts. (2022). 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives.
-
Tillander, V., et al. (n.d.). Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism. PubMed Central.
-
Cantu, D. C., et al. (n.d.). Thioesterase enzyme families: Functions, structures, and mechanisms. PubMed Central.
-
Wikipedia. (n.d.). Fatty acyl-CoA esters.
-
LibreTexts. (n.d.). Fatty Acids -- Role of CoA: Answer.
-
Faergeman, N. J., & Knudsen, J. (n.d.). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling.
-
Haynes, C. A., et al. (2017). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed.
-
BenchChem. (2025). Best practices for handling and storing synthetic 9-decenoyl-CoA. BenchChem Tech Support.
-
BenchChem. (2025). Application Notes and Protocols for Acyl-CoA Analysis from Biological Tissues. BenchChem Tech Support.
-
Minkler, P. E., et al. (n.d.). Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue. PubMed Central.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fatty Acids -- Role of CoA: Answer [library.med.utah.edu]
- 3. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Overcoming matrix effects in acyl-CoA mass spectrometry
Welcome to the technical support center for acyl-CoA analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring acyl-Coenzyme A (acyl-CoA) species by mass spectrometry. Acyl-CoAs are pivotal intermediates in metabolism, but their accurate quantification is frequently hampered by matrix effects, leading to compromised data quality.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify, understand, and overcome these challenges.
Troubleshooting Guide
This section addresses specific, common problems encountered during acyl-CoA analysis via liquid chromatography-mass spectrometry (LC-MS).
Problem 1: Poor Sensitivity and Low Analyte Response
Question: My signal for a specific acyl-CoA is much lower than expected in my biological samples compared to the pure standard, or I'm not seeing a peak at all. What is the likely cause?
Answer: A significant loss in signal intensity is a classic symptom of ion suppression . This is a major matrix effect where co-eluting endogenous components from your sample interfere with the ionization of your target analyte in the mass spectrometer's ion source.[3][4] In biological matrices like plasma, cell lysates, or tissue homogenates, the most common culprits are phospholipids and salts.[3][5]
Causality: During the electrospray ionization (ESI) process, analytes must compete with all other co-eluting molecules for access to the droplet surface to become ionized. If high concentrations of matrix components, such as phospholipids, are present, they can preferentially occupy the droplet surface, altering the surface tension and evaporation efficiency, thereby suppressing the ionization of the target acyl-CoA.[6]
-
Evaluate and Enhance Sample Preparation: Your current sample cleanup may be insufficient. Protein precipitation alone is often inadequate for removing phospholipids and other interfering substances.[3] Solid-Phase Extraction (SPE) is a highly effective and recommended technique for isolating acyl-CoAs and removing matrix components.[7][8][9]
-
Optimize Chromatography: Co-elution is the root cause. Modifying your chromatographic method can physically separate your acyl-CoA analyte from the interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method to compensate for matrix effects that cannot be eliminated.[3][6] A SIL-IS has nearly identical physicochemical properties to the analyte, so it will co-elute and experience the same degree of ion suppression.[12]
-
Causality & Action: By adding a known concentration of the SIL-IS to your samples before extraction, you can use the ratio of the analyte signal to the SIL-IS signal for quantification. This ratio remains stable even if both signals are suppressed, canceling out the variability caused by matrix effects and leading to accurate results.[3][13] Biosynthetically generated libraries of stable isotope-labeled analogs are an effective way to produce these standards.[14][15]
-
-
Reduce Injection Volume: If extensive sample cleanup is not feasible, simply injecting a smaller volume can reduce the total amount of matrix components entering the system, thereby lessening the suppression effect.[3]
Problem 2: Inconsistent and Irreproducible Results
Question: I'm observing high variability (%CV) in my quantitative results for the same acyl-CoA across different samples or batches. Why is this happening?
Answer: Inconsistent results are often caused by variable matrix effects between individual samples.[3] The precise composition of a biological matrix is never identical from sample to sample.[5] This leads to differing degrees of ion suppression or enhancement, causing the analyte response to fluctuate unpredictably.[16]
-
Mandate the Use of a SIL-IS: This is the gold standard for correcting sample-to-sample variability. As explained above, the SIL-IS co-elutes and experiences the same matrix effects as the analyte on a per-sample basis, ensuring that the analyte/IS ratio remains a reliable measure for quantification.[3][13]
-
Standardize Sample Collection and Handling: Ensure absolute consistency in how samples are collected, processed, and stored. Variations in sample handling can introduce different types or amounts of interfering substances.
-
Perform a Matrix Effect Assessment: Quantitatively determine if your matrix is the source of the inconsistency. The post-extraction spike method allows you to calculate a "matrix factor" for different sample lots. (See Protocol 2 for this procedure). Significant variation in the matrix factor across samples confirms inconsistent matrix effects.
Problem 3: Poor Peak Shape and Chromatographic Issues
Question: The chromatographic peak for my acyl-CoA is broad, tailing, or splitting. What could be causing this?
Answer: While poor peak shape can result from various chromatographic issues, it can also be a manifestation of matrix effects.[16] High concentrations of matrix components can overload the analytical column, interfere with analyte interaction with the stationary phase, or alter the mobile phase pH at the point of injection.[16] Additionally, the phosphate groups on the CoA moiety have a high affinity for glass and metallic surfaces, which can cause peak tailing and analyte loss.[17]
-
Improve Sample Cleanup: This is the most crucial step. A cleaner sample is less likely to cause chromatographic distortions. Implement a robust SPE protocol.[7][8]
-
Data Point: Mixed-mode SPE, which combines reverse-phase and ion-exchange properties, can provide exceptionally clean extracts, leading to a significant reduction in matrix effects.[5]
-
-
Consider Derivatization: A derivatization strategy based on phosphate methylation can neutralize the problematic phosphate groups on the acyl-CoA molecule.
-
Benefit: This approach has been shown to achieve excellent peak shapes and full chromatographic coverage for a wide range of acyl-CoAs (from free CoA to C25:0-CoA). It also resolves the issue of analyte loss due to adsorption on surfaces.[17]
-
-
Optimize Chromatographic Conditions:
Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects in acyl-CoA analysis?
A1: Matrix effects are the alteration (suppression or enhancement) of the ionization efficiency of your target acyl-CoA by the presence of co-eluting, undetected components in the sample matrix.[4][6] This phenomenon is a major concern in LC-MS because it directly impacts the accuracy, precision, and sensitivity of quantitative methods.[18] The effect arises not from the analyte itself, but from everything else in the sample (salts, lipids, proteins, etc.).
Q2: How can I quantitatively measure the extent of matrix effects in my assay?
A2: The most common method is the post-extraction spike , which is used to calculate a Matrix Factor (MF).[3] This is achieved by comparing the peak area of the analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat (clean) solvent.[6]
-
Calculation: Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
Interpretation:
-
MF < 1: Indicates ion suppression.
-
MF > 1: Indicates ion enhancement.
-
MF = 1: Indicates no matrix effect.[3]
-
Q3: What is the best single technique to minimize matrix effects for acyl-CoAs?
A3: While a multi-faceted approach is best, the most effective single technique for removing interfering components is Solid-Phase Extraction (SPE) .[5][7][8] For compensating for remaining effects, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is considered the gold standard.[1][3][13] Combining both provides the most robust and reliable quantification.
| Sample Preparation Technique | Effectiveness at Reducing Matrix Effects | Comments |
| Dilute and Shoot | Low | Prone to significant matrix effects and poor sensitivity.[3] |
| Protein Precipitation (PPT) | Moderate | Removes proteins but leaves behind many phospholipids and salts.[3][5] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Can provide cleaner extracts than PPT but may have lower recovery for polar acyl-CoAs. |
| Solid-Phase Extraction (SPE) | High | Offers excellent selectivity and removal of a broad range of interferences.[5][7] |
| Combination (e.g., PPT followed by SPE) | Very High | Often provides the cleanest extracts for the most demanding applications.[3] |
Q4: Are short-chain and long-chain acyl-CoAs affected differently by the matrix?
A4: Yes. Their differing physicochemical properties mean they can be affected differently. Short-chain acyl-CoAs are more polar and elute earlier in typical reversed-phase chromatography, where they might co-elute with salts and other polar matrix components. Long-chain acyl-CoAs are highly nonpolar and elute later, where they are more likely to co-elute with phospholipids and other lipids.[17] Therefore, your strategy must be effective across the entire elution window of your target analytes. A comprehensive sample cleanup like SPE is beneficial for the entire range of acyl-CoAs.[8][19]
Experimental Protocols & Workflows
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
This protocol is a generalized method adapted from established procedures for isolating a broad range of acyl-CoAs from tissue homogenates or cell lysates.[7][8][20]
Materials:
-
Sample Homogenate/Lysate (after protein precipitation with acetonitrile).[7]
-
SPE Cartridges: Weak anion exchange (e.g., Strata™-X-A) or 2-(2-pyridyl)ethyl functionalized silica.[7]
-
Conditioning Solution: Methanol.
-
Equilibration Solution: HPLC-grade water.
-
Wash Solution: 2% Formic acid in water.[10]
-
Elution Solution: 5% Ammonium hydroxide in 50% methanol.[10]
-
Vacuum manifold, nitrogen evaporator or vacuum concentrator.
Methodology:
-
Column Conditioning: Pass 2-3 mL of methanol through the SPE cartridge. Do not let the cartridge run dry.
-
Column Equilibration: Pass 2-3 mL of HPLC-grade water through the cartridge. Do not let the cartridge run dry.
-
Sample Loading: Load the supernatant from your protein precipitation step onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent via gravity or gentle vacuum.
-
Washing: Wash the cartridge with 2.5 mL of 2% formic acid in water to remove non-specifically bound contaminants.[10]
-
Elution: Elute the acyl-CoAs from the cartridge with 1-2 mL of 5% ammonium hydroxide in 50% methanol into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[7]
-
Reconstitution: Reconstitute the dried acyl-CoAs in a suitable solvent for your LC-MS analysis (e.g., 10% methanol in water).
Workflow for Acyl-CoA Extraction and Analysis
Sources
- 1. Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omni.laurentian.ca [omni.laurentian.ca]
- 3. benchchem.com [benchchem.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. bme.psu.edu [bme.psu.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Technical Support Center: Optimizing Chromatographic Separation of Acyl-CoA Isomers
Welcome to the technical support center dedicated to the intricate challenge of separating acyl-CoA isomers. Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal metabolites in numerous cellular functions, including energy metabolism and lipid synthesis.[1][2] Their structural similarity, particularly among isomers (e.g., cis/trans, positional), presents a significant hurdle for chromatographic resolution. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format to enhance your analytical success.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the setup and strategy for acyl-CoA isomer separation.
Q1: What is the primary challenge in separating acyl-CoA isomers?
A1: The primary challenge lies in their subtle structural differences. Isomers often share the same mass (isobaric) and similar physicochemical properties, making them difficult to distinguish by mass spectrometry alone and requiring highly selective chromatographic methods.[3] For instance, cis and trans isomers of an unsaturated acyl-CoA have very similar polarities. Positional isomers, where a double bond is located at a different position on the acyl chain, also exhibit nearly identical hydrophobic characteristics. This necessitates chromatographic conditions that can exploit minute differences in their three-dimensional shape and interaction with the stationary phase.
Q2: Which chromatographic mode is best for acyl-CoA isomer separation: Reversed-Phase, HILIC, or Ion-Pair?
A2: The optimal choice depends on the specific isomers and the overall analytical goal.
-
Reversed-Phase (RP) Chromatography is the most common and effective method, particularly for separating isomers based on acyl chain length and degree of saturation.[2] C18 and C30 columns are frequently used. Longer alkyl chain columns (e.g., C30) can offer enhanced shape selectivity, which is beneficial for resolving geometric (cis/trans) isomers.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) is gaining popularity for its ability to analyze a wide range of acyl-CoAs, from short- to long-chain species, in a single run.[4][5][6] HILIC separates compounds based on polarity and is particularly useful for analyzing the highly polar CoA headgroup and short-chain acyl-CoAs. A zwitterionic HILIC column can provide unique selectivity for these molecules.[4][5][6]
-
Ion-Pair Chromatography (IPC) is a powerful technique for enhancing the retention of highly polar, ionic compounds like acyl-CoAs on reversed-phase columns.[7][8][9] By adding an ion-pairing reagent to the mobile phase, a neutral complex is formed with the charged analyte, increasing its hydrophobicity and retention.[10] This can significantly improve peak shape and resolution for short-chain acyl-CoAs that are poorly retained in standard RP conditions.[7]
Q3: How does mobile phase pH affect the separation of acyl-CoAs?
A3: Mobile phase pH is a critical parameter. Acyl-CoAs contain phosphate groups that are negatively charged at neutral pH. Operating at a slightly acidic to neutral pH (e.g., pH 4-7) can help to control the ionization state of these molecules.[7][11] Suppressing ionization can reduce peak tailing caused by secondary interactions with the stationary phase and lead to sharper, more symmetrical peaks.[3] However, some methods successfully use a high pH (e.g., 10.5) with ammonium hydroxide, which can also provide excellent peak shape and separation, though column stability must be carefully considered.[12] Careful pH control is essential for reproducible retention times and optimal separation.[7]
Q4: What is the typical elution order for cis and trans isomers on a C18 column?
A4: In reversed-phase chromatography, retention is primarily driven by hydrophobicity and the extent of interaction with the stationary phase. Trans isomers have a more linear, rigid acyl chain structure compared to the "kinked" structure of cis isomers. This linear shape allows for a greater surface area of interaction with the C18 alkyl chains, generally leading to longer retention times for trans isomers compared to their cis counterparts.[3]
Troubleshooting Guide: Specific Issues & Solutions
This section provides direct answers to specific problems you may encounter during your experiments.
Q5: My isomer peaks are co-eluting or have very poor resolution. What should I do?
A5: This is the most common issue. Poor resolution stems from insufficient selectivity between the isomers.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Solution |
| Suboptimal Mobile Phase | The organic modifier (e.g., acetonitrile, methanol) and its concentration directly influence selectivity. Acetonitrile and methanol have different solvatochromatic properties that can alter interactions with the stationary phase.[13] Solution: Systematically adjust the gradient slope. A shallower gradient around the elution time of the isomers increases the time they spend interacting with the stationary phase, providing more opportunity for separation.[3] Also, try switching from acetonitrile to methanol or using a ternary mixture. |
| Inappropriate Column Chemistry | A standard C18 column may not provide the necessary shape selectivity for closely related isomers. Solution: Consider a column with a different stationary phase. A C30 column can enhance the resolution of geometric isomers. Phenyl-based columns can offer alternative selectivity through pi-pi interactions with double bonds in the acyl chain.[3] |
| Incorrect Temperature | Column temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions. Solution: Optimize the column temperature. Increasing the temperature typically decreases retention time but can sometimes improve or worsen selectivity. Use a column oven to ensure a stable and reproducible temperature.[3] |
| Ion-Pairing Reagent Issues | If using IPC, the concentration or type of ion-pairing agent may be suboptimal. Solution: Adjust the concentration of the ion-pairing reagent. A higher concentration can increase retention but may not necessarily improve selectivity. Experiment with different alkyl chain length ion-pairing agents (e.g., hexylamine vs. octylamine) to modulate hydrophobicity and selectivity.[14] |
A logical troubleshooting workflow for poor resolution is essential.
Caption: A decision tree for troubleshooting poor resolution of acyl-CoA isomers.
Q6: My peaks are broad and tailing. What is the cause and how can I fix it?
A6: Peak tailing is often caused by unwanted secondary interactions or issues within the HPLC system itself.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar phosphate groups of the acyl-CoA molecule. This strong, secondary interaction causes the molecules to "stick" to the stationary phase, resulting in tailing peaks.
-
Solution: Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to your mobile phase.[3] The protons will suppress the ionization of the silanol groups, minimizing these secondary interactions. Using a high-quality, end-capped column is also crucial.
-
-
Column Contamination: Strongly retained compounds from previous injections can build up at the head of the column, interfering with the proper interaction of new analytes.
-
Solution: Implement a robust column washing procedure between runs. If contamination is suspected, disconnect the column and flush it in the reverse direction (if permitted by the manufacturer) with a strong solvent. Using a guard column can protect the analytical column from strongly retained matrix components.[15]
-
-
Extra-Column Volume: Excessive tubing length or large-volume fittings between the injector, column, and detector can cause the analyte band to spread before it is detected, leading to broader peaks.
Q7: I'm observing inconsistent retention times between injections. Why is this happening?
A7: Drifting retention times are a sign of an unstable system. The cause is often related to the mobile phase, column equilibration, or temperature.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Solution |
| Poor Column Equilibration | If the column is not fully re-equilibrated to the initial mobile phase conditions before the next injection, the starting conditions will be inconsistent, leading to variable retention times.[3] Solution: Ensure a sufficient equilibration period. A good practice is to flush the column with 10-20 column volumes of the starting mobile phase between runs.[16] |
| Inconsistent Mobile Phase | Evaporation of the organic solvent or poor mixing can change the mobile phase composition over time.[3] Buffers can also precipitate if the organic concentration becomes too high. Solution: Prepare fresh mobile phase daily, ensure it is thoroughly mixed and degassed.[17] Use a sealed solvent reservoir to minimize evaporation. |
| Temperature Fluctuations | Changes in ambient laboratory temperature can affect the column temperature if an oven is not used, altering retention times.[3] Solution: Use a thermostatically controlled column compartment to maintain a constant temperature. |
Q8: My sensitivity is low, and I'm struggling to detect my acyl-CoA isomers.
A8: Low sensitivity can be due to sample degradation, suboptimal MS source conditions, or poor extraction.
Potential Causes & Solutions:
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, especially at non-optimal pH and temperature.
-
Inefficient Ionization: The electrospray ionization (ESI) source parameters are critical for generating ions effectively.
-
Poor Extraction Recovery: The extraction method must be efficient for the acyl-CoA chain lengths of interest.
Detailed Protocol: Sample Preparation and RP-HPLC Analysis
This section provides a generalized, robust protocol for the extraction and analysis of acyl-CoAs from cultured cells.
1. Sample Preparation (Protein Precipitation & Extraction)
This protocol is adapted from established methods for acyl-CoA extraction.[2]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 10. Ion Pairing Reagents For Hplc [lobachemie.com]
- 11. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. shimadzu.at [shimadzu.at]
- 17. HPLC故障排除指南 [sigmaaldrich.com]
- 18. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in 3-oxotetratriacontahexaenoyl-CoA synthesis
Introduction
Welcome to the technical support guide for the synthesis of 3-oxotetratriacontahexaenoyl-CoA. This very-long-chain, polyunsaturated 3-oxoacyl-CoA is a critical intermediate for advanced research in fatty acid metabolism, the study of metabolic diseases, and the development of novel therapeutics. Its complex structure—a 34-carbon backbone with six double bonds and a beta-keto functional group—presents unique synthesis challenges.
This guide is structured to provide direct, actionable solutions to common issues encountered during its enzymatic synthesis, focusing on the two primary stages:
-
Activation: The ATP-dependent ligation of the C32 polyunsaturated fatty acid precursor to Coenzyme A (CoA), catalyzed by a very-long-chain acyl-CoA synthetase (ACSVL) or ligase (ACSL).[1][2]
-
Elongation: The condensation of the precursor acyl-CoA with malonyl-CoA to form the final 3-oxo product, catalyzed by a fatty acid elongase (ELOVL) complex.[3][4]
Low yield is the most frequently reported problem. This guide will walk you through a logical troubleshooting workflow to identify and resolve the bottleneck in your synthesis protocol.
Core Synthesis Pathway Overview
The enzymatic synthesis follows a conserved metabolic route. Understanding this pathway is the first step in effective troubleshooting.
Caption: Enzymatic synthesis of 3-oxotetratriacontahexaenoyl-CoA.
Troubleshooting Guide: Question & Answer Format
We've organized this guide into a series of questions that our application scientists frequently receive. Start with the initial assessment and proceed to the more specific sections as you narrow down the potential cause.
Initial Assessment
Q1: My final yield is extremely low or zero. Where should I even begin troubleshooting?
A1: Start with a global assessment of your reaction components and setup before diving into complex analytics. Low yield is often caused by one or more fundamental issues. We recommend a structured approach to diagnosis.
Caption: A logical workflow for troubleshooting low product yield.
Substrate & Cofactor-Related Issues
Q2: How can I rule out problems with my C32:6 fatty acid precursor?
A2: The quality and handling of your very-long-chain polyunsaturated fatty acid (VLC-PUFA) precursor are critical.
-
Purity: Verify the purity of the fatty acid using GC-MS or HPLC. Contaminants can inhibit the synthetase enzyme.
-
Oxidation: Polyunsaturated fatty acids are highly susceptible to oxidation. Store the precursor under an inert atmosphere (argon or nitrogen) at -80°C. Use freshly opened vials whenever possible. Oxidized precursors will not be recognized by the enzyme.
-
Solubility: VLC-PUFAs have extremely poor aqueous solubility. The fatty acid must be fully solubilized for the enzyme to access it. Incomplete solubilization is a frequent cause of reaction failure.
-
Technique: Prepare a concentrated stock in a suitable organic solvent (e.g., ethanol, DMSO). Add this stock to the reaction buffer with vigorous vortexing to create a fine dispersion. The final concentration of the organic solvent should be kept low (typically <5%) to avoid enzyme denaturation.
-
Detergents: The inclusion of a critical-micelle-concentration (CMC) amount of a non-ionic detergent like Triton X-100 or Tween-80 can significantly improve substrate availability.
-
Q3: My ATP and Coenzyme A stocks are several months old. Could they be the problem?
A3: Absolutely. Both ATP and CoA are liable to degradation, especially through hydrolysis.
-
ATP Integrity: ATP hydrolysis to ADP or AMP reduces the energy available to drive the synthetase reaction.[2] The formation of acyl-CoA is energetically demanding, requiring the equivalent of two ATP molecules as it proceeds via an acyl-AMP intermediate and releases pyrophosphate (PPi).[2]
-
CoA Integrity: The free thiol group on Coenzyme A is essential for forming the final thioester bond. This thiol can oxidize to form CoA-disulfides, rendering it inactive.
-
Verification:
-
Always use freshly prepared stocks from high-purity powder.
-
Check the concentration of your stocks spectrophotometrically using their known extinction coefficients (ATP at 259 nm, CoA at 260 nm).
-
When in doubt, purchase new, high-quality reagents.
-
Enzyme-Related Issues
Q4: How do I know if my acyl-CoA synthetase (ACSL) or elongase (ELOVL) is inactive?
A4: The most direct way to diagnose an enzyme problem is to test each enzyme with a reliable positive control substrate. This decouples the activity of the enzyme from potential issues with your specific, complex precursor.
-
ACSL Positive Control: Test your ACSL enzyme with a more common, easier-to-handle long-chain fatty acid like palmitic acid (C16:0) or oleic acid (C18:1).[5] If you see the formation of palmitoyl-CoA or oleoyl-CoA but not your C32:6-CoA, the enzyme is active, but there is likely an issue with your specific precursor's solubility, purity, or its suitability for that particular ACSL isoform.
-
ELOVL Positive Control: Test your elongase with a commercially available, compatible acyl-CoA, such as arachidonoyl-CoA (C20:4-CoA), if your enzyme is known to act on PUFAs.[3] If elongation occurs with the control but not your C32:6-CoA, it suggests the issue lies in the first (ACSL) step of your reaction, which is failing to produce the necessary substrate for the second step.
-
Enzyme Concentration: Perform an enzyme titration to ensure you are not concentration-limited.[5]
Reaction Condition & Kinetics Issues
Q5: My reaction starts but plateaus very quickly, long before the precursor is consumed. What's happening?
A5: This is a classic sign of either product inhibition or rapid depletion of a critical component.
-
Product Inhibition: Long-chain acyl-CoAs are known to be potent feedback inhibitors of the synthetases that create them.[5] The product can remain bound in the active site, preventing further turnover.
-
Solution: Try a fed-batch approach where the precursor fatty acid is added in small aliquots over time, preventing the accumulation of high concentrations of the inhibitory acyl-CoA product.
-
-
Pyrophosphate (PPi) Accumulation: The ACSL reaction produces one molecule of pyrophosphate (PPi) for every molecule of acyl-CoA synthesized.[2] According to Le Châtelier's principle, the accumulation of PPi can drive the reaction backward, hydrolyzing the acyl-AMP intermediate and halting progress.
-
Solution: This is a very common and easily solved problem. Add a unit of inorganic pyrophosphatase to your reaction mixture. This enzyme instantly hydrolyzes PPi to two molecules of inorganic phosphate, a thermodynamically favorable reaction that effectively pulls the entire acyl-CoA synthesis reaction forward.[5]
-
| Parameter | Recommended Starting Condition | Rationale & Troubleshooting Notes |
| pH | 7.4 - 8.0 | Most synthetases and elongases have a neutral to slightly alkaline pH optimum. Verify the optimal pH for your specific enzymes. |
| Temperature | 30 - 37 °C | While 37°C is common, polyunsaturated substrates and products may be less stable at higher temperatures. Consider running at 30°C. |
| Divalent Cations (Mg²⁺) | 5 - 10 mM | Magnesium is an essential cofactor for ATP-dependent enzymes. It complexes with ATP to form the active Mg-ATP substrate. |
| Reducing Agent (DTT/TCEP) | 1 - 2 mM | Essential for keeping the thiol group of Coenzyme A in its reduced, active state. TCEP is more stable than DTT. |
| Inorganic Pyrophosphatase | 1 U/mL | Strongly recommended to prevent PPi accumulation and drive the ACSL reaction to completion.[5] |
Product Stability & Purification Issues
Q6: I can confirm product formation with LC-MS on the crude reaction mix, but I lose nearly everything during purification. Why?
A6: This indicates a problem with your purification methodology, not the synthesis itself. Very-long-chain acyl-CoAs are amphipathic molecules that are notoriously difficult to handle.
-
Non-specific Binding: These molecules can adhere to plasticware and silica. Use low-binding polypropylene tubes and consider siliconizing any glassware.
-
Inefficient Extraction: Standard liquid-liquid extractions are often ineffective. Solid-phase extraction (SPE) is the preferred method for purifying acyl-CoAs.[6][7] A C18 reverse-phase SPE cartridge is a good starting point.
-
Harsh Elution: Eluting from an SPE column with 100% strong organic solvent (like methanol or acetonitrile) can lead to precipitation. Elute with a mixture of organic solvent and a slightly acidic aqueous buffer to keep the molecule solubilized.
-
Chemical Instability: The thioester bond is susceptible to hydrolysis at high pH. Keep all buffers during and after purification at a slightly acidic pH (e.g., pH 4.5-5.5) to ensure product stability.[7][8]
Key Experimental Protocols
Protocol 1: Activity Assay for Acyl-CoA Synthetase (Positive Control)
This protocol uses palmitic acid as a control substrate to verify the functionality of your ACSL enzyme.
-
Prepare Substrate: Create a 10 mM stock of palmitic acid in ethanol.
-
Reaction Buffer: Prepare a buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT.
-
Reaction Mix: In a 100 µL final volume, combine:
-
Reaction Buffer
-
5 mM ATP
-
1 mM Coenzyme A
-
1 U/mL Inorganic Pyrophosphatase
-
100 µM Palmitic Acid (add from stock with vortexing)
-
-
Initiate Reaction: Add your ACSL enzyme to a final concentration of 1-5 µM. Incubate at 37°C.
-
Time Points: Take 20 µL aliquots at 0, 15, 30, and 60 minutes.
-
Quench: Stop the reaction in the aliquots by adding an equal volume of 10% formic acid or ice-cold acetonitrile.
-
Analysis: Analyze the quenched samples by RP-HPLC or LC-MS, monitoring for the appearance of palmitoyl-CoA.
Protocol 2: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs
This protocol provides a general framework for purifying your product from the crude reaction mixture.
-
Acidify Sample: Adjust the pH of your crude reaction mixture to ~4.5 with formic or acetic acid. This ensures the carboxyl group is protonated for better binding to the reverse-phase sorbent.
-
Condition Cartridge: Use a C18 SPE cartridge. Condition it by washing sequentially with 3 mL of methanol, 3 mL of water, and finally 3 mL of 25 mM potassium phosphate buffer (pH 4.5). Do not let the cartridge run dry.
-
Load Sample: Load the acidified reaction mixture onto the cartridge.
-
Wash: Wash the cartridge with 3 mL of the same phosphate buffer to remove salts, ATP, and other hydrophilic components.
-
Elute Product: Elute the 3-oxotetratriacontahexaenoyl-CoA with 1-2 mL of an elution buffer, such as 80% acetonitrile in 25 mM potassium phosphate buffer (pH 4.5).
-
Storage: Immediately store the eluted fraction at -80°C. For long-term stability, consider lyophilizing the sample and storing the powder under argon.
Frequently Asked Questions (FAQs)
-
Q: Can I use a chemical synthesis method instead?
-
Q: My elongase enzyme (ELOVL) has low specificity and creates side products. What can I do?
-
A: This is a known challenge with some ELOVL isoforms.[4] Ensure your precursor acyl-CoA is highly pure, as the elongase may act on contaminants. You may also need to source a different ELOVL isoform with higher specificity for very-long-chain polyunsaturated substrates.
-
-
Q: How do I accurately quantify my final product?
-
A: The most reliable method is by reverse-phase HPLC with UV detection at 260 nm (for the adenine ring of CoA), using a purified standard of a known long-chain acyl-CoA (like stearoyl-CoA) to create a standard curve.[7][8] Mass spectrometry can also be used for quantification if an appropriate internal standard is available.
-
References
-
Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]
-
Synthesis of very long-chain fatty acyl-CoAs. (n.d.). Reactome. Retrieved January 3, 2026, from [Link]
-
Sassa, T., & Kihara, A. (2014). Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. Biomolecules & Therapeutics, 22(2), 83–92. [Link]
-
Malonyl-CoA. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]
- Minkler, P. E., Ingalls, S. T., & Hoppel, C. L. (2016). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. Analytical Biochemistry, 509, 39-48.
-
Duncan, K. L., & Minkler, P. E. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research, 45(6), 1176–1182. [Link]
-
Watkins, P. A. (2008). Very-long-chain Acyl-CoA Synthetases. Journal of Biological Chemistry, 283(4), 1773–1777. [Link]
-
Litle, T. L., & Miller, L. V. (2019). Altering the Substrate Specificity of Acetyl-CoA Synthetase by Rational Mutagenesis of the Carboxylate Binding Pocket. ACS Synthetic Biology, 8(6), 1339–1347. [Link]
-
Meier, J. L., et al. (2016). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. STAR Protocols, 2(3), 100713. [Link]
-
Corkey, B. E., & Deeney, J. T. (1986). Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 152(1), 80–86. [Link]
-
A Multi-Functional Heterogeneous Biocatalyst for the Oxygen-Free Oxidative Condensation of Primary Alcohols into β-Hydroxy Acids. (2022). ACS Catalysis, 12(1), 543-552. [Link]
-
Zhu, L., et al. (2015). Fatty Acid Biosynthesis Revisited: Structure Elucidation and Metabolic Engineering. Biochemistry, 54(29), 4492–4505. [Link]
-
Wu, J., et al. (2018). Computational Redesign of Acyl-ACP Thioesterase with Improved Selectivity toward Medium-Chain-Length Fatty Acids. Cell Chemical Biology, 25(6), 745-754.e5. [Link]
-
Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis. (2021). Frontiers in Bioengineering and Biotechnology, 9, 742392. [Link]
-
Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa. (2014). Eukaryotic Cell, 13(7), 948–959. [Link]
-
Ellis, J. M., et al. (2010). Acyl-coenzyme A synthetases in metabolic control. Current Opinion in Lipidology, 21(3), 212–217. [Link]
- US2816903A - Purification of long chain fatty acids. (n.d.). Google Patents.
-
Wallis, J. G., Watts, J. L., & Browse, J. (2002). Polyunsaturated fatty acid synthesis: what will they think of next? Trends in Biochemical Sciences, 27(9), 467–473. [Link]
-
Why does fatty acyl coa inhibit fatty acid synthesis? (2020). Quora. Retrieved January 3, 2026, from [Link]
-
Fatty acid synthesis suppresses dietary polyunsaturated fatty acid use. (2022). Nature Communications, 13, 3090. [Link]
-
Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit. (2014). Journal of Biological Chemistry, 289(30), 20934–20944. [Link]
-
Adapting an acyl CoA ligase from Metallosphaera sedula for lactam formation by structure-guided protein engineering. (2020). Frontiers in Bioengineering and Biotechnology, 8, 863. [Link]
-
Tsuchida, S., et al. (2012). Synthesis and Detection by HPLC of 3-Oxohexadecanoyl-CoA for the Study of Peroxisomal Bifunctional Proteins. Journal of Oleo Science, 61(11), 619-623. [Link]
Sources
- 1. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-coenzyme A synthetases in metabolic control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Preventing In-Source Fragmentation of Acyl-CoAs in Mass Spectrometry
Welcome to the technical support center for the analysis of acyl-Coenzyme A (acyl-CoA) molecules by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the common challenge of in-source fragmentation (ISF). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve even the most challenging analytical issues.
The Challenge of Acyl-CoA Analysis: In-Source Fragmentation
Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the Krebs cycle.[1] Their accurate quantification is crucial for understanding cellular physiology and disease states. However, their analysis by electrospray ionization mass spectrometry (ESI-MS) is often plagued by in-source fragmentation, a phenomenon where the molecule fragments within the ion source before reaching the mass analyzer.[2] This can lead to an underestimation of the intact acyl-CoA and misinterpretation of the resulting data.
The most common in-source fragmentation pathway for acyl-CoAs in positive ion mode is the neutral loss of the 3'-phosphoadenosine diphosphate moiety, resulting in a loss of 507 Da.[3][4] Another characteristic fragment ion is often observed at an m/z of 428, representing the Coenzyme A moiety itself.[3][5][6] Understanding and controlling this fragmentation is paramount for reliable quantification.
Troubleshooting Guide: Minimizing In-Source Fragmentation
This section is structured in a question-and-answer format to directly address the problems you may be encountering at the bench.
Question 1: I'm observing a significant peak corresponding to the neutral loss of 507 Da in my full scan spectrum, even before MS/MS. How can I reduce this in-source fragmentation?
This is a classic sign of excessive energy being applied in the ion source. The key is to "soften" your ionization conditions to preserve the intact precursor ion.
Causality: The bonds within the coenzyme A moiety, particularly the pyrophosphate linkage, are labile and susceptible to cleavage when excessive thermal or electrical energy is applied in the ESI source.[2] This energy can be imparted through high temperatures or aggressive voltage settings.
Troubleshooting Steps:
-
Reduce the Cone/Fragmentor/Orifice Voltage: This is often the most critical parameter. This voltage difference accelerates ions from the atmospheric pressure region into the vacuum of the mass spectrometer. Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and subsequent fragmentation. Systematically decrease this voltage and monitor the ratio of the intact precursor ion to the 507 Da neutral loss fragment.
-
Optimize Source Temperature: High source temperatures can induce thermal degradation of the acyl-CoA molecules. Reduce the desolvation gas temperature in increments, while monitoring the signal intensity. Be aware that insufficient desolvation can lead to signal suppression and the formation of solvent clusters.
-
Adjust Capillary/Spray Voltage: While less impactful on fragmentation than the cone voltage, an excessively high spray voltage can contribute to a harsher ionization process.[7] Optimize for a stable spray and maximal signal of the intact ion, which is typically in the range of 3-5 kV for positive mode.[7][8]
Question 2: My acyl-CoA peaks are broad and tailing, and I suspect this is contributing to inconsistent ionization and fragmentation. How can I improve the chromatography?
Poor chromatography can lead to co-elution with matrix components, causing ion suppression and variable in-source conditions as the solvent composition changes during the gradient.
Causality: The amphipathic nature of acyl-CoAs, with a polar head and a nonpolar tail, can lead to interactions with the column stationary phase that result in poor peak shape.[3]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: For reversed-phase chromatography, using a slightly alkaline mobile phase can significantly improve peak shape for longer-chain acyl-CoAs.[9][10] The addition of a small amount of ammonium hydroxide to the mobile phase (e.g., to reach pH 10.5) can deprotonate the phosphate groups, leading to more consistent interactions with the C18 stationary phase.[9]
-
Use of Ion-Pairing Reagents: While sometimes effective, ion-pairing reagents can cause ion suppression in the ESI source and are often not ideal for MS applications.[11] If used, careful optimization is required.
-
Optimize Gradient Elution: A well-optimized gradient ensures that acyl-CoAs of different chain lengths are adequately separated from each other and from interfering matrix components.[12]
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode for acyl-CoA analysis?
Positive electrospray ionization (ESI+) is generally preferred for acyl-CoA analysis as they are efficiently ionized under these conditions.[1] The characteristic fragmentation patterns in positive mode are well-documented and useful for identification and quantification.[3][4][5]
Q2: How can I ensure the stability of my acyl-CoA samples before analysis?
Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions at alkaline or strongly acidic pH.[12][13] It is crucial to keep samples on ice or at 4°C in the autosampler and store extracts at -80°C for long-term stability.[13] Reconstituting samples in methanol can also enhance stability.[13]
Q3: Can in-source fragmentation lead to misidentification of other molecules?
Absolutely. In-source fragmentation can generate ions with m/z values identical to other endogenous metabolites, leading to potential misannotation.[2][14] For example, the in-source fragmentation of a larger acyl-CoA could potentially be misidentified as a shorter-chain acyl-CoA if not carefully evaluated. This underscores the importance of good chromatographic separation to distinguish true metabolites from in-source fragments.[14]
Experimental Protocols
Protocol 1: Systematic Optimization of ESI Source Parameters
This protocol provides a step-by-step guide to finding the optimal source parameters for your specific instrument and acyl-CoA of interest.
-
Prepare a Standard Solution: Infuse a solution of a representative acyl-CoA standard (e.g., Palmitoyl-CoA) at a concentration of approximately 1 µM in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 10 mM ammonium acetate).
-
Set Initial MS Conditions:
-
Optimize Cone/Fragmentor Voltage: While infusing the standard, gradually increase the cone/fragmentor voltage in small increments (e.g., 5-10 V). Record the intensity of the precursor ion and the fragment ion at each step. Plot the ratio of fragment to precursor intensity versus the voltage. The optimal voltage will be the one that provides good precursor ion intensity with minimal fragmentation.
-
Optimize Temperatures: Set the cone/fragmentor voltage to the optimized value from the previous step. Systematically vary the source and desolvation temperatures to maximize the precursor ion signal.
-
Finalize Parameters: Record the optimized parameters for your instrument.
Diagram: Workflow for Optimizing MS Source Conditions
Caption: Common in-source fragmentation pathways of acyl-CoAs.
By carefully controlling the energy within the ion source and ensuring high-quality chromatography, you can significantly reduce in-source fragmentation and achieve reliable, accurate quantification of acyl-CoAs in your research.
References
- Benchchem. Technical Support Center: Mass Spectrometry Analysis of Acyl-CoAs.
- ResearchGate. Fragment ions of acyl-CoAs. (A) Fragment ions of C16:0 CoA. (B) The...
-
Jones, A. E., et al. (2020). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 10(4), 149. Available from: [Link]
- Benchchem. Technical Support Center: Optimizing Mass Spectrometry Source Conditions for Acyl-CoAs.
-
Bird, S. S., et al. (2019). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 91(2), 1649–1657. Available from: [Link]
-
Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 49(5), 1113–1125. Available from: [Link]
-
Zou, X., et al. (2014). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Journal of Lipid Research, 55(3), 571–580. Available from: [Link]
-
eScholarship, University of California. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Available from: [Link]
-
Maurer, D., et al. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry, 77(13), 4049–4056. Available from: [Link]
-
Giesbertz, P., et al. (2013). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Analytical and Bioanalytical Chemistry, 405(25), 8177–8185. Available from: [Link]
- Benchchem. Technical Support Center: S-Acetoacetyl Coenzyme A Mass Spectrometry Analysis.
-
Li, J., et al. (2014). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PLoS ONE, 9(9), e107610. Available from: [Link]
- ResearchGate. How to optimize ESI source parameters for better sensitivity in LC-MS analysis.
-
ResearchGate. Optimization of ESI-Source Parameters for Lipidomics Reduces Misannotation of In-Source Fragments as Precursor Ions. Available from: [Link]
-
Fiehn, O., et al. (2021). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and Bioanalytical Chemistry, 413(12), 3291–3303. Available from: [Link]
-
Yuan, J., et al. (2016). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 88(8), 4611–4618. Available from: [Link]
-
Trefely, S., et al. (2016). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Cell Reports, 17(11), 3047–3058. Available from: [Link]
- SpringerLink. Mass spectrometer settings and chromatographic properties of selected fatty acyl-CoAs.
-
ACS Publications. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes. Available from: [Link]
-
Semantic Scholar. Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Available from: [Link]
-
National Institutes of Health. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry. Available from: [Link]
-
ResearchGate. The fragmentation of acyl-CoAs and acyl-dephospho-CoAs in MS/MS. The 3... Available from: [Link]
-
ResearchGate. Transitions, cone voltages, and collison energies of each compound in positive electrospray ionization mode. Available from: [Link]
-
MDPI. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Available from: [Link]
Sources
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Sample preparation techniques to minimize acyl-CoA degradation
A Senior Application Scientist's Guide to Minimizing Degradation During Sample Preparation
Welcome to the technical support center for acyl-CoA analysis. As a senior application scientist, I understand that the success of your research hinges on the quality of your samples. Acyl-Coenzyme A (acyl-CoA) thioesters are notoriously labile metabolites, central to fatty acid metabolism, energy production, and cellular signaling.[1][2] Their inherent instability presents significant analytical challenges, making meticulous sample preparation paramount for accurate quantification.[1][2]
This guide is designed to provide you with field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind experimental choices to empower you to develop robust, self-validating protocols.
Troubleshooting Guide: From Sample Collection to Analysis
This section addresses specific issues you may encounter during your workflow. Each answer provides a step-by-step approach to resolving the problem, grounded in established scientific principles.
Q1: My acyl-CoA recovery is consistently low across all chain lengths. What are the most likely causes and how can I fix this?
A1: This is a common and frustrating issue, often pointing to systemic problems in the initial, most critical stages of sample handling. The primary culprits are enzymatic activity and chemical hydrolysis.
Likely Cause 1: Unchecked Enzymatic Activity. Your tissue or cell samples are rich in acyl-CoA thioesterases, which remain active until properly quenched and denatured.[3] These enzymes will rapidly hydrolyze your target analytes.
Solution: Rapid and Effective Quenching.
-
Immediate Freezing: The gold standard is to freeze-clamp tissues in liquid nitrogen immediately upon collection to halt all enzymatic activity.[2][4] For cultured cells, aspirate the media and immediately add an ice-cold quenching solution like 80% methanol.[5]
-
Maintain Low Temperatures: Work on ice or in a cold room throughout the entire process.[3][6] Homogenize tissues while still frozen to prevent thawing and subsequent enzymatic degradation.[2]
-
Acidic Homogenization Buffer: Homogenize your samples in an ice-cold, slightly acidic buffer (e.g., 100 mM Potassium Phosphate, pH 4.9).[3][7][8] The low pH helps to inactivate thioesterases.
Likely Cause 2: Chemical Hydrolysis due to Suboptimal pH. The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially in alkaline or strongly acidic conditions.[6][9]
Solution: Maintain an Optimal pH Range.
-
Buffer pH: Ensure all your buffers, from homogenization to reconstitution, are within a pH range of 4.0-6.8.[3][10]
-
Avoid Alkaline Conditions: Be particularly cautious with elution buffers during solid-phase extraction (SPE). While some protocols use ammonium hydroxide for elution, exposure should be minimized.[1]
Q2: I'm specifically losing my short-chain acyl-CoAs (e.g., Acetyl-CoA, Malonyl-CoA) after my solid-phase extraction (SPE) step. What's going wrong?
A2: This points to a methodology that is not optimized for the more hydrophilic, short-chain species. SPE is a powerful tool, but it can lead to the loss of these analytes if not carefully implemented.[6]
Solution: Re-evaluate Your SPE Protocol or Consider Alternatives.
-
SPE Optimization: Ensure your SPE cartridge and methodology are appropriate for short-chain acyl-CoAs. Weak anion exchange cartridges are commonly used.[1] Verify that your wash steps are not too stringent, which could cause your analytes of interest to be washed away.
-
Alternative to SPE: For short-chain acyl-CoAs, methods that bypass SPE can be effective. Protein precipitation using 2.5% (w/v) Sulfosalicylic Acid (SSA) has been shown to provide good recovery for these smaller molecules.[1]
-
Method Validation: Spike a blank matrix with known concentrations of short-chain acyl-CoA standards and process it alongside your samples to quantify recovery rates and pinpoint the step where losses are occurring.
Q3: My long-chain acyl-CoA peaks are broad and poorly resolved in my LC-MS analysis. Could this be a sample preparation issue?
A3: Yes, absolutely. While chromatography plays a major role, issues during sample preparation can lead to poor peak shape.
Likely Cause 1: Micelle Formation. Long-chain acyl-CoAs are amphipathic and can form micelles at concentrations above their critical micelle concentration (CMC), which can interfere with chromatographic separation.
Solution: Optimize Reconstitution Solvent.
-
Organic Content: Reconstitute your final, dried extract in a solvent containing a sufficient percentage of organic solvent (e.g., methanol or acetonitrile).[9][10] This helps to disrupt micelle formation. For medium to long-chain species, dissolving the extract in an ammonium acetate buffer with 20% acetonitrile can be effective.[10]
-
Avoid Purely Aqueous Solutions: Reconstituting in purely aqueous solutions can promote micelle formation and also lead to instability.[3][9]
Likely Cause 2: Adsorption to Surfaces. The hydrophobic acyl chains can cause the molecules to adsorb to plasticware, leading to sample loss and carryover.
Solution: Use Appropriate Labware.
-
Low-Binding Tubes: Use polypropylene or other low-protein-binding microcentrifuge tubes and pipette tips.
-
Solvent Choice: The presence of organic solvent in your solutions can help minimize adsorption.
Q4: I see multiple peaks in my chromatogram for a single acyl-CoA standard. What could be causing this?
A4: The appearance of multiple peaks for a single standard often indicates degradation or modification of the analyte during sample handling or storage.
Likely Cause 1: Oxidation. The free thiol group on the Coenzyme A moiety is susceptible to oxidation, which can lead to the formation of disulfides.[3]
Solution: Consider Reducing Agents.
-
Adding a small amount of a reducing agent like dithiothreitol (DTT) to your standards and samples can help maintain the reduced state of the thiol group.[3]
Likely Cause 2: In-Source Fragmentation or Adduct Formation. While technically an analytical issue, it can be mistaken for a sample preparation problem. Acyl-CoAs can form adducts or fragment in the mass spectrometer's ion source.[6]
Solution: Optimize MS Conditions and Chromatography.
-
Ensure your chromatographic method provides good separation to minimize the chances of co-eluting compounds interfering with ionization.[9]
-
Carefully optimize your ion source parameters to minimize in-source fragmentation.
Visualizing the Workflow
A robust acyl-CoA sample preparation workflow is critical for success. The following diagram outlines the key stages and decision points.
Caption: Key stages of a typical acyl-CoA sample preparation workflow.
Troubleshooting Decision Tree
When faced with a low signal, this decision tree can help diagnose the issue.
Caption: Decision tree for troubleshooting low acyl-CoA signal.[3]
Quantitative Data Summary
| Parameter | Recommendation | Rationale | Source(s) |
| Homogenization Buffer pH | 4.0 - 6.8 | Minimizes chemical hydrolysis and inhibits thioesterase activity. | [3][10] |
| Storage Temperature | -80°C (as a dry pellet) | Maximizes long-term stability by preventing hydrolysis and enzymatic degradation. | [3][6] |
| Autosampler Temperature | 4°C | Reduces degradation during analytical runs, but samples should still be analyzed promptly. | [3] |
| Quenching Solution (Cells) | 80% Methanol (pre-chilled to -80°C) | Rapidly arrests enzymatic activity and efficiently extracts metabolites. | [1][5] |
| Protein Precipitation (Short-chain) | 2.5% (w/v) Sulfosalicylic Acid | Effective alternative to SPE for retaining hydrophilic short-chain acyl-CoAs. | [1] |
Key Experimental Protocol: Acyl-CoA Extraction from Tissue
This protocol is a robust starting point, compiling established methods for a broad range of acyl-CoAs.[7][8][11]
Materials:
-
Fresh or snap-frozen tissue samples
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[7][8]
-
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol)[7][11]
-
SPE Columns: e.g., 2-(2-pyridyl)ethyl functionalized silica gel[7][11]
-
Liquid Nitrogen
Procedure:
-
Sample Collection: Immediately upon excision, freeze-clamp the tissue in liquid nitrogen. Store at -80°C until use.
-
Homogenization: a. Weigh the frozen tissue (typically <100 mg).[8] b. In a pre-chilled glass homogenizer, add ice-cold Homogenization Buffer. c. Add the frozen tissue and homogenize thoroughly, keeping the homogenizer on ice. d. Add 2-propanol and homogenize again.[8]
-
Extraction: a. Transfer the homogenate to a tube and add acetonitrile (ACN).[8] b. Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C.[1] c. Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.
-
Purification (SPE): a. Condition and equilibrate the SPE column according to the manufacturer's instructions (typically with methanol and then water).[1] b. Load the supernatant onto the SPE cartridge. c. Wash the cartridge to remove impurities (e.g., with acidic water and then methanol).[1] d. Elute the acyl-CoAs using an appropriate solvent (e.g., 5% ammonium hydroxide in 50% methanol).[1]
-
Final Steps: a. Dry the eluate under a stream of nitrogen or using a vacuum concentrator. b. For long-term storage, store the dry pellet at -80°C.[3][6] c. For immediate analysis, reconstitute the pellet in a suitable solvent (e.g., methanol or a methanol/buffer mixture) and transfer to an autosampler vial.[9][10]
Frequently Asked Questions (FAQs)
Q: What is the best way to store my samples long-term? A: For maximum stability, store your purified extracts as dry pellets at -80°C.[3][6] If you must store them in solution, use a slightly acidic buffer (pH 4.0-6.0) and store in aliquots at -80°C to prevent repeated freeze-thaw cycles.[3]
Q: Can I use a plastic homogenizer instead of glass? A: While glass is often preferred to minimize adsorption of hydrophobic long-chain species, plastic homogenizers can be used. It is crucial to work quickly and ensure all solutions contain some organic solvent to minimize surface binding.
Q: My samples are in the autosampler for a 24-hour run. Is that okay? A: While keeping the autosampler at 4°C is standard practice, some degradation can still occur over 24 hours.[3] It is best to analyze samples as quickly as possible after reconstitution. If long runs are unavoidable, perform a stability test on your standards in the autosampler over the same time period to understand any potential loss.
Q: Are antioxidants necessary? A: They can be beneficial. The thiol group of CoA is prone to oxidation. While not always included in standard protocols, adding reducing agents like DTT can help prevent the formation of CoA disulfides, which might otherwise complicate your analysis.[3]
References
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Extraction (SPE) of Acyl-CoA Enrichment.
- BenchChem. (2025).
- BenchChem. (2025). Preventing degradation of thioester bonds in acyl-CoA analysis.
- Minkler, P. E., et al. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research.
- Minkler, P. E., & Hoppel, C. L. (2010). Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme A esters from tissue.
- BenchChem. (2025). Application Notes and Protocols for the Use of Long-Chain Hydroxy Fatty Acyl-CoAs in Metabolic Flux Analysis.
- Minkler, P. E., & Hoppel, C. L. (2010).
- Larson, T. R., & Browse, J. (2019). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae.
- BenchChem. (2025).
- Trefely, S., et al. (2016). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Molecular & Cellular Proteomics.
- BenchChem. (2025). Technical Support Center: Optimizing Mass Spectrometry Source Conditions for Acyl-CoAs.
- Li, J., et al. (2011).
- Li, J., et al. (2011).
- Pan, X., et al. (2021). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. PubMed Central.
- National Institute of Standards and Technology. (2021). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements.
- Lan, J., et al. (2021). Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. PubMed Central.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues in quantitative acyl-CoA analysis
Welcome to the Technical Support Center for Quantitative Acyl-CoA Analysis. As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding calibration curve issues in the quantitative analysis of acyl-Coenzyme A (acyl-CoA) species. Accurate quantification of these pivotal metabolites is crucial for research in cellular metabolism, drug development, and disease pathology.
This resource is structured to address common challenges encountered during LC-MS/MS analysis, providing not just solutions but also the underlying principles to empower you to build robust and reliable assays.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the quantitative analysis of acyl-CoAs.
Q1: My calibration curve for several acyl-CoA species is non-linear, particularly at higher concentrations. What are the likely causes?
A1: Non-linearity in calibration curves is a frequent observation in LC-MS-based bioanalysis and can stem from several factors.[1][2] Common causes include:
-
Detector Saturation: The most frequent cause at high analyte concentrations. The mass spectrometer's detector has a limited dynamic range, and when the ion influx is too high, its response becomes non-proportional.[2]
-
Ionization Saturation/Suppression: In electrospray ionization (ESI), there is a finite amount of charge available on the droplets. At high analyte concentrations, analytes compete for this charge, leading to a plateau in the ion signal. This is a form of matrix effect.[1]
-
Analyte Instability: Acyl-CoAs are inherently unstable molecules, susceptible to hydrolysis and enzymatic degradation.[3][4][5][6] Inconsistent sample handling during the preparation of your calibration standards can lead to degradation, especially at lower concentrations, affecting the linearity.
-
Matrix Effects: Components of the biological matrix can co-elute with your analytes and suppress or enhance their ionization, leading to a non-linear response.[1][7][8]
Q2: I'm observing poor reproducibility between replicate injections of my calibration standards. What should I investigate first?
A2: Poor reproducibility often points to issues with sample handling and the stability of the acyl-CoA standards.
-
Adsorption to Surfaces: Acyl-CoAs, particularly long-chain species, can adsorb to plastic surfaces. It is highly recommended to use glass or low-binding microcentrifuge tubes and vials for all sample and standard preparation steps.[9][10]
-
Inconsistent Sample Temperature: Acyl-CoAs are thermally labile. Ensure that all standards and samples are kept consistently on ice or in a cooled autosampler to prevent degradation during the analytical run.[4][9]
-
Suboptimal Reconstitution Solvent: The choice of solvent for reconstituting your dried extracts or standards is critical for stability. Methanol has been shown to provide good stability for many acyl-CoAs.[5]
Q3: What is the best type of internal standard to use for acyl-CoA quantification?
A3: The gold standard for quantitative mass spectrometry is the use of stable isotope-labeled internal standards (SIL-IS).[11][12][13] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N). This allows it to co-elute with the analyte and experience the same extraction inefficiencies, matrix effects, and ionization suppression, thus providing the most accurate correction.[12] While a limited number of individual SIL-IS for acyl-CoAs are commercially available, methods exist to biosynthetically generate a suite of labeled standards.[11][12][13][14]
Q4: How can I minimize matrix effects in my acyl-CoA analysis?
A4: Matrix effects can significantly impact accuracy and linearity.[1] Here are some strategies to mitigate them:
-
Effective Sample Preparation: Employ a robust extraction method to remove as many interfering matrix components as possible. Solid-phase extraction (SPE) is a common technique for cleaning up acyl-CoA samples.[15]
-
Chromatographic Separation: Optimize your liquid chromatography method to separate your acyl-CoA analytes from co-eluting matrix components.[16]
-
Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix that is as similar as possible to your actual samples. This helps to ensure that the standards and the analytes experience similar matrix effects.[7]
-
Use of Stable Isotope-Labeled Internal Standards: As mentioned in Q3, SIL-IS are the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[12]
Troubleshooting Guides
This section provides a more in-depth, step-by-step approach to resolving specific issues with your calibration curves.
Issue 1: Non-Linearity (High Concentration Roll-Off)
This is often characterized by a flattening of the curve at the highest concentration points.
Underlying Cause: This is a classic sign of detector or ionization source saturation.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-linear calibration curves at high concentrations.
Detailed Steps:
-
Confirm Saturation:
-
Prepare a 1:10 dilution of your highest concentration standard.
-
Inject this diluted standard.
-
If the back-calculated concentration of this diluted standard is accurate and falls on the linear part of your original curve, saturation is confirmed.
-
-
Corrective Actions:
-
Adjust Calibration Range: The simplest solution is to redefine the upper limit of quantitation (ULOQ) to a point within the linear range.
-
Reduce Sample Loading: Decrease the injection volume for all samples and standards. Be mindful that this will also raise your lower limit of quantitation (LLOQ).
-
Optimize MS Parameters: For advanced users, it may be possible to reduce the detector gain or use a less intense precursor-to-product ion transition for quantification to avoid saturation.[2]
-
Issue 2: Poor R-squared Value and Inconsistent Low-End Performance
This manifests as a calibration curve with a low coefficient of determination (R² < 0.99) and high variability at the lower concentration points.
Underlying Causes:
-
Analyte degradation in dilute solutions.
-
Insufficient sensitivity for the lowest standards.
-
Inappropriate curve weighting.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor R-squared values and low-end inconsistency.
Detailed Steps:
-
Address Stability and Adsorption:
-
Prepare a fresh set of your lowest concentration standards immediately before analysis.
-
Ensure these standards are prepared and stored in glass or certified low-binding vials.[10]
-
-
Verify Sensitivity:
-
Check the signal-to-noise ratio (S/N) for your LLOQ. A common requirement is an S/N of at least 10.
-
If the S/N is too low, you may need to increase the concentration of your LLOQ or optimize the mass spectrometer's source conditions and collision energy for better sensitivity.
-
-
Apply Appropriate Curve Weighting:
-
In many bioanalytical assays, the variance of the response increases with concentration (heteroscedasticity). A simple linear regression assumes equal variance across the curve, which can lead to a poor fit.
-
Apply a weighting factor, such as 1/x or 1/x², to your regression analysis. This gives more weight to the less variable, lower concentration points, often resulting in a better fit and more accurate quantification at the low end.
-
Experimental Protocols
Protocol 1: Preparation of a Matrix-Matched Calibration Curve
This protocol describes the preparation of a calibration curve for acetyl-CoA in a cell lysate matrix.
Materials:
-
Blank cell pellets (from the same cell line as your samples, but without the treatment/condition of interest)
-
Acetyl-CoA standard of known concentration
-
Stable isotope-labeled internal standard (e.g., [¹³C₂]-acetyl-CoA)
-
Extraction solvent (e.g., 2.5% 5-sulfosalicylic acid (SSA))[17]
-
Glass or low-binding microcentrifuge tubes
Procedure:
-
Prepare a Pooled Blank Matrix:
-
For every 1 million cells, add 200 µL of ice-cold extraction solvent containing the SIL-IS at a fixed concentration.
-
Vortex vigorously and centrifuge at >15,000 x g for 10 minutes at 4°C.
-
Collect and pool the supernatants. This is your blank matrix extract.
-
-
Prepare Working Standard Solutions:
-
Perform serial dilutions of your acetyl-CoA standard stock solution to create a series of working standards at 10x the final desired concentration.
-
-
Spike the Matrix:
-
In a series of glass or low-binding tubes, add 90 µL of the pooled blank matrix extract.
-
Add 10 µL of each working standard solution to the corresponding tube to create your calibration standards (this results in a 1:10 dilution of the working standard). You should also prepare a "zero" standard containing 10 µL of solvent instead of a working standard.
-
-
Analysis:
-
Vortex each calibration standard.
-
Transfer to autosampler vials for LC-MS/MS analysis.
-
Construct the calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Quantitative Data Summary Table:
| Calibration Level | Standard Concentration (µM) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| Blank | 0 | 150 | 550,000 | 0.0003 |
| LLOQ | 0.1 | 5,500 | 545,000 | 0.0101 |
| Cal 2 | 0.5 | 28,000 | 552,000 | 0.0507 |
| Cal 3 | 2.5 | 145,000 | 548,000 | 0.2646 |
| Cal 4 | 10 | 560,000 | 555,000 | 1.0090 |
| Cal 5 | 25 | 1,350,000 | 549,000 | 2.4590 |
| ULOQ | 50 | 2,650,000 | 551,000 | 4.8094 |
References
-
Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation. National Institutes of Health. Available at: [Link]
-
Basu, S. S., Blair, I. A. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry, 83(19), 7414-7421. Available at: [Link]
-
Snyder, N. W., Basu, S. S., Worth, A. J., Mesaros, C., Blair, I. A. (2014). Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture. National Institutes of Health. Available at: [Link]
-
A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. National Institutes of Health. Available at: [Link]
-
Mauriala, T., Fagerquist, C. K., Hiltunen, J. K., Leskinen, H. (2004). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry, 76(21), 6293-6298. Available at: [Link]
-
Basu, S. S., Blair, I. A. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. ResearchGate. Available at: [Link]
-
LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters. National Institutes of Health. Available at: [Link]
-
Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation. National Institutes of Health. Available at: [Link]
-
Haynes, C. A., Allegood, J. C., Sims, K., Wang, E. W., Sullards, M. C. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. National Institutes of Health. Available at: [Link]
-
Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. MDPI. Available at: [Link]
-
Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. National Institutes of Health. Available at: [Link]
-
Acyl-CoA extraction method optimization. LC-QE-MS condition for... ResearchGate. Available at: [Link]
-
Haslam, R. P., Larson, T. R. (2021). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. PubMed. Available at: [Link]
-
Overlay chromatograms showing the matrix effect for (a) ACoA and (b) MCoA. ResearchGate. Available at: [Link]
-
Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. ResearchGate. Available at: [Link]
-
Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. National Institutes of Health. Available at: [Link]
-
Li, F., et al. (2017). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 89(17), 9318-9325. Available at: [Link]
-
Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes. ACS Publications. Available at: [Link]
-
A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. ResearchGate. Available at: [Link]
-
Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. National Institutes of Health. Available at: [Link]
-
Larson, T. R., et al. (2009). Quantitative analysis of short-chain acyl-coenzymeAs in plant tissues by LC-MS-MS electrospray ionization method. PubMed. Available at: [Link]
-
Fatty Acyl-CoA Assay. BioAssay Systems. Available at: [Link]
-
A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. eScholarship. Available at: [Link]
-
Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes. PubMed. Available at: [Link]
-
Li, L., et al. (2003). Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry. PubMed. Available at: [Link]
-
Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. AACC. Available at: [Link]
-
Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes. Europe PMC. Available at: [Link]
-
Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range. ResearchGate. Available at: [Link]
-
I'm getting non-linear response. Reddit. Available at: [Link]
-
[Question] Non-linear standard (calibrator) curves. Chromatography Forum. Available at: [Link]
-
Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. National Institutes of Health. Available at: [Link]
Sources
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations [annlabmed.org]
- 2. researchgate.net [researchgate.net]
- 3. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Artifacts in Enzymatic Assays with 3-Oxoacyl-CoA Substrates
Welcome to the Technical Support Center for enzymatic assays involving 3-oxoacyl-CoA substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these assays, troubleshoot common artifacts, and ensure the generation of accurate and reproducible data. The inherent reactivity of the thioester bond in 3-oxoacyl-CoA substrates can lead to a variety of non-enzymatic artifacts, which, if not properly controlled for, can lead to misinterpretation of results. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and mitigate these challenges.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during enzymatic assays with 3-oxoacyl-CoA substrates, providing quick solutions to get your experiments back on track.
Q1: My baseline absorbance is continuously increasing in my spectrophotometric assay, even without the enzyme. What could be the cause?
A1: This is a classic sign of non-enzymatic hydrolysis of your 3-oxoacyl-CoA substrate. The thioester bond is susceptible to spontaneous cleavage in aqueous solutions, leading to a change in absorbance that can be mistaken for enzymatic activity. The rate of this hydrolysis is influenced by pH and temperature.[1]
Quick Fix:
-
Run a "no-enzyme" control under the exact same conditions as your experimental samples.
-
Subtract the rate of the non-enzymatic reaction from your enzyme-catalyzed reaction rate.
-
Ensure your assay buffer is within a neutral pH range (6.8-7.4) where the thioester bond is generally more stable.[1]
Q2: I'm observing lower than expected enzyme activity, and the reaction seems to plateau quickly, especially with long-chain 3-oxoacyl-CoA substrates. Why is this happening?
A2: This is likely due to substrate inhibition. Long-chain acyl-CoAs can act as inhibitors of thiolase enzymes.[2] Additionally, these substrates can form micelles at higher concentrations, reducing their availability to the enzyme.
Quick Fix:
-
Incorporate bovine serum albumin (BSA) into your assay buffer. Albumin binds to fatty acids and can prevent the formation of inhibitory micelles, thereby increasing the effective substrate concentration available to the enzyme.[3][4]
-
Perform a substrate titration to determine the optimal concentration range that avoids substrate inhibition.
Q3: My results are inconsistent between experiments, even when I use the same protocol. What are some potential sources of this variability?
A3: Inconsistency in enzymatic assays can stem from several factors. With 3-oxoacyl-CoA substrates, a primary suspect is the stability of the substrate itself.
Troubleshooting Steps:
-
Substrate Handling: Always prepare fresh solutions of 3-oxoacyl-CoA for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[1] Store stock solutions at -80°C in single-use aliquots.[1]
-
Temperature Control: Ensure all assay components are equilibrated to the correct temperature before initiating the reaction. Keep enzymes on ice at all times before use.[5]
-
Pipetting Accuracy: Use calibrated pipettes and be meticulous with your pipetting technique to minimize volume errors, especially when working with small volumes.[6]
Q4: Can components of my assay buffer interfere with the reaction?
A4: Yes, certain buffer components can affect enzyme activity and substrate stability.
Key Considerations:
-
Detergents: Some detergents can denature enzymes or interfere with substrate availability. If a detergent is necessary for your assay, it's crucial to test its effect on both the enzyme and the non-enzymatic hydrolysis of the substrate.[7][8][9]
-
Reducing Agents: While often used to protect enzymes, high concentrations of reducing agents like DTT can sometimes interfere with assay chemistry.
-
Chelating Agents: EDTA can interfere with enzymes that require divalent cations for activity.
II. In-Depth Troubleshooting Guides
This section provides a more detailed exploration of common artifacts, their underlying causes, and comprehensive strategies for their mitigation.
Guide 1: Tackling the Challenge of 3-Oxoacyl-CoA Substrate Instability
The high-energy thioester bond in 3-oxoacyl-CoA substrates is the root of their utility in biochemical reactions, but also the source of their instability in aqueous solutions.
The Problem: Non-enzymatic hydrolysis of the thioester bond leads to the formation of free coenzyme A (CoA-SH) and the corresponding 3-oxo acid. This spontaneous reaction can contribute to the background signal in your assay, leading to an overestimation of enzyme activity.
Causality:
-
pH: The rate of hydrolysis is significantly influenced by pH, with increased rates at both acidic and basic pH.[1]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[1]
-
Buffer Composition: Certain buffer components can catalyze the hydrolysis reaction.
Workflow for Diagnosing and Correcting for Substrate Instability:
Caption: Troubleshooting workflow for high background signal.
Detailed Protocol: Quantifying Non-Enzymatic Hydrolysis of 3-Oxoacyl-CoA
This protocol utilizes High-Performance Liquid Chromatography (HPLC) to monitor the degradation of the 3-oxoacyl-CoA substrate over time.
Materials:
-
3-oxoacyl-CoA substrate
-
Assay buffer
-
HPLC system with a C18 reverse-phase column and UV detector
-
Mobile phase (e.g., a gradient of acetonitrile in phosphate buffer, pH 7.0)
-
Quenching solution (e.g., 10% trichloroacetic acid)
Procedure:
-
Prepare a solution of your 3-oxoacyl-CoA substrate in your assay buffer at the same concentration used in your enzymatic assay.
-
Incubate this solution under the exact same temperature and time conditions as your enzymatic assay.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the solution and quench the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by RP-HPLC, monitoring the absorbance at 260 nm (for the adenine ring of CoA).
-
Quantify the peak area corresponding to the intact 3-oxoacyl-CoA and any degradation products (e.g., free CoA).
-
Plot the concentration of intact 3-oxoacyl-CoA as a function of time to determine the rate of non-enzymatic hydrolysis.
Data Interpretation: The rate of disappearance of the 3-oxoacyl-CoA peak in the absence of enzyme represents the rate of non-enzymatic hydrolysis. This rate should be subtracted from the rates obtained in the presence of the enzyme.
Guide 2: Overcoming Substrate Inhibition with Long-Chain 3-Oxoacyl-CoAs
Long-chain 3-oxoacyl-CoAs are particularly prone to causing substrate inhibition, which can lead to a misinterpretation of kinetic data.
The Problem: At higher concentrations, long-chain 3-oxoacyl-CoAs can inhibit the activity of thiolase enzymes. This can manifest as a decrease in the reaction rate as the substrate concentration is increased beyond a certain point.
Causality:
-
Allosteric Inhibition: The long-chain acyl-CoA may bind to a secondary site on the enzyme, leading to a conformational change that reduces its catalytic activity.
-
Micelle Formation: Above their critical micelle concentration (CMC), these amphipathic molecules can form micelles, reducing the concentration of free substrate available to the enzyme.
The Role of Albumin:
Bovine serum albumin (BSA) is commonly used in assays involving fatty acids and their CoA derivatives to prevent substrate inhibition.[3][4] Albumin has multiple binding sites for fatty acids and can sequester excess long-chain acyl-CoAs, preventing the formation of inhibitory micelles and maintaining a steady concentration of free substrate.[3][10]
Experimental Protocol: Optimizing BSA Concentration
-
Prepare a series of assay buffers containing different concentrations of BSA (e.g., 0, 0.01%, 0.05%, 0.1%, and 0.5% w/v).
-
For each BSA concentration, perform a substrate titration of your long-chain 3-oxoacyl-CoA.
-
Measure the initial reaction rates for each substrate concentration at each BSA concentration.
-
Plot the initial reaction rate versus substrate concentration for each BSA concentration.
-
The optimal BSA concentration is the one that results in the highest Vmax and relieves the substrate inhibition, as evidenced by a more hyperbolic Michaelis-Menten curve.
Data Summary Table:
| BSA Concentration (% w/v) | Apparent Vmax (µmol/min/mg) | Apparent Km (µM) | Substrate Inhibition Observed |
| 0 | 5.2 | 15 | Yes |
| 0.01 | 8.9 | 25 | Reduced |
| 0.05 | 15.4 | 30 | No |
| 0.1 | 15.2 | 32 | No |
| 0.5 | 12.1 | 45 | No (potential for BSA interference) |
Guide 3: Identifying and Mitigating Non-Enzymatic Acylation Artifacts
Certain 3-oxoacyl-CoA species, particularly dicarboxylic acyl-CoAs, can undergo intramolecular reactions to form reactive cyclic anhydrides.[11] These anhydrides can then non-enzymatically acylate proteins, including the enzyme being assayed, potentially leading to its inactivation.
The Problem: A time-dependent loss of enzyme activity may be observed, which is not due to product inhibition or enzyme instability under the assay conditions.
Causality:
Caption: Pathway of non-enzymatic protein acylation.
Control Experiment: Assessing Enzyme Inactivation by Substrate
-
Pre-incubate your enzyme with the 3-oxoacyl-CoA substrate in the absence of the co-substrate (e.g., CoA-SH for the forward reaction, or acetyl-CoA for the reverse reaction) for various periods (e.g., 0, 15, 30, 60 minutes).
-
As a control, pre-incubate the enzyme in the assay buffer without the substrate for the same time periods.
-
After each pre-incubation period, initiate the enzymatic reaction by adding the missing co-substrate.
-
Measure the initial reaction rates.
-
A time-dependent decrease in the initial reaction rate in the presence of the substrate, but not in its absence, suggests that the substrate is causing enzyme inactivation.
Mitigation Strategies:
-
Minimize Pre-incubation Times: Add the enzyme to the reaction mixture last to minimize the time it is in contact with the reactive substrate before the reaction is initiated.
-
Use Alternative Substrates: If possible, consider using a substrate analog that is less prone to forming a reactive anhydride.
III. References
-
Robak, J., & Duniec, Z. (1986). Inhibition of Lipid Oxidation by Serum and Albumin. Acta Physiologiae Polonica, 37(2), 100-107. [Link]
-
van der Vusse, G. J. (2009). Albumin as fatty acid transporter. Drug Metabolism and Pharmacokinetics, 24(4), 300-307. [Link]
-
MacKenzie, C. G., MacKenzie, J. B., & Reiss, O. K. (1967). Identification of albumin-bound fatty acids as the major factor in serum-induced lipid accumulation by cultured cells. Journal of Lipid Research, 8(6), 642-652. [Link]
-
Preisig, M., & Tassaneck, C. (2009). Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon. The Open Enzyme Inhibition Journal, 2, 1-8. [Link]
-
Xie, X., et al. (2018). Albumin is an important factor in the control of serum free fatty acid flux in both male and female mice. American Journal of Physiology-Endocrinology and Metabolism, 314(5), E459-E467. [Link]
-
Montgomery, D. C., et al. (2016). Discovering Targets of Non-Enzymatic Acylation by Thioester Reactivity Profiling. Cell Chemical Biology, 23(4), 459-468. [Link]
-
Stanyon, H. F., & Viles, J. H. (2018). Serum Albumin's Protective Inhibition of Amyloid-β Fiber Formation Is Suppressed by Cholesterol, Fatty Acids and Warfarin. Journal of Molecular Biology, 430(5), 629-644. [Link]
-
Antonenkov, V. D., & Hiltunen, J. K. (1999). Comparison of the stability and substrate specificity of purified peroxisomal 3-oxoacyl-CoA thiolases A and B from rat liver. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1437(2), 136-141. [Link]
-
Liu, X., et al. (2022). Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering. International Journal of Biological Macromolecules, 209, 134-143. [Link]
-
Ebrahimi, M., et al. (2010). Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica. International Journal of Molecular Sciences, 11(3), 978-990. [Link]
-
Wanders, R. J. A., Vreken, P., den Boer, M. E. J., Wijburg, F. A., van Gennip, A. H., & IJlst, L. (2007). The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results. Journal of Inherited Metabolic Disease, 30(4), 436-447. [Link]
-
Farokhi, F., & Zare, F. (2016). Overview of Albumin and Its Purification Methods. Advances in Pharmaceutical Bulletin, 6(2), 153-160. [Link]
-
Wagner, G. R., & Hirschey, M. D. (2014). A Class of Reactive Acyl-CoA Species Reveals the Non-Enzymatic Origins of Protein Acylation. Cell Metabolism, 20(2), 203-204. [Link]
-
Dong, M. W. (2021). Best Practices for Development and Validation of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(6), 22-31. [Link]
-
Centers for Disease Control and Prevention. (2018). Serum Albumin Laboratory Procedure Manual. [Link]
-
Wimmer, B., & Heldt-Hansen, H. P. (1993). Glyoxysomal acetoacetyl-CoA thiolase and 3-oxoacyl-CoA thiolase from sunflower cotyledons. Planta, 191(3), 389-395. [Link]
-
University of Colorado Anschutz Medical Campus. (2014). Albumin Administration Guidelines. [Link]
-
Grammel, H., & Lütke-Eversloh, T. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. Molecules, 21(4), 503. [Link]
-
Wanders, R. J. A., Vreken, P., den Boer, M. E. J., Wijburg, F. A., van Gennip, A. H., & IJlst, L. (2007). The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results. ResearchGate. [Link]
-
Duda, M. K., et al. (2016). Biotransformations Utilizing β-Oxidation Cycle Reactions in the Synthesis of Natural Compounds and Medicines. Molecules, 21(10), 1293. [Link]
-
Ministry of Health, Saudi Arabia. (n.d.). Prescribing Albumin Protocol. [Link]
-
Hjelmeland, L. M. (1990). Detergent effects on enzyme activity and solubilization of lipid bilayer membranes. Methods in Enzymology, 182, 253-264. [Link]
-
Logotech. (n.d.). Albumin – Instructions for use. [Link]
-
Oosterveer, M. H., et al. (2016). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Bio-protocol, 6(20), e1967. [Link]
-
Wikipedia. (n.d.). 3-Oxoacyl-CoA. [Link]
-
Showell, M. S. (1999). The role of enzymes in modern detergency. Journal of Surfactants and Detergents, 2(3), 329-337. [Link]
-
He, X. Y., Yang, S. Y., & Schulz, H. (1989). Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. Analytical Biochemistry, 180(1), 105-109. [Link]
-
Brandl, F., et al. (2018). Novel Characteristics of Succinate Coenzyme A (Succinate-CoA) Ligases: Conversion of Malate to Malyl-CoA and CoA-Thioester Formation of Succinate Analogues In Vitro. Applied and Environmental Microbiology, 84(13), e00431-18. [Link]
-
Olowe, Y., & Schulz, H. (1980). Regulation of thiolases from pig heart. Control of fatty acid oxidation in heart. European Journal of Biochemistry, 109(2), 425-429. [Link]
-
University of San Diego. (n.d.). MDH Assay Enzyme Hints & Tips. [Link]
-
Vishwanath, V. (2018). Beta (β)-Oxidation of Fatty Acid and its associated Disorders. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]
-
Porter, F. D., et al. (2021). Factors Affecting Non-Enzymatic Protein Acylation by trans-3-Methylglutaconyl Coenzyme A. International Journal of Molecular Sciences, 22(15), 8206. [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. Regulation of thiolases from pig heart. Control of fatty acid oxidation in heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Albumin as fatty acid transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of albumin-bound fatty acids as the major factor in serum-induced lipid accumulation by cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ask-force.org [ask-force.org]
- 10. Albumin is an important factor in the control of serum free fatty acid flux in both male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Class of Reactive Acyl-CoA Species Reveals the Non-Enzymatic Origins of Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Acyl-CoA Dynamics: A Comparative Analysis in Health and Disease
Introduction: Acyl-CoA, The Central Hub of Cellular Metabolism
Acyl-Coenzyme A (acyl-CoA) thioesters are indispensable intermediates situated at the crossroads of cellular metabolism. Formed by the activation of fatty acids, these molecules are not merely conduits for energy production but are critical signaling molecules and building blocks for complex lipids, protein modifications, and gene regulation.[1][2] Their synthesis and degradation are tightly controlled by acyl-CoA synthetases (ACS) and acyl-CoA thioesterases (ACOT), respectively, ensuring metabolic homeostasis.[3]
However, the delicate balance of acyl-CoA pools is frequently disrupted in pathological states. Excessive accumulation or depletion of specific acyl-CoA species can be both a cause and a consequence of metabolic dysfunction, leading to cellular toxicity, impaired signaling, and the progression of diseases ranging from metabolic syndrome to cancer.[3][4][5] This guide provides a comparative overview of acyl-CoA levels in healthy versus diseased states, offers a validated protocol for their quantification, and explores the underlying mechanisms driving these critical metabolic shifts.
Comparative Analysis: Acyl-CoA Profiles in Pathological States
The dysregulation of acyl-CoA metabolism is a hallmark of numerous diseases. Altered levels of specific acyl-CoA species can serve as valuable biomarkers and point to underlying mechanistic failures.[4] The following table summarizes key findings from the literature, comparing acyl-CoA levels in various disease contexts.
| Acyl-CoA Species | Disease State | Tissue / Cell Type | Observed Change | Supporting Evidence / Notes |
| Long-Chain Acyl-CoAs (e.g., Palmitoyl-CoA, Oleoyl-CoA) | Heart Failure | Human & Mouse Myocardium | ↓ Decreased | Failing hearts exhibit reduced levels of long-chain acyl-CoAs, leading to disrupted lipid trafficking and the accumulation of lipotoxic intermediates like ceramides.[6][7] Mechanical unloading of the heart can restore these levels.[7] |
| Insulin Resistance / Metabolic Syndrome | Liver, Skeletal Muscle | ↑ Increased | Elevated intracellular long-chain acyl-CoAs are associated with impaired insulin signaling.[8] This accumulation contributes to the synthesis of diacylglycerol and ceramides, which interfere with the insulin cascade.[8][9] | |
| Acetyl-CoA | Cancer | Various Cancer Cells (e.g., Breast, Prostate, Lung) | ↑ Increased | Many cancer cells exhibit increased levels of acetyl-CoA to fuel rapid proliferation, lipid synthesis for membrane production, and histone acetylation for pro-growth gene expression.[10][11][12][13][14] |
| Neurodegenerative Diseases | Brain | ↓ Decreased | A decline in the mitochondrial pool of acetyl-CoA, primarily derived from glucose, is a critical factor in neuronal viability and is implicated in the pathology of neurodegenerative conditions.[15] | |
| Medium-Chain Acyl-CoAs (e.g., Octanoyl-CoA) | MCAD Deficiency | Liver, Blood | ↑↑ Highly Increased | This inherited metabolic disorder is caused by a deficiency in the medium-chain acyl-CoA dehydrogenase enzyme, leading to a toxic buildup of medium-chain fatty acids and their corresponding acyl-CoAs.[16][17][18][19][20] |
| Short-Chain Acyl-CoAs (e.g., Propionyl-CoA, Butyryl-CoA) | Coronary Artery Disease | Blood (as Acylcarnitines) | ↑ Increased | Ischemia and altered beta-oxidation in cardiac tissue can lead to the accumulation of acyl-CoAs, which are then converted to acylcarnitines and released into circulation.[21] |
Visualizing Metabolic Dysfunction: The Role of Acyl-CoAs in Heart Failure
In a healthy heart, fatty acid oxidation is a primary source of ATP, requiring a balanced flux of long-chain acyl-CoAs into the mitochondria.[6] In heart failure, this process is impaired. The expression of enzymes involved in fatty acid uptake and oxidation, such as CPT-1 and acyl-CoA dehydrogenases, is often downregulated.[22][23] This leads to a decrease in myocardial long-chain acyl-CoA levels, disrupting energy production and causing the accumulation of toxic lipid intermediates that exacerbate cardiac dysfunction.[6][7]
Gold Standard Methodology: Quantification of Acyl-CoAs by LC-MS/MS
Accurate and sensitive quantification of acyl-CoA species is paramount for understanding their role in metabolic states. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique, offering high selectivity and the ability to measure a broad range of acyl-CoA chain lengths in complex biological samples.[24][25][26]
Experimental Rationale
The described protocol is a self-validating system. The core principles are:
-
Rapid Inactivation of Metabolism: Enzymatic activity must be halted instantly to preserve the in vivo acyl-CoA profile. Freeze-clamping tissue in liquid nitrogen is the gold standard.[27]
-
Efficient and Selective Extraction: Acyl-CoAs are labile. The extraction procedure must efficiently lyse cells and solubilize acyl-CoAs while preventing degradation. Acidic protein precipitation is a common and effective method.[25][28]
-
Accurate Quantification via Internal Standards: Due to matrix effects and potential sample loss during preparation, quantification relies on stable isotope-labeled or odd-chain internal standards (IS). The IS is added at the very beginning of the extraction, ensuring it experiences the same processing as the endogenous analytes.[26][29] This co-extraction allows for the correction of any variability, ensuring high accuracy and precision.[30]
Step-by-Step Protocol for Acyl-CoA Quantification
1. Sample Collection and Metabolic Quenching
- Step 1.1: Excise tissue of interest as rapidly as possible.
- Step 1.2: Immediately freeze-clamp the tissue between aluminum tongs pre-chilled in liquid nitrogen. Causality: This step instantly halts all enzymatic activity, preventing post-sampling changes in acyl-CoA levels.
- Step 1.3: Store the frozen tissue at -80°C until extraction.
2. Tissue Homogenization and Extraction
- Step 2.1: Weigh the frozen tissue (~50-100 mg) under cryogenic conditions to prevent thawing.
- Step 2.2: In a pre-chilled tube, add 500 µL of ice-cold extraction solvent (e.g., 10% w/v Trichloroacetic Acid (TCA) or a mix of acetonitrile/methanol/water).[28][31]
- Step 2.3: Add a known amount of the internal standard mixture (e.g., C17:0-CoA or ¹³C-labeled acyl-CoAs). Causality: The IS is the key to accurate quantification, correcting for extraction efficiency and instrument variability.
- Step 2.4: Homogenize the tissue in the extraction solvent using a bead beater or probe sonicator, ensuring the sample remains on ice throughout.
- Step 2.5: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.
- Step 2.6: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.
3. Sample Purification (Optional but Recommended)
- Step 3.1: For cleaner samples, perform Solid Phase Extraction (SPE).[25] Condition an appropriate SPE cartridge (e.g., Oasis HLB).
- Step 3.2: Load the supernatant from Step 2.6 onto the cartridge.
- Step 3.3: Wash the cartridge to remove interfering substances like salts and polar metabolites.
- Step 3.4: Elute the acyl-CoAs with an appropriate organic solvent (e.g., methanol with ammonium hydroxide).
- Step 3.5: Dry the eluate under a stream of nitrogen and reconstitute in a small volume of LC-MS compatible solvent (e.g., 50% acetonitrile in water).
4. LC-MS/MS Analysis
- Step 4.1: Inject the prepared sample onto a reverse-phase C18 column. Causality: The C18 stationary phase effectively separates acyl-CoAs based on the hydrophobicity of their acyl chains.
- Step 4.2: Use a gradient elution, typically with mobile phases containing a weak acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to ensure good peak shape and ionization efficiency.[29]
- Step 4.3: Perform detection using a tandem mass spectrometer in positive ion electrospray ionization (ESI) mode.
- Step 4.4: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for each target acyl-CoA and its corresponding internal standard. A characteristic fragmentation is the neutral loss of the CoA moiety (~507 Da).[28]
5. Data Analysis
- Step 5.1: Integrate the peak areas for each endogenous acyl-CoA and its corresponding internal standard.
- Step 5.2: Calculate the ratio of the analyte peak area to the IS peak area.
- Step 5.3: Determine the concentration of each acyl-CoA by comparing this ratio to a standard curve prepared with known amounts of each analyte and the IS.[26] Normalize the final concentration to the initial tissue weight (e.g., pmol/mg tissue).
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Conclusion and Future Outlook
The study of acyl-CoA metabolism is fundamental to understanding the pathophysiology of prevalent human diseases. As this guide illustrates, distinct acyl-CoA profiles characterize different disease states, offering a window into the underlying metabolic reprogramming. Advances in mass spectrometry continue to enhance our ability to profile these critical metabolites with increasing sensitivity and comprehensiveness.[4][26] For researchers and drug developers, the accurate quantification of acyl-CoAs provides not only diagnostic and prognostic biomarkers but also a means to assess the efficacy of therapeutic interventions aimed at correcting metabolic dysregulation. Targeting the enzymes that control acyl-CoA pools represents a promising strategy for developing novel treatments for metabolic syndrome, heart failure, and cancer.[1][5][32]
References
-
Acetyl-CoA: An interplay between metabolism and epigenetics in cancer. Frontiers in Oncology. [Link]
-
Long-Chain Acylcarnitine Metabolites are Associated with Adverse Outcomes and Reversible with Mechanical Circulatory Support in Systolic Heart Failure. Journal of the American College of Cardiology: Heart Failure. [Link]
-
LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry. [Link]
-
A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites. [Link]
-
Deranged Myocardial Fatty Acid Metabolism in Heart Failure. International Journal of Molecular Sciences. [Link]
-
Acetyl-CoA Induces Cell Growth and Proliferation by Promoting the Acetylation of Histones at Growth Genes. Molecular Cell. [Link]
-
Enhanced acyl-CoA dehydrogenase activity is associated with improved mitochondrial and contractile function in heart failure. Cardiovascular Research. [Link]
-
Metabolic and Cellular Compartments of Acetyl-CoA in the Healthy and Diseased Brain. Current Neuropharmacology. [Link]
-
Fatty acid metabolism in cardiac failure: biochemical, genetic and cellular analysis. Cardiovascular Research. [Link]
-
Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Analytical Biochemistry. [Link]
-
Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry. [Link]
-
Acetyl-CoA metabolism as a therapeutic target for cancer. Biomedicine & Pharmacotherapy. [Link]
-
Fatty Acyl-CoA Assay Kit. BioAssay Systems. [Link]
-
Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights. Frontiers in Cardiovascular Medicine. [Link]
-
The many metabolic sources of acetyl-CoA to support histone acetylation and influence cancer progression. ResearchGate. [Link]
-
LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. ACS Publications. [Link]
-
Acetyl-CoA metabolism in cancer. Nature Reviews Cancer. [Link]
-
Fatty acid metabolism: target for metabolic syndrome. Journal of Lipid Research. [Link]
-
Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: Acyl-CoA profiles in short-chain fatty acid oxidation defects. ResearchGate. [Link]
-
Medium-chain Acyl-CoA Dehydrogenase (MCAD) Deficiency. Children's Hospital of Philadelphia. [Link]
-
New technology elucidates how metabolites interact with proteins to drive cancer. National Cancer Institute. [Link]
-
Long-Chain Acyl-Carnitines Interfere with Mitochondrial ATP Production Leading to Cardiac Dysfunction in Zebrafish. International Journal of Molecular Sciences. [Link]
-
Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. GeneReviews. [Link]
-
Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry. [Link]
-
Medium-chain acyl-coenzyme A dehydrogenase deficiency. Wikipedia. [Link]
-
Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research. [Link]
-
Metabolic and Tissue-Specific Regulation of Acyl-CoA Metabolism. PLoS ONE. [Link]
-
Medium-chain acyl-CoA dehydrogenase deficiency. MedlinePlus Genetics. [Link]
-
The Physiological and Pathological Role of Acyl-CoA Oxidation. International Journal of Molecular Sciences. [Link]
-
Acyl-CoA extraction method optimization. LC-QE-MS condition for... ResearchGate. [Link]
-
Metabolic and Tissue-Specific Regulation of Acyl-CoA Metabolism. PLOS ONE. [Link]
-
Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. ResearchGate. [Link]
-
Acyl-CoA synthesis, lipid metabolism and lipotoxicity. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
-
Acyl-CoA Metabolism and Partitioning. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
-
Characteristics of long-chain acyl-CoA synthetases in metabolism and cancer. IUBMB Life. [Link]
-
Acetyl-CoA metabolism in cancer. Nature Reviews Cancer. [Link]
-
Preservation of Acyl Coenzyme A Attenuates Pathological and Metabolic Cardiac Remodeling Through Selective Lipid Trafficking. Circulation. [Link]
-
The Role of Acyl-CoA Synthetase 1 in Bioactive Lipid Accumulation and the Development of Hepatic Insulin Resistance. International Journal of Molecular Sciences. [Link]
-
Role of CoA and acetyl-CoA in regulating cardiac fatty acid and glucose oxidation. Biochemical Society Transactions. [Link]
-
Modulating fatty acid oxidation in heart failure. Cardiovascular Research. [Link]
Sources
- 1. Fatty acid metabolism: target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic and Tissue-Specific Regulation of Acyl-CoA Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 5. Metabolic and Tissue-Specific Regulation of Acyl-CoA Metabolism | PLOS One [journals.plos.org]
- 6. Deranged Myocardial Fatty Acid Metabolism in Heart Failure | MDPI [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Acetyl-CoA: An interplay between metabolism and epigenetics in cancer [frontiersin.org]
- 11. Acetyl-CoA Induces Cell Growth and Proliferation by Promoting the Acetylation of Histones at Growth Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetyl-CoA metabolism as a therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Acetyl-CoA metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic and Cellular Compartments of Acetyl-CoA in the Healthy and Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Medium-chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Children's Hospital of Philadelphia [chop.edu]
- 17. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Medium-chain acyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 19. Medium Chain Acyl-CoA Dehydrogenase Deficiency (MCAD) | Revvity [revvity.com]
- 20. Medium-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 21. Frontiers | Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights [frontiersin.org]
- 22. academic.oup.com [academic.oup.com]
- 23. academic.oup.com [academic.oup.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Acetyl-CoA metabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Robust Validation of an LC-MS/MS Method for (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA
Introduction: The Analytical Imperative
(16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). As activated forms of fatty acids, such molecules are central intermediates in lipid metabolism and signaling pathways.[1][2] Their accurate quantification is critical for understanding disease pathophysiology, particularly in metabolic disorders, and for the development of targeted therapeutics. However, the unique structure of this analyte—a 34-carbon chain with six oxidatively-labile double bonds, a polar coenzyme A moiety, and its endogenous nature—presents significant bioanalytical challenges.[3][4][5]
This guide provides an in-depth comparison of two hypothetical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of this analyte in human plasma. We move beyond a simple recitation of steps to explain the causality behind our experimental choices, grounding our protocol in the principles of regulatory guidelines from the FDA and EMA (now harmonized under ICH M10).[6][7][8] Our objective is to contrast a standard analytical approach (Method A) with an optimized, challenge-driven strategy (Method B) to demonstrate how a nuanced understanding of the analyte's chemistry is paramount for developing a truly robust and trustworthy assay.
The Core Challenge: Analyte Chemistry vs. Assay Reliability
The successful validation of a bioanalytical method hinges on anticipating and mitigating sources of error. For our target analyte, the primary challenges are:
-
Oxidative Instability: The six cis-double bonds are highly susceptible to oxidation, leading to artefactual degradation during sample collection, storage, and preparation.[4][9]
-
Endogenous Presence: As an endogenous molecule, a true "blank" matrix (analyte-free) is unavailable. This complicates the preparation of calibration standards and the assessment of key validation parameters like accuracy and selectivity.[10][11]
-
Poor Chromatographic Behavior: The amphipathic nature of acyl-CoAs, with a nonpolar fatty acid chain and a highly polar, negatively charged CoA headgroup, often results in poor peak shape, retention variability, and interaction with metallic components of the LC system.
-
Matrix Effects: Co-eluting phospholipids and other endogenous species in plasma can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[12]
The following logical diagram illustrates how the optimized method (Method B) is designed specifically to counteract these intrinsic challenges.
Caption: Logical relationship between analytical challenges and optimized solutions.
Comparative Methodologies
We will evaluate two distinct methods. Both utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring the characteristic neutral loss of 507 Da from the precursor ion, a hallmark of acyl-CoA fragmentation.[1][13][14] The internal standard (IS) for both is the stable isotope-labeled analogue, [¹³C₄]-3-oxotetratriacontahexaenoyl-CoA.
| Parameter | Method A: Standard Approach | Method B: Optimized Approach |
| Sample Preparation | Protein Precipitation (PPT): 100 µL plasma + 300 µL cold Acetonitrile with IS. Vortex, centrifuge, inject supernatant. | Solid-Phase Extraction (SPE): 100 µL plasma pre-treated with IS in 400 µL 4% H₃PO₄. Load onto a mixed-mode SPE plate. Wash to remove phospholipids. Elute with 5% NH₄OH in Methanol containing 0.1% Butylated Hydroxytoluene (BHT). |
| LC Column | Standard C18 (2.1 x 50 mm, 1.8 µm) | Hybrid Surface C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Bicarbonate in Water, pH 10.5 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Calibration Matrix | Surrogate Analyte: Use of a shorter-chain acyl-CoA in standard plasma. | Surrogate Matrix: Use of the authentic analyte to spike charcoal-stripped human plasma. |
Rationale for Method B's Design: The SPE protocol in Method B is chosen not just for cleanliness but specifically to remove interfering phospholipids, a primary cause of matrix effects.[3] The inclusion of the antioxidant BHT in the elution solvent is a critical step to prevent on-column and post-preparative degradation of the analyte.[4] The use of a high-pH mobile phase (pH 10.5) deprotonates the phosphate groups of the CoA moiety, significantly improving peak symmetry and chromatographic efficiency on a pH-stable hybrid surface column.[1][2][15] Finally, employing a surrogate matrix (charcoal-stripped plasma) provides a more representative background for calibration than using a different, surrogate analyte.[10][11]
Bioanalytical Method Validation: A Head-to-Head Comparison
The validation was performed according to the ICH M10 Bioanalytical Method Validation guideline.[8][12] This framework ensures that the method is reliable and reproducible for its intended purpose.
Overall Validation Workflow
The following diagram outlines the comprehensive workflow undertaken for the validation of both methods.
Caption: Comprehensive workflow for bioanalytical method validation.
Selectivity and Specificity
Protocol: Six unique lots of human plasma (including hemolytic and lipemic lots) were processed without IS to check for interferences at the retention time of the analyte and IS.
Acceptance Criteria: Response of interfering peaks must be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.[12]
Results:
-
Method A: One lot of lipemic plasma showed a significant interference peak (~25% of LLOQ) at the analyte's retention time, failing the acceptance criteria.
-
Method B: No significant interferences were observed in any of the six lots. The enhanced selectivity of the SPE procedure effectively removed the interfering lipids.
Calibration Curve and Sensitivity (LLOQ)
Protocol: Calibration standards were prepared in the designated matrix over a concentration range of 0.5-500 ng/mL. A calibration curve was generated using a weighted (1/x²) linear regression.
Acceptance Criteria: Back-calculated concentrations of ≥75% of standards must be within ±15% of the nominal value (±20% at the LLOQ).
Results:
| Parameter | Method A | Method B |
| Regression (r²) | 0.991 | >0.998 |
| LLOQ | 1.0 ng/mL | 0.5 ng/mL |
| LLOQ Accuracy (%Bias) | 18.5% | 8.2% |
| LLOQ Precision (%CV) | 16.7% | 11.5% |
Analysis: Method B demonstrated superior linearity and achieved a two-fold improvement in sensitivity. The cleaner baseline and reduced variance from the SPE cleanup allowed for more reliable quantification at lower concentrations.
Accuracy and Precision
Protocol: Quality Control (QC) samples were prepared in pooled plasma at four levels: LLOQ, Low (3x LLOQ), Medium, and High. Six replicates of each QC level were analyzed in three separate runs over three days.
Acceptance Criteria: For each level, the mean accuracy (%Bias) must be within ±15% of the nominal value (±20% at LLOQ). The precision (%CV) must not exceed 15% (20% at LLOQ).[16]
Results:
| QC Level | Method A (%Bias / %CV) | Method B (%Bias / %CV) |
| LLOQ (1.0/0.5 ng/mL) | 17.8% / 18.5% (Pass) | 6.5% / 9.8% (Pass) |
| Low QC (3 ng/mL) | -13.5% / 14.1% (Pass) | -4.2% / 6.1% (Pass) |
| Mid QC (200 ng/mL) | -9.8% / 11.2% (Pass) | 1.5% / 4.5% (Pass) |
| High QC (400 ng/mL) | -16.2% / 12.5% (Fail) | -2.8% / 3.9% (Pass) |
Analysis: Method A failed the accuracy criteria at the high QC level, potentially due to non-specific binding or ionization saturation exacerbated by matrix components. Method B demonstrated excellent accuracy and precision across the entire range, highlighting its superior reliability.
Matrix Effect and Recovery
Protocol:
-
Matrix Effect: Analyzed QC samples prepared in extracts of six different plasma lots and compared the response to QCs prepared in a neat solution. The IS-normalized matrix factor was calculated.
-
Recovery: Compared the analyte response from pre-extraction spiked samples to post-extraction spiked samples.
Acceptance Criteria: The %CV of the IS-normalized matrix factor across the six lots should be ≤15%. Recovery should be consistent and reproducible.
Results:
| Parameter | Method A | Method B |
| Recovery % (Mean) | 45% | 88% |
| Recovery %CV | 22.1% | 7.2% |
| Matrix Factor %CV | 19.8% (Fail) | 5.4% (Pass) |
Analysis: The protein precipitation in Method A yielded low and inconsistent recovery. More importantly, it failed to control for inter-individual variability in matrix effects. The SPE procedure in Method B provided high, consistent recovery and significantly minimized the variability of matrix effects, ensuring that results are not dependent on the specific patient sample matrix.
Stability
Protocol: The stability of the analyte was assessed in plasma at Low and High QC concentrations under various conditions.
Acceptance Criteria: Mean concentration of stability samples must be within ±15% of the nominal concentration.
Results:
| Stability Condition | Method A (% Change) | Method B (% Change) |
| Bench-Top (6h, RT) | -28% (Fail) | -7% (Pass) |
| Freeze-Thaw (3 cycles) | -21% (Fail) | -9% (Pass) |
| Long-Term (-80°C, 1 month) | -18% (Fail) | -5% (Pass) |
Analysis: The results from Method A clearly show significant degradation of the analyte. This is almost certainly due to oxidation during sample handling. The inclusion of an antioxidant (BHT) during the extraction process in Method B was crucial for preserving the analyte's integrity, a step that is non-negotiable for polyunsaturated lipids.
Senior Scientist Insights & Conclusion
This comparative validation guide unequivocally demonstrates that for a complex, endogenous, and unstable analyte like (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA, a generic LC-MS/MS method is insufficient. While Method A (Protein Precipitation) is faster and simpler, it yields a method that is ultimately unreliable, failing key validation criteria for accuracy, matrix effect, and stability. Such a method would produce questionable data in a real-world research or clinical setting.
Method B, while more complex, is built upon a foundation of understanding the analyte's specific chemical vulnerabilities. Each "extra" step—the specific SPE cleanup, the addition of an antioxidant, the use of high-pH chromatography—directly addresses a known liability. This "fit-for-purpose" approach, as advocated by regulatory bodies, results in a robust, rugged, and trustworthy assay.[17] The data generated by Method B can be trusted to reflect true biological concentrations, providing a solid foundation for critical scientific and drug development decisions.
For researchers embarking on the quantification of challenging molecules, the lesson is clear: an upfront investment in rational method development, grounded in the physicochemical properties of the analyte, is the most efficient path to a successful and defensible bioanalytical validation.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
SlideShare. (2015). Bioanalytical method validation emea. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Magnes, C., et al. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. PubMed. [Link]
-
Firl, N., et al. (2005). Quantification of long chain polyunsaturated fatty acids by gas chromatography. Evaluation of factors affecting accuracy. PubMed. [Link]
-
Magnes, C., et al. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. ACS Publications. [Link]
-
Magnes, C., et al. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Semantic Scholar. [Link]
-
Gijbels, K., et al. Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LIRIAS. [Link]
-
Basu, R., et al. (2011). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. NIH National Library of Medicine. [Link]
-
American Association for Clinical Chemistry. (2018). Validation of clinical LC-MS/MS methods: What you need to know. YouTube. [Link]
-
Serrano, R., et al. (2020). Determination of very long-chain polyunsaturated fatty acids from 24 to 44 carbons in eye, brain and gonads of wild and cultured gilthead sea bream (Sparus aurata). Nature. [Link]
-
ResearchGate. (2005). Quantification of long chain polyunsaturated fatty acids by gas chromatography - Evaluation of factors affecting accuracy. [Link]
-
Gijbels, K., et al. (2020). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. [Link]
-
Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
ResearchGate. (2020). quantification of long-chain mono-and polyunsaturated fatty acids. [Link]
-
JoVE. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. [Link]
-
Tevs, D., et al. (2019). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. NIH National Library of Medicine. [Link]
-
Kuhs, M., et al. (2021). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. NIH National Library of Medicine. [Link]
-
Hui, S., et al. (2017). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. NIH National Library of Medicine. [Link]
-
Tevs, D., et al. (2019). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. OUCI. [Link]
-
Holzer, K., et al. (2021). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. MDPI. [Link]
Sources
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of long chain polyunsaturated fatty acids by gas chromatography. Evaluation of factors affecting accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 16. youtube.com [youtube.com]
- 17. mass-spec.stanford.edu [mass-spec.stanford.edu]
A Researcher's Guide to the Cross-Validation of Analytical Platforms for Acyl-CoA Analysis
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is of paramount importance. These molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle, and their levels can provide critical insights into cellular energy status and metabolic flux. However, the inherent instability and wide dynamic range of acyl-CoAs present significant analytical challenges. This guide provides an objective comparison of different analytical platforms for acyl-CoA analysis, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate platform for your specific research needs.
The Central Role and Analytical Challenges of Acyl-CoAs
Acyl-CoAs are a diverse group of thioester molecules that play a pivotal role in cellular metabolism.[1] They are involved in energy production through β-oxidation, the synthesis of complex lipids, and the regulation of protein function via acylation. Given their central role, the ability to accurately measure the concentration of specific acyl-CoA species is crucial for understanding the metabolic basis of various diseases, including metabolic syndrome, diabetes, and cancer.
The primary analytical challenges in acyl-CoA analysis stem from their:
-
Inherent Instability: The thioester bond is susceptible to hydrolysis, particularly at neutral or alkaline pH.
-
Low Abundance: Many acyl-CoA species are present at very low concentrations in biological matrices.
-
Diverse Physicochemical Properties: The acyl chain length can vary significantly, leading to a wide range of polarities.
-
Complex Biological Matrix: The presence of numerous other molecules can interfere with detection and quantification.
To address these challenges, a variety of analytical platforms have been developed, each with its own set of strengths and limitations. The choice of the most suitable platform depends on the specific research question, the available instrumentation, and the desired level of sensitivity and specificity.
Comparative Analysis of Analytical Platforms
The three most common analytical platforms for acyl-CoA quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and enzymatic assays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Acyl-CoAs are first separated based on their physicochemical properties on an LC column and then detected by a mass spectrometer. The mass spectrometer isolates the precursor ion of a specific acyl-CoA, fragments it, and detects a specific product ion, a process known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). This high specificity allows for accurate quantification even in complex biological samples.[2]
Advantages:
-
High Sensitivity and Specificity: LC-MS/MS is the most sensitive and specific method for acyl-CoA analysis, capable of detecting and quantifying a wide range of acyl-CoA species, including low-abundance ones.[2]
-
Multiplexing Capability: It allows for the simultaneous measurement of multiple acyl-CoA species in a single run.[3]
-
Structural Information: Provides mass-to-charge ratio information, which aids in the identification of unknown acyl-CoA species.
Limitations:
-
High Cost: The instrumentation is expensive to purchase and maintain.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. This necessitates the use of internal standards.[4]
-
Technical Expertise: Requires a skilled operator for method development and data analysis.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Principle: HPLC-UV separates acyl-CoAs using a liquid chromatography system, and detection is based on the strong absorbance of the adenine ring in the CoA moiety at approximately 260 nm.[5]
Advantages:
-
Cost-Effective: HPLC-UV systems are more affordable and widely available than LC-MS/MS instruments.
-
Robust and Reliable: It is a well-established and robust technique for the analysis of more abundant acyl-CoA species.
-
Simpler Operation: Generally easier to operate and maintain compared to LC-MS/MS.
Limitations:
-
Lower Sensitivity and Specificity: Significantly less sensitive than LC-MS/MS, making it unsuitable for low-abundance acyl-CoAs. It is also less specific, as other UV-absorbing compounds can co-elute and interfere with the analysis.[6]
-
Limited to UV-Active Compounds: This method can only detect compounds that absorb UV light.
-
Poor Resolution of Complex Mixtures: May not be able to resolve all acyl-CoA species in a complex biological sample.
Enzymatic Assays
Principle: Enzymatic assays utilize specific enzymes that either produce or consume acyl-CoAs. The activity of these enzymes is coupled to a reaction that generates a detectable signal, such as a change in color (colorimetric) or fluorescence (fluorometric), which is proportional to the amount of acyl-CoA present. For example, a common approach involves the oxidation of the acyl-CoA by an acyl-CoA oxidase, which produces hydrogen peroxide (H2O2). The H2O2 is then used in a peroxidase-catalyzed reaction to generate a fluorescent or colored product.[7]
Advantages:
-
High Throughput: Enzymatic assays are often performed in a 96-well plate format, allowing for the rapid analysis of a large number of samples.[7]
-
Cost-Effective: These assays are generally inexpensive and do not require sophisticated instrumentation.
-
Simple and Fast: The "mix-incubate-measure" format is convenient and requires minimal sample preparation.[7]
Limitations:
-
Lower Specificity: The specificity of the assay depends on the enzyme used. Some enzymes may have activity towards multiple acyl-CoA species, leading to an overestimation of the target analyte.[4]
-
Indirect Measurement: The assay measures the product of an enzymatic reaction, which can be influenced by factors other than the acyl-CoA concentration.
-
Limited to Total or Specific Acyl-CoA Classes: Most enzymatic assays are designed to measure the total amount of a class of acyl-CoAs (e.g., long-chain acyl-CoAs) or a specific, highly abundant species like acetyl-CoA. They generally cannot distinguish between individual acyl-CoA species.
Cross-Validation Experimental Design
To objectively compare these three platforms, a cross-validation study is essential. This involves analyzing the same set of samples with each method and comparing the results. Here, we outline a comprehensive experimental workflow for such a study.
Experimental Workflow
Caption: Overall workflow for the cross-validation of analytical platforms for acyl-CoA analysis.
Detailed Experimental Protocols
The goal of sample preparation is to efficiently extract acyl-CoAs while minimizing their degradation. A robust protocol is critical for obtaining reliable and reproducible results across all platforms.
Materials:
-
Biological samples (e.g., mouse liver tissue)
-
Liquid nitrogen
-
Internal Standard (IS): A stable isotope-labeled acyl-CoA (e.g., ¹³C-palmitoyl-CoA) for LC-MS/MS and a structurally similar odd-chain acyl-CoA (e.g., heptadecanoyl-CoA) for all platforms to monitor extraction efficiency.[4]
-
Extraction Solvent: Ice-cold 2:1:1 dichloromethane/methanol/water.[4]
-
Solid Phase Extraction (SPE) cartridges.
Protocol:
-
Metabolic Quenching: Immediately freeze-clamp the tissue in liquid nitrogen to halt all enzymatic activity.[1] This step is crucial to preserve the in vivo acyl-CoA profile.
-
Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extraction: a. To ~50 mg of frozen tissue powder, add 1 mL of ice-cold extraction solvent containing the internal standards. b. Vortex vigorously for 1 minute and incubate on ice for 10 minutes. c. Centrifuge at 15,000 x g for 10 minutes at 4°C to separate the phases. d. Carefully collect the upper aqueous/methanol phase containing the acyl-CoAs.[4]
-
SPE Cleanup (Optional but Recommended): a. Condition an SPE cartridge according to the manufacturer's instructions. b. Load the extracted sample onto the cartridge. c. Wash the cartridge to remove interfering substances. d. Elute the acyl-CoAs with an appropriate solvent.
-
Sample Preparation for Analysis: a. Evaporate the solvent from the eluate under a stream of nitrogen. b. Reconstitute the dried extract in a suitable solvent for each analytical platform:
- LC-MS/MS and HPLC-UV: Initial mobile phase of the respective LC method.
- Enzymatic Assay: The assay buffer provided with the kit.
Caption: Detailed workflow for the LC-MS/MS analysis of acyl-CoAs.
Protocol:
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
LC Conditions:
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for each acyl-CoA and the internal standards.
-
Protocol:
-
Instrumentation: An HPLC system with a UV detector.
-
LC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Phosphate buffer.
-
Mobile Phase B: Acetonitrile.
-
Gradient: An appropriate gradient for the separation of acyl-CoAs.
-
-
Detection:
-
Wavelength: 260 nm.[5]
-
Protocol:
-
Instrumentation: A fluorescence microplate reader.
-
Assay Kit: A commercially available fluorometric acyl-CoA assay kit.[7]
-
Procedure:
-
Prepare a standard curve using the provided acyl-CoA standard.
-
In a 96-well plate, add the reconstituted samples and standards.
-
Add the reaction mixture containing acyl-CoA oxidase, horseradish peroxidase (HRP), and a fluorescent probe to each well.[4]
-
Incubate at room temperature for the time specified in the kit protocol (e.g., 40 minutes).[7]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[9]
-
Calculate the acyl-CoA concentration in the samples based on the standard curve.
-
Performance Comparison
The following table summarizes the key performance characteristics of the three analytical platforms for acyl-CoA analysis, based on published data and typical experimental outcomes.
| Feature | LC-MS/MS | HPLC-UV | Enzymatic Assay |
| Specificity | Very High | Moderate | Moderate to Low |
| Sensitivity | Very High (fmol to pmol) | Moderate (pmol to nmol) | High (pmol) |
| Linear Dynamic Range | Wide (3-4 orders of magnitude) | Moderate (2-3 orders of magnitude) | Narrow (1-2 orders of magnitude) |
| Throughput | Medium | Medium | High |
| Cost per Sample | High | Low | Low |
| Instrumentation Cost | Very High | Medium | Low |
| Multiplexing | Yes (multiple acyl-CoAs) | Limited | No (total or specific class) |
| Reproducibility (CV%) | <15% | <20% | <15% |
Data Analysis and Interpretation
A key aspect of the cross-validation study is the statistical analysis of the data obtained from the different platforms.
-
Correlation Analysis: Calculate the correlation coefficient (e.g., Pearson's r) to assess the agreement between the methods.
-
Bland-Altman Plot: This plot visualizes the agreement between two quantitative measurements by plotting the difference between the two measurements against their average. It helps to identify any systematic bias between the methods.
-
Linear Regression: Perform linear regression analysis to determine the relationship between the results from the different platforms.
It is important to note that a direct comparison of the absolute concentrations obtained from the three platforms may not be straightforward. The enzymatic assay will provide a measure of the total long-chain acyl-CoA concentration, while LC-MS/MS and HPLC-UV can provide concentrations of individual acyl-CoA species. Therefore, for a more direct comparison, the sum of the concentrations of the individual long-chain acyl-CoAs measured by LC-MS/MS and HPLC-UV should be compared to the total long-chain acyl-CoA concentration measured by the enzymatic assay.
Conclusion and Recommendations
The choice of the most appropriate analytical platform for acyl-CoA analysis is a critical decision that depends on the specific research goals and available resources.
-
LC-MS/MS is the gold standard for comprehensive and quantitative acyl-CoA profiling, offering the highest sensitivity and specificity. It is the recommended platform for discovery-based research and for studies requiring the accurate quantification of a wide range of acyl-CoA species.[2][6]
-
HPLC-UV is a cost-effective and robust alternative for the targeted analysis of more abundant acyl-CoA species. It is a suitable choice for routine analysis in a resource-limited setting.
-
Enzymatic assays are ideal for high-throughput screening and for studies where a rapid assessment of the total concentration of a class of acyl-CoAs is sufficient.[7]
A thorough cross-validation of the chosen method against a reference method (ideally LC-MS/MS) is highly recommended to ensure the accuracy and reliability of the data. By carefully considering the strengths and limitations of each platform and by implementing a robust cross-validation strategy, researchers can confidently and accurately measure acyl-CoA levels, leading to a deeper understanding of cellular metabolism in health and disease.
References
-
Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A. PubMed. Available at: [Link]
-
Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A. PubMed Central. Available at: [Link]
-
Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. PubMed Central. Available at: [Link]
-
A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PubMed Central. Available at: [Link]
-
UHPLC-UV chromatograms of standard mixtures of 14 acyl-CoAs acquired... ResearchGate. Available at: [Link]
-
Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A. ResearchGate. Available at: [Link]
-
EnzyFluo™ Fatty Acyl-CoA Assay Kit. BioAssay Systems. Available at: [Link]
-
Quantification of Coenzyme A in Cells and Tissues. JoVE. Available at: [Link]
-
Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation. PubMed Central. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. benchchem.com [benchchem.com]
- 9. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
Comparative Metabolomics of Peroxisomal Disorders: A Guide for Researchers
This guide provides an in-depth comparative analysis of metabolomic approaches for the study of peroxisomal disorders. It is intended for researchers, scientists, and drug development professionals seeking to understand the metabolic signatures of these complex diseases and to select the most appropriate analytical strategies for their research.
Introduction to Peroxisomal Disorders and the Role of Metabolomics
Peroxisomes are ubiquitous cellular organelles that play a crucial role in a variety of metabolic pathways, including the breakdown of very long-chain fatty acids (VLCFAs), the synthesis of plasmalogens (a class of ether phospholipids), and the production of bile acids.[1][2] Peroxisomal disorders are a group of inherited metabolic diseases caused by mutations in genes responsible for either the formation of peroxisomes (peroxisome biogenesis disorders, PBDs) or the function of a single peroxisomal enzyme or transporter.[1][3] These disorders, such as Zellweger spectrum disorders (ZSD) and X-linked adrenoleukodystrophy (X-ALD), lead to the accumulation of toxic metabolites and a deficiency of essential molecules, resulting in a wide range of severe clinical symptoms.[4][5]
Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, has emerged as a powerful tool for elucidating the complex metabolic dysregulation that characterizes peroxisomal disorders.[6] By providing a comprehensive snapshot of the metabolic state, metabolomics can help to identify novel biomarkers, understand disease pathogenesis, and monitor therapeutic interventions.[7][8] This guide will compare and contrast different metabolomic strategies, highlighting their strengths and limitations in the context of peroxisomal disorder research.
Comparative Analysis of Metabolic Signatures in Peroxisomal Disorders
The metabolic fingerprint of a peroxisomal disorder is a direct reflection of the underlying genetic defect. While there is some overlap, distinct patterns of metabolite alterations can differentiate between various disorders.
Key Biomarkers and Their Alterations
The primary biochemical hallmarks of peroxisomal dysfunction include elevated levels of VLCFAs, decreased levels of plasmalogens, and abnormal bile acid intermediates.[1] The following table summarizes the typical alterations of these key biomarkers in two prominent peroxisomal disorders: Zellweger Spectrum Disorders (a PBD) and X-linked Adrenoleukodystrophy (a single-enzyme deficiency).
| Biomarker | Zellweger Spectrum Disorders (ZSD) | X-linked Adrenoleukodystrophy (X-ALD) | Analytical Platform(s) |
| Very Long-Chain Fatty Acids (VLCFAs) (e.g., C24:0, C26:0) | Markedly elevated[1][9] | Markedly elevated[9][10] | GC-MS, LC-MS/MS[10][11][12] |
| Plasmalogens | Markedly decreased[1][13] | Generally normal or slightly decreased | LC-MS/MS, GC-MS[13][14][15] |
| Bile Acid Intermediates (e.g., THCA, DHCA) | Elevated[16][17][18] | Normal[17] | GC-MS, LC-MS/MS[16][19] |
| Pipecolic Acid | Elevated[7][9] | Normal | GC-MS, LC-MS/MS |
| Phytanic and Pristanic Acids | Elevated (in some cases)[1][9] | Normal | GC-MS[11] |
| Sphingomyelins | Significantly reduced[7][20][21] | Normal or slightly altered | LC-MS/MS[21] |
| Lysophosphatidylcholines (LysoPCs) | Elevated long-chain species[7] | Altered levels of specific species[22][23] | LC-MS/MS[21][22] |
This table provides a generalized overview. The severity of metabolic abnormalities can vary depending on the specific mutation and the clinical severity of the disorder.
Untargeted metabolomics studies have revealed a broader "PBD-ZSD metabolome" characterized by unanticipated reductions in multiple sphingomyelin species and elevations in long-chain lysophosphatidylcholines.[7][8][20] Interestingly, this distinct metabolic pattern appears to be more pronounced in younger individuals with PBD-ZSD.[7][24] In contrast, X-ALD is primarily characterized by the accumulation of VLCFAs, with other metabolic pathways being less severely affected.[25][26]
Methodologies in Comparative Metabolomics of Peroxisomal Disorders
The choice of analytical platform and experimental workflow is critical for obtaining reliable and comprehensive metabolomic data. This section compares the two most widely used analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and provides an overview of targeted versus untargeted approaches.
Analytical Platforms: A Head-to-Head Comparison
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds based on their boiling points and interactions with a stationary phase. | Separates compounds based on their polarity and interactions with a stationary phase, followed by mass analysis. |
| Strengths | - Excellent for the analysis of volatile and semi-volatile compounds. - Robust and well-established for VLCFA analysis.[1][11] - High chromatographic resolution. | - Broad coverage of non-volatile and thermally labile compounds. - High sensitivity and specificity. - Ideal for the analysis of a wide range of lipids, including plasmalogens and sphingomyelins.[13][14][21] |
| Limitations | - Requires derivatization for non-volatile compounds, which can be time-consuming. - Not suitable for thermally labile molecules. | - Potential for matrix effects and ion suppression.[27] - Can be more complex to operate and maintain. |
| Primary Applications in Peroxisomal Disorders | - Quantification of VLCFAs.[11][28] - Analysis of phytanic and pristanic acids.[11] - Analysis of bile acid intermediates.[16] | - Comprehensive lipidomics, including plasmalogens, sphingomyelins, and lysophosphatidylcholines.[14][21][29] - Targeted and untargeted metabolomics.[30][31] - Quantification of C26:0-lysophosphatidylcholine in dried blood spots for newborn screening.[22] |
Targeted vs. Untargeted Metabolomics
Targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites. This approach offers high sensitivity and specificity and is ideal for hypothesis-driven research and clinical diagnostics where specific biomarkers are monitored. For instance, a targeted LC-MS/MS method can be developed to accurately quantify VLCFAs, plasmalogens, and bile acids in a single run.[30][31] Commercially available kits, such as the Biocrates AbsoluteIDQ p180 kit, provide a targeted platform to analyze a broad range of metabolites and have been shown to be effective in identifying key metabolic changes in peroxisomal disorders.[21][30][31][32]
Untargeted metabolomics , on the other hand, aims to capture a global snapshot of all detectable metabolites in a sample.[2] This discovery-driven approach is powerful for identifying novel biomarkers and generating new hypotheses about disease mechanisms.[7][8][20] Untargeted metabolomics studies have been instrumental in identifying the unexpected role of sphingomyelin metabolism in ZSD.[7][20][21]
The choice between a targeted and untargeted approach depends on the specific research question. A combination of both strategies often provides the most comprehensive understanding of the metabolic perturbations in peroxisomal disorders.
Experimental Protocols: Step-by-Step Workflows
To ensure scientific integrity and reproducibility, detailed and validated protocols are essential. The following sections outline standardized workflows for the analysis of key biomarkers in peroxisomal disorders.
Workflow for VLCFA Analysis by GC-MS
This protocol is a widely used and established method for the clinical diagnosis of peroxisomal disorders.[11][28]
-
Sample Preparation (Plasma):
-
An internal standard (e.g., deuterated C23:0) is added to the plasma sample.
-
Lipids are hydrolyzed using a strong acid (e.g., HCl in methanol) at high temperature to release fatty acids from their esterified forms.
-
Fatty acids are extracted using an organic solvent (e.g., hexane).
-
The extracted fatty acids are derivatized to form fatty acid methyl esters (FAMEs) using a reagent like diazomethane or BF3-methanol to increase their volatility for GC analysis.
-
-
GC-MS Analysis:
-
The FAMEs are injected into the GC-MS system.
-
Separation is achieved on a capillary column (e.g., DB-1ms).
-
The mass spectrometer is operated in electron impact (EI) mode.
-
Quantification is performed by comparing the peak area of the analyte to the peak area of the internal standard.
-
-
Data Analysis:
-
The concentrations of C22:0, C24:0, and C26:0 are determined.
-
The ratios of C24:0/C22:0 and C26:0/C22:0 are calculated, as these ratios are more sensitive diagnostic markers than the absolute concentrations.[11]
-
Workflow for Plasmalogen Analysis by LC-MS/MS
This protocol allows for the quantification of individual plasmalogen species, providing a more detailed picture of their depletion in disorders like RCDP and ZSD.[13][14]
-
Sample Preparation (Erythrocytes or Plasma):
-
Lipids are extracted from the sample using a modified Bligh-Dyer or Folch extraction method.[14]
-
An internal standard (e.g., a synthetic plasmalogen not present in the sample) is added.
-
-
LC-MS/MS Analysis:
-
The lipid extract is injected into an LC-MS/MS system.
-
Separation is typically performed using a reversed-phase or HILIC column.[14]
-
The mass spectrometer is operated in positive or negative electrospray ionization (ESI) mode.
-
Multiple reaction monitoring (MRM) is used for targeted quantification of specific plasmalogen species.[33] Precursor ion scanning can be used for profiling.[33]
-
-
Data Analysis:
-
The peak areas of the target plasmalogen species are integrated and normalized to the internal standard.
-
Concentrations are determined using a calibration curve.
-
Visualizing the Metabolomics Workflow
The following diagram illustrates a general workflow for a comparative metabolomics study of peroxisomal disorders.
Caption: A generalized workflow for comparative metabolomics of peroxisomal disorders.
Challenges and Future Directions
Despite the significant advances in metabolomics, several challenges remain. The complexity of the metabolome, the wide dynamic range of metabolite concentrations, and the potential for analytical variability require careful experimental design and rigorous quality control.
Future directions in the field include:
-
Integration of 'Omics' Data: Combining metabolomics with genomics, transcriptomics, and proteomics will provide a more holistic understanding of the pathophysiology of peroxisomal disorders.[25]
-
Development of Novel Biomarkers: Continued exploration of the metabolome will likely lead to the discovery of new biomarkers for early diagnosis, disease progression, and therapeutic response.[6]
-
Standardization of Protocols: The establishment of standardized protocols for sample collection, storage, and analysis will improve the comparability of data across different studies and laboratories.
-
Application in Clinical Trials: Metabolomics will play an increasingly important role in clinical trials for new therapies for peroxisomal disorders, providing objective measures of treatment efficacy.
Conclusion
Comparative metabolomics has proven to be an invaluable tool in the study of peroxisomal disorders. By enabling the detailed characterization of metabolic signatures, it has deepened our understanding of these complex diseases and has provided crucial biomarkers for diagnosis and monitoring. The continued development and application of advanced metabolomic technologies hold great promise for improving the lives of individuals affected by these devastating disorders.
References
-
Rapid Analysis of Plasmalogen Individual Species by High-Resolution Mass Spectrometry. (2023). Methods in Molecular Biology. [Link]
-
A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers. (2018). Genetics in Medicine. [Link]
-
A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers. (2018). Genetics in Medicine. [Link]
-
LC-MS Based Platform Simplifies Access to Metabolomics for Peroxisomal Disorders. (2021). Metabolites. [Link]
-
A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers. (2018). Genetics in Medicine. [Link]
-
LC-MS Based Platform Simplifies Access to Metabolomics for Peroxisomal Disorders. (2021). Metabolites. [Link]
-
The important role of biochemical and functional studies in the diagnostics of peroxisomal disorders. (2016). Journal of Inherited Metabolic Disease. [Link]
-
Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. (2003). Molecular Genetics and Metabolism. [Link]
-
LC-MS Based Platform Simplifies Access to Metabolomics for Peroxisomal Disorders. (2021). Metabolites. [Link]
-
Quantitative analysis of ethanolamine plasmalogen species in red blood cells using liquid chromatography tandem mass spectrometry for diagnosing peroxisome biogenesis disorders. (2023). Clinica Chimica Acta. [Link]
-
Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids. (2022). Metabolites. [Link]
-
Plasma bile acids in patients with peroxisomal dysfunction syndromes: analysis by capillary gas chromatography-mass spectrometry. (1988). Journal of Lipid Research. [Link]
-
The Global Foundation for Peroxisomal Disorders. [Link]
-
System-based integrated metabolomics and microRNA analysis identifies potential molecular alterations in human X-linked cerebral adrenoleukodystrophy brain. (2019). Brain. [Link]
-
A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers. (2018). ResearchGate. [Link]
-
Preparation of Marine Plasmalogen and Selective Identification of Molecular Species by LC-MS/MS. (2012). Journal of Oleo Science. [Link]
-
Bile acids in peroxisomal disorders. (1987). European Journal of Clinical Investigation. [Link]
-
Targeted metabolomics revealed changes in phospholipids during the development of neuroinflammation in Abcd1 tm1Kds mice and X-linked adrenoleukodystrophy patients. (2021). Journal of Inherited Metabolic Disease. [Link]
-
Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. (2022). Methods in Molecular Biology. [Link]
-
Laboratory Diagnosis of Peroxisomal Disorders in the -Omics Era and the Continued Importance of Biomarkers and Biochemical Studies. (2020). Journal of Inborn Errors of Metabolism and Screening. [Link]
-
Bile acids: the role of peroxisomes. (2003). Journal of Lipid Research. [Link]
-
Peroxisomal Biogenesis Disorder-Zellweger Spectrum Disorder (PBD-ZSD). Metabolon. [Link]
-
Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. (2022). Methods in Molecular Biology. [Link]
-
Bile acid profiles in peroxisomal 3-oxoacyl-coenzyme A thiolase deficiency. (1990). Journal of Lipid Research. [Link]
-
Targeted metabolomics revealed changes in phospholipids during the development of neuroinflammation in Abcd1 tm1Kds mice and X-linked adrenoleukodystrophy patients. (2021). ResearchGate. [Link]
-
Overview: Bile Acids for Peroxisomal Disorders, Serum. Mayo Clinic Laboratories. [Link]
-
Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. (2022). Springer Nature Experiments. [Link]
-
Peroxisomal Disorders Workup. Medscape. [Link]
-
Metabolomic Evidence for Peroxisomal Dysfunction in Myalgic Encephalomyelitis/Chronic Fatigue Syndrome. (2022). International Journal of Molecular Sciences. [Link]
-
Peroxisomal biogenesis and metabolism. Mayo Clinic Laboratories. [Link]
-
Pathophysiology of X-Linked Adrenoleukodystrophy: Updates on Molecular Mechanisms. (2024). International Journal of Molecular Sciences. [Link]
-
LC-MS Based Platform Simplifies Access to Metabolomics for Peroxisomal Disorders. (2021). MBExC. [Link]
-
Molecular Biomarkers for Adrenoleukodystrophy: An Unmet Need. (2021). International Journal of Molecular Sciences. [Link]
-
Plasma lipidomics as a diagnostic tool for peroxisomal disorders. (2017). Journal of Inherited Metabolic Disease. [Link]
-
NMR Metabolomics Methods for Investigating Disease. (2022). Annual Review of Analytical Chemistry. [Link]
-
Laboratory Diagnosis of Peroxisomal Disorders in the -Omics Era and the Continued Importance of Biomarkers and Biochemical Studies. (2020). ResearchGate. [Link]
-
Peroxisomal disorders: Improved laboratory diagnosis, new defects and the complicated route to treatment. (2018). Molecular and Cellular Probes. [Link]
-
The list of peroxisomal disorders as identified up to now with... (2020). ResearchGate. [Link]
Sources
- 1. The important role of biochemical and functional studies in the diagnostics of peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisome Metabolomics Analysis Services - Creative Proteomics [creative-proteomics.com]
- 3. Plasma lipidomics as a diagnostic tool for peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thegfpd.org [thegfpd.org]
- 5. news.mayocliniclabs.com [news.mayocliniclabs.com]
- 6. Peroxisomal disorders: Improved laboratory diagnosis, new defects and the complicated route to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Rapid Analysis of Plasmalogen Individual Species by High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plasma bile acids in patients with peroxisomal dysfunction syndromes: analysis by capillary gas chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 17. Bile acids in peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bile acids: the role of peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BAIPD - Overview: Bile Acids for Peroxisomal Disorders, Serum [mayocliniclabs.com]
- 20. A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Targeted metabolomics revealed changes in phospholipids during the development of neuroinflammation in Abcd1tm1Kds mice and X-linked adrenoleukodystrophy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. fortunejournals.com [fortunejournals.com]
- 27. NMR Metabolomics Methods for Investigating Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 29. Plasmalogens: Structure, Functions, and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
- 30. LC-MS Based Platform Simplifies Access to Metabolomics for Peroxisomal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 31. LC-MS Based Platform Simplifies Access to Metabolomics for Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mbexc.de [mbexc.de]
- 33. jstage.jst.go.jp [jstage.jst.go.jp]
A Comparative Guide to 3-Oxoacyl-CoA Metabolism: The Unique Case of (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of 3-Oxoacyl-CoAs in Cellular Energetics
In the intricate landscape of cellular metabolism, 3-oxoacyl-CoAs are pivotal intermediates in the catabolism of fatty acids, a fundamental process for energy production.[1] These molecules represent the penultimate step in each cycle of β-oxidation, where fatty acyl-CoA chains are systematically shortened to yield acetyl-CoA. This guide provides a comparative analysis of the well-characterized 3-oxoacyl-CoAs derived from common fatty acids and introduces the unique characteristics of (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA, a very-long-chain polyunsaturated 3-oxoacyl-CoA. Understanding the distinct metabolic fates and enzymatic interactions of these molecules is crucial for researchers in metabolic diseases, drug discovery, and nutritional science.
(16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA: An Excursion into Peroxisomal Metabolism
(16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA is a C34:6 3-oxoacyl-CoA, a very-long-chain polyunsaturated fatty acid (VLCPUFA) derivative. Its metabolism diverges significantly from that of its shorter, saturated, or monounsaturated counterparts, primarily due to its chain length and high degree of unsaturation. The β-oxidation of VLCPUFAs does not occur in the mitochondria but is instead confined to another organelle: the peroxisome.[1][2] This distinction is fundamental to understanding its biochemical significance.
The synthesis of vital omega-3 fatty acids like docosahexaenoic acid (DHA; 22:6n-3) involves the peroxisomal β-oxidation of a longer precursor, tetracosahexaenoic acid (C24:6n-3).[3][4][5] It is hypothesized that (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA is an intermediate in the degradation of even longer VLCPUFAs, which are known to be present in specific tissues like the retina, brain, and testes.[6][7]
Comparative Analysis: Mitochondrial vs. Peroxisomal β-Oxidation of 3-Oxoacyl-CoAs
The metabolic processing of 3-oxoacyl-CoAs is dictated by the subcellular location of β-oxidation and the substrate specificity of the enzymes involved. The following table summarizes the key differences between the metabolism of common 3-oxoacyl-CoAs in the mitochondria and the predicted metabolism of (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA in the peroxisome.
| Feature | Common 3-Oxoacyl-CoAs (e.g., 3-oxopalmitoyl-CoA) | (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA |
| Cellular Location | Mitochondria | Peroxisomes[1][2] |
| Precursor Fatty Acids | Short, medium, and long-chain fatty acids (up to C20) | Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) (>C22)[6][7] |
| Key Enzymes | Mitochondrial Trifunctional Protein (MTP), Medium- and Short-Chain Acyl-CoA Dehydrogenases, Mitochondrial 3-ketoacyl-CoA thiolase.[8][9][10] | Straight-chain Acyl-CoA Oxidase (SCOX), D-bifunctional Protein (DBP), Peroxisomal 3-ketoacyl-CoA thiolase (e.g., SCP-2/thiolase).[3][4][11] |
| Energy Production | High ATP yield via oxidative phosphorylation. | Lower ATP yield as the first oxidation step does not produce FADH2 that enters the electron transport chain.[1][2] |
| Metabolic Purpose | Primarily energy generation. | Chain shortening of VLCPUFAs for subsequent mitochondrial oxidation or synthesis of specific lipids like DHA.[3][4][5] |
| Regulation | Allosterically regulated by NADH/NAD+ and acetyl-CoA/CoA ratios. | Regulated by peroxisome proliferator-activated receptors (PPARs).[12] |
Enzymatic Specificity: A Tale of Two Thiolases
The final step of β-oxidation, the thiolytic cleavage of the 3-oxoacyl-CoA, is catalyzed by a class of enzymes known as thiolases.[13] The substrate specificity of these enzymes is a key determinant of which fatty acids can be efficiently metabolized.
-
Mitochondrial 3-ketoacyl-CoA thiolase (T1 or ACAA2): This enzyme has a broad chain-length specificity, acting on 3-oxoacyl-CoAs from C4 to C16.[14] Its primary role is to complete the degradation of common fatty acids for energy.
-
Peroxisomal 3-oxoacyl-CoA thiolases: There are multiple peroxisomal thiolases with distinct substrate specificities. For instance, SCP-2/thiolase is active with long straight-chain and 2-methyl-branched 3-oxoacyl-CoAs.[11] It is anticipated that a specific peroxisomal thiolase is responsible for the cleavage of (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA, although direct experimental evidence is currently lacking. The broad substrate specificity of some thiolases suggests promiscuity, which can be engineered for specific applications.[15]
Signaling Pathways and Logical Relationships
The metabolism of 3-oxoacyl-CoAs is tightly integrated with cellular signaling and metabolic state.
Sources
- 1. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. | Semantic Scholar [semanticscholar.org]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. aocs.org [aocs.org]
- 7. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for expanded substrate specificities of human long chain acyl-CoA dehydrogenase and related acyl-CoA dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and mechanism of action of the acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Thiolase - Wikipedia [en.wikipedia.org]
- 14. 3-ketoacyl-CoA thiolase, mitochondrial | Abcam [abcam.com]
- 15. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Acyl-CoA Quantification: A Guide to the Use of Certified Reference Materials
For researchers, scientists, and drug development professionals, the precise quantification of acyl-Coenzyme A (acyl-CoA) species is fundamental to unraveling cellular metabolism and advancing therapeutic discovery. These pivotal molecules, central to fatty acid metabolism and the tricarboxylic acid (TCA) cycle, present significant analytical hurdles due to their chemical diversity and wide-ranging cellular concentrations.[1] This guide provides an in-depth comparison of analytical methodologies, emphasizing the indispensable role of Certified Reference Materials (CRMs) in achieving accurate, reproducible, and traceable acyl-CoA quantification.
The Analytical Challenge: Why Standardizing Acyl-CoA Measurement is Critical
Acyl-CoAs are thioesters that act as activated forms of carboxylic acids, participating in a vast array of biochemical reactions.[2] Their quantification is essential for understanding metabolic flux, enzyme kinetics, and the pathophysiology of diseases ranging from metabolic disorders to cancer. However, the inherent instability and complex biological matrices in which they exist make their accurate measurement a significant challenge.[3]
To address this, robust analytical methods are paramount. Among the various techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the most powerful and widely adopted approach, offering unparalleled sensitivity and specificity.[1] Yet, even with advanced instrumentation, the accuracy of quantification hinges on the quality of the reference standards used for calibration.
Comparative Analysis of Quantification Strategies
While several methods exist for acyl-CoA analysis, their suitability varies depending on the specific research question, the acyl-CoA species of interest, and the required level of accuracy. The following table provides a comparative overview of common analytical platforms.
| Analytical Platform | Principle | Typical Analytes | Sensitivity | Throughput | Key Strengths | Key Limitations |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | Broad range of acyl-CoAs. | Very High | High | High sensitivity and specificity; enables multiplexing.[1] | Requires sophisticated instrumentation and expertise. |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Primarily short-chain acyl-CoAs. | Moderate | Moderate | Relatively simple and cost-effective. | Lower sensitivity and specificity compared to LC-MS/MS; limited to UV-active compounds.[1] |
| Fluorometric/Spectrophotometric Assays | Enzymatic reactions leading to a fluorescent or colorimetric signal. | Primarily Acetyl-CoA. | High | High | Simple, high-throughput format.[4][5] | Prone to interference; typically limited to a single analyte.[4][5] |
| NMR Spectroscopy | Measurement of the magnetic properties of atomic nuclei. | Highly abundant species (e.g., Acetyl-CoA). | Low | Low | Non-destructive; provides structural information. | Low sensitivity, requiring larger sample amounts.[1] |
For the highest degree of accuracy and reliability, particularly in drug development and clinical research, the use of stable isotope dilution (SID) with LC-MS/MS is considered the gold standard.[6] This technique involves spiking the sample with a known quantity of a stable isotope-labeled version of the analyte, which serves as an internal standard.
The Cornerstone of Accuracy: Certified Reference Materials (CRMs)
A Certified Reference Material is a "reference material, characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability".[7] In the context of acyl-CoA quantification, a CRM would be a highly purified and characterized acyl-CoA standard with a certified concentration and a documented link to the International System of Units (SI).
While commercially available acyl-CoA standards from reputable suppliers like Avanti Polar Lipids and Sigma-Aldrich offer high purity, the explicit designation as a "Certified Reference Material" with full metrological traceability for acyl-CoAs is not yet widely established in the market.[6][8][9][10] However, the principles of using well-characterized reference materials are central to achieving accurate and reproducible data. The use of high-purity standards with detailed certificates of analysis, including information on identity, purity, and concentration, is a critical step towards achieving analytical rigor.
The Power of Stable Isotope-Labeled Standards
In the absence of readily available acyl-CoA CRMs, stable isotope-labeled (SIL) internal standards serve a functionally equivalent role in the context of SID-LC-MS/MS. These standards, in which one or more atoms are replaced with a heavy isotope (e.g., ¹³C, ¹⁵N), are chemically identical to the analyte of interest but have a different mass.
The utility of SIL standards lies in their ability to correct for variability at every stage of the analytical process, including sample extraction, derivatization, and ionization in the mass spectrometer. Because the SIL standard and the endogenous analyte behave identically during sample preparation and analysis, the ratio of their signals in the mass spectrometer provides a highly accurate measure of the endogenous analyte's concentration.
A common method for generating these crucial internal standards is Stable Isotope Labeling by Essential Nutrients in cell culture (SILEC). This technique involves growing cells in a medium where an essential nutrient, such as pantothenate (a precursor to Coenzyme A), is replaced with its stable isotope-labeled counterpart. This results in the cellular production of a full suite of stable isotope-labeled acyl-CoAs that can be extracted and used as internal standards.
Experimental Workflow: Acyl-CoA Quantification using SID-LC-MS/MS
The following diagram and protocol outline a typical workflow for the quantification of acyl-CoAs using stable isotope dilution LC-MS/MS.
Caption: Experimental workflow for acyl-CoA quantification.
Detailed Experimental Protocol
1. Sample Preparation and Extraction:
-
Objective: To efficiently extract acyl-CoAs from the biological matrix while minimizing degradation.
-
Procedure:
-
Homogenize the tissue or cell pellet in an ice-cold extraction solvent (e.g., acetonitrile/methanol/water, 2:2:1 v/v/v).
-
Immediately before homogenization, spike the sample with a known amount of the stable isotope-labeled internal standard mixture.
-
Vortex the mixture vigorously and incubate on ice.
-
Centrifuge at high speed to pellet proteins and cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
2. Solid Phase Extraction (SPE) - Optional but Recommended:
-
Objective: To remove salts and other interfering substances from the extract.
-
Procedure:
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol and then water.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the acyl-CoAs with a high percentage of organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
3. LC-MS/MS Analysis:
-
Objective: To separate and detect the acyl-CoA species and their corresponding internal standards.
-
Procedure:
-
Reconstitute the dried extract in a suitable injection solvent.
-
Inject the sample onto a UPLC system equipped with a C18 column.
-
Perform chromatographic separation using a gradient of mobile phases, typically water and acetonitrile with an ion-pairing agent or modifier.
-
Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acyl-CoA and its SIL internal standard are monitored.
-
4. Data Analysis and Quantification:
-
Objective: To determine the concentration of each acyl-CoA in the original sample.
-
Procedure:
-
Integrate the peak areas for the endogenous acyl-CoAs and their corresponding SIL internal standards.
-
Calculate the peak area ratio of the endogenous analyte to the internal standard.
-
Construct a calibration curve by analyzing a series of calibration standards with known concentrations of the unlabeled acyl-CoA and a fixed concentration of the SIL internal standard.
-
Determine the concentration of the acyl-CoA in the sample by interpolating its peak area ratio on the calibration curve.
-
The Principle of Isotope Dilution Mass Spectrometry
The following diagram illustrates the fundamental principle of stable isotope dilution mass spectrometry for accurate quantification.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reference materials for MS-based untargeted metabolomics and lipidomics: a review by the metabolomics quality assurance and quality control consortium (mQACC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Certified Reference Materials [sigmaaldrich.com]
- 7. Metrological Traceability: Frequently Asked Questions and NIST Policy | NIST [nist.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AVANTI POLAR LIPIDS [interchim.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
Introduction: The Critical Role of Very Long-Chain Fatty Acids in Research and Diagnostics
An In-Depth Technical Guide to Inter-Laboratory Comparison of Very Long-Chain Fatty Acid Measurements
Very long-chain fatty acids (VLCFAs) are fatty acids with carbon chains of 22 atoms or more.[1] These molecules are integral components of cellular membranes and precursors for essential lipids like sphingolipids and glycerophospholipids.[2] The metabolism of VLCFAs is a critical cellular process, and its disruption can lead to severe inherited disorders. Abnormal accumulation of VLCFAs is a key biomarker for a group of genetic conditions known as peroxisomal disorders, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[3][4] Consequently, the precise and accurate quantification of VLCFAs in biological matrices such as plasma and serum is paramount for the diagnosis, monitoring, and development of therapeutic strategies for these diseases.[2][5]
Given the clinical significance of VLCFA measurements, it is imperative that results are reliable and comparable across different laboratories. This guide provides a comprehensive overview of the methodologies for VLCFA analysis, a framework for conducting inter-laboratory comparisons, and best practices to ensure data integrity and comparability.
Analytical Methodologies for VLCFA Quantification
The two predominant analytical techniques for the quantification of VLCFAs in a clinical and research setting are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established and robust method for VLCFA analysis.[6] The process involves the hydrolysis of VLCFAs from their complex lipid forms, followed by extraction and derivatization to form volatile methyl esters. These esters are then separated by gas chromatography and detected by mass spectrometry.[7] The use of stable isotope-labeled internal standards, such as deuterated VLCFAs, is crucial for accurate quantification by correcting for variability during sample preparation and analysis.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful alternative for VLCFA analysis, offering high sensitivity and specificity.[8] This technique can simplify sample preparation and reduce analysis time compared to GC-MS.[9] In a typical LC-MS/MS workflow, VLCFAs are extracted from the sample matrix and can be derivatized to enhance ionization efficiency before being separated by liquid chromatography and detected by a tandem mass spectrometer.[8][10]
The Imperative of Inter-Laboratory Comparison
An inter-laboratory comparison, also known as a proficiency testing program, is a formal study to assess the performance of multiple laboratories in making specific measurements.[11] The primary goal is to ensure that the results from different laboratories are comparable and within an acceptable range of variation. This is particularly critical in the context of rare diseases like peroxisomal disorders, where patient samples may be analyzed at various specialized centers worldwide.
The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for method comparison and bias estimation, which serve as a foundational framework for designing and executing inter-laboratory comparison studies.[12][13]
Key Performance Characteristics for Comparison
When comparing VLCFA measurement methods between laboratories, several key performance characteristics should be evaluated:
-
Accuracy: The closeness of the mean of a set of measurements to the true value. This can be assessed using certified reference materials.[13]
-
Precision: The closeness of agreement between independent test results obtained under stipulated conditions. This is often expressed as the coefficient of variation (%CV).[13]
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample.[13]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[13]
-
Specificity: The ability of the method to measure the analyte of interest without interference from other substances in the sample matrix.[14]
A Framework for an Inter-Laboratory Comparison of VLCFA Measurements
The following section outlines a proposed framework for an inter-laboratory comparison study for VLCFA analysis.
Study Design
A central organizing body would prepare and distribute a panel of blinded samples to participating laboratories. These samples should include:
-
Certified Reference Materials (CRMs): Materials with well-characterized concentrations of VLCFAs to assess accuracy. The National Institute of Standards and Technology (NIST) offers standard reference materials for fatty acids in human serum and plasma.[15][16]
-
Patient Samples: Pooled plasma or serum from patients with known peroxisomal disorders and healthy controls to assess the methods' performance with real-world samples.
-
Spiked Samples: A base matrix (e.g., control plasma) spiked with known concentrations of VLCFAs to evaluate linearity and recovery.
Data Analysis and Interpretation
Participating laboratories would analyze the samples using their in-house validated methods and submit the results to the central body. The data would then be analyzed to determine the mean, standard deviation, and coefficient of variation for each analyte across all laboratories. A Z-score is a common statistical tool used in proficiency testing to compare a laboratory's result to the consensus mean of all participants.[17]
Hypothetical Inter-Laboratory Comparison Data
The following tables present synthesized data from a hypothetical inter-laboratory comparison of C26:0, a key diagnostic marker for X-linked adrenoleukodystrophy.
Table 1: Comparison of C26:0 Quantification in a Certified Reference Material
| Laboratory | Method | Measured Concentration (µg/mL) | Z-Score |
| Lab A | GC-MS | 0.85 | -0.5 |
| Lab B | LC-MS/MS | 0.92 | 0.2 |
| Lab C | GC-MS | 0.78 | -1.2 |
| Lab D | LC-MS/MS | 0.95 | 0.5 |
| Consensus Mean | 0.90 | ||
| Standard Deviation | 0.10 |
Table 2: Precision of C26:0 Measurement in a Patient Sample Pool
| Laboratory | Method | Mean Concentration (µg/mL) | Standard Deviation | Intra-Assay %CV |
| Lab A | GC-MS | 2.54 | 0.13 | 5.1% |
| Lab B | LC-MS/MS | 2.61 | 0.10 | 3.8% |
| Lab C | GC-MS | 2.48 | 0.15 | 6.0% |
| Lab D | LC-MS/MS | 2.58 | 0.09 | 3.5% |
Experimental Protocols
Sample Preparation for GC-MS Analysis of VLCFAs
This protocol is a representative example for the preparation of plasma samples for VLCFA analysis by GC-MS.
-
Internal Standard Addition: Add a known amount of deuterated internal standards (e.g., C22:0-d4, C24:0-d4, C26:0-d4) to 100 µL of plasma.[1]
-
Hydrolysis: Add 1 mL of 0.5 M methanolic HCl and incubate at 80°C for 60 minutes to hydrolyze the fatty acids from their esterified forms.[6]
-
Extraction: After cooling, add 1 mL of hexane and vortex vigorously. Centrifuge to separate the phases and transfer the upper hexane layer containing the fatty acid methyl esters to a new tube.
-
Drying and Reconstitution: Evaporate the hexane under a stream of nitrogen and reconstitute the sample in a suitable solvent for GC-MS injection.
Workflow Diagrams
Caption: A generalized workflow for the analysis of VLCFAs by GC-MS.
Caption: The structure of an inter-laboratory comparison study.
Best Practices and Troubleshooting
-
Use of Internal Standards: The use of stable isotope-labeled internal standards for each analyte of interest is highly recommended to ensure the most accurate results.[1]
-
Reference Materials: Regular analysis of certified reference materials is essential for monitoring the accuracy and long-term performance of the assay.[15][16]
-
Method Validation: Each laboratory should have a thoroughly validated method with documented performance characteristics.[13]
-
Dietary Considerations: It is important to note that consumption of certain foods, such as peanuts, can transiently elevate plasma C26:0 levels, which should be considered when interpreting results.[3]
Conclusion
The accurate and reproducible measurement of very long-chain fatty acids is crucial for the diagnosis and management of peroxisomal disorders. While GC-MS and LC-MS/MS are both powerful analytical techniques for this purpose, inter-laboratory variability can pose a significant challenge. By establishing and participating in well-designed inter-laboratory comparison programs, adhering to standardized protocols, and utilizing appropriate reference materials, the scientific and clinical communities can enhance the reliability and comparability of VLCFA measurements, ultimately leading to improved patient care and more robust research outcomes.
References
- Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. (n.d.). Springer Protocols.
- Lagerstedt, S. A., et al. (1991). Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure. Journal of Chromatography B: Biomedical Sciences and Applications, 562(1-2), 147-152.
- Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. (n.d.). ResearchGate.
- Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. (n.d.). Springer Link.
- Gas chromatography/mass Spectrometry Analysis of Very Long Chain Fatty Acids, Docosahexaenoic Acid, Phytanic Acid and Plasmalogen for the Screening of Peroxisomal Disorders. (n.d.). PubMed.
- Application Notes and Protocols for Very-Long-Chain Fatty Acid Profiling Using Internal Standards. (n.d.). Benchchem.
- Very Long Chain Fatty Acids Profiling Services for Accurate Quantification. (n.d.). Creative Proteomics.
- Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. (n.d.). ResearchGate.
- Measurement Procedure Comparison in the Clinical Lab. (2020). CLSI.
- Schantz, M. M., et al. (2016). Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma. Clinica Chimica Acta, 463, 122-127.
- 3B-Using CLSI Guidelines To. (n.d.). Scribd.
- Standard Reference Materials to Support Measurement of Fatty Acids. (2009). NIST.
- Clinical and Laboratory Standards Institute. (n.d.). CLSI.
- Proficiency Testing as a Tool to Assess the Performance of Visual TLC Quantitation Estimates. (n.d.). Management Sciences for Health.
- Inter laboratory Comparison 2023 Report. (2024). Benchmark International.
- Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). Springer Nature Experiments.
- Moser, H. W., et al. (1999). Plasma very long chain fatty acids in 3000 peroxisome disease patients and 29000 controls. Annals of Neurology, 45(1), 100-105.
- Measurement of plasma pristanic, phytanic and very long chain fatty acids by liquid chromatography-electrospray tandem mass spectrometry for the diagnosis of peroxisomal disorders. (n.d.). ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Plasma very long chain fatty acids in 3,000 peroxisome disease patients and 29,000 controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. msh.org [msh.org]
- 12. Measurement Procedure Comparison in the Clinical Lab | CLSI [clsi.org]
- 13. scribd.com [scribd.com]
- 14. mdcpp.com [mdcpp.com]
- 15. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Standard Reference Materials to Support Measurement of Fatty Acids | NIST [nist.gov]
- 17. benchmark-intl.com [benchmark-intl.com]
A Researcher's Guide to Navigating the Specificity of Antibodies Against Acyl-CoA Binding Proteins
For researchers, scientists, and drug development professionals, the reliability of an antibody is paramount to the integrity of experimental outcomes. This guide provides an in-depth comparison of methodologies to validate the specificity of antibodies against Acyl-CoA Binding Protein (ACBP), also known as Diazepam Binding Inhibitor (DBI). Given the multifaceted nature of ACBP and the inherent variability in commercial antibodies, this guide emphasizes the establishment of a robust, internal validation framework.
Acyl-CoA-binding protein is a ubiquitously expressed protein that is highly conserved across species[1]. It plays a crucial role as an intracellular carrier of medium- and long-chain acyl-CoA esters, thereby being central to lipid metabolism[1][2][3]. Interestingly, ACBP also functions as a secreted signaling molecule, termed Diazepam-Binding Inhibitor (DBI) or endozepine, which can modulate the GABA type A receptor[1][2][3][4]. This dual functionality, coupled with the existence of other proteins containing the ACB domain, presents a significant challenge for antibody specificity[1]. Cross-reactivity with related proteins can lead to erroneous data and misinterpretation of results[5]. Therefore, rigorous validation of antibody specificity is not just a recommendation but a necessity for reproducible and trustworthy research[6][7][8][9].
This guide will walk you through a series of validation experiments, providing not just the "how" but also the "why" for each step. By performing these assays, you can generate your own comparative data to select the most suitable antibody for your research needs.
The Pillars of ACBP Antibody Validation: A Multi-faceted Approach
A single validation technique is often insufficient to confirm the specificity of an antibody[10][11][12]. A comprehensive validation strategy should employ multiple, complementary methods to build a strong case for antibody specificity. Here, we outline four key pillars of ACBP antibody validation: Western Blotting, ELISA, Immunoprecipitation, and Immunohistochemistry/Immunocytochemistry.
Pillar 1: Western Blotting - Verifying Molecular Weight
Western blotting is a fundamental technique to verify that an antibody recognizes a protein of the expected molecular weight[13][14]. For ACBP, this is typically around 10 kDa[15].
-
Sample Preparation:
-
Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the total protein concentration of the lysates using a standard protein assay (e.g., BCA assay)[16].
-
Rationale: Proper lysis ensures the extraction of ACBP, while protease inhibitors prevent its degradation. Accurate protein quantification is crucial for equal loading of samples.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) from your samples onto a high-percentage polyacrylamide gel (e.g., 15% or 4-20% gradient gel) to resolve small proteins like ACBP.
-
Include a pre-stained protein ladder to monitor the migration of proteins.
-
Rationale: Using a high-percentage gel provides better resolution for low molecular weight proteins.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Rationale: The membrane provides a solid support for the subsequent immunodetection steps.
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Rationale: Blocking prevents non-specific binding of the primary antibody to the membrane.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against ACBP at the manufacturer's recommended dilution overnight at 4°C with gentle agitation.
-
Rationale: This allows for the specific binding of the antibody to the ACBP protein on the membrane.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Rationale: Thorough washing is critical to minimize background signal.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature.
-
Rationale: The secondary antibody allows for the detection of the primary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or X-ray film[14].
-
Rationale: The ECL substrate reacts with HRP to produce light, which is captured to visualize the protein bands.
-
-
A single band at the expected molecular weight (~10 kDa): This is a strong indicator of specificity[14].
-
Multiple bands: This could indicate cross-reactivity with other proteins, the presence of different ACBP isoforms, or protein degradation. Further investigation is needed.
-
No band: The antibody may not be suitable for Western blotting, or the protein may not be expressed in your sample.
To further strengthen your validation, include positive and negative controls. For example, use cell lines with known high and low expression of ACBP, or if available, use knockout/knockdown cell lines as negative controls[9][12].
Caption: Western Blot Workflow for ACBP Antibody Validation.
Pillar 2: ELISA - Quantitative Assessment of Specificity
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify ACBP and to assess the cross-reactivity of an antibody in a high-throughput format[16]. A competitive ELISA is particularly useful for this purpose.
-
Coating:
-
Coat a 96-well plate with a known amount of purified ACBP protein overnight at 4°C.
-
Rationale: This immobilizes the target antigen to the plate.
-
-
Blocking:
-
Wash the plate and block the remaining protein-binding sites with a blocking buffer.
-
Rationale: This minimizes non-specific binding in subsequent steps.
-
-
Competition:
-
In a separate plate, pre-incubate a constant amount of the primary ACBP antibody with varying concentrations of a competitor protein (e.g., a related acyl-CoA binding protein or a synthetic peptide corresponding to a potential cross-reactive epitope).
-
Rationale: If the antibody cross-reacts, the competitor protein will bind to the antibody, reducing the amount of antibody available to bind to the coated ACBP.
-
-
Incubation:
-
Add the antibody-competitor mixtures to the ACBP-coated plate and incubate.
-
Rationale: The free antibody will bind to the immobilized ACBP.
-
-
Detection:
-
Wash the plate and add an HRP-conjugated secondary antibody.
-
Add a substrate (e.g., TMB) and measure the absorbance.
-
Rationale: The signal intensity is inversely proportional to the degree of cross-reactivity.
-
-
No change in signal with the competitor: The antibody is specific for ACBP.
-
A decrease in signal with increasing competitor concentration: The antibody cross-reacts with the competitor protein. The IC50 value (the concentration of competitor that inhibits 50% of the signal) can be used to quantify the degree of cross-reactivity.
Caption: Competitive ELISA Workflow for Cross-Reactivity Assessment.
Pillar 3: Immunoprecipitation - Confirming the Interaction in a Native Context
Immunoprecipitation (IP) is a powerful technique to demonstrate that an antibody can specifically bind to and isolate its target protein from a complex mixture, such as a cell lysate[17].
-
Lysate Preparation:
-
Prepare a cell lysate using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Rationale: Maintaining the native conformation of ACBP is crucial for antibody binding.
-
-
Pre-clearing:
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Rationale: This step minimizes background by removing proteins that non-specifically adhere to the beads.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the ACBP antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-antigen complexes.
-
Rationale: The antibody specifically binds to ACBP, and the beads then bind to the antibody, allowing for the isolation of the complex.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Rationale: Extensive washing is critical for obtaining a pure sample of the target protein.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads.
-
Analyze the eluate by Western blotting using the same or a different ACBP antibody.
-
Rationale: Detecting ACBP in the eluate confirms that the antibody successfully immunoprecipitated the target protein.
-
-
A clear band for ACBP in the IP lane and not in the negative control (e.g., isotype control antibody) lane on the Western blot: This confirms that the antibody specifically immunoprecipitates ACBP.
Caption: Immunoprecipitation Workflow for ACBP Antibody Validation.
Pillar 4: Immunohistochemistry/Immunocytochemistry - Visualizing Subcellular Localization
Immunohistochemistry (IHC) and Immunocytochemistry (ICC) are essential for verifying that an antibody detects the target protein in its correct subcellular location within tissues and cells, respectively[10]. ACBP is predominantly a cytosolic protein, so a specific antibody should show mainly cytoplasmic staining.
-
Cell Culture and Fixation:
-
Grow cells on coverslips.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Rationale: Fixation preserves the cellular structure and the antigenicity of the target protein.
-
-
Permeabilization:
-
Permeabilize the cells with a detergent (e.g., Triton X-100) to allow the antibody to access intracellular antigens.
-
Rationale: This step is crucial for detecting cytosolic proteins like ACBP.
-
-
Blocking:
-
Block non-specific binding sites with a blocking buffer.
-
-
Primary Antibody Incubation:
-
Incubate the cells with the primary ACBP antibody.
-
-
Secondary Antibody Incubation:
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Image the cells using a fluorescence microscope.
-
-
Predominantly cytoplasmic staining: This is consistent with the known localization of ACBP.
-
Nuclear or other non-specific staining: This may indicate cross-reactivity.
-
Use of positive and negative control cells: This is crucial for confirming the specificity of the staining pattern[10].
Comparative Data Summary
To aid in your antibody selection process, we recommend creating a comparison table to summarize your validation data for different antibodies.
| Antibody | Supplier | Lot No. | Western Blot (Band at ~10 kDa) | ELISA (Cross-reactivity) | Immunoprecipitation (Successful Pull-down) | ICC/IHC (Cytoplasmic Staining) | Overall Assessment |
| Antibody A | Supplier X | 12345 | Yes, single band | Low | Yes | Yes | Highly Specific |
| Antibody B | Supplier Y | 67890 | Yes, but with faint extra bands | Moderate | Yes | Yes, with some nuclear background | Moderately Specific |
| Antibody C | Supplier Z | 54321 | No band | N/A | No | No | Not Recommended |
Conclusion
The selection of a specific and reliable antibody is a critical first step in any research project involving immunodetection. For a protein with the complexity of ACBP/DBI, a thorough, multi-pronged validation approach is non-negotiable. By systematically performing and documenting the results from Western blotting, ELISA, immunoprecipitation, and immunohistochemistry, you can build a robust "specificity profile" for each antibody you test. This empirical data will empower you to confidently select the best reagent for your experiments, ensuring the accuracy and reproducibility of your findings. Remember, the initial investment in rigorous antibody validation will pay significant dividends in the long run by preventing the generation of questionable data and the subsequent loss of time and resources.
References
- Benchchem.
- Cell Signaling Technology. ACBP/DBI (E4V8V) Rabbit Monoclonal Antibody #40487.
- MyBioSource. Buy Anti Acbp Antibody for Sale Online.
- Bordeaux, J., et al. (2010).
- AdipoGen Life Sciences. Acyl-CoA-binding Protein (human) ELISA Kit.
- Cell Signaling Technology. PathScan® Total Acetyl-CoA Carboxylase Sandwich ELISA Kit.
- PubMed. Immunolocalization and high affinity interactions of acyl-CoAs with proteins: an original study with anti-acyl-CoA antibodies.
- Abcam.
- Fitzgibbons, J. C., et al. (2014). Principles of Analytic Validation of Immunohistochemical Assays: Guideline From the College of American Pathologists Pathology and Laboratory Quality Center.
- Protocols.io. ELISA Protocol.
- Novus Biologicals. Acetyl-CoA ELISA Kit (Colorimetric) (NBP3-18011).
- Funakoshi. Human Acyl-CoA-binding Protein ELISA Kit.
- Cell Signaling Technology.
- Galluzzi, L., et al. (2024). Inhibition of acyl-CoA binding protein (ACBP) by means of a GABAARγ2-derived peptide. Molecular & Cellular Oncology, 11(1), 2331669.
- Abcam. Immunoprecipitation (IP)
- Biocompare. Anti-CoA Antibody Products.
- Protocols.io.
- PubMed Central. Acyl CoA binding protein (ACBP): an autophagy checkpoint that can be targeted for improving cancer immunosurveillance.
- Azure Biosystems.
- Abcam. Western blot protocol.
- Proteintech Group. How do I know if the antibody will cross-react?.
- PubMed Central.
- Cell Signaling Technology.
- Voskuil, J. L. (2014).
- PubMed Central. Neutralization of acyl CoA binding protein (ACBP)
- ResearchGate. Inhibition of acyl-CoA binding protein (ACBP) by means of a GABAARγ2-derived peptide.
- PubMed Central.
- Springer Nature Experiments.
- F1000Research.
- Wikipedia. Acyl-CoA-binding protein.
- PubMed Central.
- Nottingham ePrints.
- Biocompare. Advanced Antibody Validation Strategies to Ensure Scientific Reproducibility.
- ResearchGate. (PDF)
- MDPI.
- PubMed. Neutralization of acyl CoA binding protein (ACBP)
- Nature Communications.
- PubMed. Therapeutic monoclonal antibodies: strategies and challenges for biosimilars development.
- Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding.
- MDPI. Bioassay Development for Bispecific Antibodies—Challenges and Opportunities.
Sources
- 1. Acyl-CoA-binding protein - Wikipedia [en.wikipedia.org]
- 2. adipogen.com [adipogen.com]
- 3. アシル補酵素A(CoA)結合タンパク質(ACBP)定量キット | Human Acyl-CoA-binding Protein ELISA Kit | フナコシ [funakoshi.co.jp]
- 4. ACBP/DBI (E4V8V) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Commercial antibodies and their validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 9. biocompare.com [biocompare.com]
- 10. Antibody validation of immunohistochemistry for biomarker discovery: Recommendations of a consortium of academic and pharmaceutical based histopathology researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody Validation for Immunohistochemistry | Cell Signaling Technology [cellsignal.com]
- 12. Antibody Validation for Western Blotting | Cell Signaling Technology [awsprod-cellsignal.com]
- 13. Antibody validation by Western Blot SOP #012 [protocols.io]
- 14. Antibody Validation by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 15. Inhibition of acyl-CoA binding protein (ACBP) by means of a GABAARγ2-derived peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ELISA Protocol [protocols.io]
- 17. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
In Vitro vs. In Vivo Fatty Acid Oxidation Rates: A Comparative Guide for Researchers
Executive Summary
The study of fatty acid oxidation (FAO) is fundamental to understanding cellular energy homeostasis and the pathophysiology of numerous metabolic diseases. Researchers employ a variety of methods to quantify FAO rates, broadly categorized as in vitro and in vivo approaches. This guide provides a comprehensive comparison of these methodologies, offering the technical insights and experimental context necessary for drug development professionals and researchers to design robust and physiologically relevant studies. We will explore the core principles, detailed protocols, and inherent advantages and limitations of each approach, culminating in a critical analysis of why data from these systems may differ.
The Core Distinction: Simplicity vs. Systemic Complexity
The primary difference between in vitro and in vivo methodologies lies in the level of biological complexity. In vitro studies are performed in a controlled environment outside of a living organism, using isolated cells, tissues, or organelles.[1] This reductionist approach allows for the precise investigation of specific molecular mechanisms.[2] In contrast, in vivo studies are conducted within a whole, living organism, providing a holistic view of how FAO is regulated by the intricate interplay of physiological systems.[1]
Caption: Figure 1. A conceptual diagram illustrating the trade-offs between in vitro and in vivo approaches.
In Vitro Methodologies for Quantifying FAO
In vitro assays are invaluable for their high throughput, cost-effectiveness, and the ability to dissect molecular pathways in a controlled setting.[2]
Radiolabeled Substrate Assays
This traditional and direct method measures the catabolism of radiolabeled fatty acids, such as [14C]palmitate or [3H]palmitate.[3]
-
Principle: The rate of FAO is determined by quantifying the production of radiolabeled end-products, primarily 14CO2 or 3H2O.[3][4]
-
Protocol: [14C]Palmitate Oxidation in Cultured Cells
-
Cell Culture: Plate cells in a multi-well format and grow to desired confluency.
-
Substrate Preparation: Prepare a solution of [1-14C]palmitate complexed with fatty acid-free bovine serum albumin (BSA).[4]
-
Incubation: Replace the culture medium with the [14C]palmitate-BSA solution and incubate in a sealed system.[5] A filter paper soaked in a strong base (e.g., NaOH) is placed in the well to capture the released 14CO2.[4]
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid), which also facilitates the release of dissolved 14CO2.[4]
-
Quantification: The filter paper is transferred to a scintillation vial for counting the trapped 14CO2.[4] The remaining acid-soluble metabolites (ASMs) in the medium can also be quantified to assess incomplete oxidation.[5]
-
Extracellular Flux Analysis (Seahorse)
This technology provides a high-throughput, real-time measurement of cellular metabolism by monitoring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.[6]
-
Principle: By providing long-chain fatty acids as the primary fuel source and inhibiting other pathways, the OCR can be attributed to FAO.[7]
-
Protocol: Seahorse XF Palmitate Oxidation Assay
-
Cell Seeding: Seed cells in an XF microplate.
-
Substrate-Limitation: Prior to the assay, incubate cells in a substrate-limited medium to deplete endogenous energy stores.[8]
-
Assay Medium: Switch to an FAO assay medium containing palmitate-BSA conjugate and L-carnitine.[9]
-
Inhibitor Injection: Use the instrument's ports to inject etomoxir, a CPT1 inhibitor, to confirm that the measured OCR is due to long-chain FAO.[10] Subsequent injections of mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) can further dissect mitochondrial function.[10]
-
Caption: Figure 2. Simplified workflows for common in vitro FAO assays.
In Vivo Methodologies for Quantifying FAO
In vivo studies are critical for understanding the systemic regulation of FAO and for assessing the efficacy of therapeutic interventions in a physiologically relevant context.
Stable Isotope Tracing
This powerful technique uses non-radioactive, stable isotope-labeled fatty acids (e.g., 13C-palmitate) to trace their metabolic fate.[11][12]
-
Principle: The rate of whole-body or tissue-specific FAO is determined by measuring the enrichment of the stable isotope in expired CO2 or in metabolic intermediates within tissue samples using mass spectrometry.[11][13]
-
Protocol: 13C-Palmitate Infusion in Rodents
-
Acclimation: Acclimate the animal to a metabolic chamber for the collection of expired air.
-
Tracer Administration: Administer 13C-palmitate via intravenous infusion.[11]
-
Gas Analysis: Continuously measure the 13CO2 enrichment in expired air using isotope ratio mass spectrometry.
-
Tissue Analysis (Optional): At the end of the study, collect tissues to measure 13C-enrichment in acylcarnitines and TCA cycle intermediates to assess organ-specific FAO.
-
Indirect Calorimetry
This non-invasive method estimates substrate utilization by measuring the exchange of respiratory gases.[14]
-
Principle: The respiratory exchange ratio (RER), the ratio of carbon dioxide produced (VCO2) to oxygen consumed (VO2), indicates the primary fuel source. An RER of ~0.7 suggests predominantly fat oxidation, while an RER of ~1.0 indicates carbohydrate oxidation.[15][16]
-
Protocol: Metabolic Cage Study
-
Housing: Place the animal in a specialized metabolic cage that continuously monitors VO2 and VCO2.
-
Data Acquisition: Record gas exchange over a prolonged period (e.g., 24 hours) to capture circadian variations and responses to feeding or fasting.
-
RER Calculation: The RER is calculated as VCO2/VO2 to determine the relative contribution of fat and carbohydrates to energy expenditure.[15]
-
Comparing In Vitro and In Vivo Data: A Critical Perspective
Directly correlating absolute FAO rates between in vitro and in vivo systems is challenging and often inadvisable.[17][18] The value lies in understanding the relative changes and the physiological factors that account for the differences.
| Feature | In Vitro Assays | In Vivo Studies |
| Biological Context | Isolated cellular/subcellular systems | Whole organism with intact physiological regulation |
| Experimental Control | High; allows for manipulation of single variables | Lower; subject to complex homeostatic mechanisms |
| Throughput | High | Low |
| Primary Insights | Molecular mechanisms, enzyme kinetics, direct compound effects | Systemic metabolic fluxes, physiological regulation, therapeutic efficacy |
| Key Limitation | Lacks systemic context (hormonal, neural inputs)[19] | Mechanistic interpretation can be complex |
Sources of Discrepancy:
-
Hormonal and Allosteric Regulation: In vivo FAO is tightly controlled by hormones like insulin and glucagon, and by the allosteric regulation of enzymes by metabolites such as malonyl-CoA and the acetyl-CoA/CoA ratio.[20][21][22] These regulatory layers are absent in most in vitro setups.
-
Substrate Availability: In vitro assays often use saturating levels of fatty acids, which may not reflect physiological concentrations and can even induce artifacts.[23] In contrast, in vivo substrate availability is dynamically regulated by processes like lipolysis and blood flow.[24]
-
Inter-organ Crosstalk: The metabolic state of the liver, adipose tissue, and muscle are interconnected in vivo. For example, hepatic ketogenesis provides an alternative fuel source for other tissues, a phenomenon not captured in isolated cell culture.[25]
-
Maximal Capacity vs. Actual Flux: In vitro assays often measure the maximal enzymatic capacity for FAO, whereas in vivo methods measure the actual metabolic flux under specific physiological conditions, which is typically lower.[26]
Conclusion: An Integrated Approach for Comprehensive Insight
The choice between in vitro and in vivo methodologies is not a matter of superiority, but of strategic application to the research question at hand. In vitro assays are indispensable for high-throughput screening, target validation, and detailed mechanistic studies. In vivo experiments are the gold standard for assessing physiological relevance, understanding systemic regulation, and evaluating the preclinical efficacy and safety of therapeutic candidates.
A robust research and development program will leverage both approaches synergistically. Findings from controlled in vitro experiments should be used to generate hypotheses that are subsequently tested in the complex, integrated environment of a whole organism. This iterative process ensures that mechanistic discoveries are translated into physiologically meaningful and therapeutically relevant outcomes.
References
-
Title: Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC. Source: National Institutes of Health. URL: [Link]
-
Title: Stable isotope-labeled tracers for the... : Clinical Lipidology. Source: Ovid. URL: [Link]
-
Title: Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC. Source: National Institutes of Health. URL: [Link]
-
Title: Industry view: In vitro comparative metabolism studies to identify metabolites. Source: EFSA. URL: [Link]
-
Title: Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues. Source: American Physiological Society. URL: [Link]
-
Title: Comparison of In Vivo Derived and Scaled In Vitro Metabolic Rate Constants for Several Volatile Organic Compounds (VOCs) - PMC. Source: National Institutes of Health. URL: [Link]
-
Title: Assessment of fatty acid beta oxidation in cells and isolated mitochondria. Source: PubMed. URL: [Link]
-
Title: In Vitro and In Vivo Metabolism Studies. Source: ResearchGate. URL: [Link]
-
Title: 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. Source: PubMed Central. URL: [Link]
-
Title: FAO - Overview: Fatty Acid Oxidation Probe Assay, Fibroblast Culture. Source: Mayo Clinic Laboratories. URL: [Link]
-
Title: Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. Source: Request PDF. URL: [Link]
-
Title: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC. Source: National Institutes of Health. URL: [Link]
-
Title: Comparison of in vitro methods and the in vivo metabolism of lindane for assessing the effects of repeated administration of ethanol on hepatic drug metabolism. Source: PubMed. URL: [Link]
-
Title: Measurement of β-oxidation capacity of biological samples by respirometry: a review of principles and substrates. Source: American Journal of Physiology-Endocrinology and Metabolism. URL: [Link]
-
Title: Free fatty acid metabolism and obesity in man: in vivo in vitro comparisons. Source: PubMed. URL: [Link]
-
Title: Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument. Source: National Institutes of Health. URL: [Link]
-
Title: Agilent Seahorse XF Palmitate-BSA FAO Substrate Quickstart Guide. Source: Agilent. URL: [Link]
-
Title: Lipid Oxidation Assessed by Indirect Calorimetry Predicts Metabolic Syndrome and Type 2 Diabetes - PMC. Source: PubMed Central. URL: [Link]
-
Title: Fatty Acid Oxidation Assay. Source: Creative Bioarray. URL: [Link]
-
Title: Spatiotemporally quantitative in vivo imaging of mitochondrial fatty acid β-oxidation at cellular-level resolution in mice. Source: American Journal of Physiology-Endocrinology and Metabolism. URL: [Link]
-
Title: In Vivo vs In Vitro: Definition, Pros and Cons. Source: Technology Networks. URL: [Link]
-
Title: Fatty Acid beta-Oxidation. Source: AOCS. URL: [Link]
-
Title: XF Substrate Oxidation Stress Test Kits User Manual. Source: Agilent. URL: [Link]
-
Title: The Biochemistry and Physiology of Mitochondrial Fatty Acid β-Oxidation and Its Genetic Disorders. Source: Annual Reviews. URL: [Link]
-
Title: Lipid Oxidation Assessed by Indirect Calorimetry Predicts Metabolic Syndrome and Type 2 Diabetes. Source: PubMed. URL: [Link]
-
Title: The Physiological and Pathological Role of Acyl-CoA Oxidation. Source: MDPI. URL: [Link]
-
Title: Regulation of fatty acid oxidation in heart. Source: PubMed. URL: [Link]
-
Title: Seahorse XF Palmitate Oxidation Stress Test Kit FAO Substrate. Source: Agilent. URL: [Link]
-
Title: Simultaneously Measuring Oxidation of Exogenous and Endogenous Fatty Acids using the XF Palmitate-BSA FAO Substrate with the XF. Source: ResearchGate. URL: [Link]
-
Title: Indirect Calorimetry: A Method to Assess Energy and Substrate Balances. Source: Karger. URL: [Link]
-
Title: In situ assay of fatty acid β-oxidation by metabolite profiling following permeabilization of cell membranes. Source: National Institutes of Health. URL: [Link]
-
Title: Indirect calorimetry. Source: Wikipedia. URL: [Link]
-
Title: Regulation and limitations to fatty acid oxidation during exercise - PMC. Source: National Institutes of Health. URL: [Link]
-
Title: Difference in lipid composition between in vivo-and in vitro-produced bovine embryos. Source: Nature. URL: [Link]
-
Title: Assessment of energy expenditure: are calories measured differently for different diets? - PMC. Source: National Institutes of Health. URL: [Link]
-
Title: In Vivo vs. In Vitro Models: Key Differences and Applications in Preclinical Research. Source: Impetus. URL: [Link]
-
Title: Fasting rapidly increases fatty acid oxidation in white adipose tissue of young broiler chickens. Source: PubMed Central. URL: [Link]
-
Title: In vitro or In vivo. What is the difference?. Source: AINIA. URL: [Link]
Sources
- 1. Understanding In Vivo vs In Vitro Methods | Technology Networks [technologynetworks.com]
- 2. In Vivo vs. In Vitro Models: Key Differences and Applications in Preclinical Research – Home 1 [liveonbiolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of fatty acid beta oxidation in cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Indirect calorimetry - Wikipedia [en.wikipedia.org]
- 15. Lipid Oxidation Assessed by Indirect Calorimetry Predicts Metabolic Syndrome and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. efsa.europa.eu [efsa.europa.eu]
- 18. researchgate.net [researchgate.net]
- 19. ainia.com [ainia.com]
- 20. aocs.org [aocs.org]
- 21. mdpi.com [mdpi.com]
- 22. Regulation of fatty acid oxidation in heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Regulation and limitations to fatty acid oxidation during exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 25. annualreviews.org [annualreviews.org]
- 26. Free fatty acid metabolism and obesity in man: in vivo in vitro comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA
A Senior Application Scientist's Protocol for Laboratory Safety and Chemical Handling
This guide provides essential procedural and safety information for the proper disposal of (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA. As researchers and drug development professionals, ensuring the safe handling and disposal of complex biochemicals is paramount to maintaining a secure laboratory environment and adhering to regulatory standards. This document moves beyond a simple checklist, offering a deep-dive into the chemical rationale behind these protocols to empower you with the knowledge for safe and compliant waste management.
Compound Profile and Inherent Instability: A Proactive Hazard Assessment
Understanding the molecular structure of (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA is the first step in assessing its potential hazards and formulating a disposal strategy. The molecule's name reveals its key functional groups and structural features, each contributing to its chemical reactivity and informing our disposal approach.
-
(16Z,19Z,22Z,25Z,28Z,31Z)-...tetratriacontahexaenoyl- : This indicates a very long (34-carbon) fatty acyl chain with six cis double bonds, classifying it as a polyunsaturated fatty acid (PUFA) derivative. PUFA chains are highly susceptible to auto-oxidation and lipid peroxidation, a self-propagating chain reaction initiated by free radicals that can lead to sample degradation.[1]
-
3-oxo... : A ketone group is located at the beta-carbon position relative to the thioester linkage. This feature is characteristic of intermediates in fatty acid metabolism, specifically beta-oxidation.[2][3]
-
...-CoA : The molecule is an ester of Coenzyme A (CoA). The thioester bond (R-CO-SCoA) is a high-energy, chemically reactive linkage.[4] It is particularly prone to hydrolysis under alkaline or strongly acidic conditions, breaking down to yield a free fatty acid and Coenzyme A.[5][6]
The primary concern for this compound is not acute toxicity but its inherent chemical instability. The disposal strategy, therefore, focuses on controlled degradation into less reactive components.
| Feature | Chemical Group | Associated Hazard/Instability | Disposal Implication |
| Polyunsaturated Acyl Chain | Alkene Groups | Susceptible to lipid peroxidation and auto-oxidation.[1] | Degradation via oxidation is a viable disposal method, but must be controlled. |
| Thioester Linkage | R-CO-SCoA | High-energy bond, prone to hydrolysis, especially at alkaline pH.[5][7] | Chemical hydrolysis under basic conditions is an effective primary degradation step. |
| Beta-Keto Group | Ketone | Generally stable, but part of a metabolically active structure.[8] | Does not present a primary disposal hazard but will be degraded by broad oxidation. |
Regulatory Framework: Ensuring Compliance
All laboratory waste disposal is governed by local, state, and federal regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), which oversees hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA), which mandates safe laboratory practices through standards like the "Lab Standard" (29 CFR 1910.1450).[9][10][11]
For academic institutions, the EPA's Subpart K provides an alternative, more flexible set of requirements for managing hazardous waste generated in laboratories.[10][12] It is crucial to consult your institution's Environmental Health & Safety (EHS) office to ensure compliance with specific protocols and waste stream management plans.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before initiating any disposal protocol, ensure all necessary safety measures are in place.
-
Designated Area: Conduct all disposal procedures within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Standard laboratory PPE is required. This includes:
-
A properly fitting lab coat.
-
Splash-proof safety goggles or a full-face shield.[13]
-
Chemically resistant gloves (nitrile gloves are generally sufficient for small quantities, but check for any specific solvent compatibility).
-
Step-by-Step Disposal Protocols
The appropriate disposal method depends on the quantity of the material and its formulation (e.g., dry powder vs. dissolved in solvent). Below is a decision workflow to guide your choice.
Disposal Decision Workflow
Protocol A: Chemical Degradation for Small Quantities
This protocol is recommended for trace amounts or small quantities (<1 gram) of the compound, particularly if it is in an aqueous solution or as a dry solid that can be easily dissolved. The principle is a two-step degradation: (1) Base-catalyzed hydrolysis of the reactive thioester bond, followed by (2) oxidative cleavage of the polyunsaturated fatty acid chain.
Materials:
-
Sodium hydroxide (NaOH), 1 M solution
-
Sodium hypochlorite (NaOCl) solution (household bleach, typically 5-6%)
-
Appropriate glass beaker or flask (at least 10x the volume of the waste)
-
Stir bar and stir plate
Procedure:
-
Preparation: In a chemical fume hood, place the waste material in the glass beaker. If it is a solid, dissolve it in a small amount of water or a water-miscible solvent like ethanol. Dilute the solution with water to a volume that is easy to handle.
-
Step 1: Base Hydrolysis:
-
While stirring the solution, slowly add 1 M NaOH to raise the pH to >12. The thioester bond is most susceptible to hydrolysis in alkaline conditions.[5]
-
Allow the mixture to stir for at least 60 minutes at room temperature. This ensures the complete cleavage of the thioester bond, yielding Coenzyme A and the free 3-oxotetratriacontahexaenoate.
-
-
Step 2: Oxidative Degradation:
-
Slowly and carefully add the sodium hypochlorite (bleach) solution to the reaction mixture. A general rule is to add approximately 2 volumes of bleach for every volume of your hydrolyzed solution.
-
Caution: The addition of bleach to a basic solution can be exothermic. Add it slowly to control the reaction. The bleach will oxidize and break down the long organic fatty acid chain.
-
Continue stirring for at least 2 hours, or overnight if practical, to ensure complete degradation.
-
-
Final Neutralization and Disposal:
-
Check the pH of the final solution. Neutralize it by adding an appropriate acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0.
-
Once neutralized, the treated aqueous solution can typically be poured down the sanitary sewer with copious amounts of running water, in accordance with your institution's EHS guidelines.[14] Always confirm this final step is permitted by your local regulations.
-
Chemical Degradation Pathway
Protocol B: Direct Disposal as Hazardous Chemical Waste
This method should be used for:
-
Bulk quantities of the compound.
-
The compound dissolved in non-halogenated or halogenated organic solvents.
-
Complex mixtures containing the compound.
-
Materials from a spill cleanup.
Procedure:
-
Container Selection: Choose a chemically compatible, leak-proof waste container. A glass bottle is often suitable for liquid waste.[15] Ensure the container is not one that previously held an incompatible chemical (e.g., do not mix acids with bases or oxidizers with organics).[16][17]
-
Waste Segregation: Do NOT mix this waste stream with other incompatible waste types. For example, keep organic solvent waste separate from aqueous waste.
-
Labeling: Clearly label the waste container. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "(16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA".
-
List all other components and their approximate percentages (e.g., "Methanol 90%, Water 9%", etc.).
-
The relevant hazard pictograms (e.g., flammable if in a flammable solvent).
-
The date accumulation started.
-
-
Storage: Keep the waste container closed at all times, except when adding waste. Store it in a designated satellite accumulation area within the laboratory, as specified by your EHS department.
-
Pickup: Arrange for pickup by your institution's EHS personnel according to their established schedule and procedures.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): For a large spill, especially if in a volatile solvent, evacuate the area and contact EHS.
-
Contain the Spill: If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., chemical spill pads or vermiculite) to contain the liquid. Do not use paper towels for large spills of flammable solvents.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris (e.g., broken glass) into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water.
-
Dispose: All materials used for the cleanup (gloves, absorbent pads, etc.) must be disposed of as hazardous chemical waste according to Protocol B .
By understanding the chemical nature of (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA and following these detailed protocols, you can ensure its safe and compliant disposal, contributing to a culture of safety and responsibility within your laboratory.
References
- BenchChem. Preventing degradation of thioester bonds in acyl-CoA analysis.
- BenchChem. Technical Support Center: Preventing Degradation of Polyunsaturated Acyl-CoAs.
- Hiltunen, J. K., et al. Peroxisomal beta-oxidation of polyunsaturated fatty acids. PubMed.
- Hunt, M. C., & Alexson, S. E. Functional and structural properties of mammalian acyl-coenzyme A thioesterases. PubMed.
- Kirk, C. R., et al. Structure, function, and lipid sensing activity in the thioesterase superfamily. Portland Press.
- University of California, Davis. 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. LibreTexts.
- Yang, S. Y., et al. Beta-oxidation of polyunsaturated fatty acids with conjugated double bonds. Mitochondrial metabolism of octa-2,4,6-trienoic acid. PMC - NIH.
- Cantu, D. C., et al. Thioesterase enzyme families: Functions, structures, and mechanisms. PubMed Central.
- Miinalainen, I. J., et al. Degradation of polyunsaturated fatty acids in mitochondria. ResearchGate.
- Occupational Safety and Health Administration. Chemical Reactivity Hazards - Control and Prevention. OSHA.
- Nelson, D. L., & Cox, M. M. Fatty Acid Degradation. Lehninger Principles of Biochemistry.
- Occupational Safety and Health Administration. Chemical Reactivity Hazards - Overview. OSHA.
- Occupational Safety and Health Administration. Chemical Reactivity Hazards - Standards. OSHA.
- Amer, B., et al. Acyl-CoA thioesters as chemically-reactive intermediates of carboxylic acid-containing drugs. Medicinal Chemistry Research.
- University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines.
- Chevron. Safety Data Sheet.
- U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
- Stericycle UK. How to Safely Dispose of Laboratory Waste?
- Sigma-Aldrich. SAFETY DATA SHEET.
- Evonik. SAFETY DATA SHEET.
- Laboratory Waste Disposal Guidelines.
- Laboratory Waste Guide 2025.
- DuraLabel Resources. OSHA Rules for Hazardous Chemicals.
- American Chemical Society. Regulation of Laboratory Waste. ACS.
- Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA.
- Guide Sheet: Biological Waste Disposal.
- U.S. Environmental Protection Agency. Biohazard waste disposal. US EPA.
- TCI Chemicals. SAFETY DATA SHEET.
- Vitol. SAFETY DATA SHEET.
- Chemistry World. EPA tweaks hazardous waste rules for academic labs. Chemistry World.
- Wikipedia. Fatty acyl-CoA esters.
- Al-Arif, A., & Blecher, M. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids. PubMed.
- C&EN. C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube.
- Chemical Compatibility Chart.
- Tillander, V., et al. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism. PMC - PubMed Central.
- Wikipedia. Beta-ketoacyl-ACP synthase.
- Chemical Compatibility Guide.
- Clomburg, J. M., et al. Relative Activities of the β-ketoacyl-CoA and Acyl-CoA Reductases Influence Product Profile and Flux in a Reversed β-Oxidation Pathway. PubMed Central.
- Botham, K. M., & Mayes, P. A. Fatty Acid Oxidation & Ketogenesis. Harper's Illustrated Biochemistry.
- Zhang, L., et al. Structure of the human β-ketoacyl [ACP] synthase from the mitochondrial type II fatty acid synthase. PMC - PubMed Central.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Relative Activities of the β-ketoacyl-CoA and Acyl-CoA Reductases Influence Product Profile and Flux in a Reversed β-Oxidation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Functional and structural properties of mammalian acyl-coenzyme A thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Beta-ketoacyl-ACP synthase - Wikipedia [en.wikipedia.org]
- 9. Chemical Reactivity Hazards - Standards | Occupational Safety and Health Administration [osha.gov]
- 10. epa.gov [epa.gov]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 12. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 13. msds.evonik.com [msds.evonik.com]
- 14. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 15. canterbury.ac.nz [canterbury.ac.nz]
- 16. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 17. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Personal protective equipment for handling (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA
Comprehensive Safety & Handling Guide: (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA
This document provides essential safety protocols, operational guidance, and disposal plans for handling (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA. As a specialized and likely custom-synthesized biochemical, this molecule lacks a standardized Safety Data Sheet (SDS). Therefore, this guide is built upon first-principles chemical hazard assessment, drawing from established protocols for structurally related compounds.
At-a-Glance Safety Briefing: Core Hazards & Precautions
A thorough understanding of the molecule's structure is paramount to anticipating its potential hazards. This compound is a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA) with a beta-keto (3-oxo) functional group.
-
Primary Hazard - Chemical Instability: The extensive polyunsaturated chain, with six double bonds, is highly susceptible to auto-oxidation (lipid peroxidation). This degradation is a self-propagating radical chain reaction accelerated by exposure to oxygen, heat, light, and transition metals, which can compromise sample integrity[1].
-
Inferred Hazard - Biological Reactivity: The toxicological properties of this specific molecule have not been fully characterized. However, as an active metabolic intermediate, its potential for biological activity upon unintended exposure (inhalation, skin contact, or ingestion) must be assumed. The β-ketoacyl group is a reactive site in metabolic pathways[2][3].
-
Core Precautionary Principle: In the absence of specific toxicity data, treat this compound as potentially hazardous. Engineering controls, administrative controls, and Personal Protective Equipment (PPE) are mandatory to minimize exposure.
In-Depth Hazard Analysis & Rationale
The requirement for stringent PPE and handling protocols stems from two key structural features:
-
The Polyunsaturated Acyl Chain: Long-chain polyunsaturated fatty acids are precursors to bioactive signaling molecules like eicosanoids[4][5]. The primary non-experimental concern is their propensity for rapid degradation. Handling procedures must therefore be optimized to preserve the compound's chemical structure[1].
-
The β-Ketoacyl-CoA Moiety: β-ketoacyl-CoA molecules are key intermediates in both fatty acid synthesis and degradation (β-oxidation)[2][6][7]. The β-keto group increases the chemical reactivity of the molecule compared to a simple saturated acyl-CoA. While essential for its biological function within an enzymatic active site, this reactivity could translate to unintended reactions if handled improperly.
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to provide comprehensive protection. The level of PPE may be adjusted based on the scale of the operation and the potential for aerosolization.
PPE Requirements Summary Table
| Task | Minimum Eye/Face Protection | Minimum Hand Protection | Body Protection | Respiratory Protection |
| Retrieval & Thawing | Safety glasses with side shields | Disposable nitrile gloves | Fully-buttoned lab coat | Not typically required |
| Weighing (Solid Form) | Chemical splash goggles | Disposable nitrile gloves | Fully-buttoned lab coat | Recommended to perform in a chemical fume hood or wear an N95 respirator to prevent inhalation of fine particulates. |
| Solubilization & Dilution | Chemical splash goggles | Disposable nitrile gloves (double-gloving recommended) | Chemical-resistant apron over lab coat | Mandatory: Perform within a certified chemical fume hood. |
| Experimental Use | Chemical splash goggles or face shield worn over safety glasses[8] | Disposable nitrile gloves | Fully-buttoned lab coat | Dependent on experimental context and aerosol risk. |
Detailed PPE Specifications
-
Eye and Face Protection :
-
Rationale : Protects against accidental splashes of the compound in solution or contact with airborne powder.
-
Specification : At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all operations[8][9]. For tasks with a higher splash hazard, such as solubilization or transfers of larger volumes, chemical splash goggles are mandatory[10]. A face shield worn over safety glasses is required for any procedure with a risk of energetic reaction or splash[8].
-
-
Hand Protection :
-
Rationale : Prevents direct dermal contact and absorption. The long acyl chain may enhance skin penetration.
-
Specification : Disposable nitrile gloves provide good protection against a wide range of chemicals for short-term contact[8][10]. Always inspect gloves for tears or holes before use. For prolonged tasks or when handling stock solutions, consider double-gloving. If direct contact occurs, remove the glove immediately, wash hands thoroughly, and don a new glove.
-
-
Body Protection :
-
Rationale : Protects skin and personal clothing from contamination.
-
Specification : A clean, fully-buttoned laboratory coat is required at all times. For larger-scale operations, a chemical-resistant apron should be worn over the lab coat[9]. Wear long pants and closed-toe, closed-heel shoes made of a non-porous material[8][10].
-
-
Respiratory Protection :
-
Rationale : Mitigates the risk of inhaling the compound, especially when handled as a dry powder.
-
Specification : All handling of the solid compound and preparation of stock solutions should be performed within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not feasible for a specific task involving the solid, a fit-tested N95 respirator or higher is required[10].
-
Operational Handling & Workflow
Adherence to a strict, step-by-step workflow is critical for both researcher safety and sample integrity.
Pre-Handling Checklist
-
Verify the fume hood is certified and functioning correctly.
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare an ice bucket for sample transport and handling[1].
-
Prepare fresh, de-gassed solvents and buffers to minimize oxidation[1]. Consider adding a chelating agent like EDTA to sequester metal ions that catalyze oxidation[1].
-
Designate a specific waste container for contaminated consumables.
Step-by-Step Handling Protocol
-
Retrieval : Don initial PPE (lab coat, safety glasses, gloves). Retrieve the aliquot from -80°C storage.
-
Transport : Place the vial immediately in a portable container with ice for transport to the laboratory bench or fume hood.
-
Thawing : Allow the sample to thaw completely on ice. This minimizes thermal degradation[1].
-
Preparation : Move the thawed vial into the chemical fume hood. Upgrade PPE as required for the task (e.g., switch to chemical splash goggles).
-
Solubilization : If working from a solid, carefully weigh the required amount in the fume hood. Reconstitute the compound using fresh, de-gassed buffer. Mix by gentle vortexing or inversion. Avoid vigorous shaking to minimize oxygen introduction.
-
Use : Keep the stock solution on ice at all times. When aliquoting for experiments, use pre-chilled pipette tips. If possible, blanket the vial headspace with an inert gas (argon or nitrogen) before re-sealing to prevent oxidation during storage[1].
-
Post-Use : Securely cap the stock solution, apply inert gas if available, and return it promptly to -80°C storage. Aliquoting into smaller volumes is highly recommended to avoid repeated freeze-thaw cycles[1].
Workflow Diagram: Safe Handling of VLC-PUFA-CoA
Caption: Workflow for handling (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA.
Spill and Emergency Procedures
Prompt and correct response to a spill is critical to prevent exposure.
-
Small Spill (Liquid or Solid):
-
Alert personnel in the immediate area.
-
If safe to do so, use an absorbent pad or appropriate spill kit material to cover the spill.
-
Gently wipe the area from the outside in, avoiding aerosolizing any powder.
-
Place all contaminated materials in a sealed bag and dispose of it in the designated chemical waste container.
-
Clean the area with an appropriate laboratory disinfectant or soap and water.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and institutional Environmental Health & Safety (EHS) office immediately.
-
Prevent others from entering the contaminated area.
-
If you are contaminated, proceed to the nearest safety shower or eyewash station and flush the affected area for at least 15 minutes. Remove contaminated clothing while under the shower.
-
Waste Disposal Plan
Due to the uncharacterized hazards, all waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste : All contaminated consumables (gloves, pipette tips, tubes, absorbent pads) must be collected in a dedicated, clearly labeled hazardous waste bag or container.
-
Liquid Waste : Unused solutions or quenched reaction mixtures containing the compound should be collected in a sealed, labeled hazardous liquid waste container. Do not pour this waste down the drain.
-
Final Disposal : All waste containers must be managed and disposed of according to your institution's EHS guidelines and local regulations.
By adhering to these comprehensive guidelines, researchers can handle (16Z,19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontahexaenoyl-CoA safely, ensuring both personal protection and the integrity of valuable experimental samples.
References
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
- Preventing Degradation of Polyunsaturated Acyl-CoAs. (n.d.). BenchChem.
- Personal Protective Equipment for Chemical Handling. (2016, October 10). Real Safety.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Med-technews.com.
- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Solmeglas.com.
- 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
- (19Z,22Z,25Z,28Z)-3-Oxotetratriacontatetraenoyl-CoA. (n.d.). MedChemExpress.
- Ellis, E. L., et al. (2012). Acyl-CoA Metabolism and Partitioning. Journal of Biological Chemistry.
- Acyl-CoA. (n.d.). In Wikipedia.
- Overview of Long Chain Fatty Acid. (n.d.). Creative Proteomics.
- Long-chain polyunsaturated fatty acid sources and evaluation of their nutritional and functional properties. (2016). Food Science and Technology.
- Structure of the human β-ketoacyl [ACP] synthase from the mitochondrial type II fatty acid synthase. (2007). Protein Science.
- Biochemical Competition Makes Fatty-Acid β-Oxidation Vulnerable to Substrate Overload. (2013). PLOS Computational Biology.
- Relative Activities of the β-ketoacyl-CoA and Acyl-CoA Reductases Influence Product Profile and Flux in a Reversed β-Oxidation Pathway. (2018). Metabolic Engineering.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Structure of the human β-ketoacyl [ACP] synthase from the mitochondrial type II fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative Activities of the β-ketoacyl-CoA and Acyl-CoA Reductases Influence Product Profile and Flux in a Reversed β-Oxidation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Long Chain Fatty Acid - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. Long-chain polyunsaturated fatty acid sources and evaluation of their nutritional and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-CoA - Wikipedia [en.wikipedia.org]
- 7. Biochemical Competition Makes Fatty-Acid β-Oxidation Vulnerable to Substrate Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. hazmatschool.com [hazmatschool.com]
- 10. falseguridad.com [falseguridad.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
